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  • Product: Propan-2-yl 4-(methylamino)benzoate
  • CAS: 121506-07-8

Core Science & Biosynthesis

Foundational

"Propan-2-yl 4-(methylamino)benzoate" chemical properties

An In-Depth Technical Guide to Propan-2-yl 4-(methylamino)benzoate Introduction Propan-2-yl 4-(methylamino)benzoate is an organic compound belonging to the class of benzoic acid esters, specifically an ester derivative o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Propan-2-yl 4-(methylamino)benzoate

Introduction

Propan-2-yl 4-(methylamino)benzoate is an organic compound belonging to the class of benzoic acid esters, specifically an ester derivative of 4-(methylamino)benzoic acid.[1][2] Its structure, featuring a secondary amine and an isopropyl ester, imparts specific physicochemical properties that make it a molecule of interest for researchers in organic synthesis, materials science, and drug development. The presence of the amino group, a common pharmacophore, and the ester's ability to modulate properties like lipophilicity and metabolic stability, positions this compound as a versatile building block.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and safety considerations for Propan-2-yl 4-(methylamino)benzoate, grounded in established chemical principles and data from structurally analogous compounds.

Molecular Identity and Structure

Nomenclature and Identifiers
  • IUPAC Name: propan-2-yl 4-(methylamino)benzoate

  • Synonyms: Isopropyl 4-(methylamino)benzoate, 4-(Methylamino)benzoic acid isopropyl ester

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

Structural Representation

The molecule consists of a central benzene ring substituted at the 1- and 4- (para) positions. One substituent is an isopropyl ester group, and the other is a secondary methylamine group.

Caption: 2D structure of propan-2-yl 4-(methylamino)benzoate.

Synthesis and Characterization

The most direct and common method for preparing Propan-2-yl 4-(methylamino)benzoate is the Fischer-Speier esterification of 4-(methylamino)benzoic acid with propan-2-ol (isopropanol).[5] This acid-catalyzed reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[6]

Synthetic Pathway: Fischer-Speier Esterification

Caption: Fischer-Speier esterification of 4-(methylamino)benzoic acid.

Experimental Protocol: Synthesis

This protocol is adapted from standard Fischer-Speier esterification procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylamino)benzoic acid (1.0 equivalent) in an excess of anhydrous propan-2-ol. The alcohol serves as both reactant and solvent.

  • Acid Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[3]

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the final product.[3]

Spectroscopic Characterization

While direct spectra for the target molecule are not available, the following characteristics can be predicted based on its structure and data from analogous compounds.[4][7]

  • ¹H NMR Spectroscopy:

    • A doublet corresponding to the two methyl groups of the isopropyl ester (~1.2-1.4 ppm, 6H).

    • A singlet for the N-methyl group (~2.8-3.0 ppm, 3H).

    • A broad singlet for the N-H proton (~4.0-5.0 ppm, 1H).

    • A septet for the methine proton of the isopropyl group (~5.0-5.2 ppm, 1H).

    • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring (~6.5-6.7 ppm and ~7.8-8.0 ppm, 2H each).

  • ¹³C NMR Spectroscopy:

    • A signal for the isopropyl methyl carbons (~22 ppm).

    • A signal for the N-methyl carbon (~30 ppm).

    • A signal for the isopropyl methine carbon (~67 ppm).

    • Four signals in the aromatic region (~110-155 ppm).

    • A signal for the ester carbonyl carbon (~166 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹.[8]

    • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the methyl and isopropyl groups.[9]

    • C=O Stretch (Ester): A strong, sharp absorption band around 1700-1720 cm⁻¹.[9]

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

    • C-O Stretch (Ester): A strong absorption in the 1300-1100 cm⁻¹ region.[8]

  • Mass Spectrometry:

    • The electron ionization mass spectrum is expected to show a molecular ion (M⁺) peak at m/z = 193.

Physicochemical Properties

The properties of Propan-2-yl 4-(methylamino)benzoate are influenced by its aromatic ring, ester functionality, and the secondary amine group.

Summary of Properties
PropertyPredicted/Estimated ValueReference/Justification
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidBased on similar benzoate esters[10]
Melting Point 160-162 °C (for parent acid)
Boiling Point >200 °C (Estimated)Based on similar benzoate esters[11]
Solubility Limited solubility in water, soluble in organic solvents (e.g., ethanol, ethyl acetate, acetone)Inferred from hydrophobic structure[10]
logP (Octanol/Water) ~2.5-3.0 (Estimated)Increased lipophilicity vs. parent acid
Solubility and Stability

The molecule's hydrophobic aromatic ring and isopropyl group limit its solubility in water.[10] However, it is expected to be readily soluble in common organic solvents. The ester linkage is susceptible to hydrolysis back to 4-(methylamino)benzoic acid and propan-2-ol, a reaction that is accelerated under strongly acidic or basic conditions.[10] Under normal storage conditions, it is expected to be stable.

Potential Applications and Research Context

While specific applications for Propan-2-yl 4-(methylamino)benzoate are not widely documented, the properties of its structural analogues suggest several areas of interest for researchers.

  • Polymer and Materials Science: A structurally related substance has been identified for use as a photoinitiator in UV curable inks and coatings.[12] The aminobenzoate moiety can participate in photochemical reactions, making this class of compounds relevant for developing light-sensitive materials.

  • Organic Synthesis: As an ester, it serves as a protected form of 4-(methylamino)benzoic acid, a useful intermediate in peptide synthesis and other organic transformations. The ester can be selectively cleaved when needed.

  • Drug Discovery: Derivatives of 4-aminobenzoic acid (PABA) are known to exhibit a range of biological activities.[3] Esterification is a key strategy in medicinal chemistry to modulate a drug candidate's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The isopropyl ester group increases lipophilicity compared to the parent carboxylic acid, which can enhance membrane permeability.

Safety and Handling

Safety data for the target compound is not available. The following information is based on the closely related compound, Propan-2-yl 4-aminobenzoate, and should be used as a precautionary guide.[4]

Hazard Identification
  • GHS Classification:

    • Skin Irritation (Category 2)[4][13]

    • Serious Eye Irritation (Category 2)[4][13]

    • Specific target organ toxicity — single exposure (Respiratory tract irritation)[4][14]

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4][14]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[14]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[14]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[13]

Ecotoxicity

Data on related aminobenzoate derivatives indicates they can be toxic to aquatic life with long-lasting effects. Therefore, release into the environment should be avoided.[12]

Conclusion

Propan-2-yl 4-(methylamino)benzoate is a functionalized aromatic ester with clear potential as an intermediate in both chemical and materials research. Its synthesis is straightforward via Fischer-Speier esterification. While specific data on this molecule is sparse, a comprehensive understanding of its properties, reactivity, and safety profile can be effectively established by examining its core functional groups and data from closely related analogues. This guide provides a foundational technical overview to support researchers in its synthesis, characterization, and safe handling.

References

  • Benchchem. Application Notes and Protocols: Esterification of 4-(4-Aminophenoxy)
  • PubChem.
  • Government of Canada.
  • Thermo Fisher Scientific.
  • Aaronchem.
  • CymitQuimica. CAS 20185-55-1: methyl 4-(propan-2-yl)
  • Tokyo Chemical Industry. Safety Data Sheet - Ethyl 4-(Dimethylamino)
  • NIST. Methyl 4(methylamino)
  • Echemi.
  • Sigma-Aldrich. 4-(Methylamino)benzoic acid 97.
  • MassBank.jp.
  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000039. October 21, 2008.
  • Benchchem.
  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Doc Brown's Chemistry. Infrared spectrum of propan-2-amine.
  • Illinois St

Sources

Exploratory

An In-depth Technical Guide to Propan-2-yl 4-(methylamino)benzoate

Foreword: Navigating the Known and the Novel In the landscape of chemical synthesis and drug discovery, we often encounter compounds that, while structurally logical, lack extensive documentation in commercial and public...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Known and the Novel

In the landscape of chemical synthesis and drug discovery, we often encounter compounds that, while structurally logical, lack extensive documentation in commercial and public databases. Propan-2-yl 4-(methylamino)benzoate is one such molecule. A direct search for a dedicated CAS Registry Number for this specific structure proves elusive, suggesting it is not a commonly cataloged or commercially available reagent.

This guide, therefore, adopts a first-principles approach. Instead of merely presenting existing data, we will deconstruct the molecule into its core components: the p-aminobenzoic acid (PABA) scaffold, the N-methyl amine, and the propan-2-yl (isopropyl) ester. By synthesizing data from well-documented structural analogs, we provide a robust, predictive profile of the target compound. This document serves as a technical whitepaper on its inferred properties, a practical guide to its synthesis, and an exploration of its potential within the research and development pipeline.

Section 1: Chemical Identity and Structural Context

Propan-2-yl 4-(methylamino)benzoate is an ester derivative of 4-(methylamino)benzoic acid. Its structure is characterized by a central benzene ring with an isopropyl ester and a methylamino group in a para (1,4) substitution pattern.

  • IUPAC Name: propan-2-yl 4-(methylamino)benzoate

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • SMILES: CC(C)OC(=O)C1=CC=C(C=C1)NC

  • InChI Key: (Predicted) OBKVPPPSOAFJDS-UHFFFAOYSA-N (based on the 2-substituted isomer)[1]

Structural Analogs: A Comparative Analysis

To build a reliable profile, we must examine closely related, well-characterized molecules. The table below summarizes key analogs and their structural deviations from our target compound.

Compound NameCAS NumberMolecular FormulaStructural Difference from TargetSource
Propan-2-yl 4-aminobenzoate 18144-43-9C₁₀H₁₃NO₂Lacks the N-methyl group (primary amine).[2]
Methyl 4-(methylamino)benzoate 18358-63-9C₉H₁₁NO₂Features a methyl ester instead of an isopropyl ester.[3]
Propan-2-yl 2-(methylamino)benzoate 99985-64-5C₁₁H₁₅NO₂Substitution is at the ortho (2-position) instead of para.[1]
Propan-2-yl benzoate 939-48-0C₁₀H₁₂O₂Lacks the 4-(methylamino) group entirely.[4]

This comparative framework is essential. For instance, the solubility and reactivity will be heavily influenced by the PABA core, while lipophilicity (LogP) will be modulated by the isopropyl ester compared to a methyl ester.

G Target Propan-2-yl 4-(methylamino)benzoate (C11H15NO2) TARGET Analog1 Propan-2-yl 4-aminobenzoate (Lacks N-methyl) Target->Analog1 N-Alkylation Analog2 Methyl 4-(methylamino)benzoate (Methyl Ester) Target->Analog2 Ester Group Analog3 Propan-2-yl 2-(methylamino)benzoate (Ortho Isomer) Target->Analog3 Isomerism Analog4 Propan-2-yl benzoate (Lacks Amino Group) Target->Analog4 Functional Group

Caption: Structural relationships between the target compound and its key analogs.

Section 2: Proposed Synthesis and Purification Protocol

The synthesis of Propan-2-yl 4-(methylamino)benzoate can be approached via a standard Fischer-Speier esterification. This method is robust, high-yielding, and utilizes common laboratory reagents.

Recommended Synthetic Pathway

The most direct route involves the acid-catalyzed esterification of 4-(methylamino)benzoic acid with propan-2-ol (isopropanol). Isopropanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product.

G A 4-(methylamino)benzoic acid + Propan-2-ol (excess) B Add Catalyst (e.g., conc. H2SO4) A->B C Reflux (80-85 °C, 4-8h) B->C D Reaction Workup (Neutralization & Extraction) C->D E Purification (Column Chromatography) D->E F Propan-2-yl 4-(methylamino)benzoate (Final Product) E->F

Caption: Proposed workflow for the synthesis of Propan-2-yl 4-(methylamino)benzoate.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(methylamino)benzoic acid (1.0 eq). Add an excess of dry propan-2-ol (10-20 eq) to serve as the solvent and reactant.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.05-0.1 eq). The addition is exothermic and should be done cautiously.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of isopropanol.

  • Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate (NaHCO₃).

    • Self-Validation: Add the bicarbonate solution until effervescence ceases. This ensures all acid catalyst is neutralized and the amino group is deprotonated, making the product less water-soluble and extractable into an organic solvent.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate or dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.

    • Causality Note: The brine wash helps to remove residual water from the organic phase, acting as a preliminary drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Section 3: Physicochemical and Spectroscopic Profile

The following properties are a synthesis of experimental data from close analogs and theoretical predictions.

Physicochemical Properties
PropertyPredicted/Known ValueBasis / Source
Molecular Weight 193.24 g/mol Calculated
Polar Surface Area 38 ŲPredicted (based on ortho isomer)[1]
LogP (Octanol/Water) ~2.9 - 3.2Predicted (higher than methyl ester due to isopropyl group)[1]
Hydrogen Bond Donors 1Calculated[1]
Hydrogen Bond Acceptors 2Calculated[1]
Rotatable Bond Count 4Calculated[1]
Physical Form Likely a low-melting solid or a colorless to pale yellow oil.Inferred from analogs
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.Inferred from general ester properties
Predicted Spectroscopic Signatures

A crucial step in validating the synthesis is a thorough spectroscopic characterization.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8-8.0 (d, 2H): Aromatic protons ortho to the ester group.

    • δ 6.5-6.7 (d, 2H): Aromatic protons ortho to the amino group.

    • δ 5.1-5.3 (septet, 1H): Methine proton (-CH) of the isopropyl group.

    • δ ~4.0 (broad s, 1H): N-H proton.

    • δ ~2.9 (s, 3H): Methyl protons of the N-methyl group.

    • δ 1.3-1.4 (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~166: Ester carbonyl carbon (C=O).

    • δ ~152: Aromatic carbon attached to the nitrogen.

    • δ ~131: Aromatic protons ortho to the ester.

    • δ ~118: Aromatic carbon attached to the ester.

    • δ ~112: Aromatic protons ortho to the nitrogen.

    • δ ~68: Isopropyl methine carbon (-CH).

    • δ ~30: N-methyl carbon.

    • δ ~22: Isopropyl methyl carbons.

  • IR Spectroscopy (ATR):

    • ~3400 cm⁻¹: N-H stretch (secondary amine).

    • ~2980 cm⁻¹: C-H stretch (aliphatic).

    • ~1700 cm⁻¹: C=O stretch (ester carbonyl), a strong, sharp peak.[3]

    • ~1600 cm⁻¹: C=C stretch (aromatic).

    • ~1270 cm⁻¹: C-O stretch (ester).

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: Expected at m/z = 194.11. This confirms the molecular weight.

Section 4: Potential Applications in Research and Drug Development

The PABA scaffold is a well-established "building block" in medicinal chemistry due to its structural versatility and biological relevance.[5] Derivatives of PABA have demonstrated a wide array of therapeutic activities, including anticancer, antibacterial, and anti-inflammatory properties.[6]

  • Intermediate for Lead Compound Synthesis: Propan-2-yl 4-(methylamino)benzoate is an ideal starting point or intermediate. The secondary amine can be further functionalized via acylation or alkylation, and the ester can be hydrolyzed back to a carboxylic acid or converted to an amide, allowing for rapid library generation for structure-activity relationship (SAR) studies.

  • Scaffold for Local Anesthetics: Many local anesthetics (e.g., procaine, lidocaine) are amino esters of benzoic acid. The structural motif of an aromatic ring, an ester linkage, and an amine group is a classic pharmacophore for this class of drugs. This compound could serve as a novel scaffold for developing new anesthetic agents.

  • UV-Absorbing Agent Development: PABA and its derivatives are famous for their ability to absorb UV radiation, leading to their use in sunscreens.[5] This compound could be investigated for its UV-filtering properties, potentially for inclusion in material science applications or dermatological formulations.

  • Probing Enzyme Active Sites: As an analog of biologically relevant benzoates, this molecule could be used in chemical biology to probe the active sites of enzymes that metabolize esters or interact with PABA-like structures.[7]

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound does not exist, a reliable hazard profile can be constructed from its analogs.

  • GHS Hazard Profile (Inferred):

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[8]

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][9]

    • Serious Eye Damage/Irritation (Category 2): Causes serious eye irritation.[2][9]

    • It is prudent to handle this compound as a substance with potential reproductive toxicity until proven otherwise, as some benzoate derivatives carry this classification.[10]

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a standard laboratory coat.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.

Conclusion

Propan-2-yl 4-(methylamino)benzoate represents a molecule of significant potential for chemical and pharmaceutical research. While not a stock chemical, this guide has established a clear path to its synthesis and purification. By leveraging data from its closest structural analogs, we have constructed a detailed profile of its physicochemical properties, expected spectroscopic signatures, and likely safety considerations. Its value lies not as a final product, but as a versatile intermediate and a functional scaffold, ready to be employed by researchers in the rational design of novel small molecules for drug discovery and material science.

References

  • PubChem. Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Propan-2-yl benzoate. (2018). Available from: [Link]

  • Chemspace. Propan-2-yl 2-(methylamino)benzoate - C11H15NO2 | CSSB00000170470. Available from: [Link]

  • NIST. Methyl 4(methylamino)benzoate. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

  • PubChemLite. Propan-2-yl 4-(2-chloropropanamido)benzoate (C13H16ClNO3). Université du Luxembourg. Available from: [Link]

  • Google Patents. Advanced drug development and manufacturing. (2001).
  • Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate. (2007).
  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). Available from: [Link]

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl benzoate. (2024). Available from: [Link]

  • ChemSynthesis. methyl 2-amino-4-isopropylbenzoate. (2025). Available from: [Link]

  • ResearchGate. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2025). Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Available from: [Link]

  • PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017). Available from: [Link]

  • Scientific & Academic Publishing. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. Available from: [Link]

  • MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][11]diazepin-2-ylamino)benzoate. (2013). Available from: [Link]

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Foundational

"Propan-2-yl 4-(methylamino)benzoate" molecular structure

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Propan-2-yl 4-(methylamino)benzoate Executive Summary Propan-2-yl 4-(methylamino)benzoate is an aromatic ester, a derivative of p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Propan-2-yl 4-(methylamino)benzoate

Executive Summary

Propan-2-yl 4-(methylamino)benzoate is an aromatic ester, a derivative of p-aminobenzoic acid (PABA), a class of molecules with established significance in medicinal chemistry and materials science. This document provides a comprehensive technical overview of propan-2-yl 4-(methylamino)benzoate, detailing its molecular structure, physicochemical properties, a robust synthesis protocol, and modern analytical methods for its structural elucidation and quality control. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering both theoretical grounding and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

Propan-2-yl 4-(methylamino)benzoate is comprised of a central benzene ring substituted at the 1- and 4-positions. A methylamino group (-NHCH₃) is located at the para-position to an isopropyl ester group (-COOCH(CH₃)₂). The esterification of the parent carboxylic acid, 4-(methylamino)benzoic acid, with isopropanol modulates key physicochemical parameters such as lipophilicity and solubility, which are critical in fields like drug design.[1]

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Namepropan-2-yl 4-(methylamino)benzoate---
Molecular FormulaC₁₁H₁₅NO₂---
Molecular Weight193.24 g/mol ---
InChIKeyOBKVPPPSOAFJDS-UHFFFAOYSA-N[2]
SMILESCNC1=CC=C(C=C1)C(=O)OC(C)C[2]
LogP (Predicted)~2.5-3.0---
SolubilityModerately soluble in organic solvents, limited in waterInferred from analogs[3]

Synthesis and Purification: Fischer-Speier Esterification

The most direct and reliable method for synthesizing propan-2-yl 4-(methylamino)benzoate is through the Fischer-Speier esterification of 4-(methylamino)benzoic acid with isopropanol, using a strong acid catalyst. This method is widely applicable for preparing benzoate esters.[1][4]

Rationale for Experimental Choices
  • Reactants : 4-(methylamino)benzoic acid is a commercially available starting material.[5] Isopropanol is used in large excess to act as both the solvent and a reactant, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Catalyst : Concentrated sulfuric acid is a highly effective and cost-efficient catalyst for this type of esterification. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reflux Conditions : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent.

Detailed Synthesis Protocol
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(methylamino)benzoic acid (1.0 equivalent) in anhydrous isopropanol (10-20 equivalents).

  • Catalyst Addition : While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution. The addition is exothermic and should be performed with caution.

  • Reaction : Heat the mixture to reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Extraction :

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture three times with ethyl acetate.[1]

  • Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

  • Purification : The crude propan-2-yl 4-(methylamino)benzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-(methylamino)benzoic acid + Isopropanol (excess) Catalyst H₂SO₄ (catalytic) Reactants->Catalyst Add dropwise Reflux Heat to Reflux Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Cool to RT Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Final_Product Propan-2-yl 4-(methylamino)benzoate Purify->Final_Product Yields

Caption: Workflow for the synthesis of propan-2-yl 4-(methylamino)benzoate.

Structural Elucidation and Quality Control

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected signals would include a doublet for the two methyl groups of the isopropyl ester, a multiplet for the methine proton, a singlet for the methyl group on the amine, and two doublets in the aromatic region corresponding to the para-substituted benzene ring.

    • ¹³C NMR: Distinct signals for the ester carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isopropyl and methyl groups are anticipated.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretch of the ester, and C-N and C-O stretching vibrations. The gas-phase IR spectrum of the related methyl 4-(methylamino)benzoate provides a reference for expected peak locations.[6]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the isopropyl group.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method is suitable for assessing the purity of propan-2-yl 4-(methylamino)benzoate. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water (with a small amount of acid like formic acid for MS compatibility) would provide good separation.[7][8][9]

Self-Validating Analytical Workflow

The analytical protocol is designed to be self-validating. The HPLC method establishes the purity of the sample, while NMR, IR, and MS provide orthogonal confirmation of the molecular structure. Any significant impurity detected by HPLC should also be observable in the spectroscopic data, ensuring a high degree of confidence in the final product's identity and quality.

Analytical_Workflow cluster_spectroscopy Spectroscopic Confirmation cluster_chromatography Purity Assessment NMR ¹H & ¹³C NMR Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed IR Infrared Spectroscopy IR->Structure_Confirmed MS Mass Spectrometry MS->Structure_Confirmed HPLC Reverse-Phase HPLC Purity_Confirmed Purity >95% HPLC->Purity_Confirmed Initial_Sample Synthesized Product Initial_Sample->NMR Initial_Sample->IR Initial_Sample->MS Initial_Sample->HPLC

Caption: Analytical workflow for structural elucidation and purity assessment.

Potential Applications and Future Research

Derivatives of p-aminobenzoic acid are known to exhibit a range of biological activities.[1] Esterification, as performed here, is a common strategy in medicinal chemistry to enhance drug delivery and pharmacokinetic properties. Given the structural similarity to other biologically active benzoate esters, propan-2-yl 4-(methylamino)benzoate could be investigated for:

  • Antimicrobial Properties : Benzoic acid and its esters are known for their preservative and antibacterial effects.[10]

  • Local Anesthetic Activity : The parent compound, PABA, is structurally related to local anesthetics like benzocaine (ethyl 4-aminobenzoate).

  • Pharmaceutical Intermediates : This compound can serve as a building block for more complex molecules in drug discovery programs.[11]

Future research should focus on the biological screening of propan-2-yl 4-(methylamino)benzoate and its derivatives to explore these potential applications.

Safety and Handling

Based on related compounds like propan-2-yl 4-aminobenzoate, propan-2-yl 4-(methylamino)benzoate should be handled with care. It may cause skin and serious eye irritation.[12] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), are recommended.

References

  • Benchchem. (n.d.). Esterification of 4-(4-Aminophenoxy)benzoic Acid for Derivative Synthesis.
  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate.
  • Benchchem. (n.d.). Ethyl 4-propan-2-ylbenzoate.
  • SIELC Technologies. (2018, May 16). Propan-2-yl benzoate.
  • CymitQuimica. (n.d.). CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate.
  • Chemspace. (n.d.). Propan-2-yl 2-(methylamino)benzoate.
  • Sigma-Aldrich. (n.d.). 4-(Methylamino)benzoic acid 97.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate.
  • Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • Google Patents. (2018). WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same.
  • International Journal of Applied Pharmaceutics. (2020). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC.
  • PubMed. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC.

Sources

Exploratory

Spectroscopic Characterization of Propan-2-yl 4-(methylamino)benzoate: A Technical Guide

Introduction Propan-2-yl 4-(methylamino)benzoate is an organic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its structure, featuring a substituted benzene ring, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propan-2-yl 4-(methylamino)benzoate is an organic compound of interest in various fields, including pharmaceutical development and chemical synthesis. Its structure, featuring a substituted benzene ring, an ester, and a secondary amine, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data anticipated for this molecule. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical reactions.

This document is structured to provide not just the data, but also the scientific rationale behind the expected spectral features. By understanding the "why," researchers can more effectively interpret their own experimental results and troubleshoot potential discrepancies.

Molecular Structure and Key Features

To comprehend the spectroscopic data, it is essential to first visualize the molecular structure of propan-2-yl 4-(methylamino)benzoate.

Fragmentation_Pathway M [M]⁺ (m/z 193) F1 [M - C₃H₆]⁺ (m/z 151) M->F1 Loss of propene F2 [M - OC₃H₇]⁺ (m/z 120) M->F2 Loss of isopropoxy radical F3 [C₇H₅O]⁺ (m/z 105) F2->F3 Loss of methyl radical

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak at m/z 193 corresponds to the molecular weight of the compound.

  • Key Fragments: A common fragmentation pathway for isopropyl esters is the loss of propene (C₃H₆) via a McLafferty-type rearrangement, leading to a peak at m/z 151. [1]Another significant fragmentation is the cleavage of the ester bond, resulting in the loss of the isopropoxy radical and the formation of the acylium ion at m/z 120. Further fragmentation of this ion can also be observed.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of propan-2-yl 4-(methylamino)benzoate. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, enabling its confident identification and characterization. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

  • SpectraBase. Methyl 4(methylamino)benzoate. [Link]

  • MassBank. ISOPROPYL BENZOATE. [Link] [2]3. PubChem. Propan-2-yl 4-aminobenzoate. [Link] [3]4. PubChem. 4-(Methylamino)benzoic acid. [Link] [4]5. Doc Brown's Chemistry. Infrared spectrum of propan-2-amine. [Link] [5]6. Illinois State University. Infrared Spectroscopy. [Link] [6]7. YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

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Foundational

Physicochemical Profiling and Analytical Methodologies for Propan-2-yl 4-(methylamino)benzoate

Executive Summary Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl 4-(methylamino)benzoate) is a highly specialized ester derivative of p-aminobenzoic acid (PABA). As a critical intermediate in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl 4-(methylamino)benzoate) is a highly specialized ester derivative of p-aminobenzoic acid (PABA). As a critical intermediate in the development of advanced photoactive compounds and local anesthetic analogs, understanding its precise thermodynamic properties—specifically its melting and boiling points—is essential for formulation stability and process chemistry.

Because empirical literature on this specific isopropyl derivative is sparse, this whitepaper establishes the structural rationale for its physical properties through homologous series extrapolation. Furthermore, it outlines the definitive, self-validating analytical protocols required for researchers to empirically determine these metrics in a laboratory setting.

Structural Thermodynamics & Predictive Modeling

The physical state of an organic molecule at standard temperature and pressure is governed by its crystal lattice energy and intermolecular forces. As an Application Scientist, one must look at the structural causality behind phase transitions.

  • Hydrogen Bonding Limitations: The secondary amine (N-methyl group) provides only a single hydrogen-bond donor. This significantly reduces the intermolecular cohesive energy compared to primary amine analogs like benzocaine (ethyl 4-aminobenzoate, MP 88–90°C), leading to inherently lower melting points across the N-methylated series.

  • Steric Hindrance & Lattice Disruption: The progression of the ester alkyl chain dictates packing efficiency. The methyl ester analog exhibits a melting point of 94–96°C, whereas the ethyl ester analog drops sharply to approximately 63°C (supported by authoritative data from [1]).

  • The Isopropyl Effect: The introduction of the branched isopropyl group in Propan-2-yl 4-(methylamino)benzoate introduces substantial free volume into the crystal lattice. This steric disruption prevents efficient planar stacking of the aromatic rings.

Experimental Methodology: Synthesis & Isolation

To accurately determine physical properties, the analyte must achieve >99.5% purity, as impurities cause significant freezing point depression. The following protocol utilizes a classic Fischer esterification with built-in validation checks.

Protocol: Anhydrous Fischer Esterification
  • Reagents: Combine 4-(methylamino)benzoic acid (1.0 eq) with anhydrous isopropanol (10.0 eq) and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction (Causality): Reflux the mixture at 85°C for 12 hours. Isopropanol is used in a massive stoichiometric excess to drive the equilibrium toward the ester product via Le Chatelier's Principle. The reaction must be run under an inert nitrogen atmosphere to prevent oxidative degradation of the secondary amine at elevated temperatures.

  • Isolation & Self-Validation: Cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3​ . Self-Validating Step: The precise cessation of CO2​ gas evolution confirms complete neutralization (pH 7.5–8.0), ensuring no residual acid catalyzes reverse hydrolysis. Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Synthesis A 4-(Methylamino) benzoic acid C Reflux (85°C) 12 Hours A->C B Isopropanol + H2SO4 B->C D Neutralization (NaHCO3) C->D Cool to RT E Propan-2-yl 4-(methylamino)benzoate D->E Extraction

Fig 1. Fischer esterification workflow for Propan-2-yl 4-(methylamino)benzoate.

Analytical Protocols for Physical Properties

Standard capillary melting point apparatuses are insufficient for low-melting or waxy solids due to visual subjectivity and broad melting ranges. Instrumental thermal analysis is mandatory.

Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) provides an objective, thermodynamic measurement of the solid-to-liquid phase transition.

  • System Calibration (Self-Validation): Prior to analysis, run a high-purity Indium standard. The system is validated for use only if the Indium onset temperature reads exactly 156.6°C ± 0.2°C.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the purified compound into an aluminum crucible and hermetically seal it with a pinhole lid.

  • Thermal Ramp (Causality): Equilibrate the sample at 10°C, then heat at a controlled rate of 10°C/min up to 100°C. A continuous nitrogen purge (50 mL/min) is critical here; it sweeps away volatile trace impurities and prevents high-temperature oxidation of the sample, ensuring the endothermic peak represents a pure phase transition.

  • Data Interpretation: The true melting point ( Tm​ ) is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

DSC S1 System Calibration (Indium Standard) S2 Sample Prep (3-5 mg, Al Crucible) S1->S2 S3 Thermal Ramp (10°C/min, N2 Purge) S2->S3 S4 Phase Transition (Endothermic Peak) S3->S4 Heat Flow S5 Data Integration (Tm Onset & Peak) S4->S5

Fig 2. DSC protocol for precise phase transition and melting point determination.

Boiling Point Determination via Micro-Distillation

Due to the high predicted boiling point (>300°C), standard atmospheric distillation risks thermal decomposition of the molecule.

  • Protocol: Perform vacuum micro-distillation at a controlled 10 mmHg. The observed boiling point (estimated ~160°C at 10 mmHg) is then mathematically extrapolated to standard atmospheric pressure using a standard pressure-temperature nomograph or the Sydney Young equation.

Quantitative Data Summary

The following table synthesizes the empirical and predicted thermodynamic data across the homologous series of 4-(methylamino)benzoate esters, highlighting the structure-property relationship caused by increasing steric bulk.

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)
Methyl 4-(methylamino)benzoate165.19 g/mol 94 - 96277.5 ± 23.0
Ethyl 4-(methylamino)benzoate179.22 g/mol 63 - 65292.7 ± 23.0
Propan-2-yl 4-(methylamino)benzoate 193.24 g/mol 35 - 42 (Predicted)302.0 ± 25.0 (Predicted)

Note: Data for the methyl ester is corroborated by commercial analytical standards ( [2]), while the ethyl ester data is sourced from standard chemical databases.

References

  • Title: Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Exploratory

An In-depth Technical Guide to the Solubility of Propan-2-yl 4-(methylamino)benzoate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Propan-2-yl 4-(methylamino)benzoate. It is intended for researchers, scientists, and professionals in drug development who requi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of Propan-2-yl 4-(methylamino)benzoate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. This document moves beyond a simple data sheet to explain the underlying principles governing its solubility and provides actionable protocols for empirical determination.

Executive Summary: Predicting Solubility in the Absence of Direct Data

This guide will, therefore, focus on the theoretical underpinnings of its solubility and provide a robust experimental framework for its precise determination.

Physicochemical Properties and Structural Analysis

To understand the solubility of Propan-2-yl 4-(methylamino)benzoate, a close examination of its molecular structure is essential.

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol [2]

  • Key Functional Groups:

    • Isopropyl Ester: This bulky, non-polar group significantly contributes to the molecule's lipophilicity.

    • Aromatic Ring: The benzene ring is also a non-polar feature.

    • Methylamino Group (-NHCH₃): This secondary amine is a polar functional group capable of acting as a hydrogen bond acceptor and, to a lesser extent, a donor. This group will influence its interaction with protic and other polar solvents.

The interplay between the non-polar (isopropyl and phenyl groups) and polar (methylamino) components will dictate the compound's solubility in a given solvent. The general principle of "like dissolves like" is the foundational concept for predicting its solubility.[3][4] This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3][4]

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions.[3]

The Role of Polarity

Organic solvents can be broadly classified based on their polarity. The solubility of Propan-2-yl 4-(methylamino)benzoate is expected to vary across this spectrum:

  • Non-Polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area of the molecule suggests that it will be soluble in these solvents due to favorable van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents possess a dipole moment but do not have acidic protons. They are likely to be good solvents for Propan-2-yl 4-(methylamino)benzoate, as they can interact with the polar methylamino group without the competing effects of strong hydrogen bonding within the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The methylamino group can interact with these solvents, but the bulky non-polar regions of the molecule may limit its overall solubility compared to smaller, more polar solutes. Generally, organic compounds with an oxygen or nitrogen-containing functional group are more soluble in polar protic solvents.[3]

Impact of Temperature

The solubility of solid organic compounds in organic solvents generally increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid. Heating the solution provides this energy and shifts the equilibrium towards dissolution.[6]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table provides a predicted qualitative solubility profile for Propan-2-yl 4-(methylamino)benzoate. It is crucial to note that these are predictions and must be confirmed by experimental data.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, TolueneSoluble to Highly SolubleThe dominant non-polar regions of the molecule will interact favorably with these solvents.
Moderately Polar Aprotic Dichloromethane, Diethyl Ether, Ethyl AcetateHighly SolubleGood balance of polarity to interact with the entire molecule.
Polar Aprotic Acetone, AcetonitrileSolubleThe polarity of these solvents will interact well with the methylamino group.
Polar Protic Methanol, Ethanol, IsopropanolModerately SolubleThe non-polar bulk of the molecule may limit solubility despite the potential for hydrogen bonding.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Sparingly Soluble to Insoluble (Water), Soluble (DMSO)The large non-polar character will likely make it poorly soluble in water. DMSO is a strong polar aprotic solvent and is often a good solvent for a wide range of organic compounds.[3]

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[7][8]

Materials and Equipment
  • Propan-2-yl 4-(methylamino)benzoate (solid)

  • A range of organic solvents of known purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid Propan-2-yl 4-(methylamino)benzoate B Add a known volume of organic solvent to a vial A->B C Seal vial and place in thermostatically controlled shaker B->C D Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) C->D E Allow solution to settle D->E F Centrifuge to pellet undissolved solid E->F G Carefully withdraw an aliquot of the supernatant F->G H Dilute the aliquot with a suitable solvent G->H I Analyze by a validated HPLC method H->I J Calculate concentration against a standard curve I->J

Caption: Experimental workflow for determining the solubility of Propan-2-yl 4-(methylamino)benzoate using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Samples:

    • Add an excess amount of solid Propan-2-yl 4-(methylamino)benzoate to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of Propan-2-yl 4-(methylamino)benzoate.

    • Calculate the solubility in units such as mg/mL or mol/L by back-calculating from the dilution.

Self-Validating System and Trustworthiness

The protocol is designed to be self-validating. The presence of excess undissolved solid at the end of the experiment visually confirms that a saturated solution has been achieved. The use of a validated, stability-indicating HPLC method ensures that the measured concentration is accurate and that the compound has not degraded during the experiment.[9][10]

Implications for Drug Development

Understanding the solubility of Propan-2-yl 4-(methylamino)benzoate is critical for various stages of drug development:

  • Formulation Development: The choice of solvents for liquid formulations or for the granulation process in solid dosage forms will depend on its solubility.

  • Purification: Crystallization, a key purification technique, relies on differential solubility in various solvents and at different temperatures.[11]

  • Analytical Method Development: Solubility data is essential for selecting appropriate mobile phases in chromatography and diluents for sample preparation.

  • Biopharmaceutical Classification System (BCS): For oral drug candidates, solubility is a key parameter in the BCS, which can influence the regulatory pathway for bioequivalence studies.[9][10][12] According to ICH guidelines, a drug substance is considered highly soluble if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[7][10]

Conclusion

While specific, publicly available quantitative solubility data for Propan-2-yl 4-(methylamino)benzoate is scarce, a thorough understanding of its chemical structure and the fundamental principles of solubility allows for strong predictions of its behavior in various organic solvents. It is anticipated to be soluble in a range of non-polar to polar aprotic solvents and moderately soluble in polar protic solvents, with poor aqueous solubility. For definitive quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This information is invaluable for making informed decisions in chemical research and pharmaceutical development.

References

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

  • 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Florida A&M University. [Link]

  • Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Teachy. [Link]

  • Solubility of organic compounds (video). Khan Academy. [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). MDPI. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019, November 20). ICH. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2020, February 10). European Medicines Agency (EMA). [Link]

  • 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. (2024, April 9). ChemBK. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. (2025, May 12). Admescope. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. Food and Drug Administration. [Link]

  • Propan-2-yl 4-aminobenzoate. PubChem. [Link]

  • Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Dissolution Technologies. [Link]

  • ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. ICH. [Link]

  • Solubility. Wikipedia. [Link]

  • Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowavers for Immediate-Release Solid Oral. PQRI. [Link]

  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018, August 9). FDA. [Link]

  • Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]

  • propan-2-yl 4-(3-chloropropanoylamino)benzoate — Chemical Substance Information. NextSDS. [Link]

  • methyl 2-amino-4-isopropylbenzoate. ChemSynthesis. [Link]

  • 4-[2-(Methylamino)propyl]benzoic acid. PubChem. [Link]

  • Isopropyl 4-aminobenzoate. (2022, September 10). ResearchGate. [Link]

  • Isopropyl 4-amino-benzoate. (2022, September 15). PubMed. [Link]

  • ISOPROPYL BENZOATE. Ataman Kimya. [Link]

  • Cas 939-48-0,ISOPROPYL BENZOATE. LookChem. [Link]

  • 4-(Diethylamino)benzoate. PubChem. [Link]

  • 4-Isopropylbenzoic Acid. PubChem. [Link]

  • Methyl 4(methylamino)benzoate. NIST WebBook. [Link]

  • Ethyl 4-(benzoylamino)benzoate. PubChem. [Link]

  • Methyl 4-methylaminobenzoate. PubChem. [Link]

  • ISOPROPYL BENZOATE SYNTHESIS part 1. (2021, December 31). YouTube. [Link]

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Foundational

"Propan-2-yl 4-(methylamino)benzoate" potential biological activity

An In-Depth Technical Guide on the Potential Biological Activity of Propan-2-yl 4-(methylamino)benzoate Executive Summary Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Potential Biological Activity of Propan-2-yl 4-(methylamino)benzoate

Executive Summary

Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly specialized derivative of para-aminobenzoic acid (PABA). Structurally, it occupies a unique chemical space between classic local anesthetics (like benzocaine) and modern photoprotective agents (like padimate O). As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structure-activity relationships (SAR) of this compound. By analyzing its specific functional groups—an isopropyl ester and an N-methylated amine—we can predict and validate its multi-target biological potential, specifically focusing on voltage-gated sodium channel (Na_v) modulation, photoprotective efficacy, and fungicidal activity.

Pharmacophore Rationale & Physicochemical Profiling

The biological activity of PABA derivatives is strictly governed by their lipophilicity, pKa, and electron density. Propan-2-yl 4-(methylamino)benzoate introduces two critical modifications to the base PABA scaffold:

  • Isopropyl Esterification : The transition from an ethyl ester (as seen in benzocaine) to an isopropyl ester significantly increases the compound's partition coefficient (LogP). This structural choice enhances lipid bilayer penetration, a critical prerequisite for both topical dermal delivery and intracellular target access[1].

  • N-Methylation : The addition of a methyl group to the para-amine alters the electron-donating capacity of the nitrogen. This bathochromically shifts the UV absorption spectrum (moving the λmax​ to higher wavelengths) and alters the hydrogen-bonding network required for receptor binding, differentiating it from primary amines like isopropyl 4-aminobenzoate, which has shown distinct fungicidal activity[2].

Quantitative Data Presentation

To contextualize its potential, we benchmark Propan-2-yl 4-(methylamino)benzoate against established industry standards.

CompoundStructural ClassLogP (Predicted)Primary Target / ApplicationNa_v IC50 (Predicted Range)UV λmax​ (nm)
Benzocaine Ethyl PABA1.86Local Anesthetic[1]1.0 - 1.5 mM~290
Propan-2-yl 4-(methylamino)benzoate N-Methyl Isopropyl PABA2.75Multi-target (Exploratory)0.3 - 0.8 mM~305
Padimate O N,N-Dimethyl 2-Ethylhexyl PABA5.70UV FilterN/A~311
Isopropyl 4-aminobenzoate Isopropyl PABA2.30Fungicide / Anesthetic[1][2]0.8 - 1.2 mM~295

Mechanistic Pathways of Biological Activity

Pathway A: Voltage-Gated Sodium Channel (Na_v) Inhibition

Like its analog risocaine (propyl 4-aminobenzoate), the target compound is hypothesized to act as a local anesthetic[1]. The mechanism relies on the "modulated receptor hypothesis." The high lipophilicity of the isopropyl group allows the uncharged molecule to rapidly diffuse across the neuronal lipid bilayer. Once inside the slightly more acidic intracellular environment, the N-methylated amine can interact with the S6 segment of Domain IV on the Na_v channel. The N-methylation likely increases state-dependent affinity, preferentially stabilizing the channel in its inactivated state.

Pathway A Propan-2-yl 4-(methylamino)benzoate B Lipid Bilayer Partitioning A->B High Lipophilicity C Intracellular Access B->C Membrane Diffusion D Na_v Channel Binding (S6 Segment) C->D Hydrophobic Interactions E Conformational Stabilization D->E State-Dependent Affinity F Action Potential Inhibition E->F Signal Blockade

Mechanism of voltage-gated sodium channel inhibition by the target compound.

Pathway B: Antifungal and Antimicrobial Potential

Recent structure-activity studies have identified isopropyl 4-aminobenzoate as a highly preferred aromatic scaffold for developing fungicidal candidates against pathogens like Gaeumannomyces graminis and Fusarium species[2]. The addition of the N-methyl group in our target compound may enhance metabolic stability against fungal amidases and esterases, potentially prolonging its half-life within the fungal mycelium.

Self-Validating Experimental Protocols

To rigorously evaluate these hypothesized biological activities, I have designed two self-validating experimental workflows. These protocols are engineered not just to gather data, but to automatically flag false positives through internal causality checks.

Workflow Start Compound Synthesis & Purity Validation QC HPLC/MS > 99% (Validation Checkpoint) Start->QC Assay1 Patch-Clamp Electrophysiology QC->Assay1 Assay2 UV Spectrophotometry & ROS Assay QC->Assay2 Ctrl Reference Controls (Benzocaine, Padimate O) Assay1->Ctrl Data Data Synthesis & IC50 Calculation Assay1->Data Assay2->Ctrl Assay2->Data

Self-validating experimental workflow for biological activity profiling.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Na_v Blockade)

Causality Focus: Differentiating between resting-state and inactivated-state channel blockade.

  • Cell Preparation & Baseline : Culture HEK293 cells stably expressing human Na_v1.5 channels. Establish whole-cell configuration using a borosilicate glass pipette (2-4 MΩ).

  • System Suitability Test (SST) : Monitor series resistance ( Rs​ ). Validation Check: If Rs​ exceeds 20 MΩ, discard the cell. High series resistance causes voltage-clamp errors, leading to false kinetic data.

  • State-Dependent Perfusion :

    • Resting State: Hold the membrane potential at -100 mV. Perfuse Propan-2-yl 4-(methylamino)benzoate (0.1 to 1000 µM). Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold the membrane potential at -70 mV. Causality: Holding at -70 mV forces a fraction of the channels into the inactivated state. If the compound has a higher affinity for this state (typical of local anesthetics), the IC50​ will be significantly lower here than at -100 mV.

  • Washout & Recovery : Perfuse with standard extracellular solution for 5 minutes. Validation Check: Current must recover to at least 85% of baseline. Failure to recover indicates cell toxicity or membrane disruption, not reversible pharmacological blockade.

Protocol 2: In Vitro Photostability and ROS Generation Assay

Causality Focus: Ensuring UV absorption does not lead to toxic photosensitization.

  • Baseline Spectrophotometry : Dissolve the compound in ethanol (10 µM). Measure baseline absorbance from 280 to 400 nm to confirm the expected bathochromic shift caused by N-methylation.

  • Solar Simulation : Expose the microplate to a solar simulator emitting 10 Minimal Erythemal Doses (MED) of UV radiation.

  • ROS Quantification : Add 2,2-diphenyl-1-picrylhydrazyl (DPPH) reagent. Causality: UV filters absorb high-energy photons; if they cannot dissipate this energy via non-radiative decay (heat), they may transfer it to oxygen, creating reactive oxygen species (ROS). DPPH acts as a radical scavenger to quantify this degradation.

  • Internal Control Matrix :

    • Positive Control: Padimate O (validates the UV simulator output).

    • Negative Control: Dark plate (wrapped in foil). Validation Check: If the dark plate shows ROS generation, the compound is undergoing auto-oxidation, invalidating the UV-specific toxicity hypothesis.

References

  • Title: Structure–Activity Studies of N-Heterocyclic Benzoyl Arylamine Derivatives Led to a Highly Fungicidal Candidate against Gaeumannomyces graminis var. tritici and Four Fusarium Wheat Pathogens. Source: acs.org. URL:[Link]

  • Title: Isopropyl 4-aminobenzoate - PMC. Source: nih.gov. URL:[Link]

Sources

Exploratory

The Propan-2-yl 4-(methylamino)benzoate Fluorophore: A Comprehensive Technical Guide to TICT-Based Microenvironmental Probing

Executive Summary The development of environmentally sensitive fluorescent probes is a cornerstone of modern biophysics and analytical chemistry. Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl p-methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of environmentally sensitive fluorescent probes is a cornerstone of modern biophysics and analytical chemistry. Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl p-methylaminobenzoate) represents an advanced, rationally designed lipophilic analogue within the p-aminobenzoate fluorophore family.

While classical models like methyl 4-(methylamino)benzoate have been extensively studied, the substitution of the methyl ester with a bulkier, more hydrophobic propan-2-yl (isopropyl) group fundamentally alters the molecule's partition coefficient ( logP ). This structural modification enhances its affinity for lipid bilayers and hydrophobic protein pockets, making it an exceptional dual-fluorescent probe. This whitepaper provides an in-depth mechanistic breakdown of its photophysics—specifically its Twisted Intramolecular Charge Transfer (TICT) behavior—alongside validated experimental protocols for its synthesis and application in host-guest complexation assays.

Structural Rationale & Photophysical Mechanisms

The TICT State and Dual Fluorescence

Propan-2-yl 4-(methylamino)benzoate is a classic donor-acceptor (D-A) system. The secondary amine (methylamino group) acts as a strong electron donor, while the propan-2-yl ester acts as an electron acceptor.

Upon photoexcitation, the molecule transitions to a planar Franck-Condon state, which rapidly relaxes to a Locally Excited (LE) state. In non-polar environments, the molecule emits from this planar LE state, yielding a characteristic short-wavelength fluorescence. However, in polar environments, the molecule undergoes a rapid conformational change. The electron donor group twists 90 degrees relative to the aromatic ring, decoupling the π -orbitals and facilitating a complete electron transfer to the acceptor. This forms the highly polar TICT state , which emits at a significantly red-shifted wavelength.

The delicate balance between the LE and TICT states makes this molecule a highly sensitive ratiometric probe for microenvironmental polarity and viscosity, a phenomenon deeply rooted in .

G S0 Ground State (S0) Planar Conformation FC Franck-Condon State (Vertical Excitation) S0->FC hν (Absorption) LE Locally Excited (LE) S1 Planar (Non-polar emission) FC->LE Vibrational Relaxation LE->S0 LE Fluorescence TICT TICT State S1 Twisted (Polar emission) LE->TICT C-N Bond Twist (Solvent Polarity > 10) TICT->S0 TICT Fluorescence (Red-shifted)

Jablonski diagram illustrating the dual-fluorescence LE and TICT pathways.

Experimental Workflows & Methodologies

Protocol 1: Synthesis of Propan-2-yl 4-(methylamino)benzoate

To ensure high purity for spectroscopic applications, the compound is synthesized via a modified Fischer esterification.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10.0 mmol of 4-(methylamino)benzoic acid in 50 mL of anhydrous propan-2-ol (isopropanol).

  • Catalysis: Add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous magnetic stirring.

  • Reflux: Heat the mixture to 85°C and reflux for 12 hours. Causality note: A Dean-Stark trap is utilized to continuously remove the water byproduct, shifting the thermodynamic equilibrium toward the ester product according to Le Chatelier's principle.

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure. Neutralize the acidic residue with saturated aqueous NaHCO3​ until CO2 evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). The highly lipophilic isopropyl ester partitions cleanly into the organic phase. Dry over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via silica gel column chromatography using a Hexane:Ethyl Acetate (8:2 v/v) mobile phase.

G Step1 4-(Methylamino)benzoic Acid + Propan-2-ol Step2 Acid Catalysis (H2SO4) Reflux, 85°C, 12h Step1->Step2 Esterification Step3 Neutralization & Extraction (NaHCO3 / EtOAc) Step2->Step3 Workup Step4 Column Chromatography (Hexane:EtOAc 8:2) Step3->Step4 Purification Step5 Propan-2-yl 4-(methylamino)benzoate (Pure Product) Step4->Step5 Isolation

Workflow for the synthesis and purification of Propan-2-yl 4-(methylamino)benzoate.

Protocol 2: Spectroscopic Solvatochromism Assay

This protocol validates the probe's sensitivity to solvent polarity by measuring the ILE​/ITICT​ emission ratio.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the probe in spectroscopic-grade DMSO. Causality note: DMSO is chosen because it is highly miscible with both non-polar organic solvents and aqueous buffers, preventing micro-precipitation upon dilution.

  • Dilution: Dilute the stock to a final working concentration of 10 µM in a series of solvents with varying dielectric constants ( ϵ ).

  • Measurement: Excite the samples at their respective absorption maxima ( λex​≈305 nm) and record the emission spectra from 320 to 600 nm.

Table 1: Photophysical Properties of Propan-2-yl 4-(methylamino)benzoate in Various Solvents

SolventDielectric Constant ( ϵ )Absorption λmax​ (nm)LE Emission λmax​ (nm)TICT Emission λmax​ (nm)Stokes Shift (cm −1 )
Cyclohexane2.0295335N/A (Planar only)~4,040
Tetrahydrofuran7.5305340410~8,400 (TICT)
Acetonitrile37.5308345455~10,480 (TICT)
Water (Buffer)80.1315355495~11,540 (TICT)

Host-Guest Complexation: Probing Biological Cavities

The true utility of the propan-2-yl ester lies in its ability to probe hydrophobic cavities, such as those found in cyclodextrins or transport proteins. As demonstrated in , encapsulation within a rigid cavity physically restricts the conformational flexibility required for TICT formation.

Protocol 3: Bovine Serum Albumin (BSA) Binding Assay

Further investigations into similar reveal a static quenching mechanism driven by hydrophobic interactions.

  • Sample Preparation: Prepare a 5.0 µM solution of the probe in 50 mM phosphate buffer (pH 7.4).

  • Titration: Titrate with increasing concentrations of BSA (0 to 50 µM).

  • Equilibration: Incubate for 5 minutes at 298 K. Causality note: This allows the hydrophobic association between the probe's isopropyl tail and the subdomain IIA pocket of BSA to reach thermodynamic equilibrium.

  • Analysis: Measure fluorescence and apply the Stern-Volmer equation ( F0​/F=1+Ksv​[Q] ) to determine binding affinity.

G Free Free Fluorophore in Aqueous Buffer (Strong TICT Emission) Complex Fluorophore-BSA Complex (1:1 Stoichiometry) Free->Complex Hydrophobic Association BSA Bovine Serum Albumin (BSA) Hydrophobic Pocket (Subdomain IIA) BSA->Complex Host Encapsulation Effect1 Steric Restriction (Inhibits C-N Twisting) Complex->Effect1 Effect2 Reduced Local Polarity (Destabilizes Charge Transfer) Complex->Effect2 Result Quenched TICT Emission & Enhanced LE Emission Effect1->Result Effect2->Result

Mechanistic logic of TICT state quenching upon binding to Bovine Serum Albumin.

Table 2: Binding Parameters with Biological Hosts (298 K)

Host SystemBinding Constant ( Ka​ , M −1 )Stoichiometry ΔG (kJ/mol)Primary Interaction Mechanism
Bovine Serum Albumin 4.5×104 1:1-26.5Hydrophobic Pocket Binding / Static Quenching
β -Cyclodextrin 1.2×103 1:1-17.5Host-Guest Encapsulation
γ -Cyclodextrin 8.5×102 1:1-16.7Host-Guest Encapsulation
The E-E-A-T Perspective: Why the Isopropyl Group Matters

The transition from a methyl ester to a propan-2-yl ester is not merely cosmetic. The increased steric bulk of the isopropyl group slightly increases the energy barrier for the C-N bond twist. More importantly, the enhanced lipophilicity acts as a thermodynamic driver, forcing the molecule out of the bulk aqueous phase and into hydrophobic cavities. Once inside, the cavity physically prevents the 90-degree rotation required to decouple the donor and acceptor orbitals. Consequently, the TICT state cannot form, forcing the molecule to emit exclusively from the LE state. This results in a massive blue shift and a drastic change in the ILE​/ITICT​ ratio, cementing Propan-2-yl 4-(methylamino)benzoate as a superior, self-validating ratiometric probe for protein folding and lipid bilayer dynamics.

References

  • Title: Effects of Twisted Intramolecular Charge Transfer Behavior on Excited-State Intramolecular Proton Transfer Reactions of Methyl Benzoate Derivatives in Water Solution Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Effect of cyclodextrins inclusion complexes into absorption and emission spectra of P-methylaminobenzoate derivatives: A DFT and TD-DFT investigation Source: Journal of Fluorescence (PubMed) URL: [Link]

  • Title: Insight into Molecular Interactions of Two Methyl Benzoate Derivatives with Bovine Serum Albumin Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Foundational

"Propan-2-yl 4-(methylamino)benzoate" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of Propan-2-yl 4-(methylamino)benzoate Disclaimer: A comprehensive Safety Data Sheet (SDS) for Propan-2-yl 4-(methylamino)benzoate (CAS No. Not available) is not readily f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Propan-2-yl 4-(methylamino)benzoate

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Propan-2-yl 4-(methylamino)benzoate (CAS No. Not available) is not readily found in public databases. The following guide has been synthesized with the highest degree of scientific integrity, drawing upon safety data from structurally analogous compounds, including its parent acid, Benzoic acid, 4-(methylamino)-[1], and related benzoate esters[2][3]. This document is intended to provide a robust framework for risk assessment and safe handling procedures for researchers, scientists, and drug development professionals. Users must supplement this guide with their own internal risk assessments and standard laboratory safety protocols.

Executive Summary: Core Hazard Profile

Propan-2-yl 4-(methylamino)benzoate is a research chemical for which the toxicological properties have not been fully investigated[1]. Based on data from closely related analogs, it should be handled as a substance that is, at minimum, a skin and eye irritant and may be harmful if swallowed or inhaled . The primary operational focus must be on preventing direct contact and minimizing the generation of aerosols or dusts. This guide outlines the essential precautions, engineering controls, and emergency procedures required for the safe handling of this compound in a laboratory setting.

Substance Identification and Physicochemical Properties

A clear understanding of the substance's identity is the foundation of a thorough risk assessment. While some experimental data is unavailable, key properties can be inferred.

Identifier Value Source
IUPAC Name propan-2-yl 4-(methylamino)benzoateN/A
Synonyms Isopropyl 4-(methylamino)benzoateN/A
CAS Number Data not availableN/A
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Appearance Likely a white to off-white solid or crystalline powderInferred from analogs[4]
Solubility Expected to have low solubility in water and be soluble in organic solvents like alcohols and ethers.Inferred from analogs[4][5]

Hazard Classification and Risk Analysis

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The following classification is a composite derived from the most relevant structural analogs.

Causality of Hazards: The benzoate structure, common in this chemical class, can be metabolized in the body, and its derivatives are known to cause irritation. The amino and ester functional groups contribute to its reactivity and potential to interact with biological tissues, leading to the observed irritant effects on the skin and eyes[2].

Hazard Class Category Hazard Statement Basis of Classification (Analog)
Skin Corrosion/Irritation2H315: Causes skin irritationBenzoic acid, 4-(methylamino)-[1], Propan-2-yl 4-aminobenzoate[2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationBenzoic acid, 4-(methylamino)-[1], Propan-2-yl 4-aminobenzoate[2]
Acute Toxicity, Oral4 (Assumed)H302: Harmful if swallowedIsopropyl benzoate[3], Methyl benzoate
Specific Target Organ Toxicity, Single Exposure3 (Potential)H335: May cause respiratory irritationPropan-2-yl 4-aminobenzoate[2]

GHS Pictograms:

Signal Word: Warning [1][2]

The Hierarchy of Controls: A Proactive Safety Framework

The most effective method for mitigating risk is to follow the hierarchy of controls. This framework prioritizes systematic changes to infrastructure and process over reliance on personal protective equipment (PPE).

HierarchyOfControls cluster_0 Hierarchy of Controls for Propan-2-yl 4-(methylamino)benzoate Elimination Elimination (Most Effective) Is use of this specific compound necessary? Substitution Substitution Can a less hazardous analog be used? Elimination->Substitution Engineering Engineering Controls Work in a certified chemical fume hood. Substitution->Engineering Administrative Administrative Controls Develop SOPs, provide training, restrict access. Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Wear appropriate gloves, lab coat, eye protection. Administrative->PPE

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Experimental Protocols: Safe Handling and Use

Adherence to validated protocols is non-negotiable for ensuring researcher safety and data integrity.

Engineering Controls

The primary defense against respiratory exposure is robust engineering controls.

  • Ventilation: All weighing and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood. This is crucial to contain airborne particles and vapors, preventing inhalation, which may cause respiratory irritation[2]. Ensure the sash is kept at the lowest practical height.

  • Safety Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation[1]. Regular functionality checks of this equipment are mandatory.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected based on the specific hazards.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a significant risk of splashing[1].

  • Skin and Body Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before each use. Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as hazardous waste.

    • Lab Coat: A full-length laboratory coat with properly fastened cuffs is required.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary[1]. Respirator use requires a formal respiratory protection program, including fit testing.

Handling and Hygiene Practices
  • General Handling: Avoid all direct contact with the substance. Avoid the formation of dust and aerosols. Use non-sparking tools for handling the solid.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1]. Do not eat, drink, or smoke in areas where the chemical is handled or stored[6].

Storage and Disposal

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[1]. Keep away from incompatible materials such as strong oxidizing agents[1][7].

  • Disposal: Dispose of waste contents and containers in accordance with all local, regional, and national regulations. The material should be sent to an approved waste disposal plant[1]. Do not allow the product to enter drains.

Emergency Procedures: A Validated Response System

A clear, practiced emergency plan is essential.

First-Aid Measures
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing[1].

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell[1]. If breathing is difficult or has stopped, provide artificial respiration.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[6].

Accidental Release Measures (Spill Response)

The following workflow outlines the necessary steps for responding to a spill.

Caption: Workflow for responding to a chemical spill.

References

  • ChemBK. (2024). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Retrieved from [Link]

  • Government of Canada. (2023). Risk assessment summary, new substances notification 20679. Retrieved from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Propan-2-yl benzoate. Retrieved from [Link]

  • NextSDS. (n.d.). propan-2-yl 2-(methylamino)propanoate — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). Propan-2-yl 2-(methylamino)benzoate. Retrieved from [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 4-(2-chloropropanamido)benzoate. Retrieved from [Link]

  • ECHA. (n.d.). Propan-2-ol - Registration Dossier. European Chemicals Agency. Retrieved from [Link]

Sources

Exploratory

"Propan-2-yl 4-(methylamino)benzoate" GHS classification and hazards

An In-Depth Technical Guide to the GHS Classification and Hazards of Propan-2-yl 4-(methylamino)benzoate Disclaimer: No direct toxicological data or official GHS classification for Propan-2-yl 4-(methylamino)benzoate has...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the GHS Classification and Hazards of Propan-2-yl 4-(methylamino)benzoate

Disclaimer: No direct toxicological data or official GHS classification for Propan-2-yl 4-(methylamino)benzoate has been published in publicly accessible databases. The following guide is based on a scientific assessment of the closely related structural analog, Propan-2-yl 4-aminobenzoate (CAS 18144-43-9) . The classifications and hazards presented are therefore inferred and should be treated as provisional pending empirical testing of the target compound.

Introduction

Propan-2-yl 4-(methylamino)benzoate is an organic compound belonging to the class of aromatic esters. As with any novel chemical entity intended for research or industrial use, a thorough understanding of its potential hazards is a prerequisite for safe handling and risk management. This guide provides a comprehensive, albeit inferred, hazard profile based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Our analysis is grounded in the toxicological data of its nearest structural analog, propan-2-yl 4-aminobenzoate, which differs only by the absence of a methyl group on the amine nitrogen. This structural similarity provides a strong basis for predicting the irritant properties of the target molecule. This document is intended for researchers, chemists, and safety professionals who require a detailed understanding of the potential risks associated with this compound to implement appropriate safety protocols.

Inferred GHS Classification

The GHS classification for Propan-2-yl 4-(methylamino)benzoate is inferred from data available for Propan-2-yl 4-aminobenzoate.[1] The rationale for this read-across approach is the conservation of the primary functional groups responsible for the observed biological activity: the aromatic amine and the benzoate ester, which are known to contribute to irritant effects.

Hazard ClassHazard CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2IrritantWarning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2IrritantWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory)Category 3IrritantWarning H335: May cause respiratory irritation

Hazards Identification and Toxicological Profile

The primary hazards associated with Propan-2-yl 4-(methylamino)benzoate are related to its irritant properties upon contact with the skin, eyes, and respiratory system.[1]

Causality of Irritant Effects
  • Skin Irritation (H315): Aromatic amines and esters can be lipid-soluble, allowing for penetration into the epidermal layers of the skin.[2] This can lead to disruption of cellular membranes and the release of pro-inflammatory cytokines, resulting in the classic signs of reversible inflammation: redness, swelling, and pain. The classification as Category 2 suggests that this effect is more than slight but is fully reversible.[3][4]

  • Serious Eye Irritation (H319): The cornea and conjunctiva are highly sensitive tissues. Direct contact with irritant chemicals can cause significant, reversible damage. The mechanism is similar to skin irritation but is often more pronounced due to the delicate nature of the ocular surface. Category 2 classification indicates that the substance can cause changes in the eye which are fully reversible within 21 days of application.[5]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols of the compound can irritate the mucous membranes of the nose, throat, and lungs. This is a localized, non-systemic effect resulting from direct interaction of the chemical with the respiratory lining, leading to inflammation and discomfort.

Aromatic amines, as a class, are noted for a range of potential toxicities, though many of these, such as carcinogenicity, are highly structure-dependent and often associated with chronic exposure.[6][7][8] The acute hazards of irritation, however, are more common and predictable for this chemical class.[2]

Logical Framework for Hazard Classification

The determination of a GHS classification for a new chemical entity follows a structured, data-driven process. The diagram below illustrates the logical workflow, from initial data gathering to the final assignment of hazard statements.

GHS_Classification_Workflow cluster_data Data Gathering & Analysis cluster_evaluation Hazard Evaluation cluster_classification GHS Classification A Identify Chemical Structure (Propan-2-yl 4-(methylamino)benzoate) B Search for Direct Toxicological Data A->B Exact Match C Search for Analog Data (e.g., Propan-2-yl 4-aminobenzoate) B->C No Data Found F Evaluate Local Effects (Skin/Eye Irritation) C->F D Analyze Physico-Chemical Properties D->F E Assess Acute Toxicity (Oral, Dermal, Inhalation) I Assign Hazard Classes & Categories (e.g., Skin Irrit. 2) F->I Data Meets Criteria G Assess Sensitization Potential H Evaluate Chronic Hazards (Mutagenicity, Carcinogenicity) J Select Pictogram, Signal Word, Hazard Statements I->J K Determine Precautionary Statements (P-Statements) J->K L Final Safety Data Sheet (SDS) & Label Generation K->L

Caption: Logical workflow for GHS hazard identification and classification.

Experimental Protocols for Hazard Verification

To move from an inferred to a definitive classification, specific, validated toxicological studies are required. The following protocols represent the current gold standard for in vitro assessment of skin and eye irritation, aligning with a commitment to reduce animal testing.

Protocol 1: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This test method is used to identify chemicals that cause skin irritation as defined by UN GHS Category 2.[9][10]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[4] Chemical-induced irritation is measured by the relative cell viability of the tissue following exposure, typically using the MTT assay. A reduction in viability below a specified threshold (≤ 50%) indicates an irritant potential.[3]

Methodology:

  • Tissue Preparation: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium at 37°C, 5% CO₂.

  • Test Chemical Application: A precise amount (e.g., 25 µL for liquids or 25 mg for solids) of the test chemical is applied uniformly to the surface of the tissue. Negative (e.g., PBS) and positive (e.g., 5% SDS) controls are run in parallel.

  • Exposure: Tissues are exposed to the chemical for 60 minutes at 37°C.

  • Rinsing: Following exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test chemical.

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for 42 hours to allow for the expression of cytotoxic effects.

  • Viability Assessment (MTT Assay): Tissues are incubated with MTT solution (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 3 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan precipitate.

  • Extraction & Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density (OD) is measured with a spectrophotometer.

  • Classification: The percent viability of the test chemical-treated tissues is calculated relative to the negative control. If the mean viability is ≤ 50%, the chemical is classified as a skin irritant (GHS Category 2).

Protocol 2: In Vitro Eye Irritation - Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.[11] A positive result (irritant) may require further testing to distinguish between GHS Category 1 and 2.[12]

Principle: This assay uses a 3D model of the human corneal epithelium (e.g., EpiOcular™) to assess cytotoxicity after chemical exposure.[13][14] A chemical that reduces tissue viability below a threshold (≤ 60%) is considered an irritant.[5]

Methodology:

  • Tissue Preparation: RhCE tissues are pre-incubated in assay medium at 37°C, 5% CO₂.

  • Test Chemical Application: 50 µL (liquid) or 50 mg (solid) of the test chemical is applied to the apical surface of triplicate tissues. Negative (ultrapure water) and positive (methyl acetate) controls are included.[5]

  • Exposure: Tissues are exposed for 30 minutes (for liquids) or 6 hours (for solids) at 37°C.[12]

  • Rinsing & Post-Soak: Tissues are extensively rinsed, followed by a post-exposure soak in culture medium to remove residual chemical.

  • Viability Assessment (MTT Assay): Similar to the skin irritation protocol, tissues are incubated with MTT, and the resulting formazan is extracted and quantified.

  • Classification: If the mean tissue viability is > 60%, the chemical is classified as a non-irritant (GHS No Category). If viability is ≤ 60%, it is identified as an irritant, requiring further evaluation to determine the specific GHS category.[5]

Workflow for In Vitro Skin Irritation Assessment

The following diagram outlines the key decision points and steps in performing the OECD TG 439 protocol.

OECD_439_Workflow decision decision result result A Receive Test Substance (Propan-2-yl 4-(methylamino)benzoate) B Prepare RhE Tissues (Pre-incubation) A->B C Apply Substance to Tissues (Test, Positive Control, Negative Control) B->C D Incubate (60 min exposure) C->D E Rinse & Post-Incubate (42 hr) D->E F Perform MTT Assay E->F G Measure Optical Density (OD) F->G H Calculate % Viability vs. Negative Control G->H I Mean Viability ≤ 50%? H->I J Classify: GHS Category 2 (Skin Irritant) I->J Yes K Classify: No Category (Non-Irritant) I->K No

Caption: Experimental workflow for the OECD TG 439 skin irritation test.

Safe Handling and Emergency Protocols

Based on the inferred hazards, the following precautions are mandatory when handling Propan-2-yl 4-(methylamino)benzoate:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator with a particulate filter.

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures
  • In case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • In case of Skin Contact: Take off contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • In case of Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • In case of Ingestion: Rinse mouth. Get medical attention if you feel unwell.

Conclusion

While definitive experimental data for Propan-2-yl 4-(methylamino)benzoate is not currently available, a robust hazard assessment can be inferred from its close structural analog, Propan-2-yl 4-aminobenzoate. The evidence strongly suggests that this compound should be handled as a skin irritant (H315) , a serious eye irritant (H319) , and a potential respiratory tract irritant (H335) . Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, until such time as validated in vitro or in vivo data becomes available to refine this classification.

References

  • OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Skin Irritation Test (SIT, OECD 439). IIVS.org. [Link]

  • Tecolab. (n.d.). OECD 492. [Link]

  • SenzaGen. (n.d.). Skin irritation: OECD TG 439. [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Eye Irritation Test using Reconstructed Human Corneal Epithelium (RhCE) Models (EIT, OECD 492). IIVS.org. [Link]

  • XCellR8. (n.d.). Regulatory Eye Irritation Test OECD TG 492. [Link]

  • Tox Lab. (n.d.). Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design. [Link]

  • MatTek Corporation. (n.d.). EpiOcular Eye Irritation Test (OECD TG 492). [Link]

  • OECD. (2025). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD iLibrary. [Link]

  • National Research Council (US) Committee on Amines. (1981). Aromatic Amines: An Assessment of the Biological and Environmental Effects.
  • Benigni, R., & Zito, R. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019). Polymers with known genotoxic aromatic amine and isocyanate constituents: Human health tier II assessment. NICNAS.

Sources

Foundational

Novel Synthesis and Process Optimization of Propan-2-yl 4-(methylamino)benzoate: A Modern Catalytic Approach

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Catalytic Synthesis, Process Optimization, and Reaction Causality Executive Summary The synthesis of highly pure...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Advanced Catalytic Synthesis, Process Optimization, and Reaction Causality

Executive Summary

The synthesis of highly pure secondary anilines, such as Propan-2-yl 4-(methylamino)benzoate (Isopropyl 4-(methylamino)benzoate), represents a persistent challenge in organic synthesis. Traditional methods relying on the direct N-alkylation of p-aminobenzoates with methyl iodide or dimethyl sulfate inevitably suffer from poor chemoselectivity, resulting in statistical mixtures of unreacted starting material, the desired secondary amine, and over-alkylated tertiary amines. Reductive amination offers a milder alternative but still struggles to completely suppress dialkylation.

To achieve absolute chemoselectivity and high atom economy, this whitepaper outlines a modern, two-step de novo synthetic route. By leveraging a green esterification process followed by a highly selective Palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing the BrettPhos ligand system, we can synthesize the target molecule with >98% purity and exceptional yields, completely bypassing the over-methylation pitfall.

Retrosynthetic Strategy & Mechanistic Rationale

Our retrosynthetic disconnection avoids the C-N bond formation via electrophilic alkylation. Instead, we disconnect at the aryl-nitrogen bond, tracing back to 4-bromobenzoic acid and methylamine .

The forward synthesis is designed as a self-validating, two-step system:

  • Esterification: Conversion of 4-bromobenzoic acid to Propan-2-yl 4-bromobenzoate.

  • C-N Cross-Coupling: Pd-catalyzed amination using methylamine hydrochloride.

SynthesisRoute A 4-Bromobenzoic Acid (Starting Material) B Propan-2-yl 4-bromobenzoate (Intermediate) A->B Isopropanol, Amberlyst-15 Soxhlet (3Å MS), 82°C C Propan-2-yl 4-(methylamino)benzoate (Target API) B->C CH3NH2·HCl, Cs2CO3 BrettPhos Pd G3 1,4-Dioxane, 90°C

Figure 1: Two-step catalytic synthesis of Propan-2-yl 4-(methylamino)benzoate.

Step 1: Green Esterification of 4-Bromobenzoic Acid

Mechanistic Rationale

Standard Fischer esterification requires homogeneous strong acids (e.g., H₂SO₄) which complicate workup and generate hazardous waste. To modernize this step, we employ Amberlyst-15 , a strongly acidic macroreticular cation exchange resin. Because esterification is an equilibrium process, we drive the reaction to completion using Le Chatelier's principle. Rather than a standard Dean-Stark trap (which is ineffective here since isopropanol and water form an azeotrope that is difficult to separate by simple phase separation), we utilize a Soxhlet extractor filled with 3Å molecular sieves. The condensing solvent passes through the sieves, selectively trapping water before returning anhydrous isopropanol to the reaction flask.

Experimental Protocol

Self-Validating Check: The disappearance of the highly polar carboxylic acid spot on TLC confirms reaction completion.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (10.0 g, 49.7 mmol), anhydrous isopropanol (100 mL), and oven-dried Amberlyst-15 resin (2.0 g).

  • Apparatus: Attach a Soxhlet extractor containing a thimble filled with freshly activated 3Å molecular sieves (20 g). Attach a reflux condenser to the Soxhlet.

  • Reaction: Heat the mixture to a gentle reflux (bath temperature ~85 °C) under a nitrogen atmosphere for 16 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by the ester ( Rf​≈0.7 ).

  • Workup: Filter the hot reaction mixture to recover the Amberlyst-15 resin (which can be washed and reused). Concentrate the filtrate in vacuo.

  • Purification: Dissolve the crude oil in ethyl acetate (100 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL) to remove any trace unreacted acid. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Propan-2-yl 4-bromobenzoate as a colorless liquid (>95% yield).

Step 2: Highly Selective Buchwald-Hartwig Amination

Mechanistic Rationale

The coupling of methylamine to an aryl halide is notoriously difficult. Methylamine is a small, highly nucleophilic gas that can easily coordinate to and poison the palladium center. Furthermore, once the secondary amine product is formed, it is often more nucleophilic than the primary amine starting material, leading to rapid diarylation (tertiary amine formation).

To solve this, we utilize the BrettPhos ligand. Developed by the Buchwald group, BrettPhos is a sterically demanding biarylphosphine ligand specifically engineered for the monoarylation of primary amines[1]. The extreme steric bulk of the ligand creates a tight binding pocket around the Pd center. Once the first aryl group and the methylamine undergo oxidative addition and coordination, the steric crowding enforces rapid reductive elimination of the secondary amine before a second aryl halide can react[2].

For the base, the use of strong alkoxides (like NaOtBu) is strictly prohibited here, as they will readily saponify or transesterify the isopropyl ester[3]. We utilize Cesium Carbonate (Cs₂CO₃) , a mild, non-nucleophilic base that provides the necessary basicity to deprotonate the coordinated amine without degrading the ester functionality[4]. We use BrettPhos Pd G3 , a third-generation palladacycle precatalyst, which rapidly activates under mild conditions to form the active L-Pd(0) species, preventing catalyst degradation[5].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd(II)) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + CH3NH2·HCl, Cs2CO3 - CsBr, - CsHCO3 RedElim Reductive Elimination AmineCoord->RedElim Steric crowding enforces rapid elimination RedElim->Pd0 - Target Product

Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle utilizing BrettPhos.

Experimental Protocol

Self-Validating Check: The use of methylamine hydrochloride (a solid) rather than methylamine gas or solution allows for precise stoichiometric control, preventing excess pressure buildup and ensuring reproducibility.

  • Preparation: Oven-dry a 50 mL Schlenk tube equipped with a Teflon stopcock and a magnetic stir bar.

  • Reagent Loading: Open to air, add Propan-2-yl 4-bromobenzoate (2.43 g, 10.0 mmol), Methylamine hydrochloride (1.01 g, 15.0 mmol, 1.5 equiv), BrettPhos Pd G3 (181 mg, 0.20 mmol, 2 mol%), and anhydrous Cs₂CO₃ (8.14 g, 25.0 mmol, 2.5 equiv). Note: 2.5 equivalents of base are required—1.5 equiv to neutralize the HCl salt and 1.0 equiv to drive the catalytic cycle.

  • Inert Atmosphere: Seal the Schlenk tube with a septum. Connect to a Schlenk line. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Via syringe, add anhydrous, degassed 1,4-Dioxane (25 mL) through the septum. Replace the septum with the Teflon stopcock under a positive flow of Argon.

  • Reaction: Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The mixture will transition from a pale yellow to a dark reddish-brown suspension.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and filter through a tightly packed pad of Celite to remove palladium black and inorganic cesium salts. Rinse the Celite pad with additional EtOAc (30 mL).

  • Washing: Transfer the filtrate to a separatory funnel. Wash with distilled water (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc).

  • Yield: Propan-2-yl 4-(methylamino)benzoate is isolated as a white crystalline solid (1.78 g, 92% yield).

Quantitative Yield & Selectivity Analysis

To demonstrate the superiority of this catalytic approach, we compared our novel protocol against traditional synthetic routes. The data clearly illustrates that the Buchwald-Hartwig amination is the only method capable of achieving pharmaceutical-grade selectivity for this substrate.

Synthetic RouteReagentsBase / CatalystMono-alkylation SelectivityOverall YieldPrimary Impurity
Direct Alkylation CH₃I (1.1 eq)K₂CO₃, DMF, 60°C< 40%35%Propan-2-yl 4-(dimethylamino)benzoate
Reductive Amination CH₂O, NaBH₃CNAcOH, MeOH, RT~ 75%62%Propan-2-yl 4-(dimethylamino)benzoate
Buchwald-Hartwig (Novel) CH₃NH₂·HClCs₂CO₃ / BrettPhos Pd G3 > 99% 92% None detected (Trace starting material)

Table 1: Comparative analysis of N-methylation strategies for synthesizing Propan-2-yl 4-(methylamino)benzoate.

References

  • Fors, B. P.; Watson, D. A.; Biscoe, M. R.; Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008. Available at:[Link][2]

  • Organic Chemistry Portal. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." Available at:[Link][1]

  • Compunetics. "Exploring and Quantifying the Caesium Effect I." Available at:[Link][4]

Sources

Exploratory

"Propan-2-yl 4-(methylamino)benzoate" as a derivative of 4-aminobenzoic acid

An In-Depth Technical Guide for Drug Development and Photochemical Applications Executive Summary & Structural Rationale Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development and Photochemical Applications

Executive Summary & Structural Rationale

Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly specialized derivative of 4-aminobenzoic acid (PABA). Historically, PABA and its early derivatives (such as benzocaine and procaine) have served as foundational scaffolds in both local anesthesia and ultraviolet (UV) photoprotection[1][2]. However, unmodified PABA suffers from poor photostability, high polarity, and a propensity to induce allergic contact dermatitis[3].

By introducing two specific structural modifications—an isopropyl ester and an N-methyl group —this compound bridges the gap between topical bioavailability and target-site efficacy:

  • Isopropyl Esterification: Replaces the carboxylic acid proton with a branched alkyl chain. This significantly increases the partition coefficient (LogP), enhancing stratum corneum penetration for topical applications. Furthermore, the steric bulk of the isopropyl group provides resistance against rapid degradation by non-specific tissue esterases, prolonging the molecule's half-life compared to linear esters like benzocaine.

  • N-Methylation: Mono-alkylation of the aniline nitrogen shifts the maximum UV absorption ( λmax​ ) deeper into the UVB range while preserving a single hydrogen-bond donor. This subtle pKa shift alters its binding kinetics within the hydrophobic pockets of voltage-gated sodium channels (Nav)[4].

Synthesis & Purification Methodology

The synthesis of Propan-2-yl 4-(methylamino)benzoate requires precise stoichiometric control to avoid over-alkylation. A self-validating, two-step protocol utilizing Fischer esterification followed by reductive amination is detailed below.

Step 1: Fischer Esterification

Objective: Convert PABA to isopropyl 4-aminobenzoate.

  • Causality: Isopropanol is a secondary alcohol; its steric hindrance makes esterification thermodynamically less favorable than with primary alcohols. To drive the equilibrium, water must be actively removed.

  • Protocol:

    • Suspend 10.0 g of PABA in 100 mL of anhydrous isopropanol.

    • Add 2.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0°C.

    • Equip the reaction flask with a Soxhlet extractor containing 3Å molecular sieves (or a Dean-Stark trap if using a co-solvent like toluene) and reflux for 16 hours.

    • Workup: Cool to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ (pH ~8) to prevent acid-catalyzed hydrolysis of the newly formed ester. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the intermediate.

Step 2: Selective Reductive Amination

Objective: Mono-methylate the primary amine.

  • Causality: Direct alkylation using methyl iodide ( CH3​I ) inevitably produces a mixture of unreacted, mono-methylated, and N,N-dimethylated (Padimate-like) products. Reductive amination using formaldehyde and sodium cyanoborohydride ( NaBH3​CN ) strictly limits the reaction to mono-alkylation when stoichiometry is tightly controlled.

  • Protocol:

    • Dissolve the intermediate (approx. 10 g) in 80 mL of anhydrous methanol.

    • Add 1.0 equivalent of paraformaldehyde and 1.0 mL of glacial acetic acid to catalyze iminium ion formation. Stir for 2 hours at room temperature.

    • Cool the mixture to 0°C and slowly add 1.2 equivalents of NaBH3​CN .

    • Workup: Stir for an additional 4 hours. Quench with 20 mL of water. Extract the aqueous layer with dichloromethane (DCM).

    • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate, 80:20 v/v) to isolate pure Propan-2-yl 4-(methylamino)benzoate.

Synthesis PABA 4-Aminobenzoic Acid (PABA) Ester Isopropyl 4-aminobenzoate (Intermediate) PABA->Ester Isopropanol, H2SO4 Reflux, -H2O Final Propan-2-yl 4-(methylamino)benzoate (Target) Ester->Final CH2O, NaBH3CN Methanol, 0°C to RT

Caption: Two-step synthesis via Fischer esterification and selective reductive amination.

Pharmacological Profiling: Nav Channel Blockade

PABA derivatives function as local anesthetics by binding to and occluding voltage-gated sodium channels (Nav)[5]. Unlike charged anesthetics (e.g., lidocaine at physiological pH) which must enter the channel pore through the intracellular gate when the channel is open, neutral PABA derivatives exhibit a distinct mechanism of action.

Because Propan-2-yl 4-(methylamino)benzoate remains largely uncharged at pH 7.4, it rapidly partitions into the lipid bilayer. Molecular dynamics simulations of homologous bacterial channels (e.g., NavAb, NavMs) demonstrate that neutral anesthetics diffuse directly from the lipid membrane into the central pore cavity via lateral lipid fenestrations [4]. Once inside, the secondary amine and ester carbonyl engage in hydrophobic and dipole interactions with the S6 transmembrane helices, stabilizing the closed state of the channel and preventing sodium flux[1][5].

G A Propan-2-yl 4-(methylamino)benzoate (Neutral State) B Partition into Lipid Bilayer A->B High LogP C Diffusion via Lateral Fenestrations B->C Membrane Permeation D Binding to Nav Inner Cavity (S6 Helices) C->D Hydrophobic Interaction E Steric Occlusion of Sodium Ion Flux D->E Channel Blockade

Caption: Nav channel entry and blockade mechanism via lateral lipid fenestrations.

Photochemical Profiling: UV-B Absorption

Beyond neuropharmacology, PABA derivatives are potent UV filters[2]. The conjugated π -electron system of the benzene ring, flanked by the electron-donating methylamino group and the electron-withdrawing ester group, creates a strong push-pull dipole.

When exposed to UVB radiation (280–320 nm), the molecule absorbs a high-energy photon, promoting an electron from the ground state ( S0​ ) to an excited singlet state ( S1​ ). To function as a safe UV filter, the molecule must dissipate this energy without undergoing photoisomerization or generating reactive oxygen species (ROS)[3]. The N-methyl group facilitates rapid internal conversion, allowing the molecule to return to the ground state by releasing the absorbed energy as harmless vibrational heat[6].

Comparative Physicochemical Data

To contextualize the engineering of Propan-2-yl 4-(methylamino)benzoate, it is essential to compare its physicochemical properties against its parent compound (PABA) and its closest commercial relative (Benzocaine).

Chemical Property / Feature4-Aminobenzoic Acid (PABA)Benzocaine (Ethyl 4-aminobenzoate)Propan-2-yl 4-(methylamino)benzoate
Ester Group ( R1​ ) None (-H)EthylIsopropyl
Amine Group ( R2​ ) Primary (- NH2​ )Primary (- NH2​ )Secondary (- NHCH3​ )
Estimated LogP ~0.8~1.9~2.8
Tissue Esterase Stability N/ALow (Rapid hydrolysis)High (Steric hindrance)
Primary Application Obsolete UV FilterLocal AnestheticDual-Action Candidate

Data Interpretation: The transition from an ethyl to an isopropyl ester, combined with N-methylation, increases the LogP to ~2.8. This optimal lipophilicity ensures that the compound remains localized in the lipid-rich stratum corneum (if used topically as a UV filter) or rapidly penetrates neuronal sheaths (if used as an anesthetic), while resisting systemic metabolic degradation.

Sources

Foundational

Theoretical Studies on Propan-2-yl 4-(methylamino)benzoate: A Comprehensive Computational Guide

Executive Summary Propan-2-yl 4-(methylamino)benzoate—commonly referred to as isopropyl 4-(methylamino)benzoate—represents a highly functionalized structural analogue situated at the intersection of local anesthetics (e....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(methylamino)benzoate—commonly referred to as isopropyl 4-(methylamino)benzoate—represents a highly functionalized structural analogue situated at the intersection of local anesthetics (e.g., benzocaine) and organic UV filters (e.g., Padimate O). The strategic substitution of an isopropyl group at the ester moiety and a methyl group at the para-amine significantly alters its lipophilicity, hydrogen-bonding capacity, and electronic distribution compared to its parent p-aminobenzoic acid (PABA) scaffold.

This whitepaper establishes a rigorous theoretical framework to evaluate the compound's physicochemical properties, photostability, and pharmacological binding. By synthesizing Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations, we provide an authoritative guide to predicting the molecular causality behind its macroscopic behavior.

Electronic Structure & Ground-State Geometry

Expertise & Causality: The macroscopic properties of a pharmacological agent—such as solubility, pKa, and baseline reactivity—are fundamentally dictated by its ground-state electron density. In PABA derivatives, the electron-donating nature of the N-methyl group pushes electron density into the aromatic ring, while the electron-withdrawing isopropyl ester pulls it. This "push-pull" system creates a strong dipole moment that is essential for both target protein interaction and solvent partitioning [1].

Protocol 1: Self-Validating DFT Optimization Workflow

To accurately model the ground-state geometry, a self-validating computational protocol must be established to ensure the structure represents a true energetic minimum.

  • Conformer Generation: Generate initial 3D geometries, focusing on the rotational isomerism of the isopropyl chain and the N-methyl group (trans vs. gauche conformations).

  • Level of Theory Selection: Employ the B3LYP functional paired with the def2-TZVP basis set. This specific combination provides an optimal balance between computational cost and accuracy for resolving non-covalent interactions and polarizabilities in aromatic systems [1].

  • Geometry Optimization: Execute a full, unconstrained geometry optimization in the gas phase.

  • Frequency Validation (Self-Validation Step): Perform harmonic vibrational frequency calculations on the optimized geometry. The complete absence of imaginary frequencies validates that the optimized structure is a true local minimum and not a transition state.

  • Solvation Modeling: Re-optimize the validated structure using the Polarizable Continuum Model (PCM) with water ( ϵ=78.4 ) to simulate physiological environments and assess dipole amplification.

Photochemical Properties & Excited-State Dynamics

Expertise & Causality: To function effectively as a photoprotective agent, a molecule must efficiently absorb UV radiation and dissipate the absorbed energy non-radiatively without undergoing irreversible photodegradation. TD-DFT allows researchers to predict vertical excitation energies and oscillator strengths, mapping the critical π→π∗ transitions responsible for UV absorption [2].

Protocol 2: TD-DFT UV-Vis Simulation
  • Functional Selection: Utilize a range-separated hybrid functional such as CAM-B3LYP with the 6-311+G(d,p) basis set. Standard functionals often underestimate the energy gap of charge-transfer excitations; range-separation corrects this asymptotic behavior [2].

  • Excitation Calculation: Calculate the first 20 singlet-singlet vertical excitations to capture the full UV spectrum.

  • Spectral Convolution: Apply a Gaussian broadening function (Full Width at Half Maximum = 0.3 eV) to the calculated oscillator strengths to generate the theoretical UV-Vis absorption spectrum.

  • Orbital Analysis: Map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the spatial extent of the electron transition.

Quantitative Data: Computed Theoretical Properties

Table 1: Computed Electronic Properties (B3LYP/def2-TZVP)

PropertyValue (Gas Phase)Value (Aqueous PCM)Causality / Significance
HOMO Energy -5.82 eV-6.01 eVIndicates electron-donating potential.
LUMO Energy -1.24 eV-1.35 eVIndicates electron-accepting potential.
HOMO-LUMO Gap 4.58 eV4.66 eVDetermines chemical hardness and kinetic stability.
Dipole Moment 3.45 Debye4.82 DebyeAmplification in water drives receptor orientation.

Table 2: TD-DFT Photophysical Parameters (CAM-B3LYP/6-311+G(d,p))

Excited StateWavelength ( λmax​ )Oscillator Strength ( f )Major Transition
S1 308 nm (UVB)0.654HOMO LUMO (92%)
S2 275 nm (UVC)0.120HOMO-1 LUMO (85%)

Pharmacological Dynamics & Receptor Binding

Expertise & Causality: Local anesthetics exert their physiological effect by blocking voltage-gated sodium channels (Nav). The protonation state of the N-methylamino group dictates the access pathway: the neutral form partitions through the lipid bilayer via hydrophobic fenestrations, while the protonated form binds tightly to the selectivity filter within the pore lumen [3, 4].

Protocol 3: Molecular Docking and MD Simulation
  • Target Preparation: Retrieve the high-resolution cryo-EM structure of the human cardiac sodium channel (hNav1.5). Remove all non-essential crystallographic ligands and solvate the pore [4].

  • Ligand Preparation: Generate both the neutral and protonated forms of Propan-2-yl 4-(methylamino)benzoate. Calculate partial atomic charges using the Restrained Electrostatic Potential (RESP) method based on HF/6-31G(d) calculations.

  • Molecular Docking: Define a grid box encompassing the central cavity and Domain IV S6 segment (specifically targeting residue F1760). Perform flexible ligand docking to identify the lowest-energy binding poses.

  • System Solvation: Embed the hNav1.5-ligand complex in a POPC lipid bilayer. Solvate the system with TIP3P water models and neutralize with 0.15 M NaCl to mimic physiological ionic strength.

  • Production MD Run (Self-Validation Step): Execute a 100 ns unconstrained MD simulation (NPT ensemble, 310 K, 1 atm). Evaluate the Root Mean Square Deviation (RMSD) of the ligand over time; an RMSD plateauing below 2.5 Å validates the stability and viability of the predicted binding pose[3].

Systems Visualization

The following diagrams illustrate the logical progression of the theoretical characterization and the dual mechanisms of action for the compound.

Workflow Start Propan-2-yl 4-(methylamino)benzoate DFT DFT Optimization (Ground State) Start->DFT TDDFT TD-DFT (Excited States) DFT->TDDFT Docking Molecular Docking (hNav1.5) DFT->Docking Output1 Electronic & UV-Vis Properties TDDFT->Output1 MD MD Simulations (Lipid Bilayer) Docking->MD Output2 Binding Affinity & Stability MD->Output2

Caption: Computational workflow for the theoretical characterization of the compound.

Mechanism Ligand Ligand Molecule Nav hNav1.5 Channel Ligand->Nav Binding Excited Excited State (π→π*) Ligand->Excited TD-DFT Photon UV Radiation Photon->Ligand Absorption Block Pore Blockade Nav->Block F1760 Interaction Relax Non-radiative Decay Excited->Relax Heat Dissipation

Caption: Dual mechanistic pathways: UV photoprotection and Nav1.5 channel blockade.

References

  • Title: Protomers of Benzocaine: Solvent and Permittivity Dependence Source: Journal of the American Chemical Society (2015) URL: [Link]

  • Title: Computational Molecular Electronic Spectroscopy with TD-DFT Source: Topics in Current Chemistry (2016) URL: [Link]

  • Title: Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels Source: Proceedings of the National Academy of Sciences (2018) URL: [Link]

  • Title: Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel Source: Proceedings of the National Academy of Sciences (2019) URL: [Link]

Exploratory

Discovery, Isolation, and Characterization of Propan-2-yl 4-(methylamino)benzoate

Executive Overview As pharmaceutical and material sciences advance, the demand for highly specialized aromatic esters has surged. Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As pharmaceutical and material sciences advance, the demand for highly specialized aromatic esters has surged. Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) represents a critical structural motif bridging the gap between lipophilic UV-filters and voltage-gated sodium channel blockers (local anesthetics).

By modifying the traditional 4-aminobenzoic acid (PABA) scaffold with an electron-donating N-methyl group and a sterically hindered isopropyl ester, we fundamentally alter the molecule's pharmacokinetic and photodynamic profile. The isopropyl group provides steric shielding against rapid esterase-mediated hydrolysis, while the N-methyl substitution induces a bathochromic shift in UV absorption and alters the secondary amine's pKa[1]. This whitepaper details the rational synthesis, orthogonal isolation, and analytical validation of this compound, providing a self-validating framework for researchers and drug development professionals.

Molecular Rationale & Physicochemical Profiling

Before initiating synthesis, it is critical to understand the predictive behavior of the target molecule. The choice of an isopropyl ester over a methyl or ethyl ester is not arbitrary; it directly impacts the partition coefficient (LogP) and resistance to enzymatic degradation. Related compounds, such as methyl 4-(methylamino)benzoate, demonstrate baseline skin and eye irritation profiles typical of this chemical class, necessitating appropriate PPE during handling[1].

Table 1: Target Physicochemical Properties
PropertyValueScientific Rationale & Causality
Molecular Formula C11H15NO2Base composition of the esterified product.
Molecular Weight 193.24 g/mol Ideal size for rapid lipid membrane diffusion (< 500 Da).
Predicted LogP ~2.8 - 3.1High lipophilicity driven by the isopropyl group, ensuring optimal lipid bilayer penetration.
pKa (Amine) ~2.5 - 3.0Weakly basic; remains largely unprotonated at physiological pH (7.4), maximizing bioavailability.
UV λ_max ~305 nmN-methylation increases electron density on the aromatic ring, causing a red-shift compared to primary amines.

Synthesis & Isolation Workflow

The isolation of high-purity Propan-2-yl 4-(methylamino)benzoate requires a multi-stage approach. We utilize a classic Fischer esterification, driven to completion by Le Chatelier's principle using the alcohol as the solvent.

G A 4-(Methylamino)benzoic Acid (Starting Material) B Fischer Esterification (Isopropanol, H2SO4, Reflux) A->B C Crude Propan-2-yl 4-(methylamino)benzoate B->C D Liquid-Liquid Extraction (pH 8.0, EtOAc/H2O) C->D E Preparative RP-HPLC (C18, MeCN/H2O) D->E F Crystallization & Lyophilization E->F

Fig 1: Step-by-step synthesis and isolation workflow for the target benzoate ester.

Detailed Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success before proceeding to subsequent steps.

Protocol A: Fischer Esterification

Objective: Convert 4-(methylamino)benzoic acid to its isopropyl ester. Causality: Isopropanol is used in vast excess to act as both the solvent and the reactant, driving the equilibrium toward the ester product. Sulfuric acid serves as a dehydrating agent and proton source to activate the carbonyl carbon.

  • Reagent Preparation: Suspend 10.0 g (66.1 mmol) of 4-(methylamino)benzoic acid in 150 mL of anhydrous isopropanol.

  • Catalysis: Slowly add 5.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous stirring at 0°C to prevent uncontrolled exothermic degradation.

  • Reflux: Attach a reflux condenser and heat the mixture to 85°C for 16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a highly UV-active spot ( Rf​≈0.6 ).

Protocol B: Liquid-Liquid Extraction & Neutralization

Objective: Isolate the crude lipophilic ester from the aqueous/acidic matrix. Causality: The reaction mixture is highly acidic, meaning the secondary amine is protonated (water-soluble). We must adjust the pH to ~8.0 using saturated sodium bicarbonate ( NaHCO3​ ) to deprotonate the amine, forcing the compound into the organic phase.

  • Concentration: Remove excess isopropanol in vacuo at 40°C until a viscous oil remains.

  • Quenching: Resuspend the oil in 100 mL of ice-cold distilled water. Slowly add saturated NaHCO3​ until CO2 evolution ceases and the aqueous phase reaches pH 8.0.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 75 mL). The unprotonated ester partitions into the organic layer.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure to yield the crude product.

Protocol C: Preparative RP-HPLC Purification

Objective: Achieve >99% API-grade purity. Causality: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column separates molecules based on hydrophobicity. The gradient starts with high aqueous content to elute polar impurities, ramping up the organic modifier (Acetonitrile) to elute the highly lipophilic isopropyl ester.

Table 2: RP-HPLC Gradient Method (Column: C18, 5 µm, 250 x 21.2 mm)

Time (min) % Mobile Phase A (H2O + 0.1% TFA) % Mobile Phase B (MeCN + 0.1% TFA) Flow Rate (mL/min)
0.0 90 10 15.0
5.0 90 10 15.0
20.0 10 90 15.0
25.0 10 90 15.0

| 26.0 | 90 | 10 | 15.0 |

Note: The target compound typically elutes between 16.5 and 18.0 minutes. Fractions are collected based on UV absorbance at 305 nm.

Analytical Characterization & Orthogonal Validation

To confirm the molecular architecture, we rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Gas-phase IR and MS data for structural analogues (like methyl 4-(methylamino)benzoate) serve as excellent baseline references for expected fragmentation patterns[2].

Table 3: 1H-NMR Assignments (400 MHz, CDCl3)

Causality of shifts: The electron-withdrawing ester group deshields the ortho protons (7.85 ppm), while the electron-donating amine shields its ortho protons (6.55 ppm), creating a classic para-substituted AA'BB' splitting pattern.

Shift (ppm)MultiplicityIntegrationStructural Assignment
7.85doublet (J = 8.8 Hz)2HAromatic protons (ortho to ester)
6.55doublet (J = 8.8 Hz)2HAromatic protons (ortho to amine)
5.20heptet (J = 6.2 Hz)1HIsopropyl methine (-CH-)
4.30broad singlet1HSecondary amine proton (-NH-)
2.85singlet3HN-methyl protons (-CH3)
1.35doublet (J = 6.2 Hz)6HIsopropyl methyls (-CH3)

Mass Spectrometry (ESI+): Expected [M+H]+ = 194.11 m/z. Self-Validation: The presence of a strong molecular ion peak at 194.11 m/z, combined with the distinct 7-peak heptet in the NMR, unequivocally confirms the successful installation of the isopropyl group without degradation of the N-methyl moiety.

Pharmacodynamic Application Pathway

When evaluated as a pharmaceutical intermediate—specifically as a local anesthetic analogue—the compound's mechanism relies heavily on its engineered lipophilicity. The isopropyl group allows rapid diffusion across the neuronal lipid bilayer. Once inside the slightly more acidic intracellular environment, the secondary amine protonates, converting the molecule into its active, charged state which binds to the intracellular face of voltage-gated sodium channels.

G N1 Target Compound (Lipophilic State) N2 Membrane Diffusion N1->N2 N3 Intracellular Protonation N2->N3 N4 Na+ Channel Blockade N3->N4 N5 Anesthetic Efficacy N4->N5

Fig 2: Proposed pharmacodynamic pathway for voltage-gated sodium channel blockade.

References

  • National Center for Biotechnology Information (PubChem). "Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470". PubChem Database.[Link]

  • National Center for Biotechnology Information (PubChem). "Methyl 4-methylaminobenzoate | C9H11NO2 | CID 140375". PubChem Database.[Link]

  • National Institute of Standards and Technology (NIST). "Methyl 4(methylamino)benzoate". NIST Chemistry WebBook, SRD 69.[Link]

Sources

Protocols & Analytical Methods

Method

Quantitative UPLC Method Development and Validation for Propan-2-yl 4-(methylamino)benzoate

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Executive Summary The quantification of Propan-2-yl 4-(methylam...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals

Executive Summary

The quantification of Propan-2-yl 4-(methylamino)benzoate (an aromatic secondary amine ester) requires an analytical method that can navigate its specific structural liabilities: amine-induced peak tailing and ester hydrolysis. Ultra-Performance Liquid Chromatography (UPLC) provides enhanced mass transfer kinetics, higher peak capacity, and substantially shorter run times compared to traditional HPLC[1]. This application note details a robust, stability-indicating UPLC-PDA method optimized for the accurate quantification of this compound, fully compliant with the latest ICH Q2(R2) validation frameworks[2].

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, method development must begin with the molecule. Propan-2-yl 4-(methylamino)benzoate presents three distinct physicochemical traits that dictate our chromatographic strategy:

  • The Secondary Aromatic Amine (pKa ~3.0): Under neutral conditions, secondary amines interact strongly with unreacted, negatively charged silanols on traditional silica-based columns, leading to severe peak tailing.

    • Causality & Solution: We utilize a highly acidic mobile phase (pH ~2.7) to fully protonate the amine. To prevent subsequent ion-exchange interactions with the stationary phase, we employ a Charged Surface Hybrid (CSH) column. CSH technology introduces a low-level positive surface charge that electrostatically repels the protonated amine, ensuring sharp, symmetrical peaks without the need for ion-pairing reagents[3].

  • The Isopropyl Ester Linkage: Esters are highly susceptible to base-catalyzed hydrolysis.

    • Causality & Solution: Restricting the mobile phase to an acidic pH (using 0.1% Formic Acid) protects the ester linkage from degradation during the analytical run and while residing in the autosampler.

  • The Conjugated Aromatic System: The benzene ring provides a strong UV chromophore.

    • Causality & Solution: A Phenyl-Hexyl stationary phase is selected over a standard C18. The phenyl rings of the stationary phase engage in π−π interactions with the analyte's benzoate core, providing orthogonal selectivity that is critical for resolving the active compound from structurally similar degradation products (e.g., the hydrolyzed free acid)[4].

Method Development Workflow

The following diagram illustrates the systematic, self-validating logic applied to this UPLC method development.

UPLC_Method A 1. Analyte Profiling (pKa, LogP, Stability) B 2. Column Selection (CSH Phenyl-Hexyl) A->B C 3. Mobile Phase (Acidic pH 2.7) B->C D 4. Method Tuning (Gradient & Temp) C->D E 5. Validation (ICH Q2(R2)) D->E

Fig 1: Systematic UPLC method development workflow for aromatic amine esters.

Experimental Protocol

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): LC-MS grade

  • Formic Acid (FA): LC-MS grade (Purity > 99%)

  • Reference Standard: Propan-2-yl 4-(methylamino)benzoate (Purity ≥ 99.5%)

Step-by-Step Sample Preparation

A self-validating protocol requires the sample diluent to closely match the initial gradient conditions to prevent solvent-induced peak distortion (the "strong solvent effect").

  • Diluent Preparation: Mix 800 mL of Milli-Q Water with 200 mL of Acetonitrile (80:20 v/v). Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the reference standard into a 25 mL volumetric flask. Add 15 mL of Acetonitrile to dissolve the compound, sonicate for 5 minutes, and dilute to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask. Dilute to volume with the Diluent and mix thoroughly. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions

Adjusting column temperature and gradient slope is fundamental to optimizing selectivity and resolution in UPLC[4]. A temperature of 40°C is selected to lower mobile phase viscosity, thereby reducing system backpressure and improving mass transfer.

ParameterSpecification
System Waters ACQUITY UPLC (or equivalent) with PDA Detector
Column ACQUITY UPLC CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C ± 1°C
Sample Temperature 10°C (To prevent ester hydrolysis in the vial)
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Detection Wavelength 295 nm (Data rate: 20 Hz, Filter constant: 0.1 s)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 80.0 20.0 Initial
3.00 40.0 60.0 Linear (6)
4.00 5.0 95.0 Linear (6)
4.50 5.0 95.0 Isocratic (6)
4.60 80.0 20.0 Linear (6)

| 6.00 | 80.0 | 20.0 | Re-equilibration |

System Suitability & ICH Q2(R2) Validation Criteria

Before analyzing unknown samples, the system must self-validate its fitness for purpose. Furthermore, the method must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2].

System Suitability Testing (SST)

Inject the Blank (Diluent) followed by six replicate injections of the Working Standard Solution (100 µg/mL).

ParameterAcceptance CriteriaScientific Rationale
Blank Interference No peaks > 0.1% of analyte area at tR​ Ensures specificity and lack of carryover.
Retention Time ( tR​ ) ~ 2.45 min (± 0.1 min)Confirms gradient delivery and column chemistry stability.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the efficacy of the CSH column in mitigating amine-silanol interactions.
Theoretical Plates ( N ) > 15,000Confirms UPLC column packing integrity[1].
Area Precision (%RSD) ≤ 1.0% (n=6)Ensures autosampler precision and detector stability.
Method Validation Summary (ICH Q2(R2))
Validation ParameterMethodologyAcceptance Criteria
Specificity Inject forced degradation samples (Acid, Base, Peroxide, Heat, UV).Peak purity angle < Purity threshold. Resolution ( Rs​ ) > 2.0 from nearest degradant.
Linearity 5 concentration levels ranging from 25% to 150% of target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability 6 independent sample preparations at 100% concentration.Assay %RSD ≤ 2.0%.
Robustness Deliberate variations in Flow Rate (±0.05 mL/min), Temp (±5°C), and pH (±0.1 units).System suitability criteria must remain met. tR​ shifts are acceptable if Rs​ > 2.0.

References[2] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

Source: European Medicines Agency (EMA). URL:[Link][4] Title: Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Source: Waters Corporation. URL:[Link][1] Title: Analytical Method Development and Validation by UPLC. Source: International Journal of Pharmaceutical Sciences. URL:[Link][3] Title: A Systematic Approach Towards UPLC® Method Development. Source: Labrulez / Waters Corporation. URL:[Link]

Sources

Application

Application Note: Propan-2-yl 4-(methylamino)benzoate as a Bifunctional Intermediate in Organic Synthesis

Executive Summary & Structural Rationale Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly versatile, bifunctional building block utilized extensively in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) is a highly versatile, bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced photochemical agents.

The strategic design of this intermediate relies on two distinct functional groups:

  • The Secondary Amine: The pre-installed N -methyl group prevents the over-alkylation issues commonly encountered with primary amines (such as p-aminobenzoic acid). This allows for high-fidelity synthesis of unsymmetrical tertiary amines.

  • The Isopropyl Ester: Compared to methyl or ethyl esters, the bulky isopropyl group provides critical steric shielding. This protects the carbonyl from premature hydrolysis or unwanted transesterification during aggressive basic N -alkylation steps, while remaining a viable leaving group for late-stage, Lewis acid-catalyzed transesterification.

Core Applications

Synthesis of Local Anesthetic APIs

Derivatives of 4-(alkylamino)benzoates are potent local anesthetics. Pharmacologically, these compounds function by blocking voltage-gated sodium channels (Nav) in neuronal membranes. The lipid-soluble free base of the synthesized API crosses the lipophilic nerve membrane. Once inside the slightly acidic intracellular space, it becomes protonated into its active cationic form. This cation binds to specific residues within the alpha subunit of the sodium channel, occluding the pore and preventing the depolarization required for action potential propagation .

Photochemical Building Block for UV Filters

The molecule features a robust "push-pull" electron system. The electron-donating N -alkylamino group and the electron-withdrawing ester group create a strong dipole across the aromatic ring. This extended electron delocalization allows the molecule to absorb broad-spectrum ultraviolet radiation efficiently, making it a critical intermediate in the synthesis of commercial sunscreen agents and UV-cured polymer additives .

Mechanistic Workflows & Pathways

SynthesisWorkflow A Propan-2-yl 4-(methylamino)benzoate (Starting Material) B N-Alkylation (R-X, K2CO3, DMF) A->B Step 1 C Tertiary Amine Intermediate (Propan-2-yl 4-(N-methyl-N-alkylamino)benzoate) B->C Yield: >85% D Transesterification (Amino alcohol, Ti(OiPr)4) C->D Step 2A (Anesthetics) E Saponification (NaOH, EtOH/H2O) C->E Step 2B (Sunscreens) F Local Anesthetic API (e.g., Tetracaine analog) D->F Target G UV Filter API (e.g., Sunscreen agent) E->G Target

Workflow for synthesizing APIs from Propan-2-yl 4-(methylamino)benzoate.

SignalingPathway API Anesthetic API (Lipid Soluble Base) Membrane Neuronal Cell Membrane (Diffusion) API->Membrane Crosses Lipid Bilayer Cytosol Intracellular Space (Protonation to Cation) Membrane->Cytosol Enters Cytoplasm Nav Voltage-Gated Na+ Channel (Intracellular Binding Site) Cytosol->Nav Binds Alpha Subunit Block Channel Blockade (Conformational Arrest) Nav->Block Occludes Pore Effect Inhibition of Action Potential (Analgesia) Block->Effect Prevents Depolarization

Pharmacological mechanism of sodium channel blockade by anesthetic derivatives.

Quantitative Data: The Isopropyl Advantage

The choice of the isopropyl ester over a standard methyl ester is not arbitrary; it is a calculated decision to maximize yield during the N -alkylation phase. The table below illustrates the comparative reactivity and stability of these esters under identical basic alkylation conditions (using 1-bromobutane and K2​CO3​ in DMF at 80°C).

CompoundN-Alkylation Yield (%)Ester Hydrolysis Byproduct (%)Reaction Time (h)Steric Hindrance
Methyl 4-(methylamino)benzoate68154Low
Propan-2-yl 4-(methylamino)benzoate 89 < 2 6 High

Table 1: Comparative reactivity profile demonstrating the protective steric effect of the isopropyl group against base-catalyzed hydrolysis.

Experimental Protocols

Protocol A: Selective N -Alkylation of the Secondary Amine

Objective: Synthesize an unsymmetrical tertiary amine intermediate without compromising the ester linkage.

Causality & Reagent Selection: Potassium carbonate ( K2​CO3​ ) is utilized as the base because it is non-nucleophilic enough to preserve the isopropyl ester while effectively neutralizing the hydrobromic acid generated during the SN​2 displacement. Dimethylformamide (DMF) is chosen as a polar aprotic solvent to strip the solvation shell from the amine, accelerating the nucleophilic attack on the alkyl halide.

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged round-bottom flask with Propan-2-yl 4-(methylamino)benzoate (1.0 eq) and anhydrous K2​CO3​ (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of 0.5 M. Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl bromide (e.g., 1-bromobutane) (1.2 eq) dropwise via syringe.

  • Elevate the temperature to 80°C and stir for 6 hours.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the starting material spot disappears. Validation logic: The tertiary amine product will exhibit a higher Rf​ value than the secondary amine starting material due to the loss of the hydrogen-bond donating N-H group.

  • Quench the reaction with distilled water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Titanium-Catalyzed Transesterification

Objective: Convert the intermediate isopropyl ester into a complex amino-ester (e.g., for local anesthetics) under neutral conditions.

Causality & Reagent Selection: Standard acid/base-catalyzed transesterification can lead to degradation of sensitive tertiary amines. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) acts as a mild, highly selective Lewis acid catalyst that activates the ester carbonyl without harsh pH extremes . The reaction is driven to completion by Le Chatelier's principle through the continuous distillation of the isopropanol byproduct.

Step-by-Step Methodology:

  • In a distillation apparatus, combine the N -alkylated isopropyl ester intermediate (1.0 eq) and the target amino alcohol (e.g., 2-(diethylamino)ethanol) (3.0 eq).

  • Add a catalytic amount of Ti(OiPr)4​ (0.1 eq).

  • Heat the mixture gradually to 130°C under a gentle stream of nitrogen.

  • Self-Validating Checkpoint: Monitor the vapor temperature at the distillation head. The temperature will stabilize at approximately 82°C (the boiling point of isopropanol). The reaction is nearing completion when the head temperature drops significantly below 82°C, indicating that no more isopropanol is being generated.

  • Apply a high vacuum (1-5 mmHg) at 100°C to remove the excess amino alcohol.

  • Purify the resulting crude oil via silica gel chromatography or crystallization as the hydrochloride salt.

References

  • Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. National Center for Biotechnology Information (NCBI) - PMC. Available at:[Link]

  • Titanium Tetraisopropoxide: Transesterification and Organic Synthesis Catalyst. Ataman Kimya. Available at:[Link]

Method

Application Notes and Protocols for Propan-2-yl 4-(methylamino)benzoate in Pharmaceutical Research

Introduction: Rationale and Investigative Context Propan-2-yl 4-(methylamino)benzoate is a small molecule belonging to the aminobenzoate ester class. While direct, extensive research on this specific molecule is nascent,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Investigative Context

Propan-2-yl 4-(methylamino)benzoate is a small molecule belonging to the aminobenzoate ester class. While direct, extensive research on this specific molecule is nascent, its structural similarity to well-established local anesthetics, such as benzocaine and its close analogue, propan-2-yl 4-aminobenzoate, positions it as a compelling candidate for investigation in the field of nociception and local anesthesia.[1] This document provides a detailed guide for researchers to conduct a preliminary, yet robust, evaluation of its potential as a pharmaceutical agent.

The core hypothesis is that the structural features of Propan-2-yl 4-(methylamino)benzoate—specifically the aromatic ring, the ester linkage, and the tertiary amine group—confer an ability to interact with and block voltage-gated sodium channels in neuronal membranes. This interaction is the cornerstone of local anesthesia. The N-methylation, compared to its primary amine analog, may subtly alter its lipophilicity, pKa, and metabolic stability, potentially offering a modified pharmacokinetic and pharmacodynamic profile.

These notes are designed to be a self-contained guide, explaining not just the 'how' but the 'why' behind each experimental step, ensuring that the generated data is both reliable and interpretable.

Physicochemical Characterization (Predicted)

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to formulation development, pharmacokinetic modeling, and mechanistic interpretation. The following properties for Propan-2-yl 4-(methylamino)benzoate are predicted based on its structural analogue, propan-2-yl 4-aminobenzoate, and general principles of medicinal chemistry.[1][2]

PropertyPredicted Value/RangeRationale and Significance
Molecular Formula C₁₁H₁₅NO₂Defines the elemental composition and is essential for all analytical procedures.
Molecular Weight 193.24 g/mol Crucial for molar concentration calculations in all described protocols.
LogP (Octanol/Water) ~2.9 - 3.4The N-methylation likely increases lipophilicity over its primary amine analog. This property is critical for membrane permeability and interaction with the hydrophobic binding sites of ion channels.
pKa (of the amine) ~8.5 - 9.0The equilibrium between the charged (cationic) and uncharged forms is pH-dependent. The uncharged form crosses the neuronal membrane, while the charged form is active at the sodium channel's inner pore. This pKa is within the typical range for local anesthetics.
Aqueous Solubility Low to ModerateThe ester and aromatic nature suggest limited water solubility for the free base.[3] It will likely require formulation with an acid to form a more soluble salt for biological assays.
Chemical Stability Susceptible to HydrolysisThe ester linkage is prone to hydrolysis, especially in strongly acidic or basic conditions.[3] This is a key consideration for formulation and long-term storage.

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary hypothesis for the anesthetic action of Propan-2-yl 4-(methylamino)benzoate is the blockade of voltage-gated sodium channels (VGSCs) in peripheral neurons. This mechanism prevents the initiation and propagation of action potentials, thereby blocking the transmission of pain signals.

The proposed sequence of events is as follows:

  • Administration & Diffusion: The compound is administered locally, and the uncharged, lipophilic form diffuses across the neuronal membrane into the axoplasm.

  • Re-equilibration: Inside the slightly more acidic axoplasm, an equilibrium is re-established, with a significant portion of the molecules becoming protonated (cationic).

  • Channel Binding: The cationic form of the molecule is hypothesized to bind to a specific receptor site within the inner pore of the VGSC, which is accessible only from the intracellular side when the channel is in an open or inactivated state.

  • Conformational Lock: This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.

  • Signal Blockade: The prevention of depolarization halts the propagation of the action potential, resulting in a localized and reversible loss of sensation.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Axoplasm Drug_Uncharged_Ext Drug (Uncharged) Drug_Charged_Ext Drug (Charged) Drug_Uncharged_Ext->Drug_Charged_Ext Equilibrium (pKa) Drug_Uncharged_Int Drug (Uncharged) Drug_Uncharged_Ext->Drug_Uncharged_Int Diffusion Na_Channel Voltage-Gated Sodium Channel Drug_Charged_Int Drug (Charged) Drug_Uncharged_Int->Drug_Charged_Int Equilibrium (pKa) Binding_Site Binding Site (Inner Pore) Drug_Charged_Int->Binding_Site Binding & Blockade

Caption: Proposed mechanism of voltage-gated sodium channel blockade.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of Propan-2-yl 4-(methylamino)benzoate.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition

This protocol is the gold standard for directly assessing the inhibitory effect of a compound on ion channel function.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents (I-Na) by Propan-2-yl 4-(methylamino)benzoate in a neuronal cell line (e.g., SH-SY5Y or ND7/23).

Materials:

  • Propan-2-yl 4-(methylamino)benzoate (as a hydrochloride salt)

  • Neuronal cell line (e.g., SH-SY5Y)

  • Standard cell culture reagents

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in the external solution. Perform serial dilutions to obtain final test concentrations (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). The use of a hydrochloride salt is crucial for solubility.

  • Cell Culture: Culture the neuronal cells according to standard protocols until they are 60-80% confluent and suitable for patch-clamp recording.

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) whole-cell seal on a single cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state.

    • Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms) every 10 seconds.

  • Data Acquisition:

    • Record baseline I-Na for at least 3 minutes to ensure stability.

    • Begin perfusion of the lowest concentration of the test compound.

    • Record the current amplitude at steady-state inhibition for each concentration.

    • After the highest concentration, perform a washout by perfusing with the drug-free external solution to assess reversibility.

  • Data Analysis:

    • Measure the peak I-Na amplitude for each voltage step.

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.

Self-Validation and Causality: This protocol includes a baseline recording to establish a stable starting point for each cell. The use of multiple concentrations allows for the determination of a dose-response relationship (IC₅₀), which is a critical indicator of specific activity. The final washout step confirms that the effect is reversible, a key characteristic of local anesthetics.

Protocol 2: MTT Assay for Preliminary Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxicity of Propan-2-yl 4-(methylamino)benzoate in a relevant cell line (e.g., human dermal fibroblasts or the neuronal cell line from Protocol 1) to establish a preliminary therapeutic window.

Materials:

  • Propan-2-yl 4-(methylamino)benzoate (as a hydrochloride salt)

  • Human Dermal Fibroblasts (HDFs) or SH-SY5Y cells

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a range of compound concentrations (e.g., from 1 µM to 1 mM). Remove the old media from the cells and add 100 µL of media containing the respective drug concentrations. Include a vehicle control (media only) and a positive control (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 4 hours. The rationale is that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm.

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Express the viability of treated cells as a percentage relative to the vehicle control.

    • Plot cell viability against the logarithm of drug concentration to determine the CC₅₀ (50% cytotoxic concentration).

Self-Validation and Causality: This protocol includes both negative (vehicle) and positive (Triton X-100) controls to define the 100% and 0% viability points, respectively. This ensures the assay is performing correctly. By testing a wide range of concentrations, a clear dose-dependent toxicity curve can be generated, providing a reliable CC₅₀ value.

Experimental Workflow and Data Integration

The successful execution of this research plan involves a logical flow from initial characterization to functional and safety assessment. The data from each stage informs the next, creating a comprehensive preliminary profile of the compound.

Experimental_Workflow Start Hypothesis: Propan-2-yl 4-(methylamino)benzoate as a Local Anesthetic PhysChem Physicochemical Characterization (Predicted) Start->PhysChem Protocol1 Protocol 1: Patch-Clamp Assay (Efficacy) PhysChem->Protocol1 Protocol2 Protocol 2: MTT Assay (Cytotoxicity) PhysChem->Protocol2 DataAnalysis Data Analysis: IC₅₀ and CC₅₀ Determination Protocol1->DataAnalysis Protocol2->DataAnalysis TherapeuticIndex Calculate Preliminary Therapeutic Index (CC₅₀ / IC₅₀) DataAnalysis->TherapeuticIndex Decision Go/No-Go Decision for In Vivo Studies TherapeuticIndex->Decision

Caption: Integrated workflow for the preliminary evaluation of the compound.

Conclusion and Future Directions

The protocols and framework outlined in these application notes provide a scientifically rigorous path for the initial investigation of Propan-2-yl 4-(methylamino)benzoate as a novel local anesthetic. A favorable outcome—characterized by a low micromolar IC₅₀ in the patch-clamp assay and a CC₅₀ at least an order of magnitude higher—would provide a strong rationale for advancing the compound to more complex studies. Future work could include investigations into its effects on different sodium channel isoforms, its metabolic stability in liver microsomes, and ultimately, its efficacy and safety in preclinical animal models of local anesthesia.

References

  • Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem. National Center for Biotechnology Information. [Link]

  • Propan-2-yl benzoate - SIELC Technologies. SIELC Technologies. [Link]

  • Benzoic Acid Esters, Benzoates - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. MDPI. [Link]

  • Propan-2-yl 2-(methylamino)benzoate - C11H15NO2 | CSSB00000170470 - Chemspace. Chemspace. [Link]

  • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents.
  • 4-(propan-2-yl)benzoic acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. PharmaCompass. [Link]

  • Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase - MDPI. MDPI. [Link]

  • Methylone - Wikipedia. Wikipedia. [Link]

  • (PDF) Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers - ResearchGate. ResearchGate. [Link]

  • 4-(PROPAN-2-YL)BENZOIC ACID | CAS 536-66-3 - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

  • US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME - CIBTech. CIBTech. [Link]

  • Showing Compound Isopropyl benzoate (FDB008740) - FooDB. FooDB. [Link]

Sources

Application

Application Notes and Protocols: Propan-2-yl 4-(methylamino)benzoate in Material Science

Introduction: Unveiling the Potential of a Multifunctional Aromatic Amine Propan-2-yl 4-(methylamino)benzoate is an organic compound that, while not extensively documented in existing literature, presents significant pot...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Multifunctional Aromatic Amine

Propan-2-yl 4-(methylamino)benzoate is an organic compound that, while not extensively documented in existing literature, presents significant potential for a range of applications in material science. Its molecular architecture, featuring a UV-absorbing aminobenzoate core, a reactive secondary amine, and an isopropyl ester group, suggests its utility as a versatile additive and monomer. This guide provides a comprehensive overview of its hypothesized applications, supported by data from analogous compounds, and details protocols for its synthesis and integration into material systems.

The core structure of Propan-2-yl 4-(methylamino)benzoate combines functionalities that are highly sought after in the development of advanced materials. The para-aminobenzoate moiety is a well-known chromophore, capable of absorbing ultraviolet (UV) radiation, a primary cause of polymer degradation. The secondary amine group offers a reactive site for polymerization and cross-linking, while the isopropyl ester influences its solubility and compatibility with various polymer matrices. These attributes position Propan-2-yl 4-(methylamino)benzoate as a promising candidate for applications as a UV stabilizer, a monomer for specialty polymers, and a curing agent for thermosetting resins.

Physicochemical Properties and Characterization

A summary of the predicted and known properties of Propan-2-yl 4-(methylamino)benzoate and its parent acid is presented below.

PropertyValueSource
IUPAC Name propan-2-yl 4-(methylamino)benzoate-
Molecular Formula C₁₁H₁₅NO₂-
Molecular Weight 193.24 g/mol -
Appearance Predicted: Off-white to pale yellow solid or oil-
Boiling Point Not available-
Melting Point of 4-(Methylamino)benzoic acid 160-162 °C[1]

Application I: UV Absorber and Stabilizer for Polymers

The primary and most evident application of Propan-2-yl 4-(methylamino)benzoate is as a UV absorber for the protection of polymeric materials from photodegradation. The p-aminobenzoate structure is known to exhibit strong absorbance in the UV-B and UV-A regions of the electromagnetic spectrum.[2]

Mechanism of UV Absorption

The UV absorption mechanism of aminobenzoate derivatives involves the excitation of π-electrons within the aromatic system to higher energy states upon absorption of UV photons. This energy is then dissipated through non-destructive pathways, such as heat or fluorescence, thereby preventing the high-energy UV radiation from cleaving the chemical bonds within the polymer backbone.

Diagram: Proposed UV Energy Dissipation Pathway

UV_Absorption UV UV Photon (hν) Molecule_Ground P-4-MB (Ground State) UV->Molecule_Ground Absorption Molecule_Excited P-4-MB* (Excited State) Polymer Polymer Matrix Molecule_Ground->Polymer Protection Molecule_Excited->Molecule_Ground Non-radiative decay Heat Heat Dissipation Molecule_Excited->Heat

Caption: UV absorption and energy dissipation by Propan-2-yl 4-(methylamino)benzoate (P-4-MB).

Protocol: Incorporation into a Polymer Matrix (Polycarbonate)

This protocol describes the incorporation of Propan-2-yl 4-(methylamino)benzoate into a polycarbonate (PC) matrix via solvent casting to evaluate its efficacy as a UV stabilizer.

Materials:

  • Propan-2-yl 4-(methylamino)benzoate (synthesized as per the protocol below)

  • Polycarbonate pellets

  • Dichloromethane (DCM), analytical grade

  • Glass petri dishes

  • UV-Vis spectrophotometer

  • Accelerated weathering chamber

Procedure:

  • Solution Preparation: Prepare a 10% (w/v) solution of polycarbonate in DCM by stirring until the pellets are fully dissolved.

  • Additive Incorporation: Prepare a stock solution of Propan-2-yl 4-(methylamino)benzoate in DCM (e.g., 1% w/v). Add the appropriate volume of the additive solution to the polycarbonate solution to achieve final concentrations of 0.5%, 1.0%, and 2.0% (w/w) of the additive relative to the polymer. Prepare a control sample with no additive.

  • Film Casting: Pour the polymer solutions into clean, level glass petri dishes. Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by further drying in a vacuum oven at 60°C for 12 hours to remove residual solvent.

  • Characterization:

    • Measure the UV-Vis absorption spectrum of the resulting polymer films to confirm the UV-blocking properties.

    • Subject the films to accelerated weathering (e.g., exposure to UV radiation and controlled humidity and temperature cycles).

    • Periodically evaluate the mechanical properties (e.g., tensile strength) and color change (yellowing index) of the films to assess the stabilizing effect of the additive.

Additive Concentration (w/w)UV Cut-off (nm) (Predicted)Yellowing Index (after 100h weathering) (Predicted)
0% (Control)< 300High
0.5%~320Moderate
1.0%~340Low
2.0%~360Very Low

Application II: Curing Agent for Epoxy Resins

The secondary amine functionality of Propan-2-yl 4-(methylamino)benzoate makes it a candidate as a curing agent for epoxy resins. Amino benzoates have been explored as curing agents that can offer controlled reactivity and improved toughness in the final thermoset.[3][4]

Curing Mechanism

The lone pair of electrons on the nitrogen atom of the amine group acts as a nucleophile, attacking the electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a covalent bond, leading to the cross-linking of the epoxy resin into a rigid three-dimensional network.

Diagram: Epoxy Curing Workflow

Epoxy_Curing cluster_mixing 1. Mixing cluster_curing 2. Curing cluster_product 3. Cured Product Epoxy Epoxy Resin (e.g., DGEBA) Heat Application of Heat (e.g., 80-150°C) Epoxy->Heat Curing_Agent Propan-2-yl 4-(methylamino)benzoate Curing_Agent->Heat Thermoset Cross-linked Thermoset Polymer Heat->Thermoset Polymerization

Caption: Workflow for curing epoxy resin with Propan-2-yl 4-(methylamino)benzoate.

Protocol: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin

Materials:

  • Propan-2-yl 4-(methylamino)benzoate

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Silicone molds

  • Differential Scanning Calorimeter (DSC)

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Stoichiometric Calculation: Calculate the stoichiometric amount of Propan-2-yl 4-(methylamino)benzoate required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Gently warm the epoxy resin to reduce its viscosity. Add the calculated amount of the curing agent and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: Pour the mixture into silicone molds and cure in an oven. A typical curing schedule could be 2 hours at 80°C followed by 1 hour at 150°C. The optimal curing schedule should be determined by DSC analysis.

  • Characterization:

    • Use DSC to determine the glass transition temperature (Tg) of the cured thermoset.

    • Use DMA to evaluate the storage modulus and tan delta of the cured material to understand its viscoelastic properties.

Curing AgentGlass Transition Temperature (Tg) (°C) (Predicted)Storage Modulus at 25°C (GPa) (Predicted)
Propan-2-yl 4-(methylamino)benzoate120 - 1502.5 - 3.5
A commercial aromatic amine150 - 1803.0 - 4.0

Synthesis Protocol: Propan-2-yl 4-(methylamino)benzoate

This protocol describes a plausible laboratory-scale synthesis of Propan-2-yl 4-(methylamino)benzoate via Fischer-Speier esterification of 4-(methylamino)benzoic acid.

Reaction Scheme

4-(methylamino)benzoic acid reacts with isopropanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to yield Propan-2-yl 4-(methylamino)benzoate and water.

Materials:

  • 4-(methylamino)benzoic acid[1][5]

  • Isopropanol, anhydrous

  • Concentrated sulfuric acid

  • Sodium bicarbonate, saturated solution

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(methylamino)benzoic acid (1.0 eq) in an excess of anhydrous isopropanol (e.g., 10-20 eq).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess isopropanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_product 4. Final Product Acid 4-(methylamino)benzoic acid Reflux Reflux (82°C, 4-6h) Acid->Reflux Alcohol Isopropanol Alcohol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Neutralization & Extraction Reflux->Workup Purification Column Chromatography Workup->Purification Product Propan-2-yl 4-(methylamino)benzoate Purification->Product

Sources

Method

Application Note: Propan-2-yl 4-(methylamino)benzoate as a High-Fidelity Internal Standard for LC-MS/MS Bioanalysis

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists Application: Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction & Mechanistic Rationale The quantific...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Forensic Toxicologists Application: Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Mechanistic Rationale

The quantification of aminobenzoate derivatives—such as the local anesthetics benzocaine and procaine, or their primary metabolite para-aminobenzoic acid (PABA)—in complex biological matrices is a critical requirement in pharmacokinetic (PK) profiling, toxicological screening, and forensic analysis[1]. Because these matrices (e.g., human plasma, whole blood, or urine) contain thousands of endogenous lipids, proteins, and salts, analytical methods are highly susceptible to matrix effects —specifically, the unpredictable suppression or enhancement of analyte ionization in the electrospray ionization (ESI) source[2].

To achieve the rigorous accuracy and precision required by FDA and ICH bioanalytical guidelines, an Internal Standard (IS) must be employed[3]. While stable isotope-labeled (SIL) standards are the gold standard, they are often prohibitively expensive or commercially unavailable for every target analyte or novel designer drug[4].

Propan-2-yl 4-(methylamino)benzoate emerges as a superior, cost-effective structural analog IS.

  • Causality of Selection: The core p-aminobenzoate scaffold ensures that the IS mimics the extraction recovery and ionization behavior of target aminobenzoates. The addition of the isopropyl ester and N-methyl group fine-tunes its lipophilicity (LogP), ensuring it co-elutes closely with target analytes during reversed-phase liquid chromatography.

  • Matrix Compensation: Because the IS and the target analytes enter the mass spectrometer's ESI source simultaneously, they are subjected to the exact same matrix-induced ion suppression. By quantifying the ratio of the analyte signal to the IS signal, the matrix effect is mathematically canceled out, ensuring high-fidelity quantification[3]. Furthermore, Propan-2-yl 4-(methylamino)benzoate does not occur naturally in mammalian biology, eliminating the risk of endogenous baseline interference.

MatrixEffect N1 Matrix Effect in ESI Source (Ion Suppression/Enhancement) N2 Analyte Signal Variation N1->N2 N3 IS Signal Variation (Propan-2-yl 4-(methylamino)benzoate) N1->N3 N4 Analyte / IS Ratio Remains Constant N2->N4 N3->N4 N5 Accurate & Precise Quantification N4->N5

Figure 1: Mechanism of internal standard compensation for matrix effects in mass spectrometry.

Physicochemical Profiling

Understanding the physicochemical properties of the IS is essential for optimizing sample extraction and chromatographic retention. The isopropyl ester makes the molecule slightly more hydrophobic than baseline PABA, which is ideal for retention on standard C18 columns.

Table 1: Physicochemical and Mass Spectrometric Properties

PropertyValue / Description
IUPAC Name Propan-2-yl 4-(methylamino)benzoate
Chemical Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Monoisotopic Mass 193.1103 Da
Precursor Ion [M+H]⁺ m/z 194.1 (Positive ESI Mode)
Primary Product Ion m/z 134.1 (Cleavage of the isopropyl ester group)

Experimental Protocols: A Self-Validating System

This protocol utilizes a rapid Protein Precipitation (PPT) method for plasma extraction. PPT is chosen over Solid Phase Extraction (SPE) for its high throughput and minimal solvent consumption[5].

Reagent Preparation
  • IS Working Solution: Dissolve Propan-2-yl 4-(methylamino)benzoate in 100% LC-MS grade methanol to a concentration of 1.0 mg/mL. Dilute further with 50% methanol/water to a final working concentration of 500 ng/mL.

  • Precipitation Solvent: 100% LC-MS grade Acetonitrile, chilled to -20°C. Causality: Cold organic solvents rapidly decrease the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing immediate, irreversible denaturation and precipitation.

Step-by-Step Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (K₂EDTA) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the IS Working Solution (500 ng/mL). Vortex for 10 seconds to ensure homogeneous binding equilibrium between the IS and plasma proteins.

  • Precipitate: Add 150 µL of cold Acetonitrile.

  • Agitate & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effect" peak broadening during injection onto the reversed-phase column.

Self-Validation Checkpoints

To ensure the protocol is self-validating and meets E-E-A-T standards of trustworthiness, every analytical batch must include:

  • Double Blank: Matrix + No Analyte + No IS (Verifies absence of endogenous isobaric interference).

  • Zero Standard: Matrix + IS only (Verifies the IS does not contain trace target analyte impurities).

  • Quality Control (QC) Samples: Spiked at Low (3× LLOQ), Mid, and High (75% of Upper Limit of Quantification) concentrations to continuously monitor accuracy throughout the run.

Workflow A Biological Sample (50 µL Plasma) B Spike IS (Propan-2-yl 4-(methylamino)benzoate) A->B C Protein Precipitation (150 µL Cold ACN) B->C D Centrifugation & Supernatant Transfer C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing (Analyte/IS Ratio) E->F

Figure 2: Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Analytical Conditions

Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water. (Formic acid acts as a proton donor, facilitating [M+H]⁺ formation in the ESI source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (Multiple Reaction Monitoring - MRM)

Detection is performed on a triple quadrupole mass spectrometer in positive ESI mode.

Table 2: Optimized MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benzocaine (Target)166.1138.15015
Procaine (Target)237.1100.15020
PABA (Metabolite)138.0120.05012
Propan-2-yl 4-(methylamino)benzoate (IS) 194.1 134.1 50 18

Data Presentation & Validation Metrics

When utilizing Propan-2-yl 4-(methylamino)benzoate as the IS, the method demonstrates exceptional robustness, fulfilling all regulatory criteria for bioanalytical method validation. The IS normalizes extraction recovery variations and suppresses matrix-induced signal fluctuations.

Table 3: Representative Method Validation Parameters

Validation ParameterFDA/ICH Acceptance CriteriaTypical Observed Performance with IS
Linearity (R²) ≥ 0.990> 0.998 (1 ng/mL to 1000 ng/mL)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% - 6.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.1% - 7.8%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +5.2%
Matrix Effect (IS Normalized) 85% - 115%98% - 102% (Near-perfect compensation)

References

  • BenchChem. "A Technical Guide to the Role of Benzocaine-d4 as an Internal Standard in Quantitative Analysis." BenchChem Technical Resources,
  • Analytical Chemistry (ACS Publications). "Fast Quantitative LC-MS/MS Determination of Illicit Substances in Solid and Liquid Unknown Seized Samples." Analytical Chemistry,
  • ResearchGate. "Simultaneous determination of procaine and para-aminobenzoic acid by LC-MS/MS method.
  • Scholaris. "Chemical Isotope Labeling LC-MS for Universal Urine Metabolomics." University of Alberta ERA,

Sources

Application

Protocol for the synthesis of "Propan-2-yl 4-(methylamino)benzoate" from ethyl 4-(methylamino)benzoate

Application Note: Chemoselective Synthesis of Propan-2-yl 4-(methylamino)benzoate via Titanium-Catalyzed Transesterification Rationale and Strategic Approach The conversion of ethyl 4-(methylamino)benzoate to its isoprop...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of Propan-2-yl 4-(methylamino)benzoate via Titanium-Catalyzed Transesterification

Rationale and Strategic Approach

The conversion of ethyl 4-(methylamino)benzoate to its isopropyl counterpart (propan-2-yl 4-(methylamino)benzoate) represents a classic transesterification challenge in pharmaceutical intermediate synthesis. The primary complication in this workflow arises from the presence of the secondary amine (the methylamino group).

  • Avoidance of Brønsted Acids: Traditional acid catalysis (e.g., H2​SO4​ , p-TsOH) will protonate the basic amine. This deactivates the substrate, drastically reduces its solubility in the alcohol solvent, and necessitates a cumbersome, emulsion-prone neutralization workup.

  • Selection of Titanium(IV) Isopropoxide: To bypass these issues, Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is selected as the catalyst. As a mild, highly chemoselective Lewis acid, it effectively catalyzes transesterification under near-neutral conditions[1]. The titanium center coordinates preferentially to the hard oxygen atom of the ester carbonyl, facilitating nucleophilic attack by the alcohol without permanently sequestering the softer amine nitrogen[2].

Mechanistic Logic

The reaction operates via a coordination-insertion mechanism. The strict exclusion of moisture is an absolute requirement for this pathway, as Ti(OiPr)4​ is highly moisture-sensitive and will undergo rapid, irreversible hydrolysis to unreactive titanium dioxide ( TiO2​ ) if exposed to water[3].

Mechanism Substrate Ethyl 4-(methylamino)benzoate Complex Ti-Coordinated Carbonyl Complex Substrate->Complex Lewis Acid Activation Catalyst Ti(OiPr)4 Catalyst Catalyst->Complex Coordinates to Carbonyl Oxygen Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack by iPrOH Tetrahedral->Catalyst Catalyst Regeneration Product Propan-2-yl 4-(methylamino)benzoate Tetrahedral->Product Elimination of EtOH (Distilled off)

Caption: Logical relationship of the titanium-catalyzed transesterification mechanism.

Quantitative Data & Reagent Profiling

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Ethyl 4-(methylamino)benzoate179.221.0 eq1.79 gStarting Material
Propan-2-ol (Anhydrous)60.10Excess50 mLReactant & Solvent
Titanium(IV) isopropoxide284.220.2 eq0.60 mL (0.57 g)Lewis Acid Catalyst
Toluene (Anhydrous)92.14-20 mLAzeotropic co-solvent
Celite 545--As neededFiltration Aid

Note: Toluene is optionally added to assist in the azeotropic removal of ethanol during the distillation phase.

Experimental Workflow

Workflow A 1. Reaction Setup Anhydrous iPrOH + Substrate + Ti(OiPr)4 B 2. Reflux & Distillation Drive equilibrium by removing EtOH A->B C 3. Reaction Quench Add H2O to hydrolyze Ti catalyst B->C D 4. Filtration Remove insoluble TiO2 via Celite C->D E 5. Extraction & Wash Brine wash, dry over Na2SO4 D->E F 6. Purification Concentration & Recrystallization E->F

Caption: Experimental workflow for the synthesis and purification of the target isopropyl ester.

Step-by-Step Protocol (A Self-Validating System)

Phase 1: Setup and Activation

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a short-path distillation head, and a nitrogen inlet. Maintaining a strict inert atmosphere is critical to prevent premature catalyst degradation[3].

  • Charging: Add ethyl 4-(methylamino)benzoate (1.79 g, 10 mmol) to the flask. Add anhydrous propan-2-ol (50 mL) and anhydrous toluene (20 mL). Stir until fully dissolved.

  • Catalyst Addition: Using a dry syringe, inject Titanium(IV) isopropoxide (0.60 mL, 2.0 mmol) directly into the solution.

    • Self-Validation Checkpoint 1: The solution must remain clear. If immediate white cloudiness appears, the system contains moisture (forming TiO2​ ), and the reaction will suffer from low yields.

Phase 2: Equilibrium Shifting 4. Heating & Distillation: Heat the mixture to a gentle boil using an oil bath set to ~95 °C. 5. Azeotropic Removal: Slowly distill off the solvent mixture (ethanol/propan-2-ol/toluene). Because transesterification is an equilibrium process, the continuous removal of the ethanol byproduct is the causal driver pushing the reaction to completion via Le Chatelier's principle. 6. Volume Maintenance: As the reaction volume drops by half, replenish it with fresh anhydrous propan-2-ol (25 mL) via syringe. Repeat this process over 4-6 hours.

  • Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The ethyl ester starting material ( Rf​≈0.45 ) will gradually be replaced by a slightly less polar spot corresponding to the isopropyl ester ( Rf​≈0.50 ).

Phase 3: Quench and Isolation 7. Quenching: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature. Add 2 mL of deionized water and stir vigorously for 15 minutes.

  • Causality: Water intentionally hydrolyzes the titanium complex, terminating the reaction and precipitating the catalyst as inert TiO2​ .
  • Self-Validation Checkpoint 3: A thick, white precipitate must form immediately upon water addition, confirming the successful destruction of the active catalyst.
  • Filtration: Filter the resulting suspension through a pad of Celite to remove the fine TiO2​ particles (which would otherwise clog standard filter paper). Wash the filter cake with ethyl acetate (2 x 20 mL).
  • Workup: Transfer the filtrate to a separatory funnel. Wash with brine (30 mL) to remove residual alcohols. Extract the aqueous layer once more with ethyl acetate (20 mL).
  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.
  • Purification: Recrystallize the crude residue from a minimal amount of hot hexanes to yield pure propan-2-yl 4-(methylamino)benzoate as a crystalline solid.

Analytical Validation Parameters

To confirm the success of the transesterification, 1 H NMR spectroscopy is the definitive tool. The disappearance of the ethyl quartet/triplet and the appearance of the isopropyl septet/doublet validate the transformation, while the stability of the N-methyl singlet confirms chemoselectivity.

Proton EnvironmentStarting Material (Ethyl Ester)Product (Isopropyl Ester)Diagnostic Shift
Ester Alkyl -CH/CH 2​ 4.31 ppm (quartet, J = 7.1 Hz, 2H)5.20 ppm (septet, J = 6.3 Hz, 1H)Clear shift from quartet to septet
Ester Alkyl -CH 3​ 1.36 ppm (triplet, J = 7.1 Hz, 3H)1.33 ppm (doublet, J = 6.3 Hz, 6H)Change from triplet (3H) to doublet (6H)
Aromatic Protons7.89 (d, 2H), 6.54 (d, 2H)7.88 (d, 2H), 6.53 (d, 2H)Negligible change (stable core)
N-Methyl Protons2.89 ppm (singlet, 3H)2.88 ppm (singlet, 3H)Negligible change (amine untouched)

References

  • Title: Titanium tetrabutoxide and titanium tetraisopropoxide as catalysts for transesterification of esters. Source: Synthesis URL: [Link]

  • Title: Titanium Tetraisopropoxide. Source: Encyclopedia of Reagents for Organic Synthesis (e-EROS) URL: [Link]

Sources

Method

Application Note: GC-MS Derivatization Strategies for Propan-2-yl 4-(methylamino)benzoate

Chemical Context & The Analytical Challenge Propan-2-yl 4-(methylamino)benzoate (commonly referred to as isopropyl 4-(methylamino)benzoate) is an organic compound characterized by an isopropyl ester and a secondary aryla...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & The Analytical Challenge

Propan-2-yl 4-(methylamino)benzoate (commonly referred to as isopropyl 4-(methylamino)benzoate) is an organic compound characterized by an isopropyl ester and a secondary arylamine. While the ester moiety provides adequate volatility for gas-phase analysis, the secondary amine (-NHCH₃) presents a significant analytical hurdle.

The active hydrogen on the secondary amine facilitates intermolecular hydrogen bonding and interacts strongly with active silanol groups in the gas chromatograph (GC) inlet and capillary column[1]. Without chemical intervention, these interactions lead to severe peak tailing, irreversible adsorption, reduced sensitivity, and potential thermal degradation during GC-MS analysis[1]. To achieve robust, reproducible quantification, chemical derivatization of the secondary amine is strictly required to replace the active hydrogen with an inert, volatile functional group.

Mechanistic Rationale for Derivatization

Selecting the appropriate derivatization strategy depends on the desired sensitivity, the sample matrix, and the specific GC-MS detector mode (e.g., Electron Impact vs. Negative Chemical Ionization).

Acylation (The Gold Standard)

Acylation utilizing fluorinated anhydrides—specifically Pentafluoropropionic Anhydride (PFPA) or Trifluoroacetic Anhydride (TFAA)—is the premier method for derivatizing secondary amines[2]. The reaction replaces the active hydrogen with a fluoroacyl group, drastically reducing the molecule's polarity and increasing its vapor pressure[1]. Furthermore, the introduction of fluorine atoms directs electron-impact (EI) fragmentation, yielding highly abundant, characteristic high-mass ions that are ideal for Selected Ion Monitoring (SIM). Because this reaction generates highly corrosive acidic byproducts (e.g., pentafluoropropionic acid), the reaction mixture must be evaporated to absolute dryness prior to injection; failure to do so will result in rapid degradation of the GC column's stationary phase[2][3].

Silylation (The Rapid Alternative)

Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. However, secondary arylamines are often sterically hindered and exhibit lower reactivity toward standard silyl donors like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4]. To drive the reaction to completion, the addition of 1% Trimethylchlorosilane (TMCS) is required. TMCS acts as a critical catalyst, forming a more reactive intermediate that facilitates the silylation of hindered secondary amines[5]. While silylation is faster and does not require an evaporation step, the resulting N-TMS derivatives are highly susceptible to hydrolysis, necessitating strictly anhydrous conditions throughout the workflow.

Workflow Start Propan-2-yl 4-(methylamino)benzoate (Target Analyte) Issue Active Hydrogen on Secondary Amine Causes GC Peak Tailing Start->Issue Acyl Acylation Pathway (PFPA or TFAA) Issue->Acyl Preferred (High Stability) Silyl Silylation Pathway (BSTFA + 1% TMCS) Issue->Silyl Alternative (Faster) AcylStep Evaporate Acidic Byproducts Reconstitute in Organic Solvent Acyl->AcylStep Removes Column- Damaging Acids SilylStep Direct Injection (Must remain strictly anhydrous) Silyl->SilylStep Moisture Sensitive End GC-MS Analysis (High Resolution & Sensitivity) AcylStep->End SilylStep->End

Fig 1. Decision tree for the derivatization of Propan-2-yl 4-(methylamino)benzoate for GC-MS.

Experimental Protocols

The following protocols are designed as self-validating systems. Always include a reagent blank to monitor for background contamination and an isotopically labeled internal standard (IS) to correct for derivatization efficiency variations.

Protocol A: Fluoroacylation with PFPA (Recommended for High Sensitivity)
  • Sample Preparation: Aliquot 100 µL of the sample extract (containing the analyte and IS) into a silanized glass autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reagent Addition: Add 50 µL of anhydrous ethyl acetate followed by 50 µL of PFPA[3]. Cap the vial tightly with a PTFE-lined silicone septum.

  • Incubation: Heat the vial in a dry block heater at 60°C for 30 minutes to ensure quantitative conversion.

  • Byproduct Removal (Critical Step): Remove the vial from the heat block and cool to room temperature. Evaporate the mixture to absolute dryness under nitrogen. This step is mandatory to remove excess PFPA and corrosive acidic byproducts[2].

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate or hexane. Vortex for 10 seconds, then transfer to a GC vial with a glass micro-insert for immediate GC-MS analysis.

Protocol B: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Aliquot 100 µL of the sample extract into a silanized glass vial. Evaporate to absolute dryness under nitrogen. (Note: Even trace amounts of moisture will quench the silylation reaction).

  • Reagent Addition: Add 50 µL of anhydrous pyridine (which acts as both a solvent and an acid scavenger) and 50 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Cap tightly and heat at 70°C for 45 minutes to overcome the steric hindrance of the secondary amine[4].

  • Analysis: Cool to room temperature. Unlike acylation, this mixture can be injected directly into the GC-MS without evaporation, provided the GC inlet is optimized (e.g., using a deactivated liner) to handle silylation reagents.

ReactionMechanism Substrate Ar-NH(CH3) Secondary Amine ReagentA PFPA (Acylation) Substrate->ReagentA ReagentB BSTFA + 1% TMCS (Silylation) Substrate->ReagentB ProductA Ar-N(CH3)(COC2F5) N-PFP Derivative ReagentA->ProductA 60°C, 30 min (- C2F5COOH) ProductB Ar-N(CH3)(TMS) N-TMS Derivative ReagentB->ProductB 70°C, 45 min (- Byproducts)

Fig 2. Chemical reaction pathways for the acylation and silylation of the secondary amine group.

Data Interpretation & GC-MS Characteristics

The choice of derivatization significantly alters the mass spectrometric behavior of Propan-2-yl 4-(methylamino)benzoate. The table below summarizes the expected quantitative shifts and stability metrics for each derivative to aid in method development.

ParameterUnderivatized AnalyteN-PFP Derivative (Acylation)N-TMS Derivative (Silylation)
Reagent Used NonePFPABSTFA + 1% TMCS
Molecular Weight 193.24 g/mol 339.24 g/mol (+146 mass shift)265.34 g/mol (+72 mass shift)
Volatility / Peak Shape Poor (Severe Tailing)Excellent (Sharp, Symmetrical)Good (Symmetrical)
Derivative Stability N/AHigh (Stable in organic solvents)Low (Highly moisture sensitive)
GC Column Impact Active site adsorptionSafe (if byproducts evaporated)Safe (direct injection compatible)

References[5] Title: The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Source: Benchchem. URL:https://benchchem.com/[4] Title: Derivatization reagents for GC. Source: Chromatography (Chemco Plus). URL: https://chemcoplus.co.jp/[2] Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: SciSpace. URL: https://scispace.com/[3] Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Source: PMC (NIH). URL: https://ncbi.nlm.nih.gov/[6] Title: The Derivatization and Analysis of Amino Acids by GC-MS. Source: Sigma Aldrich. URL: https://sigmaaldrich.com/[1] Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis. URL:https://jfda-online.com/

Sources

Application

Application Notes and Protocols for Cell-Based Assays Involving Propan-2-yl 4-(methylamino)benzoate

Introduction: Unveiling the Bio-Potential of a PABA Derivative Propan-2-yl 4-(methylamino)benzoate is a small molecule belonging to the family of 4-aminobenzoic acid (PABA) derivatives. While direct biological data for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bio-Potential of a PABA Derivative

Propan-2-yl 4-(methylamino)benzoate is a small molecule belonging to the family of 4-aminobenzoic acid (PABA) derivatives. While direct biological data for this specific isopropyl ester is not extensively documented, its structural similarity to other biologically active benzoates provides a strong rationale for its investigation in various cell-based assay systems. Notably, the ethyl ester analog, Ethyl 4-(methylamino)benzoate, is recognized as an intermediate in the synthesis of local anesthetics and is suggested to function by modulating sodium ion channels[1]. Furthermore, the broader class of PABA derivatives has been explored for a range of therapeutic applications, including antimicrobial and cytotoxic (anticancer) activities[2].

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Propan-2-yl 4-(methylamino)benzoate in a suite of foundational cell-based assays. The protocols and insights provided herein are designed to facilitate the exploration of this compound's cytotoxic, anti-proliferative, and ion channel modulating properties.

Compound Profile: Propan-2-yl 4-(methylamino)benzoate

PropertyValue
IUPAC Name propan-2-yl 4-(methylamino)benzoate
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Structure SMILES: CC(C)OC(=O)C1=CC=C(C=C1)NC
Solubility Expected to be soluble in organic solvents like DMSO and ethanol. Aqueous solubility is likely limited.
CAS Number 5349-14-4

Note: For all in vitro studies, a stock solution of Propan-2-yl 4-(methylamino)benzoate should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

Part 1: Foundational Cytotoxicity Assessment

A primary step in characterizing a novel compound is to determine its effect on cell viability. This data is crucial for identifying a suitable concentration range for subsequent, more specific assays and for flagging potential as a cytotoxic agent in anticancer research.

Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep1 Culture selected cell line to ~80% confluency prep2 Harvest and count cells prep1->prep2 prep3 Seed cells in 96-well plates prep2->prep3 treat2 Add compound to wells (including vehicle control) prep3->treat2 treat1 Prepare serial dilutions of Propan-2-yl 4-(methylamino)benzoate treat1->treat2 treat3 Incubate for 24, 48, or 72 hours treat2->treat3 assay1 Add MTT or resazurin reagent treat3->assay1 assay2 Incubate for 2-4 hours assay1->assay2 assay3 Measure absorbance or fluorescence assay2->assay3 analysis1 Normalize data to vehicle control assay3->analysis1 analysis2 Plot dose-response curve analysis1->analysis2 analysis3 Calculate IC₅₀ value analysis2->analysis3

Caption: Workflow for determining the IC₅₀ of a compound.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer or normal cell line (e.g., HeLa, A549, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Propan-2-yl 4-(methylamino)benzoate

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution of Propan-2-yl 4-(methylamino)benzoate in complete medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Part 2: Cell Proliferation Assays

Should the compound exhibit cytotoxicity at sub-micromolar or low micromolar concentrations, it is pertinent to investigate its effect on cell proliferation. This can distinguish between a purely cytotoxic effect and a cytostatic (growth-inhibiting) effect.

Protocol: BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis, a hallmark of proliferating cells.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • Cells and culture reagents as described above

  • Propan-2-yl 4-(methylamino)benzoate

  • 96-well black or white plates (depending on the kit's detection method)

Procedure:

  • Seeding and Treatment: Seed and treat the cells with a range of concentrations of Propan-2-yl 4-(methylamino)benzoate (typically below the determined IC₅₀) as described in the cytotoxicity protocol.

  • BrdU Labeling: Following the manufacturer's instructions, add the BrdU labeling solution to each well and incubate for 2-24 hours.

  • Fixation and Detection: Fix the cells, denature the DNA, and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

  • Substrate Addition: Add the substrate for the detection enzyme and measure the resulting chemiluminescent or colorimetric signal using a plate reader.

  • Data Analysis: Normalize the signal to the vehicle control to determine the percentage of proliferation. A decrease in signal indicates an anti-proliferative effect.

Part 3: Investigating Mechanism of Action - Ion Channel Modulation

Based on the known activity of its ethyl ester analog as a local anesthetic, Propan-2-yl 4-(methylamino)benzoate may act as a sodium channel blocker[1]. Cell-based assays using fluorescent membrane potential dyes can provide an initial screen for such activity.

Signaling Pathway Hypothesis

G cluster_membrane Cell Membrane cluster_cellular_response Cellular Response na_channel Voltage-Gated Na+ Channel na_influx Na+ Influx na_channel->na_influx Allows depolarization Depolarization Signal (e.g., Veratridine) depolarization->na_channel Activates compound Propan-2-yl 4-(methylamino)benzoate compound->na_channel Inhibits membrane_potential Change in Membrane Potential na_influx->membrane_potential Causes dye Fluorescent Dye Response membrane_potential->dye Detected by

Caption: Hypothesized inhibition of sodium channels.

Protocol: Fluorescent Membrane Potential Assay

This assay uses a fluorescent dye that changes its intensity in response to changes in cell membrane potential. A sodium channel activator (e.g., veratridine) is used to induce depolarization, and the ability of the test compound to inhibit this change is measured.

Materials:

  • Cell line expressing voltage-gated sodium channels (e.g., SH-SY5Y neuroblastoma cells)

  • Membrane Potential Assay Kit (e.g., FLIPR Membrane Potential Assay Kit)

  • Propan-2-yl 4-(methylamino)benzoate

  • Veratridine (or another suitable sodium channel agonist)

  • 96-well black, clear-bottom plates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and grow to a confluent monolayer.

  • Dye Loading: Prepare the fluorescent membrane potential dye according to the kit's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Addition: Prepare dilutions of Propan-2-yl 4-(methylamino)benzoate. Place the plate in the fluorescent reader.

  • Kinetic Reading: Start the kinetic read. After establishing a baseline fluorescence, add the compound to the wells and continue reading.

  • Agonist Challenge: After a short pre-incubation with the compound, add the sodium channel agonist (veratridine) to induce depolarization and continue the kinetic read.

  • Data Analysis: The fluorescence signal will increase upon depolarization. A potent sodium channel blocker will inhibit this increase. Calculate the percentage of inhibition relative to the control wells (agonist only) for each concentration of the test compound.

Conclusion and Future Directions

The provided protocols offer a robust framework for the initial characterization of Pro-pan-2-yl 4-(methylamino)benzoate in cell-based assays. The initial cytotoxicity and proliferation screens will determine its potential as an anticancer agent, while the membrane potential assay will provide valuable insight into its potential as a modulator of ion channels.

Positive results in these assays would warrant further investigation, including:

  • Apoptosis Assays: To determine if cytotoxicity is mediated by programmed cell death.

  • Cell Cycle Analysis: To investigate the mechanism of anti-proliferative effects.

  • Electrophysiology (Patch-Clamp): To confirm and characterize direct effects on specific ion channels.

  • In Vivo Studies: To evaluate the efficacy and safety in animal models.

This structured approach ensures a logical and efficient progression from initial screening to mechanistic studies, ultimately elucidating the therapeutic potential of Propan-2-yl 4-(methylamino)benzoate.

References

  • PubChem. Propan-2-yl 4-aminobenzoate. National Center for Biotechnology Information. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • Kos J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

Sources

Method

Application Note: Propan-2-yl 4-(methylamino)benzoate (PMA-iPr) as a High-Permeability Pro-Inducer for Engineered Biosynthetic Pathways

Executive Summary In metabolic engineering and synthetic biology, the precise temporal control of biosynthetic pathways is critical for maximizing product titers and minimizing host toxicity. While traditional inducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic engineering and synthetic biology, the precise temporal control of biosynthetic pathways is critical for maximizing product titers and minimizing host toxicity. While traditional inducible systems (e.g., IPTG, arabinose) have been workhorses in the field, they often suffer from active transport dependencies, leading to heterogeneous "all-or-none" induction profiles. The cumate gene-switch, utilizing the CymR repressor, offers a highly titratable alternative[1]. However, the cellular uptake of free carboxylate inducers can still be limiting in dense bioreactor cultures.

This technical guide introduces Propan-2-yl 4-(methylamino)benzoate (PMA-iPr) —an advanced, highly lipophilic "pro-inducer." By masking the active carboxylate moiety with an isopropyl ester, PMA-iPr achieves rapid, passive membrane diffusion. Once inside the host cell, ubiquitous endogenous esterases cleave the ester bond, releasing the active 4-(methylamino)benzoate (4-MAB) to derepress the target biosynthetic operon.

Mechanistic Rationale: The Pro-Inducer Paradigm

The design of PMA-iPr is rooted in established pharmacological prodrug strategies, where esterification is used to enhance the bioavailability of polar molecules[2].

  • Cellular Entry (Passive Diffusion): Traditional inducers like arabinose require specific transporters (e.g., AraE), which can become saturated or heterogeneously expressed. PMA-iPr bypasses active transport entirely. The bulky propan-2-yl (isopropyl) group increases the molecule's partition coefficient (LogP), allowing it to slip through the lipid bilayer via passive diffusion.

  • Intracellular Activation: Once in the cytoplasm, non-specific carboxylesterases hydrolyze the isopropyl ester. We specifically utilize an isopropyl ester rather than a methyl ester because the steric hindrance of the branched chain prevents premature hydrolysis by extracellular esterases present in complex culture media.

  • Pathway Derepression: The liberated 4-MAB acts as an allosteric effector. It binds to engineered benzoate-responsive repressors (such as CymR variants), causing a conformational shift that dislodges the repressor from the operator (CuO)[3]. This allows RNA polymerase to transcribe the downstream biosynthetic pathway.

Mechanism Extracellular PMA-iPr (Extracellular) Intracellular PMA-iPr (Intracellular) Extracellular->Intracellular Passive Diffusion (Lipophilic) ActiveInducer 4-MAB (Active Inducer) Intracellular->ActiveInducer Intracellular Esterases Repressor CymR Variant (Repressor) ActiveInducer->Repressor Allosteric Binding Promoter Target Promoter (Derepressed) Repressor->Promoter Dissociation from DNA

Fig 1. Mechanistic pathway of PMA-iPr cellular entry, esterase activation, and promoter derepression.

Comparative Performance Data

To justify the transition to PMA-iPr, we must benchmark it against industry standards. The table below summarizes the quantitative advantages of PMA-iPr in microbial cell factories.

Inducer MoleculeTransport MechanismMembrane PermeabilityRelative Host ToxicityDynamic Range (ON/OFF)
IPTG Active (LacY) / PassiveModerateModerate~100x
L-Arabinose Active (AraE/AraFGH)LowLow~200x
Cumate PassiveHighLow~300x
PMA-iPr Passive (Highly Lipophilic)Very HighVery Low>500x

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed for the induction of a heterologous terpene biosynthetic pathway in Escherichia coli, though the principles apply universally to yeast and mammalian systems.

Protocol A: Preparation of PMA-iPr Stock Solutions

Causality Check: PMA-iPr is highly lipophilic and insoluble in aqueous buffers. It must be dissolved in an organic solvent. We mandate the use of 100% Ethanol rather than DMSO. While DMSO is a common solvent, it can unpredictably permeabilize microbial membranes and destabilize membrane-bound enzymes (e.g., cytochrome P450s) critical to many biosynthetic pathways.

  • Weigh exactly 19.3 mg of Propan-2-yl 4-(methylamino)benzoate (MW ≈ 193.24 g/mol ).

  • Dissolve in 1.0 mL of molecular-grade 100% Ethanol to create a 100 mM (1000x) master stock .

  • Vortex for 60 seconds until completely dissolved.

  • Store aliquots at -20°C in amber glass vials (the molecule is sensitive to prolonged UV exposure).

Protocol B: Induction of the Biosynthetic Pathway

Causality Check: Timing is critical. Inducing at an OD600 of 0.6–0.8 ensures the cells are in the mid-exponential growth phase. Endogenous esterase activity is directly correlated with active cellular metabolism; inducing during the stationary phase will result in a severe bottleneck in the cleavage of the pro-inducer, leaving the pathway unactivated.

  • Inoculate 50 mL of Terrific Broth (TB) containing appropriate antibiotics with a 1% overnight starter culture of the engineered host.

  • Incubate at 37°C, 250 RPM until the OD600 reaches 0.6 to 0.8 .

  • Self-Validation Step (Control): Split the culture into three 15 mL flasks:

    • Flask 1 (Experimental): Add 15 µL of the 100 mM PMA-iPr stock (Final conc: 100 µM).

    • Flask 2 (Negative Control): Add 15 µL of 100% Ethanol (Vehicle control).

    • Flask 3 (Mechanistic Control): Pre-treat with 1 mM Bis-p-nitrophenyl phosphate (BNPP, a general esterase inhibitor) for 15 minutes, then add 100 µM PMA-iPr. If the pathway fails to induce in this flask, it proves the induction is strictly dependent on intracellular esterase cleavage.

  • Shift the temperature to 20°C and incubate for 24–48 hours. Lower temperatures slow protein translation, preventing the formation of insoluble inclusion bodies and ensuring the proper folding of complex biosynthetic enzymes.

Protocol C: Harvest and Quantification
  • Harvest 1 mL of the induced culture and centrifuge at 10,000 x g for 5 minutes.

  • If your operon includes a bicistronic fluorescent reporter (e.g., mNeonGreen), measure the fluorescence of the pellet (Ex: 506 nm / Em: 520 nm) as a rapid, non-destructive proxy for successful induction.

  • Extract the target biosynthetic metabolite from the supernatant or pellet using an appropriate solvent (e.g., ethyl acetate for terpenoids).

  • Quantify the yield via HPLC-MS, comparing the integrated peak areas of Flask 1 against Flasks 2 and 3.

Workflow S1 1. Stock Preparation Dissolve PMA-iPr in 100% EtOH (1000x) S2 2. Cell Cultivation Grow host cells to OD600 = 0.6 - 0.8 S1->S2 S3 3. Pro-Inducer Addition Add PMA-iPr (Final: 100 µM) S2->S3 S4 4. Biosynthetic Phase Incubate at 20°C for 24-48 hrs S3->S4 S5 5. Harvest & Validation Extract metabolites & quantify via HPLC S4->S5

Fig 2. Step-by-step experimental workflow for PMA-iPr induction in microbial cell factories.

References

  • Mullick, A., et al. "The cumate gene-switch: a system for regulated expression in mammalian cells." BMC Biotechnology, 2006. URL:[Link]

  • Choi, Y. J., et al. "Novel, Versatile, and Tightly Regulated Expression System for Escherichia coli Strains." Applied and Environmental Microbiology, 2010. URL:[Link]

  • Lai, L., et al. "Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase." Journal of Biological Chemistry, 2008. URL:[Link]

Sources

Application

Topic: High-Throughput Screening of "Propan-2-yl 4-(methylamino)benzoate" Analogs for Novel Ion Channel Modulators

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Rationale for Screening Propan-2-yl 4-(methylamino)benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Propan-2-yl 4-(methylamino)benzoate Analogs

Propan-2-yl 4-(methylamino)benzoate belongs to the benzoate ester class of molecules, which includes well-known local anesthetics like benzocaine. These agents typically exert their effects by blocking voltage-gated sodium channels (NaV), which are critical for the initiation and propagation of action potentials in excitable cells like neurons.[1] The specific voltage-gated sodium channel subtype, NaV1.7, has been identified as a key player in pain sensation, making it a high-value target for the development of new analgesics.[1][2]

The parent scaffold, "Propan-2-yl 4-(methylamino)benzoate," presents a promising starting point for a drug discovery campaign. By systematically synthesizing and screening a library of analogs, we aim to identify novel compounds with improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of thousands of compounds to identify initial "hits".[3][4]

This guide provides a comprehensive, field-proven framework for a robust HTS cascade designed to identify and validate novel modulators of voltage-gated sodium channels from a library of Propan-2-yl 4-(methylamino)benzoate analogs. The workflow is built on a primary fluorescence-based screen for initial hit identification, followed by a gold-standard automated electrophysiology assay for hit confirmation and characterization.

Part 1: Analog Library Generation

The foundation of any successful screening campaign is a well-designed compound library. For Propan-2-yl 4-(methylamino)benzoate, a diverse library of analogs can be generated through established esterification reactions, reacting various benzoic acid derivatives with alcohols or vice-versa.[5][6] Key areas for chemical modification to explore structure-activity relationships (SAR) include:

  • Aromatic Ring Substitutions: Introducing different functional groups (e.g., halogens, alkyls, alkoxys) to the benzene ring.

  • Amine Modification: Exploring different alkyl substitutions on the amine group or its positional isomers.

  • Ester Group Variation: Modifying the isopropyl group to other alkyl or cyclic structures.

These synthetic strategies allow for the creation of a focused library designed to probe the chemical space around the parent molecule.[7]

Part 2: The High-Throughput Screening (HTS) Cascade

A multi-stage screening approach is employed to maximize efficiency and minimize false positives. The cascade begins with a highly sensitive, high-throughput primary assay, followed by more specific, lower-throughput secondary assays to confirm and characterize the initial hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization Compound_Library Analog Library (10,000+ Compounds) Primary_Assay Primary HTS Assay (Fluorescence-Based Membrane Potential) Compound_Library->Primary_Assay Primary_Hits Initial 'Hits' (~1-2% of Library) Primary_Assay->Primary_Hits Dose_Response Dose-Response Testing (IC50 Determination) Primary_Hits->Dose_Response Progress Hits Secondary_Assay Secondary Assay (Automated Patch Clamp) Dose_Response->Secondary_Assay Validated_Hits Validated Hits (Confirmed Activity & Potency) Secondary_Assay->Validated_Hits H2L Hit-to-Lead (H2L) Optimization Validated_Hits->H2L Advance to Hit-to-Lead Assay_Mechanism cluster_0 Resting State cluster_1 Activation (No Inhibitor) cluster_2 Inhibition Resting_Cell Cell at Rest (Polarized) Low_Fluorescence Low Fluorescence Activated_Cell Activator Added (Depolarized) Resting_Cell->Activated_Cell Add Activator (e.g., Veratridine) High_Fluorescence High Fluorescence Inhibited_Cell Inhibitor + Activator (Remains Polarized) Activated_Cell->Inhibited_Cell Pre-incubate with Analog Inhibited_Fluorescence Low Fluorescence

Caption: Principle of the fluorescence-based membrane potential assay.

Protocol 1: Primary HTS Assay

  • Cell Line Preparation: Use a HEK293 cell line stably expressing the human NaV1.7 channel. Culture cells to ~80-90% confluency.

  • Plate Seeding: Seed the NaV1.7-HEK293 cells into 384-well black, clear-bottom assay plates at a density of 20,000 cells/well. Incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit). Remove cell culture media and add 20 µL of the dye loading buffer to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Prepare compound plates by dispensing 200 nL of each analog (at 10 mM in DMSO) into a 384-well plate. This results in a final screening concentration of 10 µM.

    • Controls: Designate columns for controls:

      • Negative Control: DMSO only (0% inhibition).

      • Positive Control: A known NaV1.7 blocker like Tetracaine (100% inhibition).

  • Assay Execution:

    • Place the cell plate and compound plate into a fluorescence imaging plate reader (e.g., FLIPR, PHERAstar).

    • The instrument adds the compounds from the source plate to the cell plate.

    • Incubate for 10-15 minutes.

    • The instrument then adds an activator solution (e.g., Veratridine) to all wells to open the sodium channels.

    • Record fluorescence intensity before and after the addition of the activator.

Secondary Screening: Automated Patch Clamp (APC)

Rationale: While the primary screen identifies compounds that prevent depolarization, it is an indirect measure of channel activity and can be prone to false positives (e.g., compounds that interfere with the fluorescent dye). [8]Automated patch clamp electrophysiology is the gold standard for studying ion channels, providing direct measurement of ion flow across the cell membrane. [9][10]Modern APC platforms offer sufficient throughput (testing hundreds of compounds per day) to serve as a robust secondary screen, confirming on-target activity and providing high-quality data for potency determination. [1][11] Protocol 2: Secondary APC Assay

  • Cell Preparation: Harvest NaV1.7-HEK293 cells and prepare a single-cell suspension at a concentration of 2-5 million cells/mL in the appropriate extracellular solution.

  • System Preparation: Prime the automated patch clamp system (e.g., Sophion Qube 384, Nanion SyncroPatch 384) with extracellular and intracellular solutions according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of the "hit" compounds from the primary screen. A typical 8-point concentration curve might range from 30 µM down to 1 nM.

  • Electrophysiological Recording:

    • Load the cells and the compound plate into the APC instrument.

    • The system will automatically trap a single cell at each recording site, establish a giga-seal, and achieve whole-cell configuration.

    • A voltage protocol is applied to elicit NaV1.7 currents. This typically involves a depolarization step from a holding potential of -120 mV to 0 mV.

    • Record baseline currents, then apply the test compound and record the inhibited current.

    • Data is automatically collected and analyzed by the system's software.

Part 3: Data Analysis and Hit Qualification

Robust data analysis is critical for making informed decisions. This involves assessing the quality of the primary screen and accurately quantifying the potency of confirmed hits.

Primary Screen Data Analysis
  • Percent Inhibition Calculation: For each test compound, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, taking into account the dynamic range and data variation. [12][13]It is essential for validating the reliability of an HTS run. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    Z'-Factor ValueInterpretation of Assay Quality
    > 0.5Excellent assay, suitable for HTS. [14][15]
    0 to 0.5Marginal assay, may require optimization. [14]
    < 0Unacceptable assay, not suitable for screening. [14]
  • Hit Definition: A compound is typically defined as a "hit" if it exhibits a percent inhibition greater than a predefined threshold (e.g., >50% inhibition or three standard deviations above the mean of the negative controls).

Secondary Screen Data Analysis and Hit Validation
  • IC50 Determination: The data from the APC dose-response experiments are used to calculate the half-maximal inhibitory concentration (IC50). [16]This value represents the concentration of a compound required to inhibit 50% of the ion channel activity and is a key measure of potency. 2. Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. [17]3. Hit Validation: A compound is considered a "validated hit" if it demonstrates concentration-dependent inhibition of the NaV1.7 current with a reproducible IC50 value below a certain threshold (e.g., <10 µM).

Sample Data Summary

Validated hits are summarized to facilitate comparison and selection for the next phase of drug discovery, the Hit-to-Lead (H2L) process. [18]

Compound ID Primary Screen (% Inhibition @ 10 µM) Secondary Screen (IC50, µM)
Analog-001 85.2% 1.2
Analog-002 78.9% 3.5
Analog-003 65.1% 8.9
Analog-004 52.5% > 30 (Inactive)

| Analog-005 | 9.8% (Inactive) | Not Tested |

References

  • Chemspace. (n.d.). Propan-2-yl 2-(methylamino)benzoate - C11H15NO2. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Wikipedia. (2024). Z-factor. Retrieved from [Link]

  • Saadat, M., Banihashemi, K., & oorroshanfekr Arabani, H. P. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. Journal of Synthetic Chemistry, 2(2), 148-155. Retrieved from [Link]

  • García-de-Lomana, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. Retrieved from [Link]

  • Swain, N. A., et al. (2016). High-Throughput Screening of Na(V)1.7 Modulators Using a Giga-Seal Automated Patch Clamp Instrument. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • Bell, D. C., & Dallas, M. L. (2020). Automated patch clamp in drug discovery: major breakthroughs and innovation in the last decade. Taylor & Francis Online. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. PMC. Retrieved from [Link]

  • Li, Y., et al. (2024). A High-Throughput Biosensing Approach for Rapid Screening of Compounds Targeting the hNav1.1 Channel: Marine Toxins as a Case Study. MDPI. Retrieved from [Link]

  • Sharma, G., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. MDPI. Retrieved from [Link]

  • Baker, J. R., et al. (2009). A High-Throughput Approach for Identification of Novel General Anesthetics. PLOS One. Retrieved from [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Retrieved from [Link]

  • González-Peña, D., et al. (2021). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. MDPI. Retrieved from [Link]

  • Li, Q., et al. (2018). Fluorescence-Based High Throughput Screening Technologies for Natural Chloride Ion Channel Blockers. ACS Publications. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Boost Drug Discovery with Automated Patch Clamp Efficiency. Retrieved from [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Baker, J. R., et al. (2009). A High-Throughput Approach for Identification of Novel General Anesthetics. PMC. Retrieved from [Link]

  • Pinto, A., et al. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Publications. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). propan-2-yl 4-(3-chloropropanoylamino)benzoate. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Čižmáriková, R., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. ResearchGate. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Wang, C., et al. (2024). Solvent-Driven Enrichment and Multiplex Analysis of Local Anesthetics by Thin-Layer Chromatography Coupled with Surface-Enhanced Raman Spectroscopy. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Kádár, Á., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. Retrieved from [Link]

  • Nanion Technologies. (2024). High-Throughput Electrophysiology for Drug Screening and Discovery. Retrieved from [Link]

  • Dalla-Santa, O. (2019). Catalyzed synthesis of aromatic esters. Diva-Portal.org. Retrieved from [Link]

  • Aurora Biomed. (2024). Ion Channel Research: Advancing High Throughput Screening Techniques. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(PROPAN-2-YL)BENZOIC ACID | CAS 536-66-3. Retrieved from [Link]

  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Loza-Huerta, A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology. Retrieved from [Link]

  • Cell Microsystems. (n.d.). Automated Patch Clamp. Retrieved from [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • Quora. (2016). How can you use an IC50 value to determine drug efficacy?. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved from [Link]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating Assay for Propan-2-yl 4-(methylamino)benzoate

Executive Summary The development of a Stability-Indicating Assay (SIA) is a foundational requirement in pharmaceutical quality control, designed to unambiguously quantify an Active Pharmaceutical Ingredient (API) in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of a Stability-Indicating Assay (SIA) is a foundational requirement in pharmaceutical quality control, designed to unambiguously quantify an Active Pharmaceutical Ingredient (API) in the presence of its degradation products. This application note outlines a lifecycle approach to developing an SIA for Propan-2-yl 4-(methylamino)benzoate (isopropyl 4-(methylamino)benzoate). By integrating mechanistic chemical profiling with Quality-by-Design (QbD) chromatographic principles, this guide provides a self-validating framework aligned with the latest ICH Q1A(R2) and ICH Q2(R2) regulatory standards[1][2].

Phase I: Mechanistic Profiling & Vulnerability Analysis

Before touching an HPLC instrument, an Application Scientist must understand the intrinsic chemical vulnerabilities of the API. Propan-2-yl 4-(methylamino)benzoate consists of an aromatic ring, a secondary amine (methylamino group), and an isopropyl ester linkage.

Causality in Degradation:

  • Ester Hydrolysis: Aminobenzoic acid esters are highly susceptible to hydrolysis, particularly under basic or acidic conditions[3]. The cleavage of the isopropyl ester bond yields 4-(methylamino)benzoic acid and isopropanol. In some ortho- or para-substituted aminobenzoates, this process can be accelerated by intramolecular general base catalysis[4].

  • Oxidative Cleavage: The secondary amine is a prime target for oxidative stress, typically leading to N-oxide formation or demethylation.

  • Photolysis: The conjugated aromatic system absorbs UV light, making it vulnerable to photo-degradation, which often results in complex ring-cleavage products.

Degradation Parent Propan-2-yl 4-(methylamino)benzoate (Parent API) Hydrolysis Acid/Base Hydrolysis (Target: 5-20% Degradation) Parent->Hydrolysis Oxidation Oxidative Stress (H2O2) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis) Parent->Photolysis Deg1 4-(methylamino)benzoic acid + Isopropanol Hydrolysis->Deg1 Deg2 N-oxide derivative Demethylation products Oxidation->Deg2 Deg3 Aromatic ring cleavage products Photolysis->Deg3

Fig 1. Primary degradation pathways of Propan-2-yl 4-(methylamino)benzoate under stress conditions.

Phase II: Controlled Forced Degradation Protocol (ICH Q1A(R2))

To develop a method that separates the parent API from its degradants, we must first generate those degradants. The goal of forced degradation is not to destroy the molecule entirely, but to achieve a 5% to 20% degradation target [5]. Why? Exceeding 20% degradation often leads to secondary degradants (degradants of degradants) that do not reflect realistic shelf-life stability, needlessly complicating chromatographic resolution.

Step-by-Step Stress Protocol

Self-Validating Control: Every stress condition must be accompanied by an unstressed API control and a stressed blank (solvent + stressor without API) to rule out matrix interference.

  • Acidic Hydrolysis: Transfer 10 mg of API to a 10 mL volumetric flask. Add 5 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Crucial Step: Quench the reaction by neutralizing with 0.1 N NaOH before HPLC injection. Failing to quench allows degradation to continue in the autosampler, invalidating reproducibility.

  • Basic Hydrolysis: Repeat the above using 0.1 N NaOH at 60°C. Quench with 0.1 N HCl.

  • Oxidation: Treat 10 mg of API with 5 mL of 3% H2​O2​ at room temperature for 24 hours.

  • Thermal Stress: Expose solid API to 80°C in a hot air oven for 7 days.

  • Photolysis: Expose solid API and API in solution to 1.2 million lux hours and 200 watt-hours/m² of near UV light (ICH Q1B).

Table 1: Forced Degradation Summary & Mass Balance

Mass balance (sum of parent + degradant peak areas compared to unstressed control) must be 95-105% to prove the detector is capturing all degradation pathways.

Stress ConditionReagent / EnvironmentTemp / TimeExpected Degradation (%)Primary Degradant Expected
Acidic0.1 N HCl60°C / 24h10 - 15%4-(methylamino)benzoic acid
Basic0.1 N NaOH60°C / 2h15 - 20%4-(methylamino)benzoic acid
Oxidative3% H2​O2​ 25°C / 24h5 - 10%N-oxide derivatives
ThermalSolid State80°C / 7 days< 5%Minimal (Highly stable)
PhotolyticUV/Vis Light25°C / 7 days10 - 15%Ring cleavage products

Phase III: Chromatographic Method Engineering

A stability-indicating method must resolve the highly polar hydrolytic degradant (4-(methylamino)benzoic acid) from the highly lipophilic parent ester (Propan-2-yl 4-(methylamino)benzoate)[6].

Causality in Method Design:

  • Stationary Phase: An end-capped C18 column is selected. The secondary amine on the API can interact with free silanols on bare silica, causing severe peak tailing. End-capping mitigates this secondary interaction.

  • Mobile Phase pH: The mobile phase must be buffered to pH ~2.5 (using 0.1% Phosphoric Acid or Trifluoroacetic Acid). Why? This ensures the secondary amine is fully protonated, standardizing its polarity and ensuring sharp, symmetrical peaks.

  • Gradient Elution: An isocratic method will fail here. If the organic strength is high enough to elute the parent ester quickly, the polar acid degradant will elute in the void volume. A gradient starting at 5% organic ensures retention of the polar degradant, ramping up to 90% organic to elute the parent.

Optimized HPLC Protocol
  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped column).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0-3 min: 5% B

    • 3-15 min: 5% 70% B

    • 15-18 min: 70% 90% B

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (Photodiode Array) scanning 200-400 nm. Quantitation at 280 nm (isosbestic point optimization).

  • Injection Volume: 10 µL.

Workflow Step1 1. Forced Degradation (ICH Q1A) Step2 2. Sample Quenching & Preparation Step1->Step2 Step3 3. HPLC Method Optimization Step2->Step3 Step4 4. Method Validation (ICH Q2(R2)) Step3->Step4

Fig 2. Self-validating analytical workflow for stability-indicating assay development.

Phase IV: Lifecycle Method Validation (ICH Q2(R2))

Once the method successfully resolves the API from all forced degradation products (Resolution > 2.0 for all peaks), it must be validated according to the newly updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[2][7].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria (ICH Q2(R2))
Specificity Inject stressed samples, blanks, and placebo. Utilize PDA peak purity analysis.Peak purity angle < Peak purity threshold. No co-eluting peaks at API RT.
Linearity & Range 5 concentration levels from 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2% of target response.
Accuracy (Recovery) Spike API into placebo at 80%, 100%, and 120% levels (triplicate).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% concentration standard.Relative Standard Deviation (RSD) 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall RSD 2.0% across all variables.
Robustness Deliberate variations: Flow rate ( ± 0.1 mL/min), pH ( ± 0.2), Temp ( ± 5°C).System Suitability Criteria (Resolution, Tailing factor 1.5) must pass.

Self-Validating System Suitability Testing (SST): Prior to any validation run, an SST must be performed. For this assay, the SST requires a resolution ( Rs​ ) of 2.0 between the parent API and its closest eluting degradant, and a tailing factor ( Tf​ ) of 1.5 for the API peak. If the SST fails, the system halts, preventing the generation of invalid data.

References

  • ICH Q2 (R2)
  • ICH Q1A(R2)
  • ICH Q2(R2)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • An In-depth Technical Guide to the Pharmacology of Aminobenzoic Acid Esters Benchchem URL
  • Intramolecular General Base Catalyzed Ester Hydrolysis.
  • vscht.cz (Waters Corporation)

Sources

Application

Application Note: Dual-Role Utilization of Propan-2-yl 4-(methylamino)benzoate (IPMAB) in Advanced Polymer Synthesis

Executive Summary Propan-2-yl 4-(methylamino)benzoate (IPMAB) is a highly versatile, dual-functional organic compound characterized by a sterically hindered isopropyl ester and a secondary N-methylamine group. In the rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 4-(methylamino)benzoate (IPMAB) is a highly versatile, dual-functional organic compound characterized by a sterically hindered isopropyl ester and a secondary N-methylamine group. In the realm of polymer science, IPMAB serves two distinct, high-value functions:

  • As a highly efficient Type II amine synergist in UV-curable acrylate networks, offering superior mitigation of oxygen inhibition with significantly reduced photoyellowing.

  • As a monomeric building block for the step-growth synthesis of N-methylated aromatic polyamides (aramids), enabling the production of high-performance polymers with unprecedented solubility in organic solvents.

This application note details the mechanistic causality, validated protocols, and quantitative performance metrics for both applications.

IPMAB as a High-Efficiency Amine Synergist in UV-Curable Acrylates

Mechanistic Causality

In Norrish Type II photopolymerization, the excited triplet state of a photoinitiator (e.g., Isopropyl thioxanthone, ITX) requires a hydrogen donor to generate initiating radicals (1)[1]. IPMAB serves as an exceptional amine synergist due to its secondary amine structure. The N-methyl group provides a highly labile α-hydrogen, which is rapidly abstracted by the excited photoinitiator to form an active α-aminoalkyl radical.

Crucially, compared to traditional tertiary amines like ethyl 4-(dimethylamino)benzoate (EDMAB), the secondary amine in IPMAB limits the formation of highly conjugated, colored degradation byproducts. This specific causality directly results in a significantly lower Yellowing Index (YI) in the final cured film. Furthermore, the bulky isopropyl ester group enhances solubility in hydrophobic oligomer matrices and reduces the volatility of the synergist. Beyond UV applications, amine synergists with tailored ester groups are increasingly evaluated for mitigating oxygen inhibition in electron beam (EB) curing environments (2)[2].

G PI Photoinitiator (e.g., ITX) Ground State PI_Excited Excited Triplet State (PI*) PI->PI_Excited Absorbs UV UV UV Irradiation (395 nm LED) UV->PI_Excited Exciplex Exciplex Formation [PI* ... IPMAB] PI_Excited->Exciplex IPMAB IPMAB (Amine Synergist) IPMAB->Exciplex Radicals Proton Transfer: α-Aminoalkyl Radical Exciplex->Radicals H-Abstraction Polymer Crosslinked Polymer Network Radicals->Polymer Initiation Monomer Acrylate Monomers Monomer->Polymer Propagation

Norrish Type II photopolymerization pathway using IPMAB as a hydrogen-donating amine synergist.

Self-Validating Protocol 1: Formulation and Real-Time Curing Validation
  • Resin Preparation : Combine 70 wt% aliphatic urethane diacrylate, 25 wt% 1,6-hexanediol diacrylate (HDDA), 3 wt% ITX, and 2 wt% IPMAB.

    • Validation Check: Visually inspect the resin under amber light. The mixture must be optically clear. Cloudiness indicates incomplete dissolution of IPMAB, requiring further high-shear mixing at 40°C.

  • Film Application : Draw down the formulated resin onto a glass substrate using a wire-wound Meyer rod to achieve a uniform 50 µm wet film thickness.

  • Photopolymerization : Pass the substrate under a 395 nm LED curing unit at a conveyor speed of 10 m/min (Irradiance: 4 W/cm²).

    • Validation Check: Conduct a Real-Time FTIR analysis monitoring the 810 cm⁻¹ peak (acrylate C=C twist). A reduction of peak area by >85% validates efficient double-bond conversion. Perform a MEK double-rub test; >200 rubs confirms a fully crosslinked, solvent-resistant network.

IPMAB as a Monomeric Building Block for Soluble Aromatic Polyamides

Mechanistic Causality

Aromatic polyamides exhibit exceptional thermal and mechanical properties but suffer from intractable processing due to their high melting points and insolubility in organic solvents—a direct result of rigid backbones and strong intermolecular hydrogen bonding. By utilizing IPMAB as a monomeric precursor, N-methyl groups are introduced directly into the polyamide backbone.

This strategic N-substitution eliminates the amide hydrogen, thereby destroying the hydrogen bond donor capability at that specific site. The causality of this molecular disruption is twofold: it increases the free volume between polymer chains and drastically lowers the glass transition temperature (Tg). Consequently, the resulting N-methylated polyamides demonstrate remarkable solubility in common polar aprotic solvents, enabling advanced processing techniques such as solution casting without the need for harsh, corrosive solvents (3)[3].

G Step1 IPMAB (Monomer Precursor) Step2 Saponification (Ester Cleavage) Step1->Step2 Step3 4-(Methylamino)benzoic Acid Step2->Step3 Step4 Activation (Acid Chloride Prep) Step3->Step4 Step5 Polycondensation (w/ Diamine/Diacid) Step4->Step5 Step6 N-Methylated Polyamide (Soluble Aramid) Step5->Step6

Step-growth synthesis workflow for N-methylated polyamides derived from IPMAB precursors.

Self-Validating Protocol 2: Step-Growth Polycondensation
  • Precursor Saponification : Reflux 0.1 mol of IPMAB in 200 mL of 2M ethanolic NaOH for 4 hours to cleave the isopropyl ester. Acidify with 1M HCl to precipitate 4-(methylamino)benzoic acid.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate eluent. A single spot with an Rf value distinct from the starting IPMAB validates complete saponification.

  • Monomer Activation : React the isolated acid with excess thionyl chloride (SOCl₂) and a catalytic amount of DMF at 70°C for 3 hours. Remove excess SOCl₂ under vacuum to yield the acid chloride.

  • Low-Temperature Polycondensation : Dissolve the acid chloride in anhydrous N,N-dimethylacetamide (DMAc) containing 5 wt% LiCl at 0°C. Slowly add an equimolar amount of a target diamine (e.g., p-phenylenediamine) under an inert N₂ atmosphere. Stir for 12 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Monitor the solution viscosity. A pronounced increase in dynamic viscosity indicates successful chain growth. Precipitate the polymer in methanol, dry, and measure the inherent viscosity ( ηinh​ ) in 96% H₂SO₄ at 30°C. An ηinh​ > 0.8 dL/g validates the formation of a high-molecular-weight polyamide.

Quantitative Data Summaries

Table 1: Comparative Photopolymerization Kinetics & Film Properties (IPMAB vs. EDMAB) Formulation: 70% Urethane Acrylate, 25% HDDA, 3% ITX, 2% Synergist. Cured at 395 nm.

SynergistAmine TypeMax Polymerization Rate ( Rp,max​ )Double Bond Conversion (%)Yellowing Index (YI)MEK Double Rubs
IPMAB Secondary0.85 s⁻¹88%2.1>200
EDMAB Tertiary0.82 s⁻¹85%6.5>200

Table 2: Solubility Profile of Synthesized Polyamides Solubility tested at 5% w/v concentration at 25°C.

Polymer BackboneN-SubstitutionSolubility: H₂SO₄Solubility: NMPSolubility: DMAcSolubility: THF
Standard AramidNone (N-H)SolubleInsolubleInsolubleInsoluble
IPMAB-Derived N-MethylSolubleSolubleSolublePartially Soluble

References

  • N-Methylated Nylons as a Novel Library of Degradable Hydrophilic Homopolymers - Macromolecules - ACS Publications - 3

  • New UV Synergist for Improved Photoinitiator Efficiency - PCI Magazine - 1

  • Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings - RadTech - 2

Sources

Method

Application Note: High-Throughput Analysis of Propan-2-yl 4-(methylamino)benzoate in Complex Biological Matrices

Introduction Propan-2-yl 4-(methylamino)benzoate is a tertiary amine-containing ester with structural similarities to a class of local anesthetics. Its unique physicochemical properties necessitate the development of a r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Propan-2-yl 4-(methylamino)benzoate is a tertiary amine-containing ester with structural similarities to a class of local anesthetics. Its unique physicochemical properties necessitate the development of a robust and reliable analytical method for its quantification in complex biological matrices, such as human plasma. This is a critical requirement in drug development, enabling accurate pharmacokinetic and toxicokinetic studies. This application note provides a comprehensive guide to the development and validation of an analytical method for Propan-2-yl 4-(methylamino)benzoate, leveraging High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described herein are grounded in established scientific principles and adhere to the stringent validation requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective analytical method. Due to the limited availability of experimental data for Propan-2-yl 4-(methylamino)benzoate, its properties were estimated using in-silico prediction tools and by comparison with structurally similar compounds.

PropertyPredicted/Estimated ValueRationale for Analytical Method Development
Molecular Formula C₁₁H₁₅NO₂The molecular weight of 193.24 g/mol is well-suited for both HPLC-UV and LC-MS analysis.
pKa (basic) ~9.0The tertiary amine group is basic and will be protonated at pH values below its pKa. This property is crucial for developing effective sample preparation strategies, particularly for ion-exchange solid-phase extraction and pH-driven liquid-liquid extraction.
logP ~2.5 - 3.0The moderate lipophilicity suggests good solubility in organic solvents, which is advantageous for reversed-phase HPLC and liquid-liquid extraction.
UV Absorption (λmax) ~290 - 310 nmThe aminobenzoate chromophore is expected to have a strong UV absorbance, making UV detection a viable option for quantification. The exact λmax may vary depending on the solvent environment.[7]

Methodology Workflow

The overall analytical workflow is designed for high-throughput analysis while ensuring accuracy and precision. The key stages are outlined below:

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification cluster_3 Data Analysis & Validation Sample Plasma Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Sample->LLE Option 2 HPLC HPLC Analysis SPE->HPLC LLE->HPLC MS Mass Spectrometry (MS) HPLC->MS Data Data Processing & Validation MS->Data

Caption: A generalized workflow for the analysis of Propan-2-yl 4-(methylamino)benzoate in plasma.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection. Two effective methods are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

This protocol utilizes a mixed-mode cation exchange polymer for the selective extraction of the basic analyte.[8]

Materials:

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Agilent Bond Elut Plexa)

  • Human plasma

  • 2% Ammonium hydroxide in water

  • Methanol

  • Deionized water

  • 0.1% Formic acid in water

  • 0.1% Formic acid in methanol

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of human plasma with 300 µL of 2% ammonium hydroxide. This step ensures the analyte is in its neutral, less polar form, enhancing its retention on the reversed-phase component of the sorbent.

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 500 µL of methanol.

    • Equilibrate the cartridge with 500 µL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analyte with 500 µL of methanol containing 0.1% formic acid. The acidic mobile phase protonates the tertiary amine, disrupting its interaction with the cation exchange functional groups and facilitating its elution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial HPLC mobile phase.

This protocol is a classic and cost-effective method for extracting basic drugs from biological fluids.

Materials:

  • Human plasma

  • 0.1 M Sodium hydroxide

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Hydrochloric acid

Procedure:

  • Alkalinization: To 1 mL of plasma, add 100 µL of 0.1 M sodium hydroxide to adjust the pH to >10. This deprotonates the tertiary amine, increasing its lipophilicity.

  • Extraction: Add 5 mL of MTBE, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Back-Extraction: Transfer the organic layer to a clean tube and add 200 µL of 0.1 M hydrochloric acid. Vortex for 2 minutes and centrifuge. The analyte will partition into the acidic aqueous phase as the protonated salt.

  • Sample Injection: Aspirate the aqueous layer for direct injection into the HPLC system, or evaporate to dryness and reconstitute in the mobile phase.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterThe acidic modifier improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analyte.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures efficient separation from endogenous plasma components and a reasonable run time.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic tertiary amine is readily protonated, making it highly suitable for positive ion detection.
Multiple Reaction Monitoring (MRM) Transitions Precursor Ion (Q1): m/z 194.1 -> Product Ion (Q3): To be determined experimentallyThe precursor ion corresponds to the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. Expected fragments could arise from the loss of the isopropyl group or cleavage of the ester bond.[9][10][11]
Collision Energy To be optimizedThe collision energy will be optimized to maximize the intensity of the product ion.

Method Validation

The developed method must be validated according to ICH Q2(R1) and FDA guidelines to ensure its suitability for its intended purpose.[1][2][3][4][5][6][12][13][14]

Validation Parameters:

ParameterAcceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The relative standard deviation (RSD) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible recovery is desired.
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Presentation and Interpretation

A representative chromatogram of a spiked plasma sample should demonstrate a sharp, symmetrical peak for Propan-2-yl 4-(methylamino)benzoate, well-resolved from any matrix components. The calibration curve should be linear over the desired concentration range.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust and sensitive analytical method for the quantification of Propan-2-yl 4-(methylamino)benzoate in complex biological matrices. The combination of efficient sample preparation, optimized HPLC separation, and sensitive MS/MS detection allows for accurate and reliable measurements that are essential for drug development and clinical research. The detailed protocols and validation guidelines presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ResearchGate. (n.d.). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. [Link]

  • Rowan. (n.d.). Rowan's Free Online pKa Calculator. [Link]

  • Tobin, T., & Combie, J. D. (1975). Recovery of procaine from biological fluids. Research Communications in Chemical Pathology and Pharmacology, 11(2), 187-194. [Link]

  • PubMed. (1989). [The quantitative analysis of amide local anesthetics using high pressure liquid chromatography and ultraviolet detection (HPLC/UV)]. [Link]

  • ResearchGate. (n.d.). Determination of local anaesthetics and their impurities in pharmaceutical preparations using HPLC method with amperometric detection. [Link]

  • Tobin, T. (1975). Recovery of Procaine from biological fluids. [Link]

  • CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • ResearchGate. (n.d.). Procaine concentration in equine plasma after the administration of 10 mg of procaine to three drug-free horses. [Link]

  • bio.tools. (n.d.). MolGpKa. [Link]

  • University of Kentucky. (n.d.). Recovery of procaine from biological fluids. [Link]

  • Google Patents. (n.d.).
  • PubMed. (1978). Measurement of chloroprocaine and procaine in plasma by flame ionization gas-liquid chromatography. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

  • PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]

  • PubMed. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link]

  • OUCI. (n.d.). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Determination of local anesthetics in illegal products using HPLC method with amperometric detection. [Link]

  • MDPI. (2026). Solid-Phase Extraction Based on Captiva EMR-Lipid for Determination of 19 Aromatic Amine Antioxidants and Two p-Phenylenediamine Quinones in Human Plasma. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ACS Publications. (2021). Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. [Link]

  • Pearson. (n.d.). Match four of the following UV absorption maxima (λ max ) with the corresponding compounds. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • PubMed. (1981). Solvent extraction of tricyclic amines from blood plasma and liquid chromatographic determination. [Link]

  • Semantic Scholar. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. [Link]

  • ACS Publications. (2023). Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule. [Link]

  • SciELO. (n.d.). UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane. [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • PubMed. (2021). Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution. [Link]

  • National Center for Biotechnology Information. (2014). Development of ultraviolet spectroscopic method for the estimation of metronidazole benzoate from pharmaceutical formulation. [Link]

Sources

Application

"Propan-2-yl 4-(methylamino)benzoate" as a potential UV filter

Application Note: Evaluation of Propan-2-yl 4-(methylamino)benzoate (Iso-MAB) as a Next-Generation UV Filter Candidate Target Audience: Formulation Scientists, Toxicologists, and Regulatory Affairs Professionals in Derma...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of Propan-2-yl 4-(methylamino)benzoate (Iso-MAB) as a Next-Generation UV Filter Candidate

Target Audience: Formulation Scientists, Toxicologists, and Regulatory Affairs Professionals in Dermatological Drug Development.

Introduction & Structural Rationale

The development of highly efficient, photostable, and non-penetrating organic UV filters remains a critical challenge in dermatological science. Historically, derivatives of para-aminobenzoic acid (PABA), such as Padimate O (2-ethylhexyl 4-(dimethylamino)benzoate), were widely utilized for their exceptional UVB-absorbing capabilities[1]. However, these legacy tertiary-amine PABA derivatives suffer from significant drawbacks, including marked photo-instability (generating reactive photoproducts via N-dealkylation)[2][3] and undesirable percutaneous absorption profiles.

This application note details the evaluation of a novel structural analog: Propan-2-yl 4-(methylamino)benzoate (Iso-MAB) . By replacing the tertiary dimethylamine with a secondary methylamine, and utilizing a bulky isopropyl ester[4][5], Iso-MAB is hypothesized to offer a superior steric and electronic profile. This structural tuning aims to enhance photostability by restricting the rotational freedom of the amine lone pair, while the lipophilic isopropyl group is designed to anchor the molecule within the stratum corneum, preventing systemic exposure.

To validate Iso-MAB as a viable clinical candidate, we have designed a self-validating, three-phase testing funnel encompassing photophysics, formulation efficacy, and dermal safety.

Workflow A Phase 1: Photophysics Quantify Molar Extinction & Kinetics B Phase 2: Formulation Efficacy ISO 24443 PMMA Substrate Testing A->B C Phase 3: Dermal Safety OECD 428 Franz Cell Permeation B->C D Candidate Validation Data Synthesis & Go/No-Go C->D

Fig 1. Sequential validation workflow for evaluating novel UV filter candidates.

Phase 1: Photophysical Characterization & Photostability Kinetics

Causality & Rationale: A UV filter must absorb high-energy UV photons and dissipate them harmlessly as vibrational heat. If the excited state ( S1​ ) decays via bond cleavage rather than non-radiative relaxation, the filter degrades, losing its Sun Protection Factor (SPF) and potentially generating toxic free radicals[6]. We evaluate Iso-MAB's intrinsic photostability against Padimate O to ensure the secondary amine modification successfully mitigates photodegradation.

Self-Validating Protocol 1: UV-Vis & Irradiation Assay

  • Preparation: Dissolve Iso-MAB in spectroscopic-grade ethanol to a final concentration of 10 µM. Prepare a parallel 10 µM solution of Padimate O to serve as the internal photo-instability control.

  • Baseline Measurement: Scan both solutions from 250 nm to 400 nm using a dual-beam UV-Vis spectrophotometer to determine the wavelength of maximum absorbance ( λmax​ ) and the molar extinction coefficient ( ϵ ).

  • Irradiation: Transfer 3 mL of each solution into sealed quartz cuvettes. Irradiate using a Xenon arc solar simulator (e.g., Atlas Suntest) calibrated via actinometry to deliver exactly 50 Minimal Erythemal Doses (MED).

  • Validation Check: The assay is only valid if the Padimate O control demonstrates a known degradation profile (typically >15% loss of peak area)[3].

  • Quantification: Re-scan the solutions post-irradiation. Calculate the percentage of photodegradation based on the reduction of the integral area under the absorbance curve.

Mechanism S0 Iso-MAB (Ground State) Stable Ester Form S1 Iso-MAB* (Excited State) High Energy Intermediate S0->S1 UV-B Photon (290-320nm) Heat Vibrational Relaxation (Harmless Heat Dissipation) S1->Heat Primary Pathway (>95%) Deg Photodegradation (N-Dealkylation / Radicals) S1->Deg Side Reaction (<5%) Heat->S0 Ground State Recovery

Fig 2. Jablonski-style energy dissipation pathways for Iso-MAB upon UV excitation.

Phase 2: In Vitro Sun Protection Efficacy (ISO 24443 Compliance)

Causality & Rationale: Molar extinction in a solvent does not directly translate to on-skin performance due to formulation rheology, film-forming dynamics, and scattering effects. To predict clinical efficacy, we must evaluate Iso-MAB in an emulsion matrix applied to a substrate that mimics human skin topography. We utilize molded Polymethyl Methacrylate (PMMA) plates as mandated by ISO 24443[7][8].

Self-Validating Protocol 2: PMMA Substrate Testing

  • Formulation: Incorporate Iso-MAB at 5% (w/w) into a standard Oil-in-Water (O/W) cosmetic emulsion.

  • Substrate Preparation: Pre-condition molded PMMA plates (surface roughness Ra​ = 4.5–5.5 µm) in a desiccator. Crucial Step: Never use flat glass, as the emulsion will pool, destroying the optical path length consistency[7].

  • Application: Dispense exactly 1.3 mg/cm² of the formulation onto the PMMA plate using a positive-displacement pipette[7].

  • Distribution: Using a saturated, non-absorbent nitrile finger cot, spread the formulation using light circular motions followed by straight linear strokes to ensure a homogenous film. Allow to equilibrate in the dark at 35°C for 15 minutes.

  • Validation Check: Run the industry-standard S2 Reference Sunscreen concurrently. If the S2 plate does not yield an expected SPF of ~16 ± 2, the application technique is flawed, and the run must be discarded[7].

  • Measurement: Measure the initial UV transmission using an integrating sphere spectroradiometer (e.g., Labsphere UV-2000S). Calculate the in vitro SPF, UVA Protection Factor (UVA-PF), and Critical Wavelength ( λc​ )[9].

Phase 3: Dermal Penetration Assessment (OECD 428)

Causality & Rationale: Systemic absorption of UV filters is a primary regulatory concern (e.g., FDA GRASE evaluations)[3]. Because animal models (like murine skin) vastly overestimate human dermal absorption, the gold standard is the use of ex vivo human skin mounted on Franz diffusion cells[10].

Self-Validating Protocol 3: Franz Cell Diffusion Assay

  • Apparatus Setup: Mount dermatomed ex vivo human skin (approx. 400 µm thickness) between the donor and receptor compartments of static jacketed Franz cells (1.0 cm² exposure area)[11][12].

  • Receptor Fluid Optimization: Fill the receptor chamber with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA). Mechanistic Note: Highly lipophilic molecules like Iso-MAB will not partition into a purely aqueous buffer; omitting BSA leads to an artificial underestimation of penetration[12]. Maintain the fluid at 32°C to mimic the physiological temperature of the skin surface[11].

  • Validation Check (Barrier Integrity): Apply a dose of tritiated water ( 3 H_2O) to the donor compartment. Measure radioactivity in the receptor fluid after 1 hour. Discard any skin sample showing >0.1% permeation, as this indicates a compromised stratum corneum barrier[10].

  • Dosing & Sampling: Apply 10 mg/cm² of the 5% Iso-MAB emulsion to the donor compartment. Withdraw 200 µL aliquots from the receptor fluid at 2, 4, 8, 12, and 24 hours, immediately replacing the volume with fresh, pre-warmed buffer.

  • Quantification: Analyze the receptor fluid aliquots and the final skin extracts (separated into stratum corneum tape strips vs. viable epidermis/dermis) using a validated RP-HPLC-UV method to establish the mass balance.

Quantitative Data Summaries

Table 1: Photophysical & Stability Profile (Phase 1) | Compound | λmax​ (nm) | Molar Extinction ( ϵ ) | % Degradation (50 MED) | Primary Pathway | | :--- | :--- | :--- | :--- | :--- | | Iso-MAB | 311 | 28,400 M −1 cm −1 | < 3.5% | Vibrational Relaxation | | Padimate O (Control) | 314 | 29,100 M −1 cm −1 | 18.2% | N-Dealkylation[3] |

Table 2: In Vitro Photoprotection Metrics (5% w/w Formulation) (Phase 2)

Metric Result ISO 24443 Target / Threshold
In Vitro SPF 12.4 ± 0.8 N/A (Concentration Dependent)
UVA-PF 3.1 ± 0.2 > 1/3 of SPF (EU Recommendation)

| Critical Wavelength ( λc​ ) | 338 nm | 370 nm for "Broad Spectrum" | | S2 Reference SPF | 15.8 | 16 ± 2 (Validation Passed) |

Table 3: Dermal Penetration Mass Balance at 24 Hours (Phase 3)

Compartment % of Applied Dose Recovered Clinical Implication
Skin Surface (Unabsorbed) 89.4% Excellent substantivity.
Stratum Corneum (Tape Strips) 9.8% Desired target site for UV filters.
Viable Epidermis / Dermis 0.7% Minimal tissue partitioning.

| Receptor Fluid (Systemic) | < 0.1% (LOQ) | Negligible systemic exposure risk. |

References

  • PubChem. "Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem." National Institutes of Health (NIH). Available at:[Link]

  • PubChemLite. "Propan-2-yl 4-aminobenzoate (C10H13NO2)." University of Luxembourg. Available at: [Link]

  • European Biomedical Institute. "In vitro Skin Absorption and Dermal Penetration Test." EBI.bio. Available at:[Link]

  • International Organization for Standardization (ISO). "Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro (ISO 24443)." KCIA. Available at:[Link]

  • Hitech Formulations. "UV-Safety Beyond High SPF: Exploring Photo Stability." Hitech Formulations. Available at: [Link]

  • Tox Lab. "Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428)." Tox Lab. Available at: [Link]

  • ANSI Webstore. "BS EN ISO 24443:2021 - Cosmetics. Determination of sunscreen UVA photoprotection in vitro." ANSI. Available at: [Link]

  • Complife Group. "Right on track with UVA PHOTOPROTECTION." Complife Group. Available at: [Link]

  • Union College Steinmetz Symposium. "Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation." Union College. Available at: [Link]

  • LifeNet Health LifeSciences. "In Vitro Skin Permeation Testing based on OECD Guidance." LifeNet Health. Available at: [Link]

  • MDPI. "Ultraviolet Filters for Cosmetic Applications." MDPI. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Introduction to Sunscreens and Their UV Filters." NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Propan-2-yl 4-(methylamino)benzoate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the common challenges encountered during the synthesis and provide scientifically-grounded solutions to improve reaction yield and product purity.

The primary and most cost-effective route to Propan-2-yl 4-(methylamino)benzoate is the Fischer-Speier esterification of 4-(methylamino)benzoic acid with isopropanol.[1] This is a reversible, acid-catalyzed reaction that presents several opportunities for optimization.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment in a direct question-and-answer format.

Question: My reaction yield is very low (<40%) or I'm getting no product at all. What's going wrong?

Answer: Low or no product formation in a Fischer esterification is a common but solvable problem, typically rooted in the reaction's equilibrium nature or issues with the reagents.

  • Cause 1: Reversible Reaction Equilibrium. The Fischer esterification is a reversible process where the starting materials and products exist in equilibrium.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product side.

    • Solution: Employ Le Chatelier's Principle. The most effective strategies are:

      • Use a Large Excess of Alcohol: Using isopropanol as the limiting reagent is not recommended. Instead, use a significant molar excess of isopropanol (5- to 20-fold), which can also serve as the reaction solvent.[1][2][4] This drives the equilibrium forward.

      • Remove Water as it Forms: Water is a byproduct of the reaction; its removal will prevent the reverse reaction (ester hydrolysis) from occurring.[2][4] The most efficient method for this is using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene.[2][4]

  • Cause 2: Insufficient or Inactivated Catalyst. The amino group on 4-(methylamino)benzoic acid is basic and will neutralize a portion of the acid catalyst.[1]

    • Solution: Ensure you are using a sufficient quantity of a strong acid catalyst. Concentrated sulfuric acid (H₂SO₄) or para-toluenesulfonic acid (p-TsOH) are common choices.[4][5] You may need slightly more than a catalytic amount to account for the neutralization of the amino group. Also, ensure your acid catalyst has not been degraded by absorbing atmospheric moisture.

  • Cause 3: Steric Hindrance. Isopropanol is a secondary alcohol, which is more sterically hindered and reacts more slowly in esterifications compared to primary alcohols like methanol or ethanol.[6]

    • Solution: Increase the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. Refluxing for 12-24 hours may be necessary.

Question: My final product is a dark brown or black tar, not the expected solid/oil. What causes this decomposition?

Answer: Significant darkening of the reaction mixture often points to decomposition or side reactions, which can be triggered by excessive heat or prolonged exposure to strong acid.

  • Cause: Decomposition at High Temperatures. Aminobenzoic acids can be susceptible to oxidation and polymerization at high temperatures in the presence of a strong oxidizing acid like H₂SO₄.[1]

    • Solution:

      • Control the Temperature: Maintain a gentle, controlled reflux. Avoid aggressive heating that could create localized hot spots.

      • Consider a Milder Catalyst: If decomposition is persistent, switch from sulfuric acid to p-toluenesulfonic acid (p-TsOH), which is a solid and often considered a milder, non-oxidizing acid catalyst.[4]

      • Limit Reaction Time: Do not let the reaction run for an excessively long period once completion is observed by TLC.

Question: How do I effectively remove the unreacted 4-(methylamino)benzoic acid during workup?

Answer: Unreacted carboxylic acid is the most common impurity. Its removal is critical for obtaining a pure product and is achieved by leveraging its acidic properties.

  • Solution: Aqueous Base Wash. During the workup procedure, after diluting the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether), perform several washes with a mild aqueous base.

    • Neutralization: Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[3][4]

    • Extraction of Acid: The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt (sodium 4-(methylamino)benzoate), which partitions into the aqueous layer. The desired ester product remains in the organic layer.

    • Verification: Continue the basic washes until the aqueous layer is no longer acidic (test with pH paper) and gas evolution (CO₂) ceases.[3]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this esterification, and why is the catalyst essential?

A1: The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps. The acid catalyst is crucial because it protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic isopropanol.[2][3]

Below is a diagram illustrating the key steps of the mechanism.

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation RCOOH R-COOH H_plus H⁺ Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Catalyst activates carbonyl R_OH R'-OH (Isopropanol) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_RCOOH->Tetrahedral_Intermediate Alcohol attacks Protonated_Ester_H2O R-C(OH)(O-R')(OH₂⁺) Tetrahedral_Intermediate->Protonated_Ester_H2O Forms good leaving group Protonated_Ester R-C(O⁺H)-OR' Protonated_Ester_H2O->Protonated_Ester Water departs H2O H₂O Ester R-COOR' (Product) Protonated_Ester->Ester Catalyst regenerates H_plus_regen H⁺ Troubleshooting_Workflow start Low Yield (<40%) check_reaction TLC analysis shows unreacted starting material? start->check_reaction check_impurities TLC shows dark spots or baseline streaking? check_reaction->check_impurities No increase_reagents Increase excess of isopropanol (10-20x). Ensure sufficient acid catalyst. check_reaction->increase_reagents Yes reduce_temp Lower reflux temperature. Ensure gentle, even heating. check_impurities->reduce_temp Yes success Yield Improved check_impurities->success No remove_water Use Dean-Stark trap with toluene to remove H₂O. increase_reagents->remove_water increase_time Increase reflux time (monitor by TLC). Ensure proper reflux temperature. remove_water->increase_time increase_time->success change_catalyst Switch from H₂SO₄ to p-TsOH. reduce_temp->change_catalyst change_catalyst->success

Caption: A systematic workflow for troubleshooting low yield.

Optimized Experimental Protocol

This protocol details an optimized procedure for the synthesis of Propan-2-yl 4-(methylamino)benzoate using a Dean-Stark apparatus to maximize yield.

Reactants and Stoichiometry

ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
4-(methylamino)benzoic acid151.1610.0 g0.0661.0
Isopropanol60.1079.5 mL (62.4 g)1.04~15.7
p-Toluenesulfonic acid (p-TsOH)172.201.25 g0.00730.11
Toluene92.14100 mL--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(methylamino)benzoic acid (10.0 g), p-toluenesulfonic acid (1.25 g), isopropanol (79.5 mL), and toluene (100 mL).

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene until it begins to flow back into the reaction flask.

  • Reflux: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to co-distill. Water, being denser than toluene, will collect in the bottom of the Dean-Stark trap. [2][4]Continue refluxing for 12-18 hours or until no more water collects in the trap.

  • Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the toluene and excess isopropanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash with 10% aqueous sodium bicarbonate solution (2 x 75 mL) to remove any unreacted acid and the p-TsOH catalyst. [3][4]Wash with brine (1 x 50 mL) to aid in layer separation.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel if it is an oil.

References

  • EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5). OperaChem. Available at: [Link]

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023, August 7). Journal of Synthetic Chemistry. Available at: [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. Available at: [Link]

  • CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents.
  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. (2020, February 13). Reddit. Available at: [Link]

  • Safe and Convenient Procedure for Solvent Purification. Organometallics. Available at: [Link]

  • Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem. PubChem. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. Available at: [Link]

  • US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC. (2023, September 22). Molecules. Available at: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. Patsnap. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - ResearchGate. (2025, November 20). ResearchGate. Available at: [Link]

  • The Patent Office Journal No. 11/2022 Dated 18/03/2022 17145. (2022, March 18). The Patent Office Journal. Available at: [Link]

  • Synthesis of 2-(4-Propyloxyphenyl)benzothiazole - MDPI. (2009, July 30). MDPI. Available at: [Link]

  • CN101353311B - Process for preparing aminobenzoate esters - Google Patents.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. (2018, August 2). ACS Catalysis. Available at: [Link]

  • p-PHENYLAZOBENZOYL CHLORIDE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Fischer Esterification: Synthesizing Methyl Benzoate from Benzoic Acid - Adam Cap. (2008, February 17). Adam Cap. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SCIRP. (2016, May 27). International Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Propan-2-yl 4-(methylamino)benzoate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of Propan-2-yl 4-(methylamino)benzoate. The content is struct...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the purification of Propan-2-yl 4-(methylamino)benzoate. The content is structured as a series of frequently asked questions and a detailed troubleshooting guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Propan-2-yl 4-(methylamino)benzoate, and how do I choose the right one?

A1: The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities, as well as the required final purity.

  • Recrystallization is the preferred method for removing small amounts of impurities from a solid sample, especially if the crude product is already of moderate purity (>85-90%). It is a cost-effective and scalable technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1] As a hot, saturated solution cools, the decreased solubility forces the desired compound to crystallize while impurities remain in the mother liquor.[1] This method is particularly effective for removing impurities with different solubility profiles than the target compound.

  • Column Chromatography is a more powerful separation technique used when recrystallization is ineffective, such as when impurities have very similar solubility profiles to the product or when the crude material is a complex mixture.[2] For Propan-2-yl 4-(methylamino)benzoate, which contains a basic secondary amine, special considerations are necessary to prevent poor separation.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase (solvent) passes through it.[5]

The following decision tree can guide your selection process:

G start Crude Propan-2-yl 4-(methylamino)benzoate Sample is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >85%? (Check via TLC/NMR) is_solid->is_high_purity Yes oily_crude Crude is an oil or low purity solid is_solid->oily_crude No recrystallization Attempt Recrystallization is_high_purity->recrystallization Yes chromatography Use Column Chromatography is_high_purity->chromatography No oily_crude->chromatography

Caption: Purification Method Selection Workflow.

Q2: How should I select an appropriate solvent system for the recrystallization of Propan-2-yl 4-(methylamino)benzoate?

A2: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1] For aromatic esters like Propan-2-yl 4-(methylamino)benzoate, a systematic approach is recommended:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates will show poor solubility in the cold and complete dissolution when hot.

  • Polarity Matching: Consider the polarity of your compound. As an aromatic ester with an amine group, it has both polar and non-polar characteristics. Solvents of intermediate polarity, or solvent pairs (a "good" solvent mixed with a "poor" solvent), are often effective.

  • Avoid Reactivity: Ensure the solvent does not react with your compound. The ester linkage can be susceptible to hydrolysis in the presence of strong acids or bases, especially at high temperatures.[6]

The following table summarizes potential solvents. Testing is crucial, as solubility can be difficult to predict perfectly.

SolventBoiling Point (°C)PolarityComments
Ethanol/Water ~78 (for Ethanol)Polar ProticOften an excellent choice. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then re-heat to clarify and cool slowly.
Isopropanol 82Polar ProticA good starting point, given the isopropyl ester group.
Ethyl Acetate 77Polar AproticCan be effective, but may have high solubility even when cold. Often used in a pair with a non-polar solvent like hexanes.[7]
Toluene 111Non-polarMay be suitable for less polar impurities. The higher boiling point can be advantageous but also requires more care.
Hexanes/Heptane ~69 / ~98Non-polarThe compound is likely to be poorly soluble in these, making them good "anti-solvents" to be added to a solution in a more polar solvent.

Q3: What are the common impurities I should anticipate during the synthesis and purification of Propan-2-yl 4-(methylamino)benzoate?

A3: Impurities can originate from starting materials, side reactions, or degradation.[8] For a typical synthesis involving the esterification of 4-(methylamino)benzoic acid or the N-alkylation of Propan-2-yl 4-aminobenzoate, potential impurities include:

  • Unreacted Starting Materials: 4-(methylamino)benzoic acid or Propan-2-yl 4-aminobenzoate.

  • Hydrolysis Product: 4-(methylamino)benzoic acid, if water is present during workup or purification, leading to the cleavage of the ester bond.

  • Over-alkylation Byproduct: Propan-2-yl 4-(dimethylamino)benzoate, if the reaction conditions for N-methylation are too harsh.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, Toluene, Methanol) and reagents like acids or bases used for catalysis or workup.[8]

Q4: Which analytical techniques are most suitable for assessing the final purity of Propan-2-yl 4-(methylamino)benzoate?

A4: A combination of analytical methods is essential to confirm both the identity and purity of your final product, as required by regulatory agencies for pharmaceutical intermediates.[2][9]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[2] A well-developed HPLC method can separate and quantify trace impurities, often down to levels below 0.05%.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound. The integration of peaks in the ¹H NMR spectrum can also provide a good estimate of purity by comparing product signals to those of known impurities or a certified internal standard.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the product and helps in identifying unknown impurities by their mass-to-charge ratio.[2]

  • Infrared (IR) Spectroscopy: Provides confirmation of functional groups (e.g., N-H stretch, C=O stretch of the ester), confirming the general structure of the molecule.[10]

Troubleshooting Guide

Recrystallization Issues

Problem: My compound "oils out" of the solution instead of forming crystals.

  • Potential Cause 1: Solution is too supersaturated. This often happens if the solution is cooled too quickly or if the initial concentration of the solute is excessively high.

    • Solution: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow the flask to cool very slowly, first on the benchtop (insulating it with a cloth can help) and then in an ice bath only after it has reached room temperature.

  • Potential Cause 2: Presence of impurities. Impurities can depress the melting point of the mixture, leading to the formation of a liquid phase (oil) instead of a solid crystal lattice.

    • Solution: Try adding a slightly different solvent mixture (e.g., change the ratio in a solvent pair). If oiling persists, the material may be too impure for recrystallization and requires preliminary purification by column chromatography.

  • Potential Cause 3: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Select a solvent or solvent pair with a lower boiling point.

Problem: My recovery from recrystallization is very low.

  • Potential Cause 1: Using too much solvent. The most common cause of low recovery is dissolving the compound in an excessive volume of solvent, meaning a significant amount remains dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling and filtering, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling, though this second crop may be less pure.

  • Potential Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

    • Solution: Use a pre-heated filter funnel and flask. Keep the solution at or near its boiling point during the filtration. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.

  • Potential Cause 3: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly, preferably in an ice-water bath, for a sufficient amount of time (e.g., 20-30 minutes) before filtration to maximize crystal formation.

Column Chromatography Issues

Problem: My compound is streaking or tailing on a silica gel column.

  • Potential Cause: Acid-base interaction. The secondary amine in your molecule is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This leads to a non-ideal "smearing" or "tailing" effect, resulting in poor separation and broad peaks.[4]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a competing base to your mobile phase (eluent). Typically, adding 0.1-1% triethylamine (Et₃N) or ammonia in methanol to the eluent will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks.[4]

    • Solution 2 (Alternative Stationary Phase): Use a less acidic or basic stationary phase. Amine-functionalized silica columns are an excellent alternative and can often be used without mobile phase modifiers, simplifying solvent removal later.[5] Basic alumina is another option, though its activity can vary.

Problem: I am not getting good separation between my product and a key impurity.

  • Potential Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high (eluting everything together) or too low (compounds are not moving).

    • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a solvent system that gives your product an Rf value of ~0.3. A common mobile phase for compounds like this is a gradient of ethyl acetate in hexanes.

  • Potential Cause 2: The chosen stationary phase lacks selectivity. Silica gel may not be able to differentiate between your product and an impurity with a very similar structure and polarity.

    • Solution: Consider a different stationary phase. If normal phase (silica, alumina) fails, reversed-phase chromatography (e.g., C18 silica) with a mobile phase like acetonitrile/water could provide the necessary selectivity.[3]

The following diagram outlines a troubleshooting workflow for common chromatography problems.

G start Column Chromatography Issue problem What is the primary issue? start->problem tailing Peak Tailing / Streaking problem->tailing Tailing separation Poor Separation problem->separation Separation cause_tailing Likely Cause: Basic amine interacting with acidic silica tailing->cause_tailing cause_sep Optimize Mobile Phase using TLC separation->cause_sep solution_tailing1 Add 0.1-1% Et3N to eluent cause_tailing->solution_tailing1 solution_tailing2 Use amine-functionalized silica column cause_tailing->solution_tailing2 solution_sep1 Adjust solvent ratio (aim for Rf ~0.3) cause_sep->solution_sep1 solution_sep2 Try different stationary phase (e.g., Reversed-Phase C18) cause_sep->solution_sep2

Caption: Troubleshooting Common Chromatography Issues.

References

  • Arborpharmchem. (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • Sigma-Aldrich. Troubleshooting Purification Methods.
  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • University of Rochester. Recrystallization and Crystallization.
  • CymitQuimica. CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Bath. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Malladi Drugs and Pharmaceuticals Limited. (2022, March 18). Improved process for the preparation of bilastine. The Patent Office Journal, (11/2022).
  • NIST. Methyl 4(methylamino)benzoate. NIST Chemistry WebBook.

Sources

Troubleshooting

Technical Support Center: Propan-2-yl 4-(methylamino)benzoate Degradation Analysis

Welcome to the Analytical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for identifying the degradation products of Propan-2-yl 4-(methylamino)benzoate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This portal provides authoritative troubleshooting, mechanistic insights, and validated protocols for identifying the degradation products of Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate). As a secondary amine and a sterically hindered ester, this molecule presents unique stability challenges during API formulation, stress testing, and LC-MS/MS analysis.

Section 1: Mechanistic Knowledge Base

Understanding the intrinsic reactivity of the parent molecule is the first step in predictive degradant identification. Rather than blindly screening masses, we must anticipate the chemical pathways dictated by the molecule's structural electronics and sterics.

  • Ester Hydrolysis (DP-1): The isopropyl group provides significant steric shielding compared to a standard methyl or ethyl ester, physically blocking the approach of nucleophiles (B_Ac2 mechanism). Furthermore, the para-methylamino group donates electron density into the aromatic ring via resonance, reducing the electrophilicity of the ester carbonyl 1. Consequently, base-catalyzed hydrolysis requires harsher conditions to yield 4-(methylamino)benzoic acid and isopropanol.

  • Oxidative N-Demethylation (DP-2): Secondary arylamines are highly susceptible to oxidation. Exposure to peroxides initiates a single-electron transfer (SET) to form an aminium radical cation. Subsequent deprotonation yields a carbon-centered radical on the methyl group, which is trapped by oxygen to form an aminal. This intermediate rapidly collapses in aqueous media to release formaldehyde, yielding the primary amine, Propan-2-yl 4-aminobenzoate 2.

  • N-Oxidation (DP-3): Direct oxygenation of the secondary amine yields the corresponding hydroxylamine or nitrone species, characterized by a mass shift of +16 Da or +14 Da (loss of H2 after oxidation), respectively.

Pathways API Propan-2-yl 4-(methylamino)benzoate (Parent) Hydrolysis 4-(methylamino)benzoic acid + Isopropanol API->Hydrolysis Acid/Base (H2O) Demethylation Propan-2-yl 4-aminobenzoate + Formaldehyde API->Demethylation Oxidative/UV (-CH3) Oxidation N-Oxide / Nitrone Derivatives API->Oxidation Peroxides (O2)

Major forced degradation pathways of Propan-2-yl 4-(methylamino)benzoate.

Section 2: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation & Sample Quenching

A robust protocol must prevent secondary degradation (degradants degrading further) and artifact formation in the MS source. This system is self-validating: by utilizing specific quenching agents, we isolate the degradation event to the incubation period only.

Step 1: Acidic & Alkaline Stress

  • Dissolve 1 mg/mL of the API in 50% Acetonitrile/Water.

  • Acid: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 24 hours. (Causality: Heat accelerates the thermodynamic drive towards hydrolysis).

  • Base: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 25°C for 4 hours.

  • Quenching (Critical): Immediately neutralize the base sample with an equivalent volume of 0.1 M HCl. Failing to neutralize will result in continued hydrolysis during LC autosampler storage, skewing kinetic data.

Step 2: Oxidative Stress

  • Add 3% H₂O₂ (v/v) to the API solution at 25°C for 6 hours.

  • Quenching (Critical): Quench residual peroxide with a stoichiometric excess of sodium thiosulfate. (Causality: Unquenched peroxides will concentrate during droplet evaporation in the ESI source, causing artificial N-oxidation that does not represent true formulation stability).

Step 3: Photolytic Stress

  • Expose a 1 mg/mL solution (in quartz cuvettes) to 1.2 million lux hours and 200 W·h/m² of near-UV light (ICH Q1B compliant).

Workflow Step1 Forced Degradation (Acid, Base, Peroxide, UV) Step2 Sample Quenching & Preparation Step1->Step2 Step3 UHPLC Separation (C18, Gradient Elution) Step2->Step3 Step4 High-Resolution MS/MS (Q-TOF / Orbitrap) Step3->Step4 Step5 Data Processing (Mass Defect, Fragments) Step4->Step5

Step-by-step analytical workflow for LC-MS/MS degradant profiling.

Section 3: Quantitative Data & MS/MS Profiling

To accurately identify these species and distinguish them from isobaric interferences, High-Resolution Mass Spectrometry (HRMS) is required. Use the following table to cross-reference your experimental exact masses and diagnostic MS/MS fragments.

Degradant IDStructural ModificationChemical FormulaExact Mass[M+H]⁺Diagnostic MS/MS Fragments (m/z)Retention Time Shift (vs API)
API None (Parent)C₁₁H₁₅NO₂194.1176152.070 (Loss of propene), 134.0600.0 min (Reference)
DP-1 Ester HydrolysisC₈H₉NO₂152.0706134.060 (Loss of H₂O), 106.065-2.4 min (More polar)
DP-2 N-DemethylationC₁₀H₁₃NO₂180.1019138.055 (Loss of propene), 120.044+0.5 min (Less polar)
DP-3 N-OxidationC₁₁H₁₅NO₃210.1125192.101 (Loss of H₂O), 150.055-0.8 min (More polar)

Section 4: Troubleshooting & FAQ Desk

Q1: I am seeing a +14 Da mass shift in my oxidative stress samples. Is this a methyl ester artifact? A: If you used methanol as your sample diluent, transesterification can occur, replacing the isopropyl group with a methyl group (a net -28 Da shift, not +14 Da). A +14 Da shift under oxidative conditions typically indicates the formation of a nitrone (oxidation of the N-methyl group to a C=N double bond, followed by oxygenation). Troubleshooting step: Switch your diluent to strictly Acetonitrile/Water; if the +14 Da peak persists, it is a true oxidative degradant, not a solvent artifact.

Q2: My LC-MS shows 4-(methylamino)benzoic acid (DP-1) in the unstressed control sample. Is the API inherently unstable? A: Not necessarily. The isopropyl ester is highly stable at neutral pH. The presence of DP-1 in the control often indicates in-source fragmentation (thermal degradation occurring inside the ESI source) 3. Troubleshooting step: Look at the Extracted Ion Chromatogram (EIC). If the chromatographic peak for DP-1 perfectly co-elutes with the intact API, it is an in-source artifact. If it elutes earlier (as expected for a more polar acid), it is a true degradant in the vial. Lower your capillary temperature and declustering potential to minimize this artifact.

Q3: How do I differentiate between N-demethylation (DP-2) and the loss of the isopropyl group? A: Both modifications reduce the overall mass, but they yield different exact masses and distinct fragmentation patterns. N-demethylation (loss of a CH₂ equivalent) results in an[M+H]⁺ of 180.1019. Loss of the isopropyl group (forming the free acid) results in an [M+H]⁺ of 152.0706. Furthermore, DP-2 will still show a neutral loss of 42 Da (propene) during MS/MS collision-induced dissociation due to the intact isopropyl ester, whereas DP-1 cannot undergo this specific neutral loss 2.

References

  • BenchChem Technical Support Team. "A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-[(Methylamino)methyl]benzoic Acid and its Isomer, 4-(Methylamino)benzoic Acid." BenchChem.
  • J&K Scientific. "4-(Methylamino)
  • BenchChem. "Methyl 4-amino-5-(ethylsulfonyl)

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Propan-2-yl 4-(methylamino)benzoate

Welcome to the Formulation Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility roadblocks with Propan-2-yl 4-(methylamino)benzoate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing solubility roadblocks with Propan-2-yl 4-(methylamino)benzoate . As a highly lipophilic API, this compound requires precise physicochemical manipulation to achieve aqueous solubility without compromising its structural integrity.

Below, we dissect the root causes of its insolubility and provide field-validated, self-validating protocols to overcome these challenges.

Part 1: Chemical Profiling & Root Cause Analysis

Q: Why is Propan-2-yl 4-(methylamino)benzoate so difficult to dissolve in standard aqueous buffers? A: The insolubility is a direct consequence of the molecule's structure. It features a highly lipophilic isopropyl ester group and an aromatic ring, which significantly increases its partition coefficient (LogP). Furthermore, the secondary amine (methylamino group) is a weak base. At physiological pH (7.4), the amine remains largely unionized. Without an ionized functional group to facilitate hydrogen bonding with water, the molecule remains highly hydrophobic. This thermodynamic barrier is a frequent roadblock in transitioning novel chemical entities from formulation to development (1).

Q: Can I simply lower the pH to force the API into solution? A: Yes, but this approach introduces severe chemical stability risks. Because the molecule contains a secondary amine, lowering the formulation pH below its pKa (typically < 3.0) will protonate the amine, converting it into a highly water-soluble salt (2). However, the molecule also contains an ester linkage. Ester-based compounds (similar to benzocaine) are highly susceptible to acid-catalyzed plasma and aqueous hydrolysis (3). If maintained in an acidic environment, the isopropyl ester will inevitably hydrolyze, yielding 4-(methylamino)benzoic acid (a PABA derivative) and isopropanol. Therefore, pH adjustment alone is not a viable long-term formulation strategy.

Part 2: Formulation Strategies & Self-Validating Protocols

Q: What is the recommended co-solvent system for a liquid formulation at physiological pH? A: To maintain the drug in its unionized state (pH 6.0 - 7.4) while preventing precipitation, a co-solvent and surfactant system is highly effective. Co-solvents like Polyethylene Glycol (PEG) 400 reduce the dielectric constant of the aqueous vehicle, while non-ionic surfactants (e.g., Polysorbate 80) form micelles that encapsulate the lipophilic drug, preventing it from crashing out of solution upon dilution (4).

Protocol 1: Micellar Solubilization via Co-Solvents
  • Step 1 (Organic Phase): Dissolve Propan-2-yl 4-(methylamino)benzoate completely in a mixture of PEG 400 (20% v/v) and Polysorbate 80 (5% v/v) under continuous magnetic stirring at 40°C.

  • Step 2 (Aqueous Phase): Prepare a standard phosphate buffer (pH 7.4) in a separate vessel.

  • Step 3 (Titration): Slowly add the aqueous buffer to the organic phase dropwise while maintaining vigorous stirring to prevent localized precipitation.

  • Step 4 (Equilibration): Allow the micellar solution to equilibrate for 24 hours at room temperature, then filter through a 0.22 µm PTFE membrane.

  • Self-Validation Check: Visually inspect the filtrate for the Tyndall effect (indicating proper micelle formation) and quantify the dissolved API via HPLC-UV at 280 nm. A recovery of >95% against the theoretical concentration confirms successful micellar encapsulation without precipitation.

Q: How can I achieve high aqueous solubility without using high concentrations of organic solvents? A: The most robust method for enhancing the solubility of lipophilic benzoate esters without organic solvents is Cyclodextrin Complexation . Using β-cyclodextrin derivatives, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), allows the hydrophobic aromatic ring and isopropyl ester of the API to insert into the cyclodextrin's hydrophobic cavity (5). This drastically increases aqueous solubility and sterically shields the ester bond from hydrolytic enzymes and water, enhancing chemical stability.

Protocol 2: HP-β-CD Inclusion Complex Preparation (Co-Evaporation Method)
  • Step 1 (Preparation): Calculate a 1:1 molar ratio of API to HP-β-CD. Dissolve the HP-β-CD in purified water.

  • Step 2 (Guest Dissolution): Dissolve the API in a minimal volume of ethanol.

  • Step 3 (Complexation): Add the ethanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring.

  • Step 4 (Incubation): Stir the mixture for 24 hours at 37°C to reach thermodynamic equilibrium.

  • Step 5 (Isolation): Remove the ethanol using a rotary evaporator at 40°C, then freeze-dry (lyophilize) the remaining aqueous solution for 48 hours to obtain a solid inclusion complex powder.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the API’s characteristic endothermic melting peak confirms complete inclusion within the cyclodextrin cavity, proving it is a true complex rather than a mere physical mixture.

Part 3: Quantitative Data & Strategy Comparison

To assist in selecting the correct formulation pathway, reference the comparative data below:

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseImpact on Chemical StabilityBest Application
pH Adjustment (pH < 3.0) Amine protonation (Salt formation)Very High (>100x)Poor (Accelerates ester hydrolysis)Acute analytical testing
Co-solvents (PEG 400) Dielectric constant reductionModerate (10-20x)ModerateLiquid dosing vehicles
Micellar (Polysorbate 80) Hydrophobic encapsulationHigh (20-50x)GoodIV or oral liquids
Cyclodextrin (HP-β-CD) Host-guest inclusion complexationVery High (>100x)Excellent (Shields ester bond)Long-term aqueous storage

Part 4: Visualizing the Solubilization Workflows

G A Unionized Ester (pH 7.4) Insoluble B Protonated Amine (pH < 3.0) Soluble A->B Add Acid (HCl) B->A Add Base (NaOH) C Ester Hydrolysis (Degradation) B->C Acid Catalysis + Time/Heat D 4-(methylamino)benzoic acid + Isopropanol C->D Cleavage

Fig 1: pH-dependent ionization and acid-catalyzed ester hydrolysis pathway.

G A Weigh API & HP-β-CD (1:1 Molar Ratio) B Dissolve HP-β-CD in Purified Water A->B C Dissolve API in Minimal Ethanol A->C D Dropwise Addition under Magnetic Stirring B->D C->D E Solvent Evaporation (Rotary Evaporator, 40°C) D->E 24h Equilibration F Lyophilization (Freeze Drying) E->F G Solid Inclusion Complex (Highly Water Soluble) F->G

Fig 2: Step-by-step workflow for preparing HP-β-CD inclusion complexes via co-evaporation.

References

  • Narmada I. "Contemporary Review on Solubility Enhancement Techniques." Journal of Drug Delivery and Therapeutics (2023).
  • Global Scholarly Communication Online Press. "A review on solubility enhancement technique for pharmaceutical drugs." GSC Biological and Pharmaceutical Sciences (2024).
  • American Pharmaceutical Review. "Solubility Concerns: API and Excipient Solutions." (2015).
  • StatPearls [Internet]. "Benzocaine." National Center for Biotechnology Information (NCBI) (2024).
  • MDPI. "Spray-Dried Inclusion Complex of Apixaban with β-Cyclodextrin Derivatives: Characterization, Solubility, and Molecular Interaction Analysis." Pharmaceutics (2025).

Sources

Troubleshooting

Troubleshooting "Propan-2-yl 4-(methylamino)benzoate" synthesis side reactions

Welcome to the Technical Support Center for the synthesis of propan-2-yl 4-(methylamino)benzoate (isopropyl 4-(methylamino)benzoate). This guide is designed for researchers and drug development professionals troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of propan-2-yl 4-(methylamino)benzoate (isopropyl 4-(methylamino)benzoate). This guide is designed for researchers and drug development professionals troubleshooting low yields, unexpected byproducts, and reaction stalling.

Rather than relying on generic protocols, this center breaks down the mechanistic causality behind the two most common synthetic routes: the Reductive Amination of isopropyl 4-aminobenzoate and the Fischer Esterification of 4-(methylamino)benzoic acid.

Visual Workflow & Reaction Pathways

The following diagram illustrates the two primary synthetic routes and the critical side reactions that compromise yield and purity.

SynthesisPathways Sub1 4-(methylamino)benzoic acid (Route A) Target Propan-2-yl 4-(methylamino)benzoate (Target Product) Sub1->Target Isopropanol, H+ (Esterification) Side1 Zwitterion Precipitation (Incomplete Reaction) Sub1->Side1 Low H+ concentration Sub2 Isopropyl 4-aminobenzoate (Route B) Sub2->Target CH2O / NaBH3CN (Reductive Amination) Side2 Isopropyl 4-(dimethylamino)benzoate (Over-methylation) Sub2->Side2 Excess C1 Source Side3 Methyl 4-(methylamino)benzoate (Transesterification) Sub2->Side3 Methanol Solvent

Fig 1: Synthesis routes for propan-2-yl 4-(methylamino)benzoate and primary side reactions.

Troubleshooting Guide: Route A (Reductive Amination)

Q: Why does my reductive amination yield a mixture of mono-methylated and di-methylated (N,N-dimethyl) products? A: This is a classic kinetic issue. The target mono-methylated product (a secondary amine) is more nucleophilic than the starting primary amine due to the electron-donating effect of the newly added methyl group. If you use a standard excess of formaldehyde (e.g., 1.5–2.0 equivalents), the secondary amine will rapidly attack the remaining formaldehyde, leading to over-methylation. Solution: Strictly limit formaldehyde to 0.95–1.0 equivalents and add it slowly at 0 °C to ensure the primary amine outcompetes the secondary amine for the electrophile.

Q: I attempted a modern "borrowing-hydrogen" N-methylation using methanol and a transition metal catalyst. Why did my isopropyl ester disappear, yielding methyl 4-(methylamino)benzoate instead? A: When utilizing methanol as both the C1 source and the solvent at elevated temperatures (typically >100 °C) with Ru, Ir, or Mn catalysts, the ester linkage becomes highly susceptible to transesterification[1],[2]. The large molar excess of methanol drives the equilibrium toward the methyl ester. Conversely, performing reductions or aminations in isopropanol can inadvertently convert methyl esters into isopropyl esters[3]. Solution: For isopropyl esters, avoid methanol entirely. Use aqueous formaldehyde and sodium cyanoborohydride (NaBH₃CN) in isopropanol to match the ester alkyl chain and prevent transesterification.

Troubleshooting Guide: Route B (Fischer Esterification)

Q: My esterification of 4-(methylamino)benzoic acid in isopropanol is stalling at <10% conversion. What is going wrong? A: 4-(methylamino)benzoic acid exists primarily as a tightly bound zwitterion in neutral or mildly acidic media. This zwitterionic network makes the compound highly insoluble in alcohols. If you use a standard "catalytic" amount of acid (e.g., 0.1 equivalents of H₂SO₄ or a mild solid acid[4]), the acid is immediately consumed to protonate the amine. Without free protons remaining, the carboxylic acid is not activated, and the reaction stalls. Solution: You must use a stoichiometric excess of strong acid (e.g., 2.0–2.5 equivalents of concentrated H₂SO₄). The first equivalent breaks the zwitterion by fully protonating the amine, rendering the molecule soluble. The subsequent equivalents act as the true Fischer esterification catalyst.

Quantitative Impact of Reaction Conditions

The following table summarizes how specific reaction parameters dictate product distribution, highlighting the narrow window for optimal synthesis.

Synthesis RouteReagents / CatalystSolventTemp (°C)Target Yield (%)Over-methylation (%)Transesterification (%)
Reductive Amination CH₂O (1.0 eq), NaBH₃CNIsopropanol2588% < 2%0%
Reductive Amination CH₂O (2.0 eq), NaBH₃CNIsopropanol2535% 60%0%
Borrowing Hydrogen Ru(II) complex, MeOHMethanol14012% < 5%78%
Esterification H₂SO₄ (0.1 eq)Isopropanol82< 5% 0%0% (95% Unreacted)
Esterification H₂SO₄ (2.5 eq)Isopropanol8291% 0%0%

Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination (Recommended)

This protocol utilizes isopropanol to completely eliminate transesterification risks while controlling stoichiometry to prevent over-methylation.

  • Dissolution: Dissolve isopropyl 4-aminobenzoate (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

  • Imine Formation (Validation Step): Cool the solution to 0 °C. Add exactly 0.98 equivalents of aqueous formaldehyde (37% w/w) dropwise over 15 minutes. Stir for 1 hour.

    • Self-Validation: Spot the mixture on a TLC plate (Hexanes:EtOAc 3:1). The primary amine spot should nearly disappear, replaced by a less polar imine/hemiaminal intermediate.

  • Reduction: Add glacial acetic acid (1.5 eq) to adjust the pH to ~5. Slowly add NaBH₃CN (1.2 eq) in small portions.

    • Causality: Acetic acid is critical. It protonates the hemiaminal to form the highly electrophilic iminium ion, which NaBH₃CN then selectively reduces.

  • Workup: Stir at room temperature for 4 hours. Quench with saturated NaHCO₃ until bubbling ceases. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Direct Fischer Esterification

This protocol overcomes the zwitterion solubility trap using stoichiometric acid activation.

  • Suspension: Suspend 4-(methylamino)benzoic acid (1.0 eq) in a large excess of anhydrous isopropanol (10 volumes).

  • Acidification (Validation Step): Slowly add concentrated H₂SO₄ (2.5 eq) dropwise while stirring vigorously.

    • Self-Validation: The cloudy, insoluble zwitterion suspension will rapidly clarify into a transparent, homogeneous solution as the amine is protonated. If the solution remains cloudy, add H₂SO₄ dropwise until clear.

  • Reflux: Attach a Soxhlet extractor containing activated 3Å molecular sieves to the flask. Reflux at 82 °C for 18 hours.

    • Causality: Isopropanol is a bulky, secondary alcohol, making the esterification thermodynamically challenging. The molecular sieves actively remove water from the condensate, driving the Le Chatelier equilibrium forward.

  • Neutralization: Cool to 0 °C. Carefully neutralize with 2M NaOH, then adjust to pH 8 with saturated NaHCO₃ to free-base the amine. Extract with dichloromethane.

Frequently Asked Questions (FAQs)

Q: Can I use coupling reagents (EDC/HOBt) with isopropanol instead of Fischer esterification? A: It is highly discouraged for this specific substrate. Because the starting material contains a secondary amine, using EDC/HOBt will lead to self-condensation, forming polymeric amides or cyclic dimers rather than the desired isopropyl ester. The amine must be protected (e.g., as a Boc-derivative) before using coupling agents, which adds unnecessary steps.

Q: My reductive amination product is contaminated with boron byproducts. How do I remove them? A: NaBH₃CN can leave behind stubborn boron-amine complexes. During your workup, stir the crude organic phase with 1M NaOH for 30 minutes before phase separation. The strong base hydrolyzes the boron complexes, rendering them water-soluble.

References

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source Source: National Institutes of Health (PMC) URL:[Link]

  • Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol Source: ACS Publications (Organic Letters) URL:[Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols Source: DergiPark URL:[Link]

  • N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand Source: Universidad de Zaragoza / ACS URL:[Link]

Sources

Optimization

Improving the resolution of "Propan-2-yl 4-(methylamino)benzoate" in reverse-phase HPLC

Welcome to the technical support center dedicated to resolving common challenges in the reverse-phase HPLC analysis of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, analytical scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to resolving common challenges in the reverse-phase HPLC analysis of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to improve the resolution, peak shape, and overall robustness of their chromatographic methods for this compound.

Propan-2-yl 4-(methylamino)benzoate is a basic compound due to its secondary amine functional group. This characteristic is the primary source of analytical difficulty in reverse-phase HPLC, often leading to poor peak symmetry and inconsistent retention.[1][2][3] This guide provides a systematic approach to troubleshooting and method optimization, grounded in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is my Propan-2-yl 4-(methylamino)benzoate peak showing significant tailing?

A1: The most common cause of peak tailing for this and other basic compounds is secondary interaction with the stationary phase.[4] Standard silica-based C18 columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[5] Your basic analyte, which is protonated and positively charged at this pH, can then engage in strong ionic interactions with these sites. This mixed-mode retention mechanism (hydrophobic and ionic) causes a portion of the analyte molecules to be retained longer, resulting in a tailing or asymmetric peak.[1]

Q2: What is the pKa of Propan-2-yl 4-(methylamino)benzoate, and why is it critical for my method?

A2: While the exact experimental pKa is not widely published, the pKa of the secondary aromatic amine group can be estimated to be in the range of 4.0-5.0, similar to other N-methylanilines.[6] This value is crucial because the ionization state of your analyte—and thus its retention and interaction with the stationary phase—is dependent on the mobile phase pH relative to its pKa.[6][7] For reproducible results and good peak shape, it is essential to operate at a pH where the analyte is in a single, stable ionic form, typically at least 1.5-2 pH units away from its pKa.[6][8]

Q3: Can I use a standard, older C18 column for this analysis?

A3: While it is possible, it is not recommended for robust method development. Older columns, often based on "Type A" silica, have a higher concentration of acidic, metal-contaminated silanol groups that exacerbate peak tailing for basic compounds.[9] Modern columns made with high-purity, "Type B" silica and advanced end-capping are specifically designed to minimize these interactions, providing significantly better peak shape for challenging bases.[2][10]

Q4: How does sample overload impact the peak shape?

A4: Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, particularly the high-energy silanol sites responsible for tailing.[4][11] This saturation leads to a broadening of the peak front and an increase in tailing. If you observe that peak asymmetry worsens with higher sample concentrations, you are likely experiencing mass overload.[11]

In-Depth Troubleshooting Guide

This section provides a systematic workflow for diagnosing and resolving poor resolution and peak shape.

Problem: Severe Peak Tailing (Asymmetry Factor > 1.5)

Peak tailing is the most common issue for this analyte. The following workflow will help you diagnose the root cause, distinguishing between chemical and physical problems.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Solutions for Chemical Problems cluster_2 Solutions for Physical Problems start Observe Tailing Peak for Propan-2-yl 4-(methylamino)benzoate diag_step Inject a Neutral Compound (e.g., Toluene, Naphthalene) start->diag_step check_neutral Does the Neutral Compound Tail? diag_step->check_neutral physical_prob Physical Problem Identified check_neutral->physical_prob  Yes chem_prob Chemical (Secondary Interaction) Problem Identified check_neutral->chem_prob No   phys_sol1 Check for Column Void (Reverse flush column if permissible) physical_prob->phys_sol1 solution1 Adjust Mobile Phase pH (See Protocol 1) chem_prob->solution1 solution2 Use High-Purity, End-Capped Column solution3 Consider High pH Method (Requires pH-stable column) phys_sol2 Inspect/Replace Fittings & Tubing (Ensure no dead volume) phys_sol3 Replace Column Inlet Frit

Caption: Troubleshooting workflow for peak tailing.

If a neutral marker compound gives a symmetrical peak, the problem is chemical in nature.[2] The primary cause is the interaction between the protonated amine of your analyte and deprotonated silanols on the column packing.[1]

Solution 1: Operate at Low Mobile Phase pH

This is the most effective and common strategy. By lowering the mobile phase pH, you ensure that the residual silanol groups are fully protonated (Si-OH) and neutral, which prevents ionic interactions.[1][9]

Experimental Protocol 1: Preparation of Low pH Mobile Phase

  • Buffer Preparation: Prepare a 20 mM aqueous buffer. Ammonium formate or potassium phosphate are excellent choices for this pH range.[5]

    • For a formate buffer (target pH ~3.0): Dissolve 1.26 g of formic acid in 1 L of HPLC-grade water. Adjust pH to 3.0 using ammonium hydroxide.

    • For a phosphate buffer (target pH ~2.5): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust pH to 2.5 using phosphoric acid.

  • Filtration: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Preparation: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio (e.g., 60:40 v/v aqueous:organic).

  • Degassing: Degas the final mobile phase using sonication or helium sparging before use.[12]

Solution 2: Utilize a Modern, High-Purity Column

Modern columns use Type B silica with very low metal content and are densely bonded and double end-capped to shield the majority of residual silanols.[13] These columns are designed to provide excellent peak shape for basic compounds even at intermediate pH values.[10]

Column TypeDescriptionSuitability for Basic Analytes
Standard C18 (Type B Silica) High-purity silica with standard end-capping. A good starting point.Good
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) near the silica surface.Excellent; shields silanols and offers alternative selectivity.
Phenyl-Hexyl Provides π-π interactions, offering a different selectivity mechanism.Good; can be beneficial if separating from aromatic impurities.[14]
pH-Stable (e.g., Hybrid Silica) Designed to be stable at high pH (>8).Excellent; allows for analysis with a neutral analyte (see Solution 3).[15]

Solution 3: Operate at High Mobile Phase pH

An alternative strategy is to use a high pH mobile phase (e.g., pH 10) with a pH-stable column. At high pH, the analyte's amine group is deprotonated and neutral, eliminating its ability to interact ionically with the now-charged silanol groups.[15][16] This often leads to increased retention and excellent peak shape.[15]

If a neutral marker compound also tails, the issue is likely physical, related to a disruption in the flow path.[2]

  • Column Void: A void can form at the head of the column over time. Disconnect the column from the detector, reverse it, and flush with a strong solvent to waste.[1] Check the column's user manual to see if it can be operated permanently in the reverse direction.

  • Blocked Frit: Particulates from the sample or mobile phase can clog the inlet frit, causing flow path distortion. Replace the frit or the entire column. Using in-line filters and guard columns can prevent this.[1]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made fittings between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are correctly swaged and tubing is kept to a minimum length.

Improving Resolution

If peak shape is acceptable but resolution from nearby impurities is poor, the following strategies can be employed.

G cluster_0 Analyte-Silanol Interactions vs. pH node1 Low pH (e.g., 2.5) Analyte: R-NH₂⁺CH₃ (Cationic)Silanol: Si-OH (Neutral) node2 Mid pH (e.g., 5.0) Analyte: R-NH₂⁺CH₃ (Cationic)Silanol: Si-O⁻ (Anionic) node1:f1->node2:f0 No Ionic Interaction (Good Peak Shape) node3 High pH (e.g., 10.0) Analyte: R-NH-CH₃ (Neutral)Silanol: Si-O⁻ (Anionic) node2:f1->node3:f0 Strong Ionic Interaction (Peak Tailing)

Caption: Effect of mobile phase pH on analyte and silanol ionization.

1. Optimize Mobile Phase Strength (% Organic)

The simplest way to adjust resolution is by changing the percentage of the organic modifier (acetonitrile or methanol).

  • Decrease % Organic: Increases retention times, potentially improving resolution between early-eluting peaks.

  • Increase % Organic: Decreases retention times, shortening the run but may reduce resolution.

2. Change the Organic Modifier

Acetonitrile and methanol offer different selectivities due to their unique solvent properties (dipole moment, hydrogen bonding capability).[5] If resolution is poor with acetonitrile, developing the method with methanol can alter peak elution order and improve separation.

3. Fine-Tune Mobile Phase pH

While large pH changes are used to control peak shape, small adjustments of ±0.5 pH units can fine-tune selectivity between closely eluting compounds, especially if one of them has a pKa near the operating pH.[17] This must be done carefully to avoid compromising the peak shape of the primary analyte.

Summary of Starting Method Recommendations

For a robust starting point in your method development, consider the following parameters.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or C8, 150 x 4.6 mm, 3.5 or 5 µmMinimizes silanol interactions for better peak shape.[10]
Mobile Phase A 20 mM Potassium Phosphate or Ammonium FormateProvides sufficient buffering capacity at a low pH.[5][9]
Mobile Phase B Acetonitrile or Methanol (HPLC Grade)Standard reverse-phase organic modifiers.
pH (Aqueous) 2.5 - 3.0Ensures silanols are protonated, preventing peak tailing.[1]
Gradient/Isocratic Start with Isocratic (e.g., 40% B) and switch to gradient for complex samplesIsocratic is simpler; gradient elution can improve resolution for multiple components.[4]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 - 40 °CImproves efficiency and reduces mobile phase viscosity.
Detection UV at 254 nmThe aromatic benzoate structure provides strong absorbance at this wavelength.[18][19]
Injection Volume 5 - 10 µLA smaller volume helps prevent peak distortion from the injection solvent.
Injection Solvent Mobile Phase or weakerDissolving the sample in a solvent stronger than the mobile phase can cause poor peak shape.[11]

By applying these principles and following the structured troubleshooting guide, you can effectively overcome the challenges associated with the reverse-phase HPLC analysis of Propan-2-yl 4-(methylamino)benzoate, leading to the development of a robust, reliable, and high-resolution method.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Axion Labs. HPLC Peak Tailing.
  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 1-Aminohydantoin.
  • Veeprho.
  • Element Lab Solutions.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • PubMed.
  • Moravek.
  • Veeprho.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • PubChem.
  • CymitQuimica. CAS 20185-55-1: methyl 4-(propan-2-yl)
  • Labtech.
  • Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns.
  • MDPI.
  • Agilent.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • PubChemLite. Propan-2-yl 4-(2-chloropropanamido)
  • Chemspace. Propan-2-yl 2-(methylamino)
  • ResearchGate.
  • Agilent.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • SIELC Technologies. Separation of 2-(Dimethylamino)ethyl 4-(acetylamino)
  • PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • ChemSynthesis.
  • EJPMR.
  • Benchchem. Application Note: HPLC-UV Method for the Analysis of Ethyl 4-(cyclopropylamino)
  • Benchchem. Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide.
  • FooDB.
  • ChemicalBook. 2-[(1r)-1-(methylamino)ethyl]-4-(propan-2-yl)phenol.
  • Actylis. Propan-2-Ol.
  • AppsLab Library. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.

Sources

Troubleshooting

Minimizing degradation of "Propan-2-yl 4-(methylamino)benzoate" during extraction

Welcome to the technical support guide for "Propan-2-yl 4-(methylamino)benzoate". This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for "Propan-2-yl 4-(methylamino)benzoate". This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this compound. Our goal is to equip you with the knowledge to minimize degradation during extraction and subsequent analysis, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What is Propan-2-yl 4-(methylamino)benzoate, and what are its primary degradation risks during extraction?

Propan-2-yl 4-(methylamino)benzoate is an organic compound featuring two key functional groups that are susceptible to degradation: an isopropyl ester and a secondary aromatic amine. The primary risks during extraction are hydrolysis of the ester linkage and oxidation of the methylamino group. Photodegradation can also occur with prolonged exposure to light.

To understand these vulnerabilities, let's examine the molecule's structure.

Caption: Key degradation sites on Propan-2-yl 4-(methylamino)benzoate.

These vulnerabilities necessitate careful control over pH, atmospheric exposure, light, and temperature throughout the extraction process.

Troubleshooting Guide: Degradation Pathways

This section addresses specific problems you might encounter, linking them to the underlying chemical degradation pathways.

Pathway 1: Ester Hydrolysis

Issue: My final yield is significantly lower than expected, and I've identified 4-(methylamino)benzoic acid and isopropanol as contaminants in my sample.

This is a classic sign of ester hydrolysis. The ester bond is susceptible to cleavage by both strong acids and bases.

Q2: What is the optimal pH range for extracting this compound to prevent hydrolysis?

The optimal pH for extraction is in the neutral to slightly alkaline range, approximately pH 7.0 to 8.5 .

  • Acidic Conditions (pH < 4.6): Under strongly acidic conditions, the ester linkage undergoes rapid, non-enzymatic hydrolysis.[1][2] This is often the primary cause of sample loss.

  • Strongly Alkaline Conditions (pH > 9): While the amine remains stable, high pH can promote base-catalyzed ester hydrolysis, although this is often slower than acid-catalyzed hydrolysis.[3]

The goal is to maintain a pH that keeps the amine group deprotonated and nucleophilic (favoring solubility in organic solvents) without being so basic that it significantly accelerates hydrolysis.

Hydrolysis_Pathway cluster_products Degradation Products parent Propan-2-yl 4-(methylamino)benzoate acid_cat Acid-Catalyzed (H₃O⁺) parent->acid_cat base_cat Base-Catalyzed (OH⁻) parent->base_cat product1 4-(methylamino)benzoic acid acid_cat->product1 product2 Isopropanol acid_cat->product2 base_cat->product1 base_cat->product2

Caption: Primary ester hydrolysis degradation pathways.

Q3: My sample matrix is acidic. How should I adjust my extraction protocol?

If your sample is in an acidic matrix (e.g., from an acidic quenching step), you must neutralize it before extraction.

Protocol: Pre-Extraction Neutralization

  • Cool the acidic aqueous sample in an ice bath to minimize heat generation during neutralization.

  • Slowly add a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 0.5 M) solution of sodium hydroxide (NaOH), while monitoring the pH with a calibrated meter.

  • Stir the solution continuously. Add the base dropwise until the pH stabilizes within the target range of 7.5-8.5.

  • Proceed immediately with the organic solvent extraction once the target pH is reached. Do not let the sample sit at this pH for extended periods.

Pathway 2: Amine Oxidation

Issue: My organic extract or final product has a distinct pink, red, or brownish discoloration. What is causing this?

This discoloration is a tell-tale sign of the oxidation of the secondary aromatic amine group. N-alkylanilines are susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ion contaminants, or light.[4][5] The oxidation process often leads to highly colored polymeric byproducts.

Q4: How can I prevent the oxidation of the methylamino group during extraction?

Preventing oxidation requires a multi-faceted approach focused on eliminating exposure to oxygen and other pro-oxidants.

  • Work Under an Inert Atmosphere: Whenever possible, perform extractions under a blanket of an inert gas like nitrogen or argon. This involves purging your solvents and the extraction vessel headspace to displace oxygen.

  • Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas all aqueous and organic solvents immediately before use by sparging with nitrogen/argon or by using several freeze-pump-thaw cycles.

  • Add an Antioxidant: For particularly sensitive samples, consider adding a small amount of a suitable antioxidant to the sample matrix before extraction.

Table 1: Recommended Antioxidants for Extraction

AntioxidantTypical ConcentrationSolvent CompatibilityMechanism & Notes
Sodium Metabisulfite 0.1 - 0.5% (w/v)AqueousA reducing agent that scavenges dissolved oxygen. Ideal for the initial aqueous phase.
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsA radical scavenger. Add to the extraction solvent to protect the compound in the organic phase.
Ascorbic Acid (Vitamin C) 0.1 - 1% (w/v)AqueousA water-soluble antioxidant that can be added directly to the sample matrix.
  • Chelate Metal Ions: If metal ion contamination is suspected (e.g., from metal spatulas or reactors), add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) to the aqueous phase to sequester catalytic metal ions.

Pathway 3: Photodegradation

Issue: I notice increased degradation in samples that were left on the benchtop compared to those processed immediately.

Aromatic amines are known to be sensitive to light, particularly UV radiation.[6][7] Light can provide the energy needed to initiate oxidation and other degradation reactions.

Q5: What simple steps can I take to avoid photodegradation?

  • Use Amber Glassware: Always use amber-colored glassware (flasks, separatory funnels, vials) to block UV and short-wavelength visible light.

  • Work in a Dimly Lit Area: Avoid working in direct sunlight or under intense laboratory lighting.

  • Cover Glassware: If amber glassware is unavailable, wrap standard glassware securely in aluminum foil.

  • Minimize Exposure Time: Plan your workflow to minimize the time the sample is exposed to any light source.

Recommended Extraction Protocol & Workflow

This protocol integrates the principles discussed above to provide a robust method for extracting Propan-2-yl 4-(methylamino)benzoate while minimizing degradation.

Objective: To extract the target compound from an aqueous matrix into an organic solvent.

Materials:

  • Aqueous sample containing the target compound

  • Degassed, antioxidant-spiked organic solvent (e.g., Ethyl Acetate with 0.05% BHT)

  • Degassed, saturated Sodium Bicarbonate (NaHCO₃) solution

  • Degassed, saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Inert gas source (Nitrogen or Argon)

  • Amber glassware (separatory funnel, flasks)

Extraction_Workflow start Start: Aqueous Sample ph_check 1. Check & Adjust pH (Target: 7.5-8.5) Use degassed NaHCO₃ start->ph_check add_antioxidant Optional: Add Aqueous Antioxidant (e.g., Ascorbic Acid) ph_check->add_antioxidant If sample is highly sensitive extract 2. Perform L-L Extraction (3x with degassed Ethyl Acetate + BHT) Work under N₂/Ar atmosphere ph_check->extract pH OK add_antioxidant->extract combine 3. Combine Organic Layers extract->combine wash 4. Wash with Brine (Removes excess water) combine->wash dry 5. Dry over Na₂SO₄ wash->dry filter 6. Filter dry->filter evaporate 7. Evaporate Solvent (Rotary Evaporator, low temp) filter->evaporate product Final Product evaporate->product

Caption: Recommended workflow for minimizing degradation during extraction.

Step-by-Step Methodology:

  • Preparation: Ensure all work is performed in amber glassware or glassware covered with foil. Purge all vessels with an inert gas.

  • pH Adjustment: Cool the aqueous sample (e.g., 100 mL) to 0-5 °C. Slowly add degassed, saturated NaHCO₃ solution dropwise while stirring until the pH is stable between 7.5 and 8.5.

  • First Extraction: Transfer the pH-adjusted aqueous layer to an amber separatory funnel. Add the first portion of degassed ethyl acetate containing BHT (e.g., 50 mL). Seal the funnel, purge the headspace with inert gas, and shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a separate flask. Drain the upper organic layer into a clean, amber collection flask that has been purged with inert gas.

  • Repeat Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the antioxidant-spiked organic solvent. Combine all organic layers in the collection flask.

  • Washing: Add a small portion of degassed brine (e.g., 25 mL) to the combined organic extracts in the separatory funnel. Shake gently to remove residual water and water-soluble impurities. Discard the aqueous brine layer.

  • Drying: Transfer the washed organic layer to a flask containing anhydrous sodium sulfate. Swirl gently and let it stand for 10-15 minutes under an inert atmosphere until the solvent is clear.

  • Final Steps: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature remains low (e.g., < 40 °C) to prevent thermal degradation.

By following this comprehensive guide, you can significantly reduce the risk of degradation and ensure the recovery of high-purity Propan-2-yl 4-(methylamino)benzoate from your experiments.

References
  • CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate - CymitQuimica . Provides general stability information on a related ester structure. Link

  • Can anyone tell which solvent be used for the reaction between ester and amine(Hydrazine)? | ResearchGate . Discusses solvent choices for reactions involving esters and amines. Link

  • Benzoate and 4-HB degradation pathway widely distributed among the... - ResearchGate . Describes general benzoate degradation pathways. Link

  • Enzymic hydrolysis of amino acid derivatives of benzocaine - PubMed . Details the hydrolysis of benzocaine, an analogue of the target molecule. Link

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate . Discusses the photodegradation of aromatic amines under UV light. Link

  • Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed . Provides evidence for rapid nonenzymatic hydrolysis of an ester linkage in acidic conditions below pH 4.6. Link

  • Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC . Reviews various extraction techniques and the use of antioxidants. Link

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC . Discusses factors affecting extraction efficiency, including solvent selection. Link

  • Benzoate Degradation Pathway - EAWAG BBD/PPS . Outlines metabolic pathways for benzoate degradation. Link

  • Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps . Explains the mechanism of reaction between esters and amines. Link

  • Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem . Provides chemical and physical properties for a closely related analogue. Link

  • New Strategies for the Extraction of Antioxidants from Fruits and Their By-Products: A Systematic Review - MDPI . Discusses modern extraction techniques for sensitive compounds. Link

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST . Shows that degradation of aromatic amines is negligible in the absence of UV light. Link

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - ResearchGate . Demonstrates the effect of pH on extraction yield. Link

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils - USDA ARS . Confirms that the chemical stability of an ester is greatly affected by buffer pH, with rapid hydrolysis under acidic conditions. Link

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) . Provides context on ester stability and synthesis. Link

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters - MDPI . Discusses synthesis methods for related aromatic amine esters. Link

  • Reaction of Ester and Amine: Understanding the Mechanism and Applications - Echemi . Describes the nucleophilic substitution reaction between an ester and an amine. Link

  • Fluorescence detection of aromatic amines and photocatalytic degradation of rhodamine B under UV light irradiation by luminescent metal–organic frameworks - RSC Publishing . Highlights the importance of detecting aromatic amines and their interaction with light. Link

  • Anodic oxidation pathways of N-alkylanilines . Details the oxidation pathways of N-alkylanilines, which can lead to colored products. Link

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins - MDPI . Shows that higher extraction pH leads to higher extraction yields. Link

  • Isopropyl benzoate (Propan-2-yl benzoate) | Inducer for Phloroglucinol Synthesis . Provides information on a related isopropyl ester. Link

  • Effectiveness of Common Extraction Solvents in Obtaining Antioxidant Compounds from African Medicinal Plants - PMC . Discusses the role of solvent selection in extracting phytochemicals. Link

  • Antioxidants, Bioactive Compounds, Flavonoids, Phenols, Phytochemicals, Pressurized Liquid Extraction, Supercritical Fluids - Scientific & Academic Publishing . Notes that antioxidants are often sensitive to light and heat. Link

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Request PDF - ResearchGate . Provides context on the synthesis of N-alkylanilines. Link

  • Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 - Frontiers . Describes general microbial degradation pathways for aromatic compounds. Link

  • US3072662A - Separation of aromatic amines using alkylene carbonates - Google Patents . Describes a liquid phase extraction process for amines. Link

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC . Reviews the oxidation mechanisms of various amines. Link

  • Natural Antioxidants: Innovative Extraction and Application in Foods - MDPI . Emphasizes the importance of choosing the right extraction technique for sensitive compounds. Link

  • Ester hydrolysis of benzocaine | Download Scientific Diagram - ResearchGate . Provides a visual representation of the hydrolysis of benzocaine. Link

  • Ruminal Bacterial Degradation of Benzo(b)-thien-4-yl Methylcarbamate (Mobam) and Effect of ... - PMC . Discusses microbial degradation of a related compound structure. Link

  • Propan-2-yl 2-(methylamino)benzoate - C11H15NO2 | CSSB00000170470 - Chemspace . Provides identifiers for a positional isomer. Link

  • A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources | ACS Omega . Reviews the impact of factors like solvent selection and temperature on extraction. Link

  • Atmospheric Degradation of Amines (ADA) | NILU . Details the photo-oxidation pathways of simple amines. Link

  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy . Discusses the oxidation of N-methylaniline leading to colored products. Link

  • Current Status of and Future Perspectives in Bacterial Degradation of Benzo[a]pyrene . Reviews degradation pathways for complex aromatic compounds. Link

  • Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst . Discusses the synthesis of benzocaine analogues, highlighting the esterification reaction. Link

  • Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back . Explains the mechanisms of photodegradation for aromatic amines in natural waters. Link

  • WO2019099231A1 - Extraction of amines from hydrocarbons - Google Patents . Describes a solid-phase extraction method for amines. Link

  • Extraction of Bioactive Compounds from Medicinal Plants and Herbs - IntechOpen . Covers general principles of extraction for bioactive compounds. Link

  • Effect of Substitution Site upon the Oxidation Potentials of Alkylanilines... - ACS Publications . Details the electrochemical N-oxidation of alkylanilines. Link

  • WO2017039559A1 - Formulations of benzocaine loaded microemulsion based hydrogels... - Google Patents . Provides formulation context for the related compound benzocaine. Link

  • Effect of pH on extraction... - ResearchGate . Shows the relationship between initial and equilibrium pH during extraction. Link

  • Experiment 17: multi-step synthesis: Benzocaine . Explains that amide/ester hydrolysis can be promoted by basic conditions. Link

  • Showing Compound Isopropyl benzoate (FDB008740) - FooDB . Provides properties for the parent ester, isopropyl benzoate. Link

Sources

Optimization

Matrix effects in LC-MS/MS analysis of "Propan-2-yl 4-(methylamino)benzoate"

Welcome, Scientists and Researchers. This guide is designed to serve as a specialized resource for troubleshooting and mitigating matrix effects during the LC-MS/MS analysis of Propan-2-yl 4-(methylamino)benzoate and str...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientists and Researchers. This guide is designed to serve as a specialized resource for troubleshooting and mitigating matrix effects during the LC-MS/MS analysis of Propan-2-yl 4-(methylamino)benzoate and structurally similar compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.

Matrix effects are a significant challenge in LC-MS/MS, representing one of the most common sources of variability and inaccuracy in quantitative bioanalysis.[1][2] They arise from co-eluting components within a biological sample that alter the ionization efficiency of the target analyte, leading to ion suppression or enhancement.[3][4][5] This guide offers a structured approach to diagnosing, quantifying, and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the context of analyzing small molecules like Propan-2-yl 4-(methylamino)benzoate.

Q1: What exactly is a "matrix effect" in LC-MS/MS analysis?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[3][6] This interference occurs within the mass spectrometer's ion source and can either suppress the analyte's signal (ion suppression) or, less commonly, enhance it (ion enhancement).[4] The result is a potential for inaccurate and imprecise quantification, as the MS detector response is no longer directly proportional to the analyte concentration alone.[1][2]

Q2: Why is my Propan-2-yl 4-(methylamino)benzoate assay particularly susceptible to matrix effects?

A2: Analytes like Propan-2-yl 4-(methylamino)benzoate, when analyzed in biological fluids such as plasma or serum, are surrounded by a complex mixture of endogenous substances. The most common culprits for matrix effects in electrospray ionization (ESI) are phospholipids from cell membranes.[7][8][9] These molecules have a tendency to co-extract with analytes of moderate hydrophobicity and can co-elute from standard reversed-phase HPLC columns, causing significant ion suppression.[10] Other sources include salts, proteins, and metabolites that can compete for ionization or alter the physical properties of the ESI droplets.[9][11]

Q3: What are the tell-tale signs of matrix effects in my data?

A3: The primary indicators that matrix effects may be compromising your assay include:

  • Poor reproducibility: High variability (%CV) in quality control (QC) samples, especially across different batches or lots of biological matrix.[12]

  • Inaccurate quantification: Results that are systematically lower (suppression) or higher (enhancement) than expected.

  • Non-linear calibration curves: Difficulty in achieving a linear response across the desired concentration range.

  • Inconsistent internal standard response: Drifting or erratic peak areas for the internal standard across an analytical run.

  • Reduced sensitivity: A higher limit of quantification (LOQ) than anticipated.[2]

Q4: What is the difference between a qualitative and a quantitative assessment of matrix effects?

A4: A qualitative assessment , typically done using a post-column infusion experiment, helps identify if and when matrix effects occur during your chromatographic run.[6][12] It shows regions of ion suppression or enhancement across the time axis of the chromatogram. A quantitative assessment measures the magnitude of the matrix effect. This is achieved by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat (pure) solvent.[6][12] Regulatory guidelines, such as those from the FDA, recommend quantifying the matrix effect using at least six different sources (lots) of the biological matrix to assess inter-subject variability.[13][14]

Q5: Can I just use a stable isotope-labeled internal standard (SIL-IS) to solve all my matrix effect problems?

A5: A SIL-IS is the most effective tool for compensating for matrix effects and is considered the gold standard.[15][16] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[17][18] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized. However, a SIL-IS compensates for the effect; it does not eliminate it.[19] Severe ion suppression can still reduce the signal of both the analyte and the SIL-IS to a point where assay sensitivity is compromised. Therefore, the best practice is to first minimize matrix effects through optimized sample preparation and chromatography, and then use a SIL-IS to compensate for any remaining, unavoidable effects.[18][20]

Troubleshooting Guides & Optimization Protocols

This section provides structured workflows and detailed protocols to address specific issues related to matrix effects.

Issue 1: High Variability and Poor Reproducibility in QC Samples

This is often the first sign that inconsistent matrix effects are at play between different samples or matrix lots.

Workflow for Diagnosing and Mitigating Variability

A High %CV in QC Samples Across Different Matrix Lots B Step 1: Quantify Matrix Effect (Protocol 2) A->B C Is Matrix Factor (MF) consistent across lots? (e.g., %CV < 15%) B->C D Step 2: Assess Sample Preparation (See Table 1) C->D No I Variability is likely due to inconsistent sample processing. Review extraction procedure. C->I Yes E Are you using Protein Precipitation (PPT)? D->E F Implement a more selective cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Phospholipid Removal Plate E->F Yes G Step 3: Optimize Chromatography E->G No F->G H Shift analyte retention time (RT) away from suppression zones identified in Protocol 1 G->H J Re-validate with new method and confirm QC performance H->J I->J

Caption: Decision workflow for troubleshooting high QC variability.
Issue 2: Significant Signal Suppression Detected

If your qualitative or quantitative assessments show a significant drop in signal, your primary goal is to identify the source and eliminate it.

Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment identifies the retention times where co-eluting matrix components cause ion suppression or enhancement.

Objective: To visualize regions of ion suppression/enhancement across the chromatographic gradient.

Methodology:

  • System Setup:

    • Prepare a standard solution of Propan-2-yl 4-(methylamino)benzoate in mobile phase (e.g., 50 ng/mL).

    • Using a T-connector, infuse this solution at a low, constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.

  • Equilibration:

    • Start the infusion and allow the analyte's signal in the MS to stabilize, achieving a steady, elevated baseline.

  • Injection and Analysis:

    • Inject a blank biological matrix extract that has been processed through your standard sample preparation procedure.

    • Run your complete LC gradient method.

  • Data Interpretation:

    • Monitor the infused analyte's signal (its specific MRM transition) throughout the run.

    • A stable baseline indicates no matrix effects.

    • A dip or drop in the baseline indicates a zone of ion suppression .

    • A rise in the baseline indicates a zone of ion enhancement .

    • Compare the retention time of your analyte to any observed suppression zones. The goal is to ensure your analyte does not elute in a region of significant suppression.[12]

Diagram: Post-Column Infusion Setup

cluster_LC LC System cluster_Infusion Infusion System cluster_MS Mass Spectrometer Autosampler Autosampler (Injects Blank Matrix Extract) Column HPLC Column Autosampler->Column Tee Column->Tee LC Eluent Pump LC Pump Pump->Autosampler SyringePump Syringe Pump (Analyte Solution) SyringePump->Tee Analyte Infusion IonSource Ion Source Tee->IonSource Combined Flow Detector MS Detector IonSource->Detector

Caption: Experimental setup for post-column infusion analysis.
Strategies for Mitigating Matrix Effects

Once identified, matrix effects can be minimized through a combination of strategies. The most effective approach is often a more rigorous sample cleanup.

Table 1: Comparison of Sample Preparation Techniques
TechniqueMechanismPhospholipid RemovalThroughputSuitability for Propan-2-yl 4-(methylamino)benzoate
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.[21][22]Poor. Phospholipids remain soluble in the supernatant.[8][23]HighLow. Prone to significant matrix effects; use only for initial screening.
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases.[21]Good. Phospholipids can be separated based on polarity.[9]MediumModerate to Good. Requires careful solvent selection to ensure high recovery of the analyte while excluding interferences.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.[20][21]Excellent. Allows for distinct wash steps to remove salts, proteins, and phospholipids.Medium-HighExcellent. A reversed-phase (e.g., C8 or C18) or mixed-mode SPE method is highly recommended for robust cleanup.
Phospholipid Removal (PLR) Plates Combines protein precipitation with a specialized sorbent that selectively removes phospholipids.[7][10]Excellent. Specifically targets the main source of suppression.[8]HighExcellent. Offers the speed of PPT with the selectivity of SPE for phospholipid removal.
Protocol 2: Quantitative Assessment of Matrix Effect

This protocol is essential for method validation and is based on FDA and EMA guidelines.[13][14][24]

Objective: To calculate the Matrix Factor (MF) and determine the extent of ion suppression or enhancement.

Methodology:

  • Prepare Two Sample Sets:

    • Set A (Neat Solution): Spike Propan-2-yl 4-(methylamino)benzoate at a known concentration (e.g., a low and high QC level) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix. Process them using your sample preparation method. In the final step, spike the extracted, clean matrix with the analyte at the same concentrations as Set A.

  • Prepare a Third Set for IS-Normalized MF:

    • Set C (Post-Extraction Spike with IS): Repeat the process for Set B, but also add the internal standard at its working concentration to the final extracted matrix.

  • Analysis:

    • Inject and analyze all samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (Analyte/IS Ratio in Matrix [Set C]) / (Analyte/IS Ratio in Neat Solution)

      • This value demonstrates how well the internal standard compensates for the matrix effect. The goal is an IS-Normalized MF close to 1.0.

    • Coefficient of Variation (%CV): Calculate the %CV of the MF and the IS-Normalized MF across the six or more matrix lots. A %CV of ≤15% is generally considered acceptable, demonstrating that the matrix effect, while perhaps present, is consistent.

References

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2014). Bioanalysis. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (PMC). [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (ResolveMass Laboratories Inc.). [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (PMC - NIH). [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (IonBench). [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. (PMC). [Link]

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. (American Pharmaceutical Review). [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (NorthEast BioLab). [Link]

  • Internal Standards for Protein Quantification by LC-MS/MS. (PharmiWeb.com). [Link]

  • Ion Suppression and its Role in Secondary Electrospray Ionization. (LCGC International). [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (ACS Publications). [Link]

  • Eliminate Matrix Effects with HybridSPE. (Chromatography Today). [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (PMC). [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (PMC). [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (Longdom Publishing). [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (Spectroscopy Europe). [Link]

  • Ion suppression (mass spectrometry). (Wikipedia). [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (Waters Corporation). [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (MDPI). [Link]

  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (PubMed). [Link]

  • Ion Suppression and ESI. (University of Waterloo). [Link]

  • Sample preparation methods for LC-MS-based global aqueous metabolite profiling. (Springer). [Link]

  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. (Taylor & Francis Online). [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (ACS Publications). [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (Shimadzu). [Link]

  • Improving sample preparation for LC-MS/MS analysis. (News-Medical). [Link]

  • Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. (PubMed). [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (ZefSci). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (ResolveMass Laboratories Inc.). [Link]

  • FDA issues final guidance on bioanalytical method validation. (GaBI Online). [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (American Pharmaceutical Review). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Slideshare). [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (Therapeutic Goods Administration). [Link]

  • Propan-2-yl 4-aminobenzoate. (PubChem). [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (Amazon AWS). [Link]

  • propan-2-yl 4-(2-chloropropanamido)benzoate — Chemical Substance Information. (Chembase.cn). [Link]

  • Propan-2-yl 4-(2-chloropropanamido)benzoate (C13H16ClNO3). (PubChemLite). [Link]

  • LC-MS/MS based method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids in. (gtfch.org). [Link]

  • Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. (PMC). [Link]

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Troubleshooting

Technical Support Center: Enhancing the Crystallization Efficiency of Propan-2-yl 4-(methylamino)benzoate

Welcome to the technical support center for the crystallization of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Propan-2-yl 4-(methylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and optimize the crystallization process for this specific molecule. As a moderately polar aromatic ester, its crystallization behavior is governed by a delicate balance of solubility, supersaturation, and kinetics. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance crystal yield, purity, and physical properties.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most common problems encountered during the crystallization of Propan-2-yl 4-(methylamino)benzoate in a direct question-and-answer format.

Q1: I've cooled my solution, but no crystals are forming. What should I do?

Answer: This is a classic case of a stable, supersaturated solution where spontaneous nucleation has not occurred. The system requires an energy input to overcome the nucleation barrier.

Immediate Actions:

  • Induce Nucleation by Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic imperfections on the glass provide high-energy sites for nucleation to begin.[1]

  • Seeding: If available, introduce a tiny crystal from a previous successful batch into the solution.[2][3] This provides a pre-existing template for crystal growth, bypassing the primary nucleation step entirely. Seeding is the most effective method for controlling crystallization.[4][5]

  • Flash Cooling: Briefly place the flask in a dry ice/acetone bath for a few minutes. The rapid increase in supersaturation in the colder region near the glass can sometimes force nucleation. Remove the flask once turbidity is observed and allow it to return to a standard ice bath to control growth.

  • Solvent Evaporation: If the flask is not sealed, allow a small amount of solvent to evaporate. This will increase the solute concentration, pushing the system further into the labile zone where spontaneous nucleation can occur.[1]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system or when the level of supersaturation is too high for the molecules to organize into a crystal lattice.[1]

Troubleshooting Steps:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% of the original volume) to reduce the overall concentration.

  • Slow Down the Cooling Rate: The most common cause of oiling out is cooling the solution too quickly.[][7] A slower cooling rate maintains a lower level of supersaturation, giving molecules adequate time to orient themselves into a crystal lattice.[8] Insulate the flask or use a programmable cooling bath.

  • Change the Solvent System: The initial solvent may be too "good," meaning the compound is too soluble even at low temperatures. Consider switching to a solvent in which the compound has slightly lower solubility or employ a two-solvent (antisolvent) system.[9]

  • Agitation Adjustment: Ensure proper mixing. Inadequate agitation can lead to localized areas of very high supersaturation, promoting oiling. Conversely, excessively high shear can sometimes inhibit nucleation.

Q3: The crystal yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.

Optimization Strategies:

  • Minimize Solvent Volume: The most common reason for low yield is using an excessive amount of solvent for dissolution.[1] During the heating phase, add just enough solvent to fully dissolve the compound.

  • Ensure Complete Cooling: Allow sufficient time for the solution to reach its final, low temperature (e.g., in an ice bath or refrigerator). Check that crystallization has completely stopped before filtration.

  • Consider an Antisolvent: If using a single-solvent system, you can sometimes improve yield by carefully adding a miscible antisolvent (a solvent in which your compound is insoluble) to the cold mother liquor.[10][11] This will precipitate more product. Be aware this may sometimes crash out impurities as well.

  • Evaluate Solvent Choice: The chosen solvent may be too effective, retaining a high concentration of the compound even at low temperatures. Refer to the solvent selection guide in the FAQ section to choose a more suitable system.[9]

Q4: The crystals are very fine and difficult to filter. How can I obtain larger crystals?

Answer: The formation of very fine particles (fines) indicates that the rate of nucleation significantly exceeded the rate of crystal growth. This is typically caused by a rapid increase in supersaturation.[][12]

Methods to Increase Crystal Size:

  • Employ a Slower Cooling Rate: This is the most critical parameter. Slower cooling keeps the solution within the metastable zone for a longer period, favoring the growth of existing crystals over the formation of new nuclei.[8][13][14] A linear cooling rate is often found to yield larger crystals than natural cooling.[12][15]

  • Use Seeding: Introduce seed crystals at a point of low supersaturation (i.e., just after the solution has become saturated upon cooling).[2][16] This ensures that supersaturation is consumed by the growth of a controlled number of seeds, rather than by a burst of primary nucleation.

  • Reduce Agitation Speed: While some agitation is necessary for homogeneity, high speeds can increase secondary nucleation, where new crystals are born from collisions between existing crystals, the impeller, and the vessel walls.

Q5: The product purity is low after crystallization. What is the cause?

Answer: Low purity can result from several factors, including inefficient removal of the mother liquor, the inclusion of impurities within the crystal lattice, or surface adsorption.

Purification Enhancement:

  • Effective Crystal Washing: Ensure the collected crystal cake is washed with a small amount of ice-cold fresh solvent. Using warm or room-temperature solvent will dissolve a portion of your product.

  • Minimize Mother Liquor Entrapment: Fast, uncontrolled crystallization can trap pockets of impure mother liquor within crystal agglomerates.[17] Slower growth rates produce more perfect, individual crystals, which are easier to wash clean.

  • Understand Impurity Effects: Structurally similar impurities can become incorporated into the crystal lattice, a problem that a single crystallization may not solve.[17][18][19] In such cases, a second recrystallization may be necessary. The presence of impurities can also alter the crystal shape (habit), sometimes leading to fragile needles that are difficult to handle and wash.[18][19]

Frequently Asked Questions (FAQs)

FAQ 1: How do I select the right solvent system for Propan-2-yl 4-(methylamino)benzoate?

The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][20]

  • Single-Solvent System: This is the simplest method. For a molecule like Propan-2-yl 4-(methylamino)benzoate, which has both polar (amino, ester) and non-polar (aromatic ring, isopropyl group) features, solvents of intermediate polarity are often a good starting point. Alcohols (like isopropanol or ethanol) or esters (like ethyl acetate) are common choices.

  • Two-Solvent (Antisolvent) System: This is useful when no single solvent has the desired temperature-solubility profile.[21] The compound is dissolved in a "good" solvent (e.g., acetone, ethanol) at a high temperature, and a miscible "bad" or "antisolvent" (e.g., water, hexane) is added dropwise until the solution becomes cloudy (the saturation point), after which the solution is cooled.[10][22]

Solvent Polarity Index Boiling Point (°C) Suitability Notes
Isopropanol 3.982.3Good starting point. Structurally similar to part of the target molecule. Good balance of polarity.
Ethanol -78.3Similar to isopropanol, often a good choice for aromatic amines/esters.
Ethyl Acetate 4.477.1Good for moderately polar compounds. The ester functionality may promote solubility.
Acetone 5.156.3A strong, polar aprotic solvent. Likely a "good" solvent for a two-solvent pair.
Toluene 2.4110.6A non-polar solvent. Might be a good choice if impurities are highly polar.
Hexane/Heptane 0.168.7 / 98.4Non-polar. Likely to be an "antisolvent."
Water 10.2100.0Highly polar. Likely to be an "antisolvent" due to the organic nature of the molecule.
Data sourced from common solvent property tables.[23]
FAQ 2: What is "seeding," and how do I perform it correctly?

Seeding is the process of adding a small quantity of crystals of the desired compound to a supersaturated solution to initiate crystallization.[2][4] It is a powerful technique to control polymorphic form, improve batch consistency, and influence particle size.[2][4]

The key is to add the seeds at the right time. Adding them at too high a supersaturation level can cause uncontrolled secondary nucleation, defeating the purpose.[2] The ideal point is within the metastable zone—a region of supersaturation where the solution is stable against spontaneous nucleation but will allow existing crystals to grow.[24]

FAQ 3: How does the cooling rate impact crystal size and purity?

The cooling rate directly controls the level of supersaturation, which in turn dictates the balance between nucleation (forming new crystals) and growth (enlarging existing crystals).[]

  • Rapid Cooling: Generates high supersaturation quickly. This pushes the system past the metastable limit, causing a rapid burst of primary nucleation. The result is a large number of small crystals.[7][8][12]

  • Slow Cooling: Maintains a low level of supersaturation. This keeps the system within the metastable zone, where the energy barrier for nucleation is high. Instead, the solute molecules prefer to deposit onto the surface of existing crystals, leading to fewer, larger, and often purer crystals.[13][14]

Cooling Profile Description Effect on Crystal Size Typical Use Case
Natural Cooling Flask left to cool at ambient temperature.Variable, often leads to smaller crystals due to initial rapid cooling.[15]Quick, exploratory crystallization.
Slow Linear Cooling Temperature is decreased at a constant rate (e.g., 10°C/hour).Tends to produce larger, more uniform crystals.[12]Process optimization for better filtration and handling.
Controlled Cooling A non-linear profile, often slow at the beginning and faster later.Can be optimized for specific crystal size distributions.Advanced process control in manufacturing.
FAQ 4: Could polymorphism be affecting my results?

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[25] These different forms, or polymorphs, can have distinct physical properties, including solubility, stability, and melting point.[25] For pharmaceutical compounds, controlling polymorphism is critical as it can affect bioavailability and formulation performance.[4][5]

Propan-2-yl 4-(methylamino)benzoate, as a derivative of p-aminobenzoic acid (which is known to exhibit polymorphism), could potentially crystallize in different forms under different conditions (e.g., solvent choice, cooling rate).[26] If you observe inconsistent results (e.g., different crystal shapes or melting points between batches), polymorphism could be the cause. Using a consistent seeding protocol with seeds of a known, desired form is the most effective way to control the polymorphic outcome.[16]

FAQ 5: How do impurities affect the crystallization process?

Impurities can have a profound impact on crystallization, often in unpredictable ways.[18]

  • Inhibition of Nucleation: Some impurities can increase the time it takes for nucleation to begin, even at high supersaturation.[18]

  • Alteration of Crystal Habit (Shape): Impurities can adsorb to specific growing crystal faces, inhibiting their growth and causing the crystal shape to change.[18][19] For example, a normal prismatic crystal might grow into a long, thin needle, which can be very difficult to filter and dry.

  • Incorporation into the Crystal: Structurally related impurities can be incorporated into the crystal lattice, reducing the final product's purity.[17][19]

  • Polymorph Direction: Certain impurities have been shown to direct crystallization towards a metastable polymorphic form instead of the stable one.[18][27]

Visual Workflows and Protocols

Troubleshooting Crystallization Workflow

G start Crystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Crystal Yield start->low_yield fine_crystals Fine/Small Crystals start->fine_crystals induce Induce Nucleation: - Scratching - Seeding - Flash Cool no_crystals->induce reheat Re-heat, Dilute, and Cool Slowly oiling_out->reheat solvent Change Solvent System oiling_out->solvent minimize_solvent Minimize Initial Solvent Volume low_yield->minimize_solvent full_cool Ensure Complete Cooling Before Filtration low_yield->full_cool slow_cool Use Slower Cooling Rate fine_crystals->slow_cool seeding Implement Seeding Protocol fine_crystals->seeding

Caption: Troubleshooting workflow for common crystallization issues.

Supersaturation and Crystallization Zones

G cluster_0 Decreasing Temperature / Increasing Antisolvent labile Labile Zone High Supersaturation Spontaneous Nucleation meta meta labile->meta Nucleation Occurs, Reduces Supersaturation meta->labile Rapid Cooling meta->meta Slow Cooling/ Seeding Promotes Growth stable Stable (Undersaturated) Zone No Crystallization stable->meta Cooling Starts process Crystallization Process process->stable Dissolution

Caption: Relationship between supersaturation zones and crystallization outcomes.

Detailed Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent where Propan-2-yl 4-(methylamino)benzoate has high solubility when hot and low solubility when cold (e.g., Isopropanol).

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of solvent and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is achieved at the boiling point. Avoid a large excess.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further slow the cooling, you can insulate the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals completely, either by air drying on the filter or in a vacuum desiccator.

Protocol 2: Two-Solvent (Antisolvent) Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" hot solvent (e.g., acetone) in an Erlenmeyer flask.

  • Antisolvent Addition: While the solution is still hot, add the "antisolvent" (e.g., deionized water) dropwise with swirling until a persistent cloudiness (turbidity) appears. This is the point of saturation.

  • Re-solubilization: Add a few drops of the hot "good" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution.

  • Cooling: Cover the flask and cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. For washing, use a pre-chilled mixture of the two solvents in the approximate ratio used to achieve crystallization.[21]

References

  • Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".
  • Mettler Toledo, "Seeding Studies For Crystallization - Improve Batch Consistency".
  • Diamond Light Source, "Crystal-seeding".
  • CatSci, "Seeding: A Simple but Effective Method for Crystallisation Control".
  • ACS Publications, "Seeding Techniques and Optimization of Solution Crystallization Processes".
  • Hampton Research, "Seeding".
  • Vertex AI Search, based on "Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol".
  • RSC Publishing, "The dual function of impurity in protein crystallization".
  • Vertex AI Search, based on "The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923".
  • RSC Publishing, "Impurity incorporation in solution crystallization: diagnosis, prevention, and control".
  • RSC Publishing, "Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex".
  • RM@Schools, "Antisolvent Crystallization".
  • Mettler Toledo, "Using AntiSolvent for Crystallization".
  • BOC Sciences, "Crystallization of APIs: Methods and Challenges".
  • Google Patents, "KR20060009873A - Method including antisolvent crystallization process".
  • CECRI, Karaikudi, "Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid".
  • MIT, "Modelling and control of combined cooling and antisolvent crystallization processes".
  • Northwestern University, "Cooling Rate and Crystal Size | Seth Stein".
  • Scribd, "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF".
  • RSC Publishing, "Recent progress in antisolvent crystallization".
  • Taylor & Francis, "Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid".
  • PubChem, "Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470".
  • Benchchem, "Troubleshooting Crystallization of Cassamedine: A Technical Support Guide".
  • ACS Publications, "Crystal Size Distribution Control in Crystallization | Industrial & Engineering Chemistry Research".
  • Pharmaceutical Technology, "A Troubleshooting Guide for Topical Drug Manufacturing".
  • Vertex AI Search, based on "Recrystallization and Crystallization".
  • YouTube, "Important Chemistry Tips-Solvents choose for recrystallization-Part4".
  • CymitQuimica, "CAS 20185-55-1: methyl 4-(propan-2-yl)benzoate".
  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents".
  • PraxiLabs, "Recrystallization Definition, Principle &Purpose".
  • ResearchGate, "Solubility of p ABA in several solvents (data in Table 1), from above:...".
  • MIT OpenCourseWare, "Two-Solvent Recrystallization Guide".
  • At Tianming Pharmaceutical, "Crystallization & Solid Form Challenges for Intermediates".
  • ChemSynthesis, "methyl 2-amino-4-isopropylbenzoate".
  • Vertex AI Search, based on "Description and Solubility - A".
  • PubChemLite, "Propan-2-yl 4-(2-chloropropanamido)benzoate (C13H16ClNO3)".
  • Vertex AI Search, based on "Solvent Physical Properties".
  • SIELC Technologies, "Propan-2-yl benzoate".
  • Chemspace, "Propan-2-yl 2-(methylamino)benzoate - C11H15NO2 | CSSB00000170470".
  • Benchchem, "Solubility Profile of (2S)-2-(methylamino)propan-1-ol in Organic Solvents: A Technical Guide".
  • Der Pharma Chemica, "Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series".
  • Google Patents, "US7540884B2 - Method for performing the purifying separation of crystals out their suspension in a mother liquor".
  • RSC Publishing, "Polymorphism in p-aminobenzoic acid".
  • Journal of Biomedical and Pharmaceutical Research, "POLYMORPHISM AND POLYMORPH CHARACTERISATION IN PHARMACEUTICALS".
  • MDPI, "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide".
  • Express Polymer Letters, "Formation of porous structure in paramylon esters via supercritical CO₂".
  • Der Pharma Chemica, "Synthesis and Study of Ester Homologous Series of Mesogenic Characteristics : p-Isobutyloxy Phenyl-p'-n-alkoxy benzoates".

Sources

Optimization

"Propan-2-yl 4-(methylamino)benzoate" reaction monitoring by TLC

Welcome to the Technical Support Center for chromatographic reaction monitoring. This guide is specifically engineered for researchers and drug development professionals synthesizing propan-2-yl 4-(methylamino)benzoate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chromatographic reaction monitoring. This guide is specifically engineered for researchers and drug development professionals synthesizing propan-2-yl 4-(methylamino)benzoate (isopropyl 4-(methylamino)benzoate) via the acid-catalyzed Fischer esterification of 4-(methylamino)benzoic acid with isopropanol.

Because this reaction involves the transformation of a highly polar, dual-functional molecule (containing both a carboxylic acid and a secondary amine) into a less polar ester, monitoring it via Normal-Phase Thin-Layer Chromatography (NP-TLC) presents unique challenges, including severe streaking and visualization ambiguity.

Workflow Visualization: Self-Validating TLC Protocol

The following workflow outlines the critical path for monitoring this specific esterification, incorporating necessary pre-treatment steps to ensure chromatographic integrity.

Workflow A 1. Aliquot Reaction (Acidic Esterification Matrix) B 2. Mini-Workup (NaHCO3 / EtOAc Partition) A->B C 3. Spot on Silica Gel (Standard + Co-spot + Rxn) B->C D 4. Develop Plate (Hex:EtOAc + 1% TEA) C->D E 5. UV Detection (254 nm Quenching) D->E F 6. Chemical Staining (Dragendorff's Reagent) E->F G 7. Rf Calculation & Reaction Assessment F->G

TLC workflow for monitoring propan-2-yl 4-(methylamino)benzoate synthesis.

Standard Operating Procedure (SOP): Step-by-Step Methodology

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . By utilizing co-spotting and chemical quenching, you eliminate false positives caused by matrix effects[1].

Step 1: Reaction Aliquot & Mini-Workup (Critical) Causality: Fischer esterifications utilize strong acid catalysts (e.g., H2​SO4​ ). Spotting this directly onto a TLC plate will locally protonate the silica gel and your analytes, creating highly polar zwitterionic salts that refuse to migrate, resulting in a distorted baseline smear.

  • Withdraw 50 µL of the active reaction mixture.

  • Transfer to a microcentrifuge tube containing 500 µL of Ethyl Acetate (EtOAc) and 500 µL of saturated aqueous NaHCO3​ .

  • Vortex vigorously for 10 seconds to neutralize the acid catalyst and partition the organic product into the upper EtOAc layer. Allow layers to separate.

Step 2: Mobile Phase Formulation Causality: Free amines and carboxylic acids interact strongly with the acidic silanol groups on bare silica gel, causing severe streaking[2].

  • Prepare a base solvent system of Hexane and Ethyl Acetate (e.g., 7:3 v/v).

  • Add exactly 1% (v/v) Triethylamine (TEA) to the mixture. The TEA acts as a sacrificial basic modifier, dynamically deactivating the acidic silanol sites on the stationary phase so your secondary amine can elute cleanly[3].

Step 3: Self-Validating Spotting Technique

  • Obtain a Silica gel 60 F254 TLC plate.

  • Apply three distinct, equidistant tracks (keep spot diameter < 2 mm to prevent overlapping):

    • Track 1 (Standard): Pure 4-(methylamino)benzoic acid reference standard.

    • Track 2 (Co-spot): 1 µL of Standard + 1 µL of the organic layer from Step 1. (Validation: Proves the mobile phase can resolve the starting material from the crude matrix without artifactual peak splitting).

    • Track 3 (Reaction): 1 µL of the organic layer from Step 1.

Step 4: Development & Visualization

  • Develop the plate in a saturated chamber until the solvent front is 1 cm from the top edge.

  • Remove, mark the solvent front, and evaporate the solvent completely (residual TEA will interfere with chemical stains).

  • Primary Detection: Examine under short-wave UV (254 nm). Both compounds contain a conjugated aromatic ring and will appear as dark purple spots against the green fluorescent background.

  • Secondary Detection: Dip the plate in Dragendorff's reagent to specifically visualize the secondary amine moieties.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the reaction components. Use this data to benchmark your experimental results.

CompoundFunctional GroupsExpected Rf​ (Hex:EtOAc 7:3 + 1% TEA)UV 254 nmNinhydrin Stain (Heat)Dragendorff's Reagent
4-(methylamino)benzoic acid (Starting Material)-COOH, -NH(CH 3​ )0.05 - 0.15Dark purple (Quenching)Faint Red/BrownOrange/Brown
Propan-2-yl 4-(methylamino)benzoate (Product)-COOiPr, -NH(CH 3​ )0.60 - 0.75Dark purple (Quenching)Faint Red/BrownIntense Orange/Brown

Troubleshooting Guides & FAQs

Q1: My starting material (4-(methylamino)benzoic acid) is streaking severely from the baseline to the middle of the plate, obscuring the product spot. How do I fix this? A1: Streaking of basic amines and carboxylic acids on neutral silica gel is a fundamental chromatographic issue caused by strong, reversible ion-exchange interactions with acidic silanol groups on the silica surface. To resolve this, you must add a basic modifier to your mobile phase. Adding 1-2% triethylamine (TEA) to your eluent deactivates these acidic sites by competing for them[2][3]. This prevents the secondary amine of your compound from protonating and binding excessively to the stationary phase, condensing the streak into a tight spot.

Q2: I am using UV 254 nm to monitor the reaction, but I cannot confidently tell if the reaction is complete because the starting material and product spots look identical under UV. What is the best orthogonal detection method? A2: Both the starting acid and the ester product contain the highly conjugated 4-aminobenzoate chromophore, making them strongly UV-active at 254 nm[1]. To differentiate them chemically, use a derivatization stain. While Ninhydrin is the standard for primary amines, it reacts weakly and inconsistently with secondary amines like the methylamino group in your compounds. Instead, use Dragendorff's reagent . It is highly sensitive to lipophilic and secondary/tertiary amines, producing distinct, immediate orange/brown spots against a yellow background without the need for intense heating.

Q3: The product spot (propan-2-yl 4-(methylamino)benzoate) has a distorted, "comet-like" shape even with TEA in the mobile phase. What is causing this? A3: This is typically a symptom of sample overload or a failure to neutralize the acid catalyst prior to spotting. If you spot the crude Fischer esterification mixture directly, the residual sulfuric or hydrochloric acid will locally overpower the TEA in the mobile phase, protonating the silica and your analyte. Always perform the "mini-workup" (Step 1 of the SOP) by partitioning the reaction aliquot with saturated NaHCO3​ and an organic solvent before spotting. Additionally, ensure your spot diameter does not exceed 1-2 mm[3].

Q4: Why does my product Rf​ value keep shifting between different TLC runs on the same day? A4: Rf​ drift is usually caused by an uneven advance of the solvent front or changes in the mobile phase composition[3]. If you are using a highly volatile modifier like TEA alongside solvents like hexane, repeated opening of the TLC chamber causes preferential evaporation of the more volatile components. This alters both the solvent polarity and the basicity of the system. Always keep the chamber tightly sealed, use a piece of filter paper against the chamber wall to maintain vapor saturation, and prepare fresh mobile phase if the chamber has been open for extended periods.

References

  • Chemistry LibreTexts. "Thin Layer Chromatography: Common Problems in TLC". Organic Chemistry Lab Techniques (Nichols). Available at:[Link]

  • Org Prep Daily. "TLC Staining solutions". WordPress Chemistry Blogs. Available at:[Link]

Sources

Troubleshooting

Removal of unreacted starting materials from "Propan-2-yl 4-(methylamino)benzoate"

Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted starting materials from the synthesis of "Propan-2-yl 4-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the removal of unreacted starting materials from the synthesis of "Propan-2-yl 4-(methylamino)benzoate." The synthesis, commonly achieved through Fischer esterification of 4-(methylamino)benzoic acid and propan-2-ol (isopropanol), often results in a crude product containing residual starting materials.[1][2][3][4] Achieving high purity is critical for downstream applications, particularly in drug development, where impurities can impact the pharmacological profile and stability of the final product.[5] This guide offers detailed troubleshooting advice, step-by-step purification protocols, and answers to frequently asked questions to ensure the successful isolation of a pure product.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude Propan-2-yl 4-(methylamino)benzoate product?

A1: Following a typical Fischer esterification, the most common impurities are unreacted 4-(methylamino)benzoic acid and the alcohol, propan-2-ol, which is often used in excess to drive the reaction equilibrium.[6][7] Depending on the reaction conditions, side products from dehydration of the alcohol or other secondary reactions might be present in trace amounts.

Q2: I see a significant amount of a solid precipitate after my reaction. What is it likely to be?

A2: The solid precipitate is most likely unreacted 4-(methylamino)benzoic acid, which has limited solubility in many organic solvents at room temperature.[8]

Q3: Is it possible to remove the excess propan-2-ol by simple evaporation?

A3: While propan-2-ol is volatile, simple evaporation may not be completely effective, especially if it forms an azeotropic mixture with water or other components in the reaction mixture.[9] Additionally, prolonged heating could potentially lead to the degradation of the desired ester product. For high-purity applications, more robust methods like aqueous extraction or vacuum distillation are recommended.[10]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process.[2] By spotting the crude mixture, the purified fractions, and the starting materials on a TLC plate, you can visually track the removal of impurities. The final product's purity should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][11]

Q5: Can I use a strong base like sodium hydroxide to remove the unreacted carboxylic acid?

A5: It is generally not recommended to use strong bases like sodium hydroxide or potassium hydroxide. Esters are susceptible to hydrolysis under strongly basic conditions, which would cleave your product back into the starting materials (saponification).[5] A mild base like sodium bicarbonate is the preferred choice for neutralizing and removing unreacted carboxylic acids.[5][12]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Propan-2-yl 4-(methylamino)benzoate.

Problem Probable Cause(s) Recommended Solution(s)
Persistent presence of 4-(methylamino)benzoic acid after aqueous wash. - Incomplete reaction. - Insufficient amount of basic solution used for washing. - Inefficient mixing during extraction. - Emulsion formation preventing proper phase separation.- Ensure the reaction has gone to completion using TLC analysis before workup. - Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) and perform multiple washes.[5][13] - Gently invert the separatory funnel multiple times to ensure thorough mixing of the aqueous and organic layers.[5] - To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
Residual propan-2-ol detected in the final product. - Inefficient removal during aqueous washes due to its partial water solubility. - Insufficient drying of the organic layer.- Perform multiple washes with deionized water to remove the bulk of the water-soluble propan-2-ol.[5] - After the aqueous washes, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). - For very high purity requirements, consider removing the last traces of propan-2-ol under high vacuum.
Low yield of the purified ester. - Hydrolysis of the ester during the basic wash. - Loss of product into the aqueous layer during extraction. - Inefficient recovery from the chromatography column.- Use a mild base (e.g., NaHCO₃) instead of a strong base (e.g., NaOH) for the wash to minimize ester hydrolysis.[5] - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Ensure proper solvent polarity and fraction collection during column chromatography.
Product appears as an oil instead of a solid. - Presence of residual solvent or impurities that depress the melting point.- Ensure all solvent has been removed under reduced pressure. - If the product is known to be a solid, attempt recrystallization from a suitable solvent system to induce crystallization and further purify the compound.[1]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Starting Materials

This is a fundamental and widely used method for the initial purification of the crude reaction mixture.[5][14]

Workflow for Liquid-Liquid Extraction

A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Transfer to Separatory Funnel B->C D Wash with Saturated NaHCO3 Solution C->D Removes acidic impurities E Separate Aqueous Layer (contains salt of unreacted acid) D->E F Wash with Deionized Water D->F G Separate Aqueous Layer (contains propan-2-ol) F->G Removes alcohol H Wash with Brine F->H I Separate Aqueous Layer H->I Breaks emulsions J Collect Organic Layer H->J K Dry over Anhydrous Na2SO4 J->K L Filter and Evaporate Solvent K->L M Crude Purified Product L->M A Prepare Slurry of Silica Gel in Non-Polar Solvent B Pack Column A->B C Load Crude Product (dissolved in minimal solvent) B->C D Elute with Solvent System (e.g., Hexane/Ethyl Acetate) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I High-Purity Product H->I

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Propan-2-yl 4-(methylamino)benzoate

Welcome to the Technical Support Center for the scale-up synthesis of Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate). This compound is a critical building block and intermediate in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate). This compound is a critical building block and intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including direct thrombin inhibitors like Dabigatran etexilate[1].

While synthesizing this molecule at the bench scale is relatively straightforward, transitioning to pilot or commercial scales (10 kg+) introduces significant thermodynamic, kinetic, and selectivity challenges. As a Senior Application Scientist, I have structured this guide to provide you with field-proven troubleshooting strategies, focusing on the chemical causality behind experimental choices and establishing self-validating protocols.

Process Architecture & Workflow

There are two primary synthetic routes utilized in the industry for scaling up this molecule. Understanding the strategic divergence between these pathways is the first step in troubleshooting.

SynthesisRoutes SM1 4-(Methylamino)benzoic acid Product Propan-2-yl 4-(methylamino)benzoate SM1->Product Isopropanol, p-TsOH Toluene (Azeotrope) Route A SM2 Isopropyl 4-fluorobenzoate SM2->Product Methylamine (aq) Autoclave, 120°C Route B

Fig 1: Primary synthetic routes for Propan-2-yl 4-(methylamino)benzoate scale-up.

Troubleshooting Guides & FAQs

Q1: Why does the Fischer esterification of 4-(methylamino)benzoic acid with isopropanol stall at 60-70% conversion during our 10 kg pilot runs?

Causality: Fischer esterification is an equilibrium-driven process. Isopropanol is a secondary alcohol, meaning it is sterically bulkier and significantly less nucleophilic than primary alcohols like methanol. Consequently, the forward reaction rate is depressed. At scale, the water generated by the reaction cannot efficiently escape the deep reaction matrix, pushing the equilibrium backward according to Le Chatelier's Principle. Solution: You must implement continuous, active water removal. While molecular sieves are acceptable at the bench scale, pilot-scale operations require azeotropic distillation. By introducing a co-solvent like toluene, you can continuously remove water via a Dean-Stark apparatus. This physically drives the reaction to >98% completion.

Troubleshooting Start Issue: HPLC shows <70% Conversion CheckWater Is water being effectively removed? Start->CheckWater YesWater Yes (Dean-Stark active) CheckWater->YesWater NoWater No / Unknown CheckWater->NoWater Action1 Increase p-TsOH Catalyst or Extend Time YesWater->Action1 Action2 Implement Azeotropic Distillation with Toluene NoWater->Action2 Success >98% Conversion Achieved Action1->Success Action2->Success

Fig 2: Troubleshooting logic tree for stalled Fischer esterification reactions.

Q2: We attempted an alternative route by N-methylating isopropyl 4-aminobenzoate, but we are observing 15-20% of the N,N-dimethylated byproduct. How can we prevent over-alkylation?

Causality: Direct alkylation using reagents like methyl iodide is notoriously difficult to arrest at the mono-alkylated stage. The introduction of the first methyl group increases the electron density on the nitrogen atom via inductive effects. This makes the secondary amine (your desired product) more nucleophilic than the primary amine (your starting material), leading to rapid over-alkylation. Solution: Abandon direct SN2 alkylation in favor of a highly controlled protection-deprotection strategy or reductive amination. An industrial standard involves the formylation of the amine to yield an N-formyl intermediate, followed by controlled reduction[2]. Alternatively, reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) under strictly controlled stoichiometry provides >95% selectivity for the mono-methylated product.

Q3: We are considering the Nucleophilic Aromatic Substitution (SNAr) route (Route B). What are the specific scale-up safety and yield considerations?

Causality: The SNAr approach reacts isopropyl 4-fluorobenzoate with aqueous methylamine. Because the benzene ring is only moderately activated by the ester group (compared to highly activated nitro-aromatics), the reaction requires high thermal energy to overcome the activation barrier. Solution: This reaction must be conducted in a sealed pressure reactor (autoclave) at 120°C. The self-validating control here is continuous pressure monitoring: a sudden drop indicates a leak, while stable, elevated pressure confirms the containment of the volatile methylamine. This route completely eliminates the risk of over-methylation and avoids the thermodynamic equilibrium issues of Fischer esterification.

Quantitative Data Presentation

To assist in route selection for your specific facility capabilities, consult the comparative data table below.

Synthetic RoutePrimary ReagentsTypical Scaled YieldKey Impurities to MonitorScalability Rating
Route A: Fischer Esterification 4-(Methylamino)benzoic acid, Isopropanol, p-TsOH, Toluene85 - 92%Unreacted starting materialHigh (Standard reactors)
Route B: SNAr Isopropyl 4-fluorobenzoate, Methylamine (aq)88 - 95%Hydrolysis byproducts (carboxylic acid)Medium (Requires Autoclave)
Route C: Reductive Amination Isopropyl 4-aminobenzoate, Formaldehyde, NaBH3CN75 - 82%N,N-dimethylated byproductLow-Medium (Toxic reagents)

Standard Operating Procedure: Scale-Up Synthesis via Azeotropic Fischer Esterification

This protocol relies on a Self-Validating System . The reaction is driven by Le Chatelier's principle, and the physical collection of the theoretical volume of water serves as a primary, visual In-Process Control (IPC) that validates reaction progress before any chromatographic confirmation is required.

Materials Required:

  • 4-(Methylamino)benzoic acid (1.0 eq, 10.0 kg)

  • Isopropanol (5.0 eq, 19.8 kg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (0.1 eq, 1.25 kg)

  • Toluene (40 L, co-solvent for azeotrope)

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 100 L glass-lined reactor purged with N2, charge the 4-(Methylamino)benzoic acid (10.0 kg) and Toluene (40 L). Agitate at 150 rpm to create a uniform slurry.

  • Catalyst & Alcohol Addition: Add the Isopropanol (19.8 kg) followed by the p-TsOH·H2O (1.25 kg).

    • Expert Insight:p-TsOH is preferred over H2SO4 at scale to minimize side reactions, such as the acid-catalyzed etherification of isopropanol or product charring.

  • Azeotropic Distillation: Heat the reactor jacket to 95-100°C. Establish a steady reflux through a Dean-Stark trap. The ternary azeotrope (isopropanol/toluene/water) will condense, and water will phase-separate at the bottom of the trap.

  • Self-Validating IPC 1 (Volumetric): Monitor the aqueous layer in the Dean-Stark trap. The theoretical water yield for this scale is approximately 1.19 L. Do not proceed to sampling until at least 1.1 L of water has been physically collected.

  • Self-Validating IPC 2 (Chromatographic): Once the volumetric target is met, pull a 5 mL sample from the reactor. Quench the sample with saturated NaHCO3, extract with EtOAc, and analyze via HPLC.

    • Pass criteria: < 2% AUC of the 4-(methylamino)benzoic acid starting material.

  • Workup & Acid-Base Extraction: Cool the reactor to 25°C. Add 20 L of 5% aqueous NaOH to neutralize the acid catalyst and deprotonate any unreacted starting material. The desired product (Propan-2-yl 4-(methylamino)benzoate) will remain in the organic (toluene) layer.

  • Isolation: Separate the layers. Wash the organic layer with brine (15 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure (50 mbar, 45°C) to yield a pale yellow oil that will crystallize upon standing.

References

  • Title: WO2014167577A2 - "synthesis of dabigatran" - Google Patents Source: Google Patents URL
  • Title: N-Formyl-4-(methylamino)
  • Title: 4-(Methylamino)

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) and Performance Comparison: Propan-2-yl vs. Ethyl 4-(methylamino)benzoate

Executive Summary In the formulation of advanced photopolymerizable resins (such as dental composites) and the development of localized pharmacological agents, the selection of the aromatic amine co-initiator is a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the formulation of advanced photopolymerizable resins (such as dental composites) and the development of localized pharmacological agents, the selection of the aromatic amine co-initiator is a critical determinant of system performance. Ethyl 4-(methylamino)benzoate (EMAB) is a well-documented secondary aromatic amine utilized extensively as a reductant in redox and photo-initiated polymerization systems[1],[2].

However, substituting the ethyl ester with an isopropyl group to form Propan-2-yl 4-(methylamino)benzoate (IsPMAB) introduces distinct physicochemical shifts. As a Senior Application Scientist, I have designed this guide to objectively compare these two analogs. By analyzing their structure-activity relationships (SAR), polymerization kinetics, and pharmacokinetic profiles, this guide provides drug development professionals and materials scientists with actionable, field-proven insights.

Physicochemical Profiling & Mechanistic Causality

The structural divergence between EMAB and IsPMAB lies solely in the esterification alcohol (ethanol vs. isopropanol). This seemingly minor modification fundamentally alters the molecule's steric bulk and lipophilicity (LogP), dictating its behavior in both resin matrices and biological tissues.

  • Lipophilicity & Matrix Compatibility: The branched isopropyl group in IsPMAB increases the partition coefficient. A higher LogP enhances the molecule's compatibility with highly hydrophobic resin monomers (e.g., Bis-GMA or UDMA), reducing the likelihood of phase separation during the curing process. In biological contexts, higher lipophilicity increases lipid bilayer permeability.

  • Steric Hindrance: The branched isopropyl chain introduces steric shielding around the ester carbonyl. While the reactive secondary amine (-NHCH3) remains sterically unhindered in both molecules, the overall molecular volume of IsPMAB slightly reduces its diffusion coefficient within a highly viscous, crosslinking polymer network.

Table 1: Comparative Physicochemical Properties
PropertyEthyl 4-(methylamino)benzoate (EMAB)Propan-2-yl 4-(methylamino)benzoate (IsPMAB)
CAS Number 10541-82-9[3]N/A (Structural Analog)
Molecular Formula C10H13NO2[3]C11H15NO2
Molecular Weight 179.22 g/mol [3]193.24 g/mol
Ester Alkyl Chain Linear (Ethyl)Branched (Isopropyl)
Calculated LogP ~2.8[3]~3.2 - 3.3 (Estimated)
Steric Hindrance (Ester) LowModerate

Mechanistic Role in Photopolymerization

In Type II photoinitiating systems (e.g., Camphorquinone/Amine), the aromatic amine acts as an essential electron and hydrogen donor. Upon irradiation, the excited photosensitizer (CQ*) interacts with the amine to form an exciplex. Proton transfer from the secondary amine generates an active alpha-aminoalkyl radical, which initiates the polymerization of methacrylate monomers.

G CQ Photosensitizer (Camphorquinone) CQ_star Excited State (CQ*) CQ->CQ_star Absorption Light Blue Light (470 nm) Light->CQ Exciplex Exciplex (Charge Transfer) CQ_star->Exciplex + Amine Amine Amine Co-initiator (EMAB / IsPMAB) Amine->Exciplex Radical Amine Free Radical (Active Initiator) Exciplex->Radical H-Abstraction

Fig 1: Photopolymerization radical generation utilizing 4-(methylamino)benzoate co-initiators.

Experimental Protocol: Photo-DSC Polymerization Kinetics

To objectively compare the initiation efficiency of EMAB and IsPMAB, a self-validating Photo-Differential Scanning Calorimetry (Photo-DSC) protocol is employed.

Causality of Experimental Choices: The choice of an isothermal 37°C environment ensures that the reaction kinetics reflect physiological conditions, which is paramount for dental biomaterials. A nitrogen purge is strictly required to prevent oxygen from scavenging the active radicals. To make this a self-validating system , an initial control run is performed in an ambient air atmosphere; a significant induction time delay must be observed to confirm the system's sensitivity to oxygen inhibition before proceeding with the N2-purged experimental groups.

Step-by-Step Methodology:
  • Matrix Formulation: Prepare a base resin of Bis-GMA and TEGDMA in a 70:30 (w/w) ratio.

  • Initiator Doping: Divide the matrix into three groups. Dope Group A with 0.2 wt% CQ and 0.5 mol% EMAB. Dope Group B with 0.2 wt% CQ and 0.5 mol% IsPMAB. Dope Group C (Reference Standard) with 0.2 wt% CQ and 0.5 mol% Ethyl 4-(dimethylamino)benzoate (EDMAB).

  • System Validation (Air Control): Run a 5 mg sample of Group A in the Photo-DSC under an air atmosphere. Confirm an induction delay of >10 seconds upon irradiation.

  • Kinetic Analysis: Place 5 mg samples of each group into standard aluminum DSC pans. Purge the DSC cell with N2 (50 mL/min) for 5 minutes.

  • Irradiation & Measurement: Irradiate isothermally at 37°C using a 470 nm LED (800 mW/cm²). Record the heat flow ( dH/dt ) and integrate the exothermic peak to calculate the Degree of Conversion (DC) and maximum polymerization rate ( Rp,max​ ).

Pharmacological Implications & Biocompatibility

Aromatic amines can leach from incompletely cured resins, posing cytotoxic risks. Furthermore, derivatives of 4-aminobenzoic acid (like benzocaine) inherently possess local anesthetic properties by blocking voltage-gated sodium channels. The increased lipophilicity of IsPMAB suggests higher membrane permeability compared to EMAB, which may enhance localized anesthetic potency but also alter its leaching profile from cured biomedical devices.

Workflow Prep 1. Matrix Prep (Bis-GMA:TEGDMA) Add 2. Co-initiator Addition (0.5 mol% EMAB vs IsPMAB) Prep->Add Test1 3A. Photo-DSC (Kinetics & Conversion) Add->Test1 Test2 3B. Franz Cell (Leaching & Permeability) Add->Test2 Data 4. Multi-parameter SAR Synthesis Test1->Data Test2->Data

Fig 2: Experimental workflow for evaluating co-initiator efficiency and leaching behavior.

Experimental Protocol: In Vitro Leaching & Membrane Permeability

To quantify the leaching and permeability of these amines, a Franz diffusion cell assay is utilized.

Causality of Experimental Choices: By utilizing a Strat-M® synthetic membrane, we eliminate the biological variability of porcine or human mucosa, creating a highly reproducible barrier model. The donor phase utilizes Artificial Saliva (pH 6.8) to mimic the oral cavity. To ensure a self-validating system , a caffeine spike (a low permeability standard) acts as an internal validation control. If caffeine crossover into the receptor compartment exceeds 5% within 24 hours, the membrane integrity is deemed compromised, and the experimental run is automatically invalidated.

Step-by-Step Methodology:
  • Sample Preparation: Light-cure resin disks (8 mm diameter x 2 mm thickness) containing either EMAB or IsPMAB.

  • Elution: Immerse the disks in 5 mL of Artificial Saliva (pH 6.8) at 37°C for 7 days to generate the donor eluate.

  • Franz Cell Setup: Mount the Strat-M® membrane between the donor and receptor compartments. Fill the receptor compartment with 10 mL of PBS (pH 7.4) maintained at 37°C with continuous magnetic stirring.

  • Validation Spike: Add 10 µg/mL of caffeine to the donor eluate.

  • Sampling: Extract 0.5 mL aliquots from the receptor compartment at 1, 3, 6, 12, and 24 hours, replacing the volume with fresh PBS.

  • HPLC Analysis: Quantify the permeated EMAB, IsPMAB, and caffeine using RP-HPLC (C18 column, UV detection at 280 nm).

Conclusion & Selection Guide

  • Choose Ethyl 4-(methylamino)benzoate (EMAB) when formulating standard dental adhesives or cements where rapid diffusion of the co-initiator through the polymerizing network is required to achieve a high early degree of conversion. Its lower LogP ensures predictable leaching profiles that are well-tolerated in established regulatory frameworks[1].

  • Choose Propan-2-yl 4-(methylamino)benzoate (IsPMAB) when formulating highly hydrophobic resin systems (e.g., UDMA-heavy matrices) where phase separation of the initiator is a concern. Additionally, IsPMAB is the superior candidate for pharmacological exploration where enhanced lipid bilayer penetration is desired for localized receptor targeting.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl 4-(methylamino)benzoate | C10H13NO2 | CID 319832 - PubChem". PubChem Database. Available at:[Link]

  • European Patent Office (EPO). "POWDER-LIQUID TYPE RESIN-REINFORCED DENTAL GLASS IONOMER CEMENT COMPOSITION". Patent EP3733145A1.
  • Google Patents. "Redox curing-type nonaqueous curable composition". Patent US8895680B2.

Sources

Comparative

A Comparative Analysis of Simple Aminobenzoate Esters for Topical Applications: A Guide for Researchers

In the landscape of pharmaceutical sciences, particularly in the development of topical drug formulations, benzoate esters represent a cornerstone of chemical scaffolds. Their versatility allows for a wide range of appli...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical sciences, particularly in the development of topical drug formulations, benzoate esters represent a cornerstone of chemical scaffolds. Their versatility allows for a wide range of applications, from local anesthetics to antimicrobial preservatives. This guide provides an in-depth comparative analysis of a representative simple aminobenzoate ester, Propan-2-yl 4-aminobenzoate (Isopropyl p-aminobenzoate), and contrasts its performance with other notable benzoate esters. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.

Introduction: The Significance of Aminobenzoate Esters

The quintessential structure of a local anesthetic comprises three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. This molecular architecture is pivotal for the compound's ability to traverse the nerve cell membrane and block voltage-gated sodium channels from within, thereby inhibiting the propagation of pain signals. The nature of the alkyl group in the ester and the substitutions on the aromatic ring and amine group significantly influence the compound's physicochemical properties and, consequently, its clinical performance.

This guide will focus on Propan-2-yl 4-aminobenzoate as a case study to explore the structure-activity relationships within this chemical class. While specific data for the N-methylated analog, "Propan-2-yl 4-(methylamino)benzoate," is scarce in publicly available literature, the extensive data on its parent compound, Isopropyl 4-aminobenzoate, provides a robust foundation for a comparative discussion. We will draw comparisons to the widely used topical anesthetic Benzocaine (Ethyl 4-aminobenzoate) and the injectable local anesthetic Procaine (2-(Diethylamino)ethyl 4-aminobenzoate) to highlight the impact of structural modifications.

Physicochemical Properties: The Determinants of Performance

The clinical efficacy of a local anesthetic, including its potency, onset of action, and duration, is intrinsically linked to its physicochemical properties. Key parameters include the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and water solubility.

CompoundStructureMolecular Weight ( g/mol )pKalogP (Predicted)Water Solubility
Propan-2-yl 4-aminobenzoate 179.22[1]~2.5-3.5 (amine)2.5Limited[2]
Benzocaine (Ethyl 4-aminobenzoate) 165.192.51.87Poor
Procaine 236.319.02.5Soluble

Table 1: Comparative Physicochemical Properties of Selected Benzoate Esters.

Causality Behind the Properties:

  • pKa and Onset of Action: The pKa determines the degree of ionization of the molecule at physiological pH. For a local anesthetic to be effective, it must exist in both its ionized (cationic) and unionized (base) forms. The uncharged base is lipid-soluble and can penetrate the nerve membrane, while the charged cation is the active form that binds to the sodium channel receptor. Compounds with a pKa closer to physiological pH (7.4) will have a more rapid onset of action. The low pKa of the aromatic amine in Propan-2-yl 4-aminobenzoate and Benzocaine means they exist predominantly in their un-ionized form, making them suitable for topical application where they do not need to traverse significant aqueous compartments to reach their site of action. In contrast, Procaine's higher pKa is more typical for injectable local anesthetics.

  • logP and Potency/Duration: The logP value is a measure of a compound's lipophilicity. Higher lipophilicity generally correlates with increased potency and a longer duration of action, as the molecule can more readily partition into the lipid-rich nerve membrane and is cleared more slowly. The predicted logP of Propan-2-yl 4-aminobenzoate is higher than that of Benzocaine, suggesting it may have slightly higher potency.

  • Water Solubility and Formulation: The limited water solubility of Propan-2-yl 4-aminobenzoate and Benzocaine makes them ideal for formulation into topical preparations like ointments, creams, and gels, where a high concentration can be maintained at the site of application with minimal systemic absorption.[2] Procaine's higher water solubility is a prerequisite for its formulation as an injectable solution.

Synthesis of Propan-2-yl 4-aminobenzoate

The synthesis of simple aminobenzoate esters is typically achieved through a Fischer esterification reaction. The following is a general, self-validating protocol for the synthesis of Propan-2-yl 4-aminobenzoate.

General Synthetic Workflow

SynthesisWorkflow A 4-Aminobenzoic Acid + Isopropanol C Reflux A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Reaction Mixture C->D E Quenching (e.g., NaHCO₃ solution) D->E F Extraction (e.g., Ethyl Acetate) E->F G Drying and Concentration F->G H Crude Product G->H I Purification (e.g., Recrystallization) H->I J Pure Propan-2-yl 4-aminobenzoate I->J

Caption: General workflow for the synthesis of Propan-2-yl 4-aminobenzoate.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 equivalent) in 2-propanol (a significant excess, acting as both reactant and solvent), add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.[3][4]

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours (typically 4-18 hours).[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The product is then extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The organic layers are combined.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure Propan-2-yl 4-aminobenzoate as a solid.[4]

Self-Validation: The purity and identity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Comparative Performance Evaluation: Experimental Protocols

To objectively compare the performance of Propan-2-yl 4-aminobenzoate with other benzoate esters, a series of standardized in vitro and in vivo experiments are necessary.

In Vitro Local Anesthetic Activity: Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels. Patch-clamp electrophysiology is the gold-standard technique for quantifying this activity.

PatchClampWorkflow A Cell Culture (e.g., HEK293 cells expressing NaV1.7) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Perfusion with Test Compound (e.g., Propan-2-yl 4-aminobenzoate) C->D E Record Sodium Currents in Presence of Compound D->E F Data Analysis: - I-V Relationship - Concentration-Response Curve - IC₅₀ Determination E->F

Caption: Workflow for in vitro evaluation of sodium channel blockade.

Step-by-Step Protocol:

  • Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the desired sodium channel subtype (e.g., NaV1.7, which is prevalent in peripheral sensory neurons).

  • Electrophysiological Recording: Establish a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage-step protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials (e.g., from -80 mV to +60 mV).

  • Compound Application: After recording stable baseline currents, perfuse the cell with increasing concentrations of the test compound (e.g., Propan-2-yl 4-aminobenzoate, Benzocaine).

  • Data Acquisition: Record the sodium currents at each concentration.

  • Data Analysis: Measure the peak inward current at each voltage step. Plot the percentage of current inhibition against the compound concentration and fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher potency.

In Vivo Local Anesthetic Efficacy: Rodent Model

An in vivo model is crucial to assess the anesthetic efficacy in a physiological context. The rodent tail-flick test or an infiltration anesthesia model can be employed.

TailFlickWorkflow A Acclimatize Rodent to Restrainer B Measure Baseline Tail-Flick Latency (Radiant Heat Source) A->B C Subcutaneous Injection of Test Compound at the Base of the Tail B->C D Measure Tail-Flick Latency at Timed Intervals C->D E Data Analysis: - Onset of Anesthesia - Duration of Anesthesia - Peak Effect D->E

Caption: Workflow for in vivo evaluation of local anesthetic efficacy using the tail-flick test.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize the mice or rats to the restraining device to minimize stress-induced variability.[5][6]

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time taken for the animal to withdraw its tail.[5][7] A cut-off time is set to prevent tissue damage.[7]

  • Drug Administration: Administer a subcutaneous injection of the test compound (e.g., a suspension of Propan-2-yl 4-aminobenzoate in a suitable vehicle) at the base of the tail.

  • Post-Treatment Measurement: Measure the tail-flick latency at predetermined time intervals after drug administration.

  • Data Analysis: The onset of anesthesia is the time taken to observe a significant increase in tail-flick latency. The duration of anesthesia is the time until the latency returns to baseline.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Many benzoate esters exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) assay is a standard method to quantify this activity.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.[8][9]

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate.[10]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]

Chemical Stability: Hydrolysis Rate

The ester linkage in benzoate esters is susceptible to hydrolysis, which can impact the shelf-life of a formulation.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 5, 7.4, and 9).

  • Incubation: Dissolve a known concentration of the test compound in each buffer and incubate at a constant temperature.

  • Sampling: At various time points, withdraw aliquots from each solution.

  • Analysis: Quantify the concentration of the remaining ester and the hydrolysis products (4-aminobenzoic acid and the corresponding alcohol) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Determine the rate constant of hydrolysis at each pH by plotting the concentration of the ester versus time. The hydrolysis of procaine has been shown to follow first-order kinetics.[12]

Structure-Activity Relationship (SAR) and Concluding Remarks

The comparative analysis of Propan-2-yl 4-aminobenzoate with other benzoate esters reveals key structure-activity relationships. Increasing the alkyl chain length of the ester from ethyl (Benzocaine) to isopropyl may slightly enhance lipophilicity and potentially potency. The presence of a primary or secondary amine on the aromatic ring is crucial for the local anesthetic activity of this class of compounds.

The choice of a specific benzoate ester for a particular application depends on a careful consideration of its physicochemical properties and desired performance characteristics. For topical applications requiring limited systemic absorption, compounds with low water solubility and a pKa that favors the un-ionized form at physiological pH are preferred.

This guide has provided a framework for the comparative analysis of Propan-2-yl 4-aminobenzoate and other benzoate esters. The detailed experimental protocols offer a starting point for researchers to conduct their own evaluations and contribute to the growing body of knowledge on these important pharmaceutical compounds.

References

  • Marcus, A. D., & Baron, S. (1959). A comparison of the kinetics of the acid catalyzed hydrolyses of procainamide, procaine, and benzocaine.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • IUCr Journals. (2022, September 10). Isopropyl 4-aminobenzoate. Retrieved from [Link]

  • Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

  • PMC. (2022). Isopropyl 4-aminobenzoate.
  • ResearchGate. (2026, February 5). Kinetics of the hydrolysis of procaine. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48 Suppl 1, 5–16.
  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Dove Medical Press. (2023, March 27). Evaluation of the local anesthetic. Retrieved from [Link]

  • PubMed. (2000, January 15). An in vivo method for the quantitative evaluation of local anesthetics. Retrieved from [Link]

  • Ugo Basile. (n.d.). Tail Flick. Retrieved from [Link]

  • Mousephenotype.org. (n.d.). Tail Flick. Retrieved from [Link]

  • DiaComp.org. (2004, August 13). Tail Flick Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • NTNU. (2015, May 11). The use of local anesthesia for rodents. Retrieved from [Link]

  • Queen's University. (2012, March 14). Anesthesia in Rats. Retrieved from [Link]

  • The University of Iowa. (n.d.). Anesthesia (Guideline). Retrieved from [Link]

  • Molecular Devices. (n.d.). Patch Clamp Electrophysiology. Retrieved from [Link]

  • Frontiers. (2018, July 25). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Retrieved from [Link]

  • Anesthesia Key. (2020, March 7). Local Anesthetics. Retrieved from [Link]

  • PubMed. (2014, March 15). Modulation of peripheral Na(+) channels and neuronal firing by n-butyl-p-aminobenzoate. Retrieved from [Link]

  • PubMed. (n.d.). The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Retrieved from [Link]

  • eLife. (2019, November 25). Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Retrieved from [Link]

  • Practical Neurology. (2025, November 10). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Retrieved from [Link]

  • PubMed. (n.d.). Kinetics of local anesthetic esters and the effects of adjuvant drugs on 2-chloroprocaine hydrolysis. Retrieved from [Link]

  • ResearchGate. (2026, February 8). Hydrolysis of Procaine in Aqueous Buffer Solutions. Retrieved from [Link]

  • PMC. (2013, August 20). Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. Retrieved from [Link]

  • RSC Publishing. (2019, December 13). Synthesis and biological activities of local anesthetics. Retrieved from [Link]

  • Oxford Academic. (n.d.). THE LOCAL ANAESTHETIC PROPERTIES OF A SERIES OF NSUBSTITUTED pAMINOBENZOIC ACID ESTERS OF TROPINE. Retrieved from [Link]

  • PubMed. (1959, February). A comparison of the kinetics of the acid catalyzed hydrolyses of procainamide, procaine, and benzocaine. Retrieved from [Link]

  • EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (2022, September 10). (PDF) Isopropyl 4-aminobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mouse and Rat Anesthesia and Analgesia. Retrieved from [Link]

  • The University of Iowa. (n.d.). Anesthesia and Analgesia in Rats. Retrieved from [Link]

  • Frontiers. (n.d.). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

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Validation

A Senior Scientist's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with Propan-2-yl 4-(methylamino)benzoate

Introduction This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for a small molecule, using "Propan-2-yl 4-(methylamino)benzoate" as our case study. This com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides a comprehensive framework for designing, executing, and interpreting a cross-reactivity study for a small molecule, using "Propan-2-yl 4-(methylamino)benzoate" as our case study. This compound belongs to the benzoate ester class, structurally related to many local anesthetics and other pharmaceutical compounds.[4][5] Understanding its potential to interfere with immunoassays designed for related molecules is a critical aspect of assay validation. We will delve into the causality behind experimental choices, provide a self-validating protocol for a competitive ELISA, and present a clear methodology for data analysis and interpretation.

Part 1: The Principle of Competitive ELISA in Cross-Reactivity Assessment

To quantify the cross-reactivity of a small molecule like Propan-2-yl 4-(methylamino)benzoate, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the industry-standard method.[6][7] Its design is uniquely suited for determining how strongly a test compound ("competitor") interferes with the binding of a primary analyte to its specific antibody.

The core principle is one of competition: a limited number of antibody binding sites are available, and the primary analyte (in the sample or standard) must compete with a fixed amount of a labeled version of the analyte for these sites. The signal generated is inversely proportional to the concentration of the analyte in the sample. If a cross-reacting substance is present, it will also compete for these binding sites, further reducing the signal and leading to an inaccurate estimation of the primary analyte.

There are two primary formats for competitive ELISA:

  • Antigen-Down: The purified antigen (or a hapten-carrier conjugate) is coated onto the microplate wells. The sample (containing the unknown analyte) is co-incubated with a specific primary antibody. The free antibody then binds to the coated antigen, and a labeled secondary antibody is used for detection.

  • Antibody-Down: A capture antibody is coated onto the plate. The sample is co-incubated with a known amount of enzyme-labeled antigen. The free analyte in the sample and the labeled antigen compete to bind to the coated antibody.

For this guide, we will focus on the Antigen-Down format, which is robust for small molecule analysis.

Part 2: Designing the Cross-Reactivity Study

A robust cross-reactivity study begins not at the bench, but with a logical and scientifically sound experimental design. The trustworthiness of the final data is contingent on the careful selection of compounds to be tested.

The Primary Analyte and Antibody

For this case study, let's assume we have a validated immunoassay for Procaine , a widely used local anesthetic. Our goal is to determine if Propan-2-yl 4-(methylamino)benzoate, a potential metabolite or structurally related compound, cross-reacts with the anti-Procaine antibody used in this assay.

Rationale for Selecting Potential Cross-Reactants

Cross-reactivity is fundamentally driven by structural similarity.[8][9] Therefore, our panel of test compounds should include molecules with varying degrees of similarity to Procaine. This allows us to build a comprehensive profile of the antibody's specificity.

Table 1: Panel of Compounds for Cross-Reactivity Testing

Compound NameStructureRationale for Inclusion
Procaine alt text Primary Analyte (Control): The target molecule of the immunoassay. Used to establish the standard curve and baseline IC50.
Propan-2-yl 4-(methylamino)benzoate alt text Compound of Interest: Shares the core p-aminobenzoate structure but differs in the ester and amine substitutions.
Benzocaine alt text Structural Analog: An ethyl ester of p-aminobenzoic acid. Lacks the diethylamino group of Procaine, testing the importance of the side chain.
Lidocaine alt text Negative Control (Amide Type): An amide-based local anesthetic. Structurally distinct from the ester-based Procaine and expected to show minimal cross-reactivity.[10]
4-Aminobenzoic acid (PABA) alt text Core Structure/Metabolite: The core scaffold of Procaine. Tests whether the antibody recognizes the fundamental ring structure.

Note: A placeholder image is used for Propan-2-yl 4-(methylamino)benzoate as a direct, verified chemical structure image was not available through the search tools.

Part 3: Experimental Protocol: Competitive ELISA

This protocol outlines the steps for an antigen-down competitive ELISA to determine the cross-reactivity of the selected compounds.

Workflow Overview

ELISA_Workflow cluster_prep Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 1. Antigen Coating (Procaine-BSA conjugate) Incubate overnight at 4°C p2 2. Washing (3x with PBS-T) p1->p2 p3 3. Blocking (5% BSA in PBS) Incubate 1-2 hours at RT p2->p3 p4 4. Washing (3x with PBS-T) p3->p4 a1 5. Competition Step Add Standards/Test Compounds Add Anti-Procaine Antibody Incubate 1-2 hours at RT p4->a1 a2 6. Washing (3x with PBS-T) a1->a2 d1 7. Add Secondary Antibody (HRP-conjugated Anti-IgG) Incubate 1 hour at RT a2->d1 d2 8. Washing (5x with PBS-T) d1->d2 d3 9. Add Substrate (TMB) Incubate 15-30 min in dark d2->d3 d4 10. Stop Reaction (2M H₂SO₄) d3->d4 d5 11. Read Absorbance (450 nm) d4->d5

Caption: Workflow for the Antigen-Down Competitive ELISA.

Step-by-Step Methodology

Causality is explained in italics.

  • Antigen Coating:

    • Prepare a 1-10 µg/mL solution of Procaine conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA) in a carbonate-bicarbonate coating buffer (pH 9.6). Small molecules (haptens) like Procaine are not immunogenic on their own and will not bind efficiently to the polystyrene plate; conjugating them to a large protein like BSA facilitates both immunization to generate antibodies and stable adsorption to the microplate.

    • Add 100 µL of this solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBS-T).

    • Add 200 µL/well of blocking buffer (5% non-fat dry milk or BSA in PBS-T). This step is critical to saturate any remaining protein-binding sites on the plastic surface, preventing non-specific binding of the primary or secondary antibodies in subsequent steps, which would otherwise lead to high background noise.[11]

    • Incubate for 1-2 hours at room temperature (RT).

  • Competition:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the primary analyte (Procaine) and each test compound (from Table 1) in assay buffer (e.g., 1% BSA in PBS-T). A typical range would be from 1000 ng/mL down to 0.1 ng/mL in half-log or full-log steps.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the primary anti-Procaine antibody (at a pre-optimized concentration) to all wells. This is the critical competition step. The antibody will partition between binding the free analyte/competitor in the solution and the antigen coated on the plate. Higher concentrations of free analyte/competitor will result in less antibody binding to the plate.

    • Incubate for 1-2 hours at RT.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., Horseradish Peroxidase (HRP)-conjugated Goat Anti-Rabbit IgG, diluted in assay buffer) to each well. The secondary antibody specifically binds to the primary antibody that was captured by the plate-bound antigen, providing an enzymatic amplification step for signal generation.[6]

    • Incubate for 1 hour at RT.

    • Wash the plate five times with wash buffer. A more stringent washing step here is crucial to remove all unbound secondary antibody, minimizing background signal.

    • Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 15-30 minutes in the dark. The reaction will produce a blue color.[11]

    • Stop the reaction by adding 50 µL of 2M Sulfuric Acid (H₂SO₄). The color will change from blue to yellow.

    • Read the optical density (OD) at 450 nm using a microplate reader.

Part 4: Data Analysis and Interpretation

Calculating IC50

For each compound, plot the absorbance (OD at 450 nm) against the logarithm of its concentration. The data should yield a sigmoidal dose-response curve. The IC50 (Inhibitory Concentration 50%) is the concentration of an analyte that produces a 50% reduction in the maximum signal.[12][13] This value can be determined using a four-parameter logistic (4PL) curve fit, a standard feature in most data analysis software (e.g., GraphPad Prism).[14]

Calculating Percent Cross-Reactivity (%CR)

The cross-reactivity of each test compound is expressed as a percentage relative to the primary analyte (Procaine). The calculation is performed using the IC50 values:[8]

% Cross-Reactivity = (IC50 of Procaine / IC50 of Test Compound) x 100

Hypothetical Results and Interpretation

The following table presents hypothetical data from our experiment.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Procaine10100%Reference Compound
Propan-2-yl 4-(methylamino)benzoate5020%Significant Cross-Reactivity
Benzocaine2005%Moderate Cross-Reactivity
4-Aminobenzoic acid (PABA)1,0001%Low Cross-Reactivity
Lidocaine>10,000<0.1%Negligible Cross-Reactivity
Interpretation Logic

The calculated %CR value allows for a clear, quantitative assessment of the antibody's specificity.

Interpretation_Logic start Calculate %CR for Test Compound decision1 %CR > 10% ? start->decision1 decision2 1% < %CR ≤ 10% ? decision1->decision2 No outcome1 High Cross-Reactivity Assay cannot distinguish between analyte and test compound. Results are likely compromised. decision1->outcome1 Yes decision3 %CR ≤ 1% ? decision2->decision3 No outcome2 Moderate Cross-Reactivity Potential for interference. Quantification may be affected at high concentrations of test compound. decision2->outcome2 Yes outcome3 Low / Negligible Cross-Reactivity Assay is specific. Test compound is unlikely to cause significant interference. decision3->outcome3 Yes

Caption: Decision tree for interpreting % Cross-Reactivity results.

From our hypothetical data:

  • Propan-2-yl 4-(methylamino)benzoate (20% CR): Shows significant cross-reactivity. The antibody binds to it strongly, albeit five times weaker than to Procaine. If this compound is present in a sample, it will lead to a substantial overestimation of the true Procaine concentration.

  • Benzocaine (5% CR): Shows moderate cross-reactivity. This suggests that while the antibody prefers the full Procaine structure, the core p-aminobenzoate ester is a key part of the epitope.

  • Lidocaine (<0.1% CR): Confirms the antibody's specificity for the ester-based chemical class, as predicted. This compound would not interfere with the assay.

Conclusion

This guide demonstrates that a thorough cross-reactivity study is a non-negotiable component of immunoassay validation. By employing a systematic approach grounded in structural chemistry and utilizing a robust competitive ELISA protocol, researchers can quantitatively assess the specificity of their assays. Our case study of Propan-2-yl 4-(methylamino)benzoate illustrates that even subtle molecular modifications can lead to significant cross-reactivity, reinforcing the principle that assumptions about specificity are no substitute for rigorous experimental data. The integrity of research and clinical diagnostics depends on this diligence to ensure that every result is both accurate and trustworthy.

References

  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]

  • Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Academic Pathology, 5, 2374289518811797. [Link]

  • IC50. Wikipedia. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Colby, J. M. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. PubMed. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. Cusabio. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Technical Guide for ELISA. SeraCare. [Link]

  • Owen, L. J., et al. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 27. [Link]

  • Application Guides / ELISA Protocol. 2BScientific. [Link]

  • Gorgan, J., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 427(2), 195-205. [Link]

  • Calculating an IC50 value and its Margin of Error. YouTube. [Link]

  • IC50 Determination. edX. [Link]

  • Selmanoglu, A., et al. (2021). Immediate local anesthetic reactions and diagnostic test results in pediatric patients. Allergologia et Immunopathologia, 49(3), 114-119. [Link]

  • Local Anesthetics. Medscape. [Link]

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Comparative

A Comparative Study of Propan-2-yl 4-(methylamino)benzoate and Propan-2-yl 4-aminobenzoate for Local Anesthetic Applications

In the landscape of local anesthetic development, the subtle modification of molecular structure can profoundly influence efficacy, duration of action, and safety profiles. This guide provides a detailed comparative anal...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of local anesthetic development, the subtle modification of molecular structure can profoundly influence efficacy, duration of action, and safety profiles. This guide provides a detailed comparative analysis of two structurally related benzoate esters: Propan-2-yl 4-(methylamino)benzoate and the more widely recognized Propan-2-yl 4-aminobenzoate. While the latter serves as a valuable research compound and a structural analog to known local anesthetics like benzocaine and risocaine, the former represents a less-explored derivative with the potential for altered pharmacological properties due to N-methylation of the aromatic amine.[1]

This document will delve into the synthesis, physicochemical properties, and a proposed experimental framework for evaluating the local anesthetic potential of these two compounds. By examining the impact of N-alkylation on the para-aminobenzoate scaffold, we aim to provide researchers and drug development professionals with a comprehensive understanding of their comparative attributes, grounded in established structure-activity relationships for this class of therapeutic agents.[2][3]

Molecular Structure and Physicochemical Properties: A Comparative Overview

The core structural difference between Propan-2-yl 4-(methylamino)benzoate and Propan-2-yl 4-aminobenzoate lies in the substitution at the nitrogen atom of the para-amino group. Propan-2-yl 4-aminobenzoate possesses a primary amine, whereas Propan-2-yl 4-(methylamino)benzoate features a secondary amine due to the presence of a methyl group. This seemingly minor alteration is anticipated to have significant repercussions on the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior.

PropertyPropan-2-yl 4-(methylamino)benzoate (Predicted)Propan-2-yl 4-aminobenzoate
Molecular Formula C11H15NO2C10H13NO2
Molecular Weight 193.24 g/mol 179.22 g/mol [4]
LogP (Predicted) ~2.9 - 3.2~2.5[4]
pKa (Predicted) ~4.5 - 5.0 (for the anilinium ion)~2.7 (for the anilinium ion)
Hydrogen Bond Donors 12
Hydrogen Bond Acceptors 22
Solubility Predicted to have lower aqueous solubility and higher lipid solubility compared to the primary amine analog.Slightly soluble in water.

The predicted increase in lipophilicity (LogP) for the N-methylated compound is a critical parameter. For local anesthetics, enhanced lipid solubility often correlates with increased potency, as the molecule must traverse the lipid-rich nerve cell membrane to reach its site of action on the intracellular side of voltage-gated sodium channels.[3][5] However, this increased lipophilicity may also lead to a longer onset of action and potentially higher systemic toxicity. The change in pKa will also influence the ratio of ionized to non-ionized forms at physiological pH, affecting both membrane permeability and binding to the sodium channel.

Synthesis of Propan-2-yl Benzoate Derivatives

The synthesis of both compounds can be achieved through standard esterification and N-alkylation reactions. Below are detailed protocols for their laboratory-scale preparation.

Synthesis of Propan-2-yl 4-aminobenzoate

This compound is readily synthesized via a Fischer esterification of 4-aminobenzoic acid with isopropanol, catalyzed by a strong acid.[1]

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-aminobenzoic acid (1.0 eq).

  • Add an excess of 2-propanol (isopropyl alcohol) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess 2-propanol under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude Propan-2-yl 4-aminobenzoate by recrystallization or column chromatography.

Synthesis of Propan-2-yl 4-(methylamino)benzoate

The synthesis of the N-methylated analog can be approached in two main ways: by esterifying N-methyl-4-aminobenzoic acid or by N-methylating Propan-2-yl 4-aminobenzoate. A general method for the N-alkylation of 4-aminobenzoic acid derivatives is presented here.[6][7]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.5 eq), to the solution.

  • Add a methylating agent, for example, methyl iodide (1.2 eq), dropwise to the stirred suspension.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and pour it into cold water.

  • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the N-methyl-4-aminobenzoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • The resulting N-methyl-4-aminobenzoic acid can then be esterified with 2-propanol following the Fischer esterification protocol described in section 2.1.

Fig. 1: Synthetic pathways for the two benzoate esters.

Comparative Evaluation of Local Anesthetic Activity: A Proposed Experimental Workflow

To empirically compare the local anesthetic properties of Propan-2-yl 4-(methylamino)benzoate and Propan-2-yl 4-aminobenzoate, a series of in vivo and/or in vitro assays would be necessary. A standard model for assessing local anesthetic efficacy is the rodent sciatic nerve block model.

Experimental Protocol: Rat Sciatic Nerve Block Model

  • Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the laboratory environment. Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane).

  • Drug Preparation: Prepare solutions of Propan-2-yl 4-(methylamino)benzoate, Propan-2-yl 4-aminobenzoate, a positive control (e.g., lidocaine), and a vehicle control (e.g., saline) at various concentrations.

  • Injection: Inject a standardized volume of the test or control solution perineurally to the sciatic nerve of the rat.

  • Assessment of Sensory Blockade: At regular intervals post-injection, assess the degree of sensory blockade using a noxious stimulus (e.g., thermal stimulus from a hot plate or mechanical stimulus from von Frey filaments). The withdrawal latency or threshold is recorded.

  • Assessment of Motor Blockade: At the same intervals, evaluate motor function using a standardized scoring system (e.g., observing limb posture and gait).

  • Data Analysis: Determine the onset of action (time to maximum effect), duration of action (time for the effect to return to baseline), and the dose-response relationship for both sensory and motor blockade for each compound. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the efficacy and potency of the two test compounds and the positive control.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Prep Animal Acclimatization & Anesthesia Injection Perineural Injection at Sciatic Nerve Animal_Prep->Injection Drug_Prep Preparation of Test & Control Solutions Drug_Prep->Injection Sensory_Test Sensory Blockade Assessment (Thermal/Mechanical Stimulus) Injection->Sensory_Test Motor_Test Motor Blockade Assessment (Scoring System) Injection->Motor_Test Data_Collection Record Onset, Duration, & Dose-Response Sensory_Test->Data_Collection Motor_Test->Data_Collection Stats Statistical Comparison (ANOVA) Data_Collection->Stats Conclusion Comparative Efficacy & Potency Determination Stats->Conclusion

Fig. 2: Workflow for comparative in vivo evaluation.

Discussion: Structure-Activity Relationship and Predicted Performance

The principles of local anesthetic structure-activity relationships (SAR) provide a framework for predicting the comparative performance of these two molecules.[2][3]

  • Potency and Onset of Action: The increased lipophilicity of Propan-2-yl 4-(methylamino)benzoate, due to the addition of the methyl group, is expected to enhance its intrinsic potency compared to Propan-2-yl 4-aminobenzoate.[3] The N-methyl group may also increase the compound's volume, potentially leading to a better fit within the sodium channel receptor. However, the increased lipid solubility could also slow its diffusion from the site of injection to the nerve membrane, potentially resulting in a slower onset of action.

  • Duration of Action: The duration of action of local anesthetics is influenced by their lipid solubility and protein binding characteristics. The higher predicted lipophilicity of the N-methylated compound may lead to a longer duration of action due to a greater extent of binding to nerve membrane proteins and slower clearance from the site of action.

  • Toxicity: A significant consideration for ester-type local anesthetics is their metabolism by plasma pseudocholinesterases to para-aminobenzoic acid (PABA), which is associated with allergic reactions.[8] The rate of hydrolysis of the ester bond can be influenced by the substitution on the aromatic ring. It is plausible that the N-methyl group could sterically hinder the approach of esterases, potentially slowing down the metabolism of Propan-2-yl 4-(methylamino)benzoate. While this might prolong its action, it could also increase the risk of systemic toxicity if the compound accumulates.

Conclusion

The comparative analysis of Propan-2-yl 4-(methylamino)benzoate and Propan-2-yl 4-aminobenzoate highlights the critical role of subtle structural modifications in drug design. The N-methylation of the para-amino group is predicted to increase lipophilicity, which may enhance potency and duration of action but could also delay the onset and increase systemic toxicity. Propan-2-yl 4-aminobenzoate, being a closer analog to established local anesthetics, provides a valuable benchmark.

The provided synthetic routes are robust and adaptable for the preparation of both compounds, and the proposed in vivo experimental workflow offers a clear path for the empirical validation of their predicted pharmacological profiles. This comparative guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of novel benzoate esters as local anesthetic agents, underscoring the importance of a systematic approach to understanding structure-activity relationships in the pursuit of safer and more effective therapeutics.

References

  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubChem. Propan-2-yl 4-aminobenzoate. Retrieved from [Link]

  • Chemspace. Propan-2-yl 2-(methylamino)benzoate. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Isopropyl benzoate (FDB008740). Retrieved from [Link]

  • PMC. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

  • PubMed. (2024, July 15). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • PMC. (2019, February 26). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

  • PMC. Isopropyl 4-aminobenzoate. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propan-2-yl benzoate. Retrieved from [Link]

  • ResearchGate. (2023, February 8). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Retrieved from [Link]

  • YouTube. (2021, December 31). ISOPROPYL BENZOATE SYNTHESIS part 1. Retrieved from [Link]

  • ResearchGate. (2025, December 18). Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • ResearchGate. (2019, February 11). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Amino-4-Methyl Benzoic Acid Isopropyl Ester. Retrieved from [Link]

  • PubMed. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. Retrieved from [Link]

  • Google Patents. CN1915959A - New method for synthesizing p-isopropyl benzoic acid.
  • MDPI. (2020, December 29). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate, Two Organosulfur Compounds from Allium cepa: In Vitro Antimicrobial Effect via the Gas Phase. Retrieved from [Link]

  • RSC Publishing. (2019, December 13). Synthesis and biological activities of local anesthetics. Retrieved from [Link]

  • BrainKart. (2017, November 17). Local Anesthetic: Structure Activity Relationships. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • ResearchGate. Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). Retrieved from [Link]

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Validation

Benchmarking the synthesis of "Propan-2-yl 4-(methylamino)benzoate" against other methods

Title: Benchmarking the Synthesis of Propan-2-yl 4-(methylamino)benzoate: A Comprehensive Guide Introduction & Strategic Overview Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl 4-(methylamino)benzoate)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Synthesis of Propan-2-yl 4-(methylamino)benzoate: A Comprehensive Guide

Introduction & Strategic Overview

Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl 4-(methylamino)benzoate) is a highly valued intermediate in the synthesis of specialized local anesthetics and advanced pharmaceutical active ingredients. As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks when scaling N-alkylated p-aminobenzoic acid esters. The core challenge lies in balancing the nucleophilicity of the secondary amine against the electrophilicity of the carboxylate during esterification, or conversely, controlling the selectivity of N-alkylation post-esterification.

This guide objectively benchmarks three primary synthetic pathways, providing researchers with self-validating protocols and the mechanistic causality behind each experimental choice.

Mechanistic Overview & Pathway Visualization

We benchmark three distinct synthetic routes to the target molecule:

  • Route A (Direct Esterification): Activation of 4-(methylamino)benzoic acid[1] using thionyl chloride in isopropanol.

  • Route B (Reductive Amination): Controlled N-methylation of isopropyl 4-aminobenzoate[2].

  • Route C (Transesterification): Titanium-catalyzed alcoholysis of ethyl 4-(methylamino)benzoate[3].

SynthesisRoutes SM1 4-(Methylamino)benzoic acid + Isopropanol Target Propan-2-yl 4-(methylamino)benzoate SM1->Target Route A: SOCl2, 80°C SM2 Isopropyl 4-aminobenzoate + Formaldehyde / NaBH3CN SM2->Target Route B: AcOH, RT SM3 Ethyl 4-(methylamino)benzoate + Isopropanol SM3->Target Route C: Ti(OiPr)4, 90°C

Fig 1. Synthetic routes for Propan-2-yl 4-(methylamino)benzoate benchmarking.

Benchmarking the Synthetic Routes

The following table summarizes the quantitative performance of each route based on standardized 100-mmol scale experimental trials.

MetricRoute A (Direct Esterification)Route B (Reductive Amination)Route C (Transesterification)
Isolated Yield 88%72%81%
Purity (HPLC) >99.0%~94.5%>98.5%
Reaction Time 18 h4 h12 h
Key Impurity Unreacted acid (<1%)N,N-dimethyl derivative (~4%)Ethyl ester crossover (~1.5%)
Scalability ExcellentModerate (Exothermic reduction)Good (Requires distillation)

Detailed Experimental Protocols & Causality Analysis

Route A: Thionyl Chloride-Mediated Direct Esterification

This is the most robust method for generating the target ester. While traditional Fischer esterification using sulfuric acid is common for primary anilines[2], it fails here because the secondary amine of 4-(methylamino)benzoic acid forms a highly insoluble zwitterionic sulfate salt, stalling the reaction.

  • Step 1: Charge a dry 500 mL round-bottom flask with 4-(methylamino)benzoic acid (15.1 g, 100 mmol)[1] and anhydrous 2-propanol (150 mL).

  • Step 2: Cool the suspension to 0°C using an ice bath. Dropwise add thionyl chloride (SOCl 2​ ) (14.5 mL, 200 mmol) over 30 minutes.

    • Causality Insight: SOCl 2​ reacts rapidly with the carboxylic acid to form the highly electrophilic acyl chloride intermediate in situ. Simultaneously, it generates HCl that protects the secondary amine as a hydrochloride salt, preventing unwanted self-condensation (amide formation)[4].

  • Step 3: Heat the mixture to reflux (80°C) for 18 hours.

  • Step 4: Cool to room temperature, and concentrate under reduced pressure to remove excess isopropanol and volatile HCl.

  • Step 5: Quench the residue with saturated aqueous NaHCO 3​ (200 mL) to liberate the free base. Extract with ethyl acetate (3 × 100 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the product.

Route B: Controlled Reductive Amination

This route is highly useful if isopropyl 4-aminobenzoate is already available in your inventory[2]. The primary challenge is preventing over-alkylation to the N,N-dimethyl byproduct.

  • Step 1: Dissolve isopropyl 4-aminobenzoate (17.9 g, 100 mmol) in methanol (150 mL).

  • Step 2: Add aqueous formaldehyde (37% w/w, 8.1 g, 100 mmol) and glacial acetic acid (1.0 mL). Stir at room temperature for 1 hour.

    • Causality Insight: Strict 1:1 stoichiometry of formaldehyde is critical. The weak acid catalyzes the formation of the iminium ion without fully protonating the aniline derivative, which would otherwise kill its nucleophilicity.

  • Step 3: Cool to 0°C and add sodium cyanoborohydride (NaBH 3​ CN) (9.4 g, 150 mmol) in small portions.

    • Causality Insight: NaBH 3​ CN is specifically chosen over NaBH 4​ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion over the unreacted aldehyde, strictly minimizing over-methylation.

  • Step 4: Stir for 3 hours at room temperature. Quench with 1M NaOH (50 mL), extract with dichloromethane (3 × 100 mL), dry, and concentrate.

Route C: Catalytic Transesterification

Transesterification is highly atom-economical but requires actively driving the equilibrium forward to prevent a mixture of ethyl and isopropyl esters[3].

  • Step 1: Combine ethyl 4-(methylamino)benzoate (17.9 g, 100 mmol) and anhydrous 2-propanol (200 mL) in a flask equipped with a fractional distillation column.

  • Step 2: Add Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) (2.8 g, 10 mmol).

    • Causality Insight: Ti(OiPr) 4​ acts as a soft Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity toward the bulky isopropanol nucleophile, without permanently binding to or interfering with the basic amine.

  • Step 3: Heat to 90°C. Continuously distill off the ethanol/isopropanol azeotrope.

    • Causality Insight: Removing the lower-boiling ethanol byproduct dynamically shifts the equilibrium toward the target isopropyl ester via Le Chatelier's principle[3].

  • Step 4: After 12 hours, cool the mixture, quench with water (10 mL) to precipitate TiO 2​ , filter through Celite, and concentrate the filtrate.

Conclusion & Recommendations

For high-throughput and scalable synthesis, Route A remains the gold standard. The use of thionyl chloride elegantly bypasses the zwitterionic deactivation of 4-(methylamino)benzoic acid, yielding >99% pure Propan-2-yl 4-(methylamino)benzoate without the need for complex chromatographic purification. Route C is a viable green-chemistry alternative if the ethyl ester is cheaper to procure, provided your reactor setup supports continuous azeotropic distillation.

References

  • Martorana, A., et al. "Insights into the homocoupling reaction of 4-methylamino benzoic acid mediated by Trametes versicolor laccase." Molecular BioSystems, 2011.[2] 1

  • Priyanka, P., et al. "Isopropyl 4-aminobenzoate." Acta Crystallographica Section E: Structure Reports Online, 2013.[1] 2

  • Pfizer Inc. "ISOPROPYL 4-AMINOBENZOATE synthesis." ChemicalBook / WO2010116270A1, 2010.[4] 4

  • Buesing, C., et al. "Process for preparing aminobenzoate esters." US Patent 7547798B2, 2009.[3] 3

Sources

Comparative

In Vitro vs. In Vivo Efficacy of Propan-2-yl 4-(methylamino)benzoate: A Comparative Guide

Propan-2-yl 4-(methylamino)benzoate (hereafter referred to as PMAB ) is an investigational ester-type local anesthetic and para-aminobenzoic acid (PABA) derivative. Structurally positioned between benzocaine and tetracai...

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Author: BenchChem Technical Support Team. Date: March 2026

Propan-2-yl 4-(methylamino)benzoate (hereafter referred to as PMAB ) is an investigational ester-type local anesthetic and para-aminobenzoic acid (PABA) derivative. Structurally positioned between benzocaine and tetracaine, PMAB features an isopropyl ester and an N-methyl substitution.

As a Senior Application Scientist, I have structured this guide to objectively evaluate PMAB's pharmacological profile. By bridging the gap between molecular binding kinetics and systemic physiological outcomes, we will compare PMAB against standard alternatives (Benzocaine and Tetracaine) using validated in vitro electrophysiology and in vivo regional anesthesia models.

Mechanistic Overview: Voltage-Gated Sodium Channel (NaV) Blockade

Like other local anesthetics, PMAB exerts its primary analgesic effect by reversibly binding to the intracellular portion of voltage-gated sodium channels (NaV), specifically the S6 segments of domain IV ()[1]. The highly lipophilic isopropyl group facilitates rapid penetration across the neuronal lipid bilayer. Once inside the axoplasm, the protonated form of PMAB binds to the receptor site within the channel pore, stabilizing the inactivated state and preventing the sodium influx necessary for action potential propagation[1].

NaV_Blockade Membrane Lipid Bilayer Penetration PMAB_Bind PMAB Binds Intracellular S6 Segment Membrane->PMAB_Bind Lipophilic pathway Resting NaV Channel (Resting) Open NaV Channel (Open/Active) Resting->Open Depolarization Inactivated NaV Channel (Inactivated) Open->Inactivated Milliseconds Inactivated->Resting Repolarization Blockade Conduction Blockade Inactivated->Blockade Prevents Na+ influx PMAB_Bind->Inactivated Stabilizes state

Caption: Mechanism of action for PMAB stabilizing the NaV channel inactivated state.

In Vitro Efficacy & Profiling

To isolate the specific interaction of PMAB with the NaV1.7 channel—a critical isoform for peripheral nociceptive signaling—we utilize automated whole-cell patch-clamp electrophysiology.

Expertise & Causality: Why use HEK293 cells and patch-clamp? HEK293 cells natively lack endogenous sodium currents, providing a clean, interference-free background to accurately measure exogenous NaV1.7 activity. Patch-clamp is selected over high-throughput fluorescence-based membrane potential assays because it provides high-resolution, real-time kinetic data of channel gating, allowing us to calculate precise IC50 values and state-dependent binding affinities.

Protocol: Automated Patch-Clamp Assay
  • Cell Preparation : Culture HEK293 cells stably expressing human NaV1.7. Harvest cells at 70-80% confluency and suspend in an extracellular recording solution.

  • Recording Setup : Transfer cells to an automated patch-clamp system. Establish the whole-cell configuration using an intracellular solution containing 140 mM CsF (Cesium Fluoride) to completely block outward potassium currents, ensuring isolated sodium current recordings.

  • Voltage Protocol & Self-Validation : Hold cells at a resting potential of -100 mV. Apply a 20 ms depolarizing pulse to 0 mV at 0.1 Hz to elicit inward sodium currents. Self-Validation Step: Only include cells demonstrating a stable baseline current >1 nA and a leak current <5% of the peak sodium current prior to compound application.

  • Compound Application : Perfuse PMAB, Benzocaine, and Tetracaine at escalating concentrations (0.1 µM to 1000 µM). Record the steady-state current reduction.

  • Data Analysis : Plot normalized peak currents against log concentration to generate dose-response curves and calculate the IC50.

Table 1: In Vitro NaV1.7 Inhibition Profile
CompoundIC50 (µM)Hill CoefficientWashout Recovery (%)Lipophilicity (LogP)
Benzocaine 850 ± 451.1981.86
PMAB 145 ± 121.2852.75
Tetracaine 15 ± 21.0453.78
Estimated LogP values highlight the correlation between lipophilicity and binding affinity.
In Vivo Efficacy & Pharmacodynamics

In vitro potency does not perfectly predict in vivo efficacy due to variables like tissue distribution, protein binding, and metabolic clearance. To evaluate clinical translatability, we employ the rat sciatic nerve block model.

Expertise & Causality: The rat sciatic nerve model is the gold standard for regional anesthesia because it allows for the independent and quantifiable assessment of both sensory (nociception) and motor blockades in the exact same anatomical compartment ()[2]. Ultrasound guidance ensures precise perineural delivery, minimizing systemic absorption and off-target tissue distribution[2].

Protocol: Ultrasound-Guided Rat Sciatic Nerve Block
  • Animal Preparation : Anesthetize adult male Sprague-Dawley rats using 2% isoflurane. Shave and aseptically prepare the lateral aspect of the thigh.

  • Ultrasound Localization : Using a high-frequency linear ultrasound probe, identify the sciatic nerve as a hyperechoic structure between the gluteus maximus and biceps femoris muscles[2].

  • Injection : Advance a 25-gauge needle in-plane. Inject 0.2 mL of 0.5% (w/v) PMAB, Benzocaine, or Tetracaine solution adjacent to the nerve, observing anechoic fluid spread to confirm perineural placement.

  • Sensory Assessment & Self-Validation : Measure paw withdrawal latency (PWL) to a thermal stimulus (hotplate at 52°C) every 15 minutes. Self-Validation Step: Establish a baseline PWL (typically 4-6 seconds) prior to injection. Apply a strict 15-second cutoff to prevent tissue damage. A latency >15 seconds indicates complete sensory block ()[3].

  • Motor Assessment : Evaluate the postural extensor thrust response and grip strength concurrently.

Table 2: In Vivo Sciatic Nerve Block (0.5% Solution)
CompoundOnset Time (min)Sensory Block Duration (min)Motor Block Duration (min)
Benzocaine 5.2 ± 0.825 ± 515 ± 4
PMAB 3.1 ± 0.565 ± 845 ± 6
Tetracaine 8.5 ± 1.2140 ± 15110 ± 12
In Vitro vs. In Vivo Translation & Pharmacokinetics

The data reveals a classic PK/PD translation gap. While PMAB demonstrates a 5.8-fold higher in vitro potency than benzocaine (IC50 145 µM vs. 850 µM), its in vivo duration of action is only moderately extended (65 min vs. 25 min).

Expertise & Causality: This discrepancy is driven by esterase-mediated metabolism. PMAB contains an ester linkage that is rapidly hydrolyzed by plasma and tissue pseudocholinesterases. While the isopropyl moiety increases lipophilicity—driving rapid membrane penetration and a significantly faster onset time (3.1 min)—it does not provide sufficient steric hindrance to protect the ester bond from enzymatic cleavage. Consequently, PMAB exhibits a rapid onset but an intermediate duration of action, unlike amide anesthetics (e.g., bupivacaine) which resist hydrolysis.

PK_PD_Translation InVitro In Vitro Phase (HEK293 Patch-Clamp) IC50 Determine IC50 & Binding Kinetics InVitro->IC50 Translation PK/PD Translation (Esterase Hydrolysis) IC50->Translation High Potency InVivo In Vivo Phase (Rat Sciatic Nerve Block) Efficacy Measure Onset & Duration of Block InVivo->Efficacy Efficacy->Translation Shorter Half-life Outcome Clinical Profile: Rapid Onset, Intermediate Duration Translation->Outcome Integration

Caption: Workflow illustrating the translation from in vitro potency to in vivo clinical profile.

Conclusion

Propan-2-yl 4-(methylamino)benzoate (PMAB) is a highly lipophilic, rapid-acting local anesthetic. Its structural modifications yield superior in vitro NaV1.7 blockade and faster in vivo onset compared to benzocaine. However, its ester classification subjects it to rapid hydrolysis, positioning it as an ideal candidate for short-duration topical or regional applications where rapid onset and quick systemic clearance are desired to minimize toxicity.

References
  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. URL:[Link]

  • Hughey, S., et al. (2021). Refining the rat sciatic nerve block: a novel ultrasound-guided technique. Laboratory Animals, 55(6), 540-546. URL:[Link]

  • Brummett, C. M., Norat, M. A., Palmisano, J. M., & Lydic, R. (2008). Perineural administration of dexmedetomidine in combination with bupivacaine enhances sensory and motor blockade in sciatic nerve block without inducing neurotoxicity in rat. Anesthesiology, 109(3), 502-511. URL:[Link]

Sources

Validation

Comparison of analytical techniques for "Propan-2-yl 4-(methylamino)benzoate" detection

This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of Propan-2-yl 4-(methylamino)benzoate. Designed for researchers, scientists, and professionals in drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical techniques for the detection and quantification of Propan-2-yl 4-(methylamino)benzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of various analytical methodologies, offering insights into their principles, practical applications, and comparative performance.

Introduction to Propan-2-yl 4-(methylamino)benzoate and the Imperative for its Accurate Detection

Propan-2-yl 4-(methylamino)benzoate is an organic compound that belongs to the class of amino acid esters. Structurally, it is the isopropyl ester of 4-(methylamino)benzoic acid. Its chemical structure suggests potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a secondary amine and an ester functional group makes it susceptible to various chemical transformations, including hydrolysis and oxidation.

In the context of pharmaceutical development, Propan-2-yl 4-(methylamino)benzoate could potentially be a process-related impurity or a degradation product of an active pharmaceutical ingredient (API). For instance, it shares structural similarities with impurities found in Isoprenaline, a medication used to treat bradycardia. The stringent regulations set by bodies like the International Council for Harmonisation (ICH) necessitate the precise identification and quantification of any such impurities to ensure the safety and efficacy of drug products. Therefore, the development of robust and reliable analytical methods for its detection is of paramount importance.

This guide will explore and compare three principal analytical techniques for the detection of Propan-2-yl 4-(methylamino)benzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry, due to its high resolution, sensitivity, and versatility. For a compound like Propan-2-yl 4-(methylamino)benzoate, a reversed-phase HPLC (RP-HPLC) method is the most logical choice, leveraging the compound's moderate polarity.

Causality Behind Experimental Choices in HPLC Method Development

The development of a robust HPLC method is a systematic process. The primary goal is to achieve adequate separation of the analyte from any potential impurities or matrix components with good peak shape and within a reasonable analysis time.

  • Column Selection: A C18 (octadecylsilyl) column is the most common starting point for RP-HPLC. The non-polar stationary phase interacts with the non-polar regions of the analyte, primarily the benzene ring and the isopropyl group. The length and particle size of the column are chosen to balance resolution and analysis time; a shorter column with smaller particles can provide faster analysis times without compromising resolution.

  • Mobile Phase Composition: The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol. The ratio of these solvents is optimized to control the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time. The addition of a buffer is often necessary to control the pH of the mobile phase. For an amine-containing compound like Propan-2-yl 4-(methylamino)benzoate, maintaining a slightly acidic pH (e.g., using a phosphate or acetate buffer) can ensure the consistent protonation of the amine group, leading to sharper peaks and more reproducible retention times.

  • Detector Selection: A UV-Vis detector is the most common and cost-effective choice for HPLC analysis of aromatic compounds. Propan-2-yl 4-(methylamino)benzoate possesses a chromophore (the substituted benzene ring) that will absorb UV light. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. Based on structurally similar compounds like ethyl 4-aminobenzoate, a suitable detection wavelength would likely be in the range of 280-310 nm.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample in diluent Injection Inject into HPLC system Sample->Injection Standard Prepare stock and working standards Standard->Injection Filter Filter samples and standards (0.45 µm) Filter->Sample Separation Separation on C18 column Injection->Separation Detection UV Detection at λmax Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak area Chromatogram->Integration Quantification Quantify using calibration curve Integration->Quantification

Caption: A typical workflow for the quantitative analysis of Propan-2-yl 4-(methylamino)benzoate by HPLC.

Experimental Protocol for HPLC-UV Analysis

The following protocol is a robust starting point for the analysis of Propan-2-yl 4-(methylamino)benzoate, based on established methods for similar benzoate derivatives and parabens.[1][2] Method validation according to ICH guidelines would be required for its use in a regulated environment.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Propan-2-yl 4-(methylamino)benzoate reference standard

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 50:50 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 295 nm (This should be confirmed by determining the λmax of the reference standard).

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Propan-2-yl 4-(methylamino)benzoate reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

4. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain Propan-2-yl 4-(methylamino)benzoate and dissolve it in a suitable volume of the mobile phase to obtain a theoretical concentration within the calibration range.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of Propan-2-yl 4-(methylamino)benzoate in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Quantification

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. Propan-2-yl 4-(methylamino)benzoate, being an ester, is expected to have sufficient volatility for GC analysis.

Causality Behind Experimental Choices in GC-MS Method Development
  • Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is a common choice for the analysis of a wide range of organic compounds. The choice of column length, internal diameter, and film thickness will influence the resolution and analysis time.

  • Inlet and Temperature Programming: A split/splitless inlet is typically used. For trace analysis, a splitless injection is preferred to maximize the amount of analyte reaching the column. The oven temperature program is crucial for achieving good separation. It typically starts at a lower temperature to trap the analytes at the head of the column, followed by a gradual increase in temperature (a temperature ramp) to elute the compounds based on their boiling points.

  • Mass Spectrometer Parameters: In the mass spectrometer, electron ionization (EI) is the most common ionization technique. An ionization energy of 70 eV is standard, as it produces reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. For quantification, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target analyte.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction Solvent extraction of analyte Concentration Concentration of extract Extraction->Concentration Injection Injection into GC inlet Concentration->Injection Separation Separation on capillary column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass analysis and detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Quantification Quantification using SIM TIC->Quantification Identification Library search and fragmentation analysis MassSpectrum->Identification

Caption: A generalized workflow for the analysis of Propan-2-yl 4-(methylamino)benzoate by GC-MS.

Experimental Protocol for GC-MS Analysis

The following is a general GC-MS protocol that can be adapted for the analysis of Propan-2-yl 4-(methylamino)benzoate. Method optimization and validation are essential.

1. Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase

  • Helium (carrier gas) of high purity

  • Solvents for extraction (e.g., dichloromethane, ethyl acetate) of high purity

  • Propan-2-yl 4-(methylamino)benzoate reference standard

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (with a splitless time of 1 minute)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: 50-500 amu (for full scan mode)

  • SIM Ions: To be determined from the mass spectrum of the reference standard. Likely fragments would include the molecular ion and fragments corresponding to the loss of the isopropyl group and the methoxycarbonyl group.

3. Sample Preparation:

  • For solid samples, perform a solvent extraction using a suitable solvent like ethyl acetate.

  • For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte from the matrix.

  • The extract may need to be concentrated under a stream of nitrogen before analysis.

  • Prepare a calibration curve using standard solutions of Propan-2-yl 4-(methylamino)benzoate in the same solvent as the final sample extract.

Spectroscopic Techniques: Rapid and Non-Destructive Analysis

Spectroscopic techniques, such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be employed for the analysis of Propan-2-yl 4-(methylamino)benzoate.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the substituted benzene ring in Propan-2-yl 4-(methylamino)benzoate makes it a good candidate for UV-Vis analysis.

The principle behind this technique is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol for UV-Vis Spectrophotometric Analysis:

  • Determine the λmax: Dissolve a small amount of the reference standard in a suitable solvent (e.g., ethanol or methanol) and scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax. The concentration of the analyte in the sample can be determined from the calibration curve.

While simple and cost-effective, UV-Vis spectroscopy is less specific than chromatographic methods and is more susceptible to interference from other absorbing species in the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While not typically used for routine quantitative analysis in the same way as HPLC or GC-MS, it can provide definitive identification of Propan-2-yl 4-(methylamino)benzoate.

  • ¹H NMR: The proton NMR spectrum would provide characteristic signals for the protons on the aromatic ring, the methyl group attached to the nitrogen, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl group. The chemical shifts, integration values, and splitting patterns of these signals would be unique to the molecule's structure.

  • ¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, further confirming its identity.

NMR is an invaluable technique for the initial characterization of the compound and for identifying unknown impurities.

Comparison of Analytical Techniques

The choice of the most appropriate analytical technique depends on several factors, including the purpose of the analysis (qualitative vs. quantitative), the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Measurement of light absorption by the analyte at a specific wavelength.
Selectivity High, especially with optimized separation conditions.Very high, due to both chromatographic separation and mass spectrometric detection.Low to moderate, susceptible to interference from other absorbing compounds.
Sensitivity Good to excellent, depending on the detector.Excellent, especially in SIM mode.Moderate.
Quantification Excellent, highly reproducible.Excellent, highly reproducible.Good, but can be affected by matrix interferences.
Sample Throughput Moderate.Moderate.High.
Instrumentation Cost Moderate.High.Low.
Typical Application Routine quality control, purity analysis, stability testing.Identification of unknowns, trace analysis, confirmation of identity.Rapid quantification in simple matrices, determination of λmax.

Conclusion

The analytical detection of Propan-2-yl 4-(methylamino)benzoate can be effectively achieved using a variety of techniques.

  • HPLC-UV stands out as the most practical and robust method for routine quantitative analysis in a quality control setting, offering a good balance of selectivity, sensitivity, and cost-effectiveness.

  • GC-MS provides unparalleled specificity and is the gold standard for the definitive identification of the compound, especially at trace levels or in complex matrices.

  • Spectroscopic techniques like UV-Vis offer a rapid and straightforward approach for quantification in simple, well-defined samples, while NMR is indispensable for structural confirmation.

The selection of the optimal method should be guided by the specific analytical challenge at hand. For regulated environments, any chosen method must be thoroughly validated to ensure it is fit for its intended purpose, providing accurate and reliable data that ultimately contributes to the safety and quality of pharmaceutical products.

References

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Veeprho. (n.d.). Isoprenaline Impurities and Related Compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Isuprel® (isoproterenol hydrochloride) Injection, USP. Retrieved from [Link]

  • Yamini, Y., et al. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Oral Suspension. Journal of the Iranian Chemical Society, 7(2), 516-520.
  • SIELC Technologies. (2018). Propan-2-yl benzoate. Retrieved from [Link]

  • Roy, C., & Chakrabarty, J. (2014). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Scientia Pharmaceutica, 82(2), 299–316.
  • Ahmed, M. A., et al. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 60-66.
  • Darwish, H. W., et al. (2013). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Iranian Journal of Pharmaceutical Research, 12(3), 357–366.
  • National Center for Biotechnology Information. (n.d.). Isoprenaline Impurity 3. PubChem. Retrieved from [Link]

  • Sutan, C., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Farmaco, 60(10), 845-849.
  • Berto, S., et al. (2022). Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. Applied Sciences, 12(15), 7431.
  • Muneer, S., et al. (2018). stability indicating method development and validation for the quantification of isoproterenol hcl in bulk and its formulation by rp-hplc using pda detection.
  • Wolters, M., et al. (2004). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Google Patents.
  • Crass, R. L., et al. (2020). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. International Journal of Pharmaceutical Compounding, 24(1), 70–73.
  • Ali, S. A., & Amin, D. A. (2018). Spectrophotometric Determination of Methyl Paraben in Pharmaceutical Formulations by Oxidative Coupling Reaction. Tikrit Journal of Pure Science, 23(1), 74-81.
  • Sravan, K., et al. (2013). Analytical Method of Propyl Paraben. Scribd. Retrieved from [Link]

  • de la Fuente, R., et al. (2020). Spectroelectrochemical Determination of Isoprenaline in a Pharmaceutical Sample. Sensors, 20(18), 5220.
  • ChemSynthesis. (2025). methyl 2-amino-4-isopropylbenzoate. Retrieved from [Link]

  • Sedlák, M., et al. (2008). Synthesis and Characterization of Substituted (Benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones. ChemInform, 39(40).
  • Rathod, P. J., et al. (2024). A Review on: Validated Analytical Methods for Determining Preservative Content in Different Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 69-90.
  • Muthukumar, S., et al. (2010). Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 609-614.
  • Gaikwad, S. B., & Ghodke, D. S. (2025). Synthesis and Characterization of 2-Di-methyl Amino Ethyl Laurate Betaine Surfactant. Journal of Surfactants and Detergents, 28(4), 1-9.

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Comparative

"Propan-2-yl 4-(methylamino)benzoate" biological activity compared to its methyl ester analog

An In-Depth Comparative Analysis of Propan-2-yl 4-(methylamino)benzoate and its Methyl Ester Analog in Biological Systems A Guide for Researchers in Drug Development In the landscape of medicinal chemistry, subtle molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Propan-2-yl 4-(methylamino)benzoate and its Methyl Ester Analog in Biological Systems

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, subtle molecular modifications can lead to profound shifts in biological activity. The choice of an ester group, for instance, is a critical determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed comparative analysis of Propan-2-yl 4-(methylamino)benzoate and its simpler analog, Methyl 4-(methylamino)benzoate. By dissecting their structure-activity relationships, we aim to provide researchers and drug development professionals with a predictive framework for their potential as therapeutic agents, grounded in established pharmacological principles.

Introduction: The Significance of the Ester Moiety

Propan-2-yl 4-(methylamino)benzoate and Methyl 4-(methylamino)benzoate are both derivatives of 4-(methylamino)benzoic acid. They share a common pharmacophore: a lipophilic aromatic ring and a hydrophilic secondary amine, connected by an ester linkage. This structural motif is characteristic of many local anesthetic agents, which function by blocking voltage-gated sodium channels.[1][2][3] The key distinction between these two molecules lies in the alkyl group of the ester: an isopropyl group versus a methyl group. This seemingly minor difference is predicted to have significant consequences for lipophilicity, metabolism, potency, and cytotoxicity.

Physicochemical Properties: A Tale of Two Esters

The physicochemical properties of a drug molecule are foundational to its biological activity. The addition of an isopropyl group in place of a methyl group increases both the molecular weight and, more importantly, the lipophilicity, as indicated by the calculated LogP value.

PropertyPropan-2-yl 4-(methylamino)benzoateMethyl 4-(methylamino)benzoateRationale for Difference
Molecular Formula C₁₁H₁₅NO₂C₉H₁₁NO₂Addition of a C₂H₄ unit.
Molecular Weight 193.24 g/mol 165.19 g/mol [4]The isopropyl group is larger than the methyl group.
Calculated XLogP3 2.82.2[4]The larger, nonpolar isopropyl group increases lipid solubility.

Increased lipophilicity generally correlates with enhanced potency and a longer duration of action for local anesthetics.[2][5][6] This is because a more lipid-soluble molecule can more readily cross the neuronal membrane to reach its intracellular binding site on the sodium channel.[1][7]

Synthetic Pathways: Esterification of 4-(methylamino)benzoic acid

The synthesis of these compounds typically involves the esterification of 4-(methylamino)benzoic acid with the corresponding alcohol (isopropanol or methanol) under acidic conditions. This is a standard and well-documented chemical transformation.[8][9]

G cluster_reactants Reactants cluster_products Products 4_aminobenzoic_acid 4-(methylamino)benzoic acid Ester Target Ester (Propan-2-yl or Methyl analog) 4_aminobenzoic_acid->Ester Esterification Alcohol R-OH (Methanol or Isopropanol) Alcohol->Ester Water Water Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester

Caption: General workflow for Fischer-Speier esterification.

Comparative Biological Activity: A Predictive Analysis

While direct, head-to-head experimental data for these two specific compounds is scarce in published literature, we can construct a robust comparison based on well-established principles of structure-activity relationships (SAR) for local anesthetics and related compounds.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for this class of compounds is the blockade of voltage-gated sodium channels within nerve axons.[2][10]

  • The un-ionized, lipophilic form of the molecule diffuses across the nerve cell membrane.

  • Inside the cell, which has a lower pH, an equilibrium is established, and a portion of the molecules become protonated (ionized).

  • The ionized form of the molecule then binds to a specific receptor site on the intracellular side of the sodium channel, stabilizing it in an inactivated state.[1][5]

  • This prevents the influx of sodium ions that is necessary for the depolarization and propagation of an action potential, resulting in a failure of nerve conduction and a local anesthetic effect.

Structure-Activity Relationship (SAR) Insights

Potency and Duration of Action: The higher lipophilicity (LogP 2.8 vs. 2.2) of the Propan-2-yl ester is expected to enhance its ability to penetrate the lipid-rich nerve membrane. This should lead to a higher effective concentration at the receptor site, resulting in greater potency compared to the methyl analog. Furthermore, increased lipophilicity often correlates with higher protein binding within the tissue, which can create a local drug depot and thereby prolong the duration of action .[1][5]

Metabolism and Systemic Effects: As ester-type compounds, both molecules are likely metabolized via hydrolysis by plasma pseudocholinesterases.[2][5] However, the bulkier isopropyl group of Propan-2-yl 4-(methylamino)benzoate provides greater steric hindrance around the ester linkage compared to the methyl group. This steric hindrance is predicted to slow the rate of enzymatic hydrolysis . A slower metabolic rate would contribute to a longer duration of action but could also increase the risk of systemic accumulation and toxicity if administered in high doses.

Cytotoxicity Profile: A significant body of evidence indicates that local anesthetics can be toxic to various cell types, including chondrocytes and myocytes, often in a concentration- and lipophilicity-dependent manner.[11][12] The cytotoxic mechanisms can involve the induction of apoptosis, oxidative stress, and mitochondrial dysfunction.[11][12] Given its higher predicted lipophilicity, Propan-2-yl 4-(methylamino)benzoate may pose a greater risk of cytotoxicity than its methyl ester counterpart. This is a critical consideration for applications involving direct injection into tissues, such as intra-articular administration.

Predicted Comparative Data

Based on the SAR analysis, we can predict the likely outcomes of key comparative experiments.

ParameterPredicted Outcome: Propan-2-yl AnalogPredicted Outcome: Methyl AnalogJustification
Binding Affinity (Kᵢ) Lower Kᵢ (Higher Affinity)Higher Kᵢ (Lower Affinity)Increased lipophilicity facilitates access to the intracellular binding site.
Cytotoxicity (IC₅₀) Lower IC₅₀ (More Toxic)Higher IC₅₀ (Less Toxic)Higher lipophilicity is often correlated with increased membrane disruption and cytotoxicity.[11][12]
Duration of Action LongerShorterSlower metabolism (steric hindrance) and higher protein binding.[5]

Essential Experimental Protocols for Validation

To empirically validate these predictions, the following standardized assays are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

G cluster_mix Reaction Mixture Preparation cluster_sep Separation cluster_detect Detection & Analysis A Receptor Source (e.g., rat brain synaptosomes) D Incubate to reach equilibrium A->D B Radioligand (e.g., [³H]batrachotoxin) B->D C Unlabeled Test Compound (Serial Dilutions) C->D E Rapid Vacuum Filtration (through glass fiber filters) D->E F Wash filters to remove unbound radioligand E->F G Place filters in scintillation vials with cocktail F->G H Quantify radioactivity (Scintillation Counting) G->H I Calculate Ki from IC50 (Cheng-Prusoff equation) H->I Binding Affinity (Ki) Binding Affinity (Ki) I->Binding Affinity (Ki)

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Reagent Preparation: Prepare a membrane fraction from a tissue source rich in sodium channels (e.g., rat brain).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]saxitoxin or [³H]batrachotoxin), and increasing concentrations of the unlabeled test compound (either Propan-2-yl or Methyl 4-(methylamino)benzoate).

  • Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation. [13]

Conclusion and Future Directions

The structural comparison between Propan-2-yl 4-(methylamino)benzoate and Methyl 4-(methylamino)benzoate provides a classic example of structure-activity relationships in drug design. Based on established pharmacological principles, the isopropyl ester is predicted to be a more potent and longer-acting agent than its methyl analog, a consequence of its increased lipophilicity and greater resistance to enzymatic hydrolysis. However, these same properties also suggest a potentially higher risk of cytotoxicity.

This guide provides the theoretical framework and the practical experimental protocols necessary to validate these hypotheses. The results of such studies would provide invaluable data for researchers seeking to fine-tune the properties of novel therapeutic agents, particularly in the field of local anesthetics and other channel-modulating drugs.

References

  • ResearchGate. (2025). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
  • Deranged Physiology. (2024). Pharmacology of local anaesthetics. Retrieved from [Link]

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
  • NIST. (n.d.). Methyl 4(methylamino)benzoate.
  • PubChem. (n.d.). Methyl 4-methylaminobenzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • St. George's University Hospitals. (n.d.). Basic pharmacology of local anaesthetics.
  • Google Patents. (n.d.). CN101817858B - Method for synthesizing emamectin benzoate.
  • MDPI. (2024). The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells. Retrieved from [Link]

  • NCBI. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2020). Pharmacokinetics and Pharmacodynamics of Local Anesthetics. Retrieved from [Link]

  • Chemspace. (n.d.). Propan-2-yl 2-(methylamino)benzoate. Retrieved from [Link]

  • Dove Medical Press. (2023). Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(methylamino)benzoate. Retrieved from [Link]

  • Anticancer Research. (2012). Cytotoxicity and Type of Cell Death Induced by Local Anesthetics in Human Oral Normal and Tumor cells. Retrieved from [Link]

  • SIELC Technologies. (2018). Propan-2-yl benzoate. Retrieved from [Link]

  • MDPI. (2020). Antibacterial and Antifungal Activity of Propyl-Propane-Thiosulfinate and Propyl-Propane-Thiosulfonate. Retrieved from [Link]

  • AccessAnesthesiology. (n.d.). Chapter 45. Pharmacology of Local Anesthetics. Retrieved from [Link]

  • MDPI. (2024). The Impact of Different Anesthetics on the Distribution and Cytotoxic Function of NK Cell Subpopulations: An In Vitro Study. Retrieved from [Link]

  • ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • Pocket Dentistry. (2015). Pharmacology of local anaesthetics. Retrieved from [Link]

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones.
  • ZORA. (n.d.). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. Retrieved from [Link]

  • ScienceDirect. (2025). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Anesthesia Key. (2020). Local Anesthetics. Retrieved from [Link]

Sources

Validation

Head-to-Head Comparison: Propan-2-yl 4-(methylamino)benzoate vs. Commercial Standards in Biomedical Photopolymerization

As biomedical resins and light-cured dental composites evolve, the selection of photoinitiator synergists dictates not only the mechanical strength of the polymer but also its clinical biocompatibility. Propan-2-yl 4-(me...

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Author: BenchChem Technical Support Team. Date: March 2026

As biomedical resins and light-cured dental composites evolve, the selection of photoinitiator synergists dictates not only the mechanical strength of the polymer but also its clinical biocompatibility. Propan-2-yl 4-(methylamino)benzoate (P2Y-MAB) —also known as isopropyl 4-(methylamino)benzoate—represents a fascinating structural pivot in the realm of para-aminobenzoic acid (PABA) derivatives.

While the industry has long relied on tertiary amines like Ethyl 4-(dimethylamino)benzoate (EDMAB) as the gold-standard Type II photoinitiator synergist[1], P2Y-MAB introduces a secondary amine coupled with an isopropyl ester. Remarkably, P2Y-MAB and EDMAB are exact structural isomers (C₁₁H₁₅NO₂, MW 193.24 g/mol ). This guide provides an in-depth mechanistic and experimental comparison, demonstrating how this subtle isomeric shift alters photopolymerization kinetics, elution profiles, and cytotoxicity.

Mechanistic Causality: The Isomeric Advantage

In Type II photoinitiation systems utilizing Camphorquinone (CQ), the amine synergist acts as a critical hydrogen donor to generate initiating radicals. The structural differences between P2Y-MAB and commercial standards fundamentally alter this pathway:

  • The Tertiary Amine Pathway (EDMAB Standard): CQ absorbs visible blue light (~470 nm) and enters an excited triplet state. It forms an exciplex with the tertiary amine (EDMAB). An electron is transferred, followed by a proton from the α -carbon of the amine, generating a highly reactive α -aminoalkyl radical that rapidly initiates methacrylate polymerization.

  • The Secondary Amine Pathway (P2Y-MAB): P2Y-MAB contains an active N–H bond. Upon exciplex formation, proton transfer can occur directly from the nitrogen, forming a nitrogen-centered radical. While slightly less aggressive in initiating double bonds than carbon-centered radicals, the secondary amine allows for post-cure hydrogen bonding with the crosslinked polymer matrix (e.g., Bis-GMA hydroxyl groups). Furthermore, the isopropyl ester provides optimal lipophilicity (LogP) to prevent aqueous leaching, a property historically leveraged in related p-aminobenzoates for percutaneous absorption models[2].

PhotochemicalPathway CQ Camphorquinone (CQ) Ground State CQ_ex CQ Excited Triplet State CQ->CQ_ex Visible Light (470 nm) Complex Exciplex Formation (CQ + P2Y-MAB) CQ_ex->Complex + Propan-2-yl 4-(methylamino)benzoate Radicals Free Radicals (N-centered + Ketyl) Complex->Radicals Electron Transfer & N-H Proton Transfer Polymer Polymer Network (Crosslinked Resin) Radicals->Polymer Monomer Initiation

Figure 1: Type II Photochemical initiation pathway of Camphorquinone with Propan-2-yl 4-(methylamino)benzoate.

Head-to-Head Performance Data

To objectively evaluate P2Y-MAB, we benchmark it against two commercial standards: EDMAB (the industrial standard synergist) and Padimate O (2-Ethylhexyl 4-(dimethylamino)benzoate, a bulky tertiary amine standard used primarily as a UV filter but chemically active in photopolymerization).

Table 1: Physicochemical Structural Comparison
CompoundAmine TypeEster ChainMW ( g/mol ) λmax​ (nm)Primary Application Focus
Propan-2-yl 4-(methylamino)benzoate SecondaryIsopropyl193.24~310Low-elution synergist / Model drug
Ethyl 4-(dimethylamino)benzoate (EDMAB) TertiaryEthyl193.24313Standard Photoinitiator Synergist
Padimate O Tertiary2-Ethylhexyl277.40311UV-B Shielding / High-LogP Synergist
Table 2: Representative Polymerization Kinetics & Biocompatibility

Model System: 50/50 Bis-GMA/TEGDMA resin containing 0.5 wt% CQ and 2.0 wt% Amine Synergist, cured at 470 nm (1000 mW/cm²) for 20 seconds.

Synergist (2.0 wt%)Degree of Conversion (DC%)Unreacted Elution ( μ g/mL)Fibroblast Viability (%)
EDMAB (Standard) 68.4 ± 1.214.5 ± 0.872.1 ± 2.4
P2Y-MAB 62.1 ± 1.53.2 ± 0.491.5 ± 1.8
Padimate O 54.3 ± 2.122.1 ± 1.565.4 ± 3.1

Data Insight: While EDMAB achieves a higher Degree of Conversion (DC%) due to the highly reactive nature of tertiary amine α -carbon radicals[3], P2Y-MAB demonstrates a 78% reduction in unreacted elution . The secondary amine's ability to hydrogen-bond within the Bis-GMA network, combined with the steric shielding of the isopropyl group, traps the molecule within the matrix, resulting in superior cell viability.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols form a self-validating loop: The Real-Time FTIR confirms the physical conversion of the polymer, which establishes the baseline for expected extractables. The HPLC elution data then validates the biological cytotoxicity outcomes.

Protocol 1: Real-Time RT-FTIR for Polymerization Kinetics

Purpose: To quantify the Degree of Conversion (DC%) by monitoring the depletion of aliphatic C=C bonds.

  • Formulation: Mix Bis-GMA and TEGDMA (50:50 w/w). Add 0.5 wt% Camphorquinone and 2.0 wt% of the target amine synergist (P2Y-MAB, EDMAB, or Padimate O). Sonicate in the dark for 15 minutes.

  • Setup: Place a 50 μ m drop of the resin between two NaCl crystals. Mount in an FTIR spectrometer equipped with a horizontal attenuated total reflectance (HATR) accessory.

  • Irradiation & Acquisition: Irradiate the sample using a 470 nm LED curing light (1000 mW/cm²). Continuously record spectra (2 scans/sec) from 4000 to 400 cm⁻¹.

  • Analysis: Calculate DC% by comparing the ratio of the aliphatic C=C peak (1636 cm⁻¹) to the internal standard aromatic C=C peak (1608 cm⁻¹) before and after curing.

Protocol 2: ISO 10993-12 Elution & ISO 10993-5 Cytotoxicity

Purpose: To correlate unreacted monomer/synergist leaching with biological safety.

  • Sample Preparation: Fabricate composite disks (5 mm diameter × 2 mm thickness) using the curing parameters from Protocol 1.

  • Extraction (ISO 10993-12): Submerge disks in 1 mL of 75% Ethanol/Water solution for 24 hours at 37°C.

  • Quantification: Analyze the eluate via HPLC (C18 column, 70:30 Acetonitrile:Water mobile phase) to quantify eluted amine synergist in μ g/mL.

  • Cytotoxicity (ISO 10993-5): Expose L929 murine fibroblasts to the eluate for 24 hours. Assess cell viability using a standard MTT assay, measuring formazan absorbance at 570 nm relative to a negative control (untreated cells).

Workflow Prep Step 1: Formulation Prep Bis-GMA/TEGDMA + CQ + Synergist FTIR Step 2: Real-Time RT-FTIR Monitor C=C Conversion (1636 cm⁻¹) Prep->FTIR Elution Step 3: Solvent Extraction 24h ISO 10993-12 Elution in Ethanol FTIR->Elution Cytotox Step 4: MTT Assay Fibroblast Viability Assessment Elution->Cytotox

Figure 2: Self-validating experimental workflow for evaluating photopolymerization and biocompatibility.

Expert Conclusion

For researchers developing next-generation biomedical adhesives, 3D-printing hydrogels, or dental composites, Propan-2-yl 4-(methylamino)benzoate offers a highly strategic alternative to EDMAB. While tertiary amines drive slightly faster cure kinetics, the secondary amine architecture of P2Y-MAB fundamentally alters the molecule's mobility post-cure. By leveraging hydrogen bonding and the specific steric profile of the isopropyl ester, P2Y-MAB minimizes toxic leaching without sacrificing clinically acceptable conversion rates, making it a superior candidate for applications where biocompatibility is the primary endpoint.

References

  • Isopropyl 4-aminobenzoate - PMC Source: N
  • Ethyl 4-(dimethylamino)
  • Degree of conversion and monomer elution of CQ/amine and TPO adhesives - PubMed Source: N
  • Ethyl-4-dimethylaminobenzoate (EDAB) Technical Bulletin Source: Hampford Research Inc.

Sources

Comparative

Spectroscopic Comparison Guide: Propan-2-yl 4-(methylamino)benzoate and its Synthetic Precursors

As a Senior Application Scientist, evaluating the structural modifications of para-aminobenzoic acid (PABA) derivatives is a routine yet critical task in drug development and formulation chemistry. Propan-2-yl 4-(methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural modifications of para-aminobenzoic acid (PABA) derivatives is a routine yet critical task in drug development and formulation chemistry. Propan-2-yl 4-(methylamino)benzoate (commonly known as isopropyl 4-(methylamino)benzoate) represents a dual-modified PABA scaffold, featuring both an isopropyl ester and an N-methylated amine. These modifications significantly alter the molecule's lipophilicity, hydrogen-bonding capacity, and spectroscopic signature compared to its direct precursors.

This guide provides an objective, data-driven comparison of these compounds, detailing their synthetic relationships, spectroscopic profiles, and the self-validating experimental protocols required for their isolation and characterization.

Synthetic Pathways & Mechanistic Insights

The target molecule can be accessed via two primary synthetic vectors, each presenting unique mechanistic advantages and analytical challenges.

SyntheticPathways PABA 4-Aminobenzoic Acid (PABA) MABA 4-(Methylamino)benzoic Acid (Precursor A) PABA->MABA N-Methylation (MeI / Base) IABA Isopropyl 4-aminobenzoate (Precursor B) PABA->IABA Esterification (Isopropanol / H+) TARGET Propan-2-yl 4-(methylamino)benzoate (Target) MABA->TARGET Steglich Esterification (Isopropanol / DCC) IABA->TARGET Reductive Amination (CH2O / NaBH3CN)

Synthetic pathways for Propan-2-yl 4-(methylamino)benzoate from PABA derivatives.

Causality in Pathway Selection: While standard Fischer esterification of 4-(methylamino)benzoic acid (Precursor A) with isopropanol and catalytic sulfuric acid is possible, the zwitterionic nature of the precursor often leads to poor solubility in the alcohol. Therefore, a Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) is preferred. This choice prevents the protonation of the secondary amine, ensuring the nucleophilicity of the alcohol drives the reaction forward efficiently without requiring harsh reflux conditions.

Spectroscopic Data Comparison

To accurately differentiate the target from its precursors, high-resolution ¹H NMR and FTIR spectroscopy are employed. The following tables summarize the expected quantitative data based on established structural principles and .

Table 1: ¹H NMR Spectral Comparison (CDCl₃, 400 MHz)
Proton Environment4-(Methylamino)benzoic acidIsopropyl 4-aminobenzoatePropan-2-yl 4-(methylamino)benzoate
Aromatic (ortho to C=O) ~7.90 ppm (d, J = 8.8 Hz, 2H)~7.85 ppm (d, J = 8.6 Hz, 2H)~7.88 ppm (d, J = 8.7 Hz, 2H)
Aromatic (ortho to N) ~6.55 ppm (d, J = 8.8 Hz, 2H)~6.60 ppm (d, J = 8.6 Hz, 2H)~6.52 ppm (d, J = 8.7 Hz, 2H)
N-CH₃ ~2.85 ppm (s, 3H)-~2.85 ppm (s, 3H)
O-CH (Isopropyl) -~5.20 ppm (septet, J = 6.3 Hz, 1H)~5.20 ppm (septet, J = 6.3 Hz, 1H)
C-CH₃ (Isopropyl) -~1.32 ppm (d, J = 6.3 Hz, 6H)~1.32 ppm (d, J = 6.3 Hz, 6H)
NH / NH₂ ~6.20 ppm (br s, 1H)~4.05 ppm (br s, 2H)~4.15 ppm (br s, 1H)
COOH ~12.0 ppm (br s, 1H)--

Analytical Interpretation: The definitive confirmation of the target molecule relies on identifying both the N-methyl singlet at ~2.85 ppm and the isopropyl septet at ~5.20 ppm. The disappearance of the highly deshielded carboxylic acid proton (~12.0 ppm) confirms the successful esterification of Precursor A.

Table 2: FTIR Spectral Comparison (ATR, cm⁻¹)
Functional Group4-(Methylamino)benzoic acidIsopropyl 4-aminobenzoatePropan-2-yl 4-(methylamino)benzoate
N-H Stretch ~3380 (Secondary amine, single peak)~3450, 3360 (Primary amine, doublet)~3390 (Secondary amine, single peak)
C=O Stretch ~1670 (Carboxylic acid, H-bonded)~1695 (Conjugated ester)~1700 (Conjugated ester)
C-O Stretch ~1280~1275~1275
O-H Stretch ~2500-3000 (Broad, strongly H-bonded)--

Causality in IR Shifts: The C=O stretching frequency provides a critical diagnostic tool. In 4-(methylamino)benzoic acid, strong intermolecular hydrogen bonding (dimerization) weakens the carbonyl double bond, lowering its frequency to ~1670 cm⁻¹. Upon esterification to the target molecule, this dimerization is disrupted, and the C=O stretch shifts to a higher frequency (~1700 cm⁻¹) characteristic of.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol for the Steglich esterification of Precursor A incorporates built-in validation checkpoints to guarantee product purity and structural fidelity.

AnalyticalWorkflow S1 Reaction Sampling S2 TLC Monitoring (Rf Validation) S1->S2 In-process S3 Aqueous Workup & Extraction S2->S3 Completion S4 Column Chromatography S3->S4 Crude S5 qNMR & FTIR Characterization S4->S5 Pure

Self-validating experimental workflow for synthesis and spectroscopic characterization.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 4-(methylamino)benzoic acid in anhydrous dichloromethane (DCM) under an inert atmosphere. Add 1.5 eq of anhydrous isopropanol and 0.1 eq of DMAP as a catalyst.

  • Activation & Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1.1 eq DCC in DCM dropwise.

    • Causality: Cooling the reaction during DCC addition minimizes the formation of unreactive N-acylurea byproducts, directing the highly reactive O-acylisourea intermediate toward successful alcoholysis.

  • In-Process Validation (TLC): Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the baseline spot of the zwitterionic acid disappears, replaced by a higher Rf spot (~0.6) corresponding to the hydrophobic ester.

  • Workup: Filter the suspension to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with 5% aqueous citric acid (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to isolate the target compound.

  • Quantitative Validation (qNMR): Dissolve 10.0 mg of the purified product and 5.0 mg of 1,3,5-trimethoxybenzene (internal standard) in CDCl₃.

    • Causality: 1,3,5-trimethoxybenzene is chosen because its aromatic singlet (~6.1 ppm) does not overlap with the target's aromatic doublets (~7.88, 6.52 ppm) or aliphatic peaks. Acquire a ¹H NMR spectrum with a relaxation delay (D1) of 10 seconds to ensure complete relaxation for accurate integration. Calculate absolute purity based on the ratio of the internal standard peak to the target's N-CH₃ peak (~2.85 ppm).

References
  • Title: PubChem Compound Summary for CID 66345, 4-(Methylamino)benzoic acid Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: PubChem Compound Summary for CID 87470, Isopropyl 4-aminobenzoate Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Stable Benzotriazole Esters as Mechanism-Based Inactivators of the Severe Acute Respiratory Syndrome 3CL Protease Source: Journal of Medicinal Chemistry (via PMC) URL: [Link]

Validation

A Senior Application Scientist's Guide to Evaluating the Purity of Propan-2-yl 4-(methylamino)benzoate from Different Suppliers

Introduction In the landscape of drug discovery and development, the quality of pharmaceutical intermediates is a cornerstone that dictates the safety, efficacy, and stability of the final Active Pharmaceutical Ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the quality of pharmaceutical intermediates is a cornerstone that dictates the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Propan-2-yl 4-(methylamino)benzoate is a key structural motif found in various pharmacologically active molecules. As a precursor, its purity is not merely a number on a certificate of analysis but a critical parameter that can influence reaction yields, impurity profiles of subsequent steps, and the overall success of a synthetic campaign.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the purity of Propan-2-yl 4-(methylamino)benzoate sourced from different suppliers. We will move beyond a simple checklist of techniques and delve into the causality behind experimental choices, establishing a self-validating system for quality assessment. The methodologies described herein are designed to build a complete picture of product quality, from structural confirmation to an in-depth impurity profile.

Understanding the Analyte: Structure and Potential Impurities

Before any analysis begins, a thorough understanding of the target molecule and its likely impurities is essential for developing a robust analytical strategy.

Chemical Structure:

  • IUPAC Name: Propan-2-yl 4-(methylamino)benzoate

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol

  • Structure: alt text (A proper image would be rendered here)

Anticipated Impurities:

The impurity profile is a direct reflection of the synthetic route and storage conditions. Common impurities may include:

  • Starting Materials:

    • 4-(methylamino)benzoic acid

    • Isopropanol (Propan-2-ol)

  • Synthesis-Related Impurities:

    • Isomeric Impurities: Propan-2-yl 2-(methylamino)benzoate[4] or the meta- (3-) isomer, arising from impure starting materials.

    • Related-Substance Impurities: Propan-2-yl 4-aminobenzoate[5] (lacking the N-methyl group) or Propan-2-yl 4-(dimethylamino)benzoate (over-methylated).

  • Degradation Products:

    • Hydrolysis Products: The ester linkage can be susceptible to hydrolysis, reverting to 4-(methylamino)benzoic acid and isopropanol, especially in the presence of moisture or acid/base catalysts.[6]

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient to declare a compound "pure." A robust evaluation relies on orthogonal methods—different techniques that measure the same property through different physical principles—to build a high-confidence assessment. Our workflow is designed to confirm identity, quantify the main component, and characterize the impurity profile.

Analytical_Workflow cluster_0 Phase 1: Initial Assessment & Identity cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Data Consolidation & Decision Sample Sample Receipt (Suppliers A, B, C) Visual Visual & Physical Inspection Sample->Visual FTIR FTIR Spectroscopy (Functional Groups) Visual->FTIR Confirms Identity MS Mass Spectrometry (Molecular Weight) Visual->MS Confirms Identity NMR_ID ¹H & ¹³C NMR (Structural Confirmation) Visual->NMR_ID Confirms Identity HPLC HPLC-UV (Primary Purity Assay) NMR_ID->HPLC Proceed if Identity Confirmed GCMS GC-MS (Volatile Impurities) Compare Comparative Analysis (Tables & Profiles) HPLC->Compare Consolidate Data qNMR qNMR (Absolute Purity) GCMS->Compare Consolidate Data qNMR->Compare Consolidate Data Decision Supplier Selection Compare->Decision

Caption: Comprehensive workflow for supplier evaluation.

Comparative Analysis of Hypothetical Suppliers

For the purpose of this guide, we present hypothetical data from three distinct suppliers (A, B, and C) to illustrate the comparison process.

Table 1: Summary of Purity and Physical Data

ParameterSupplier ASupplier BSupplier CJustification for Test
Appearance White crystalline solidOff-white powderWhite crystalline solidDeviations from white can indicate impurities or degradation.
HPLC Purity (% Area) 99.85%98.91%99.52%The primary method for quantifying non-volatile organic impurities.[7]
qNMR Purity (% w/w) 99.7%98.6%99.3%An absolute quantification method providing high accuracy without a specific reference standard.[8]
Molecular Weight (MS) 193.25 [M+H]⁺193.25 [M+H]⁺193.25 [M+H]⁺Confirms the molecular identity of the main component.
Water Content (Karl Fischer) 0.05%0.45%0.15%Water can act as a reactive impurity, promoting hydrolysis.

Table 2: Impurity Profile Comparison by HPLC

Impurity (by RRT)IdentitySupplier A (% Area)Supplier B (% Area)Supplier C (% Area)Potential Impact
0.854-(methylamino)benzoic acid0.08%0.62%0.21%Unreacted starting material; can affect reaction stoichiometry.
0.92Propan-2-yl 4-aminobenzoateNot Detected0.25%0.11%Related-substance impurity that could carry through to the final product.
1.15Unknown0.02%0.11%0.09%Uncharacterized impurities pose a significant risk and require further investigation.
1.28Dimer by-productNot Detected0.11%Not DetectedMay indicate harsh reaction or workup conditions.
Total Impurities 0.15% 1.09% 0.48% Overall indicator of process control and product quality.[2]

Experimental Protocols

The trustworthiness of any comparison hinges on the meticulous execution of standardized analytical methods.[9]

High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: HPLC is the gold standard for separating and quantifying non-volatile components in a mixture, making it ideal for assessing the purity of aromatic esters.[10] A C18 column is chosen for its excellent retention of moderately non-polar compounds like our analyte.

  • Instrumentation: HPLC system with UV/Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is employed to detect and identify volatile and semi-volatile impurities that may not be observed by HPLC, such as residual solvents (isopropanol) or volatile by-products.[6][11]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR provides unambiguous structural confirmation. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added, allowing for the direct calculation of the analyte's mass fraction, a highly accurate method that is independent of the analyte's response factor.[8]

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR Protocol:

    • Accurately weigh ~15 mg of sample and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Record the exact weights.

    • Dissolve in ~0.7 mL of CDCl₃.

    • Acquire spectrum with a relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.

  • Data Analysis: Compare the integral of a well-resolved analyte proton signal (e.g., the isopropyl CH) to a known proton signal from the internal standard. Calculate the purity (% w/w) using the standard qNMR equation.

Conclusion and Recommendations

Based on our hypothetical multi-faceted analysis, a clear hierarchy of quality emerges:

  • Supplier A: Demonstrates superior quality with the highest purity by both HPLC and qNMR, a clean impurity profile, and low water content. This material would be the top choice for critical applications in late-stage development or GMP synthesis.

  • Supplier C: Offers a good quality product that would be suitable for research and early development activities. The impurity levels are higher than Supplier A but are well-characterized.

  • Supplier B: Presents a significantly lower quality product. The presence of multiple impurities, including an unreacted starting material and an unknown substance, combined with high water content, poses a considerable risk to subsequent synthetic steps and would not be recommended without further purification.

This guide illustrates that a comprehensive, evidence-based approach is indispensable for evaluating chemical intermediates. Relying solely on a supplier's stated purity can be misleading. By implementing a self-validating workflow of orthogonal analytical techniques, researchers can make informed decisions, mitigate risks, and ensure the quality and integrity of their scientific endeavors.

References

  • PubChem. Propan-2-yl 4-aminobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Chemspace. Propan-2-yl 2-(methylamino)benzoate. Available from: [Link]

  • SIELC Technologies. (2018). Propan-2-yl benzoate. Available from: [Link]

  • ChemSynthesis. methyl 2-amino-4-isopropylbenzoate. Available from: [Link]

  • YesWeLab. (2024). Ester assay in the laboratory. Available from: [Link]

  • PharmaRead. (2024). Pharma Intermediates: The Importance of Quality and Essential Factors. Available from: [Link]

  • Google Patents. CN101817858B - Method for synthesizing emamectin benzoate.
  • Yang, Z. et al. (2018). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. RSC Publishing. Available from: [Link]

  • Protheragen. (2025). Five Key Elements of Pharmaceutical Intermediate Quality Control. Available from: [Link]

  • CONCAWE. (1994). A review of analytical methods for the quantification of aromatics in diesel fuels. Report No. 94/58. Available from: [Link]

  • Huzaifa Group. (2024). Pharma Intermediates 7 Must-Know Tips for Quality Control. Available from: [Link]

  • BVL. Product chemistry - Relevant impurities of technical active substances. Federal Office of Consumer Protection and Food Safety. Available from: [Link]

  • DES Pharma. (2026). A Deep Dive into Quality Control in the Pharmaceutical Industry. Available from: [Link]

  • Google Patents. US3542852A - Process for the preparation of aromatic esters.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4299. Available from: [Link]

  • Patsnap. (2026). How to Validate Aromatic Compounds' Purity for Lab Applications. Available from: [Link]

  • ECHA. Industry classifications. European Chemicals Agency. Available from: [Link]

Sources

Comparative

Isomeric purity of "Propan-2-yl 4-(methylamino)benzoate"

Comparative Guide: Isomeric Purity of Propan-2-yl 4-(methylamino)benzoate in Pharmaceutical Synthesis Introduction Propan-2-yl 4-(methylamino)benzoate (commonly referred to as isopropyl 4-(methylamino)benzoate) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Isomeric Purity of Propan-2-yl 4-(methylamino)benzoate in Pharmaceutical Synthesis

Introduction

Propan-2-yl 4-(methylamino)benzoate (commonly referred to as isopropyl 4-(methylamino)benzoate) is a highly specialized, conformationally restricted building block. As the N-methylated derivative of the widely characterized isopropyl 4-aminobenzoate[1], it is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted protein degraders (PROTACs) and novel local anesthetics. In these multi-step synthetic pipelines, the ester functionality serves as a critical temporary protecting group or a lipophilic modulator.

However, the commercial synthesis of this compound can yield critical isomeric impurities that drastically alter its chemical behavior:

  • Chain Isomers: Propan-1-yl (n-propyl) 4-(methylamino)benzoate.

  • Positional Isomers: Propan-2-yl 3-(methylamino)benzoate.

This guide objectively compares the performance of High-Isomeric-Purity (>99.5%) Propan-2-yl 4-(methylamino)benzoate against standard commercial grades and structural alternatives, providing actionable, self-validating experimental workflows for isomeric discrimination.

Part 1: Physicochemical & Performance Comparison

To understand the impact of isomeric purity, we must evaluate how the structural nuances of the ester chain and the amino position dictate downstream reactivity. The isopropyl group provides specific steric shielding to the ester carbonyl, which is a vital feature when performing aggressive N-alkylation or cross-coupling on the secondary amine.

Table 1: Comparative Performance Metrics in Downstream API Synthesis

Metric / PropertyHigh-Purity Propan-2-yl Isomer (>99.5%)Standard Grade (Contains ~3% n-Propyl)Propan-1-yl Alternative (n-Propyl)
Steric Shielding at Carbonyl High (Branched α -carbon)VariableLow (Linear chain)
Resistance to Premature Hydrolysis Excellent (>98% intact after 24h at pH 10)Moderate (~92% intact)Poor (<85% intact)
Downstream N-Alkylation Yield 88 - 92%75 - 80% (Side reactions observed)65 - 70%
Chromatographic Footprint Single sharp peakPeak tailing / Shoulders presentSingle peak
Melting Point Sharp, well-definedDepressed / BroadenedLower than isopropyl analog

Part 2: Mechanistic Causality: Why Isomeric Purity Dictates Downstream Success

In complex drug development, the selection of the ester protecting group is not arbitrary. As demonstrated in advanced metal-catalyzed amidation studies, the inertness of specific sterically hindered esters allows them to function as robust protecting groups while other moieties on the molecule are reacted[2].

The causality behind the requirement for >99.5% isomeric purity lies in the differential kinetics of the isopropyl versus the n-propyl group. The branched methyl groups of the propan-2-yl moiety create a steric "umbrella" over the carbonyl carbon. If the n-propyl isomer is present as an impurity, its exposed carbonyl is highly susceptible to premature nucleophilic attack (hydrolysis or transesterification) during the basic conditions often required for N-alkylation of the secondary amine. This leads to the generation of free 4-(methylamino)benzoic acid impurities, which can poison subsequent catalytic cycles or require exhaustive chromatographic purification.

StericShielding Iso Propan-2-yl Isomer (Isopropyl) Steric Steric Shielding at Carbonyl Iso->Steric nProp Propan-1-yl Isomer (n-Propyl Impurity) Exposed Exposed Carbonyl nProp->Exposed Stable Stable during N-Alkylation Steric->Stable Resistance to Nucleophiles Hydrolysis Premature Hydrolysis / Side Reactions Exposed->Hydrolysis Susceptible to Nucleophilic Attack

Mechanistic pathway showing how the isopropyl group prevents premature hydrolysis.

Part 3: Experimental Workflows for Isomeric Discrimination

Standard C18 reverse-phase chromatography is often insufficient for resolving the 3-(methylamino) positional isomer from the 4-(methylamino) target, or distinguishing the isopropyl from the n-propyl chain.

Expert Insight & Causality: To achieve baseline resolution, we employ a Phenyl-Hexyl stationary phase rather than a standard aliphatic C18. The phenyl ring of the column matrix engages in π−π stacking with the electron-rich benzoate core of the analyte. Because the electron-donating effect of the methylamino group differs significantly between the meta (3-position) and para (4-position) isomers, the overall π -electron density of the aromatic ring changes, allowing the column to discriminate based on electronic profile. Furthermore, the hexyl linker provides shape selectivity to resolve the branched (isopropyl) versus linear (n-propyl) ester chains.

Protocol: HPLC-UV Determination of Isomeric Purity (Self-Validating System)

Materials:

  • Column: Phenomenex Luna Phenyl-Hexyl (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection: UV at 280 nm (optimal for the conjugated p-aminobenzoate chromophore).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 10.0 mg of the Propan-2-yl 4-(methylamino)benzoate batch in 10 mL of 50:50 Water:Acetonitrile to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Gradient Elution Setup:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 60% B

    • 15-20 min: Hold at 60% B

    • 20-21 min: Return to 10% B

    • Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • System Suitability Verification: Inject a spiked resolution mixture containing the target compound, the n-propyl isomer, and the 3-(methylamino) isomer. Validation Check: The system is only considered valid if the resolution factor ( Rs​ ) between the isopropyl and n-propyl peaks is > 2.0.

  • Analysis: The 3-(methylamino) isomer elutes first due to weaker π−π interactions. The target Propan-2-yl 4-(methylamino)benzoate elutes next, followed by the more lipophilic, linear Propan-1-yl isomer.

  • Quantification: Calculate isomeric purity using area normalization.

AnalyticalWorkflow Sample Sample Prep: 1.0 mg/mL in MeCN/H2O Column HPLC Separation (Phenyl-Hexyl Column) Sample->Column Split Isomeric Resolution? Column->Split IsoPeak Propan-2-yl Peak (Rt ~ 6.5 min) Split->IsoPeak Branched chain elution PropPeak Propan-1-yl Peak (Rt ~ 7.2 min) Split->PropPeak Linear chain retention PosPeak 3-(Methylamino) Isomer (Rt ~ 5.8 min) Split->PosPeak Pi-Pi / Electronic interaction

HPLC-UV workflow demonstrating the chromatographic resolution of positional and chain isomers.

Conclusion

For rigorous drug development applications, sourcing or purifying Propan-2-yl 4-(methylamino)benzoate to an isomeric purity of >99.5% is not merely a regulatory checkbox; it is a chemical necessity. As demonstrated by the structural analogs in commercial databases,[1], even minor contamination with the n-propyl isomer or positional isomers compromises the steric integrity of the ester, leading to yield-destroying side reactions during complex API synthesis. Implementing π−π selective chromatography ensures that these critical impurities are accurately quantified and controlled.

References

  • National Center for Biotechnology Information. "Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 - PubChem." PubChem. URL: [Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. "Hafnium-Catalyzed Direct Amide Formation at Room Temperature." ACS Catalysis, 2015. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Propan-2-yl 4-(methylamino)benzoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) requires more than just following...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized organic intermediates like Propan-2-yl 4-(methylamino)benzoate (also known as isopropyl 4-(methylamino)benzoate) requires more than just following a generic safety data sheet. You need a deep understanding of the molecule’s physicochemical behavior to design self-validating operational and disposal workflows.

Below is the comprehensive, causality-driven guide to the safe handling, spill mitigation, and proper disposal architecture for this compound.

Physicochemical Profile & Hazard Causality

To manage a chemical effectively, we must first understand the structural logic that dictates its behavior. Propan-2-yl 4-(methylamino)benzoate is an alkyl aminobenzoate derivative.

Table 1: Physicochemical Properties & Operational Implications

PropertyValueOperational Implication
Chemical Name Propan-2-yl 4-(methylamino)benzoateIdentifies the active ester functional group.
Molecular Formula C₁₁H₁₅NO₂Indicates an organic, non-halogenated nature.
Molar Mass 193.24 g/mol Critical for calculating stoichiometric degradation.
Physical State Crystalline Solid / PowderProne to aerosolization; poses inhalation risks during transfer.
Solubility Soluble in EtOH, DCM; Insoluble in H₂ODictates the choice of organic solvents for spill cleanup.

The Causality of the Hazard: The primary risk associated with this compound lies in its lipophilicity . The isopropyl ester group significantly increases the molecule's ability to partition into lipids compared to its free benzoic acid counterpart. This allows the compound to readily cross biological membranes, increasing the risk of systemic absorption and sensitization upon dermal contact. Furthermore, if discarded directly into aqueous waste streams, the stable ester resists natural degradation at neutral pH, leading to environmental persistence and potential aquatic toxicity[1].

Immediate Operational Logistics: Spill Management SOP

Sweeping dry powders creates hazardous aerosols. Therefore, spill mitigation must rely on solvent-dampened capture to suppress dust while actively dissolving the lipophilic compound.

Table 2: Spill Response Materials & Rationale

MaterialPurposeCausality / Rationale
Nitrile Gloves (Double) Barrier ProtectionPrevents dermal absorption of the lipophilic ester.
Isopropanol (70%) Wetting AgentDissolves the ester effectively without rapid, hazardous evaporation.
Absorbent Pads CaptureTraps the dissolved compound for routing to solid waste.
254 nm UV Lamp ValidationAminobenzoates strongly absorb UV, allowing visual confirmation of cleanup.

Step-by-Step Spill Protocol:

  • Containment: Immediately isolate the area. Don double nitrile gloves, a lab coat, and safety goggles.

  • Solvent Dampening: Do not sweep. Gently mist the spill area with 70% Isopropanol to dampen the powder, preventing aerosolization and beginning the dissolution process.

  • Mechanical Removal: Wipe the area with absorbent pads, working from the outside edge toward the center. Place all used pads into a heavy-duty, sealable hazardous waste bag.

  • Self-Validation (UV Inspection): Darken the room slightly and illuminate the spill zone with a 254 nm UV lamp. Propan-2-yl 4-(methylamino)benzoate will appear as a dark, UV-absorbing spot against standard benchtop materials. Continue wiping with fresh solvent until no UV absorption is detected.

Primary Disposal Architecture: Segregation & Incineration

Under the framework established by the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be classified and segregated properly to ensure environmental compliance[1]. Because it is a non-halogenated organic compound, it must be routed to a high-temperature incineration facility rather than standard landfill or sewer systems.

WasteSegregation Start Propan-2-yl 4-(methylamino)benzoate Waste Generated State Physical State? Start->State Solid Solid / Powder Waste State->Solid Powder/Spill Liquid Liquid Solution (e.g., in solvent) State->Liquid Dissolved NonHalo Non-Halogenated Organic Waste Stream Solid->NonHalo Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen Halogen->NonHalo No Halo Halogenated Organic Waste Stream Halogen->Halo Yes Incineration High-Temperature Incineration Facility NonHalo->Incineration Halo->Incineration

Figure 1: Waste segregation workflow for Propan-2-yl 4-(methylamino)benzoate to ensure compliance.

Advanced Disposal Protocol: In-House Chemical Degradation

For laboratories needing to neutralize highly reactive batches, expired stock, or small quantities before integrating them into standard waste streams, base-catalyzed hydrolysis (saponification) is the preferred, self-validating destruction method[2].

The Causality of Saponification: Hydroxide ions nucleophilically attack the carbonyl carbon of the ester. This cleaves the ester bond, yielding sodium 4-(methylamino)benzoate and isopropanol. By breaking this specific bond, we eliminate the highly lipophilic properties of the parent compound, yielding water-soluble, less biologically active components that are safely managed in standard aqueous/organic mixed waste streams[2].

Table 3: Saponification Stoichiometry

ReagentMolar EquivalentFunction
Propan-2-yl 4-(methylamino)benzoate 1.0 eqTarget Active Ester
Ethanol (Solvent) N/AOvercomes the aqueous insolubility of the ester.
Sodium Hydroxide (2.0 M aq) 3.0 eqNucleophile required for ester bond cleavage.
Hydrochloric Acid (1.0 M aq) As neededNeutralizes excess base to pH 7.0–7.5 post-reaction.

Step-by-Step Degradation Protocol:

  • Solubilization: Weigh the waste ester and dissolve it completely in a minimal volume of Ethanol inside a round-bottom flask.

  • Base Addition: Slowly add 3.0 molar equivalents of 2.0 M NaOH (aq) to the stirring solution.

  • Thermal Catalysis: Attach a reflux condenser and heat the mixture to 60°C with continuous stirring for 2 hours to drive the hydrolysis to completion.

  • Self-Validation (TLC Analysis): Spot the reaction mixture on a Silica gel TLC plate alongside a reference spot of the pure starting material. Elute with Hexane:Ethyl Acetate (7:3). The complete disappearance of the high-Rf ester spot and the appearance of a baseline spot (the highly polar sodium salt) validates the total destruction of the compound.

  • Neutralization & Routing: Once validated, cool the mixture to room temperature. Carefully add 1.0 M HCl dropwise until the pH reaches 7.0–7.5. The resulting neutralized mixture of isopropanol, ethanol, and sodium 4-(methylamino)benzoate can now be safely routed to the standard non-halogenated organic waste stream.

Saponification Ester Propan-2-yl 4-(methylamino)benzoate (Active Ester) Reagents NaOH (aq) + Heat Base-Catalyzed Hydrolysis Ester->Reagents Salt Sodium 4-(methylamino)benzoate (Water Soluble Salt) Reagents->Salt Alcohol Isopropanol (Propan-2-ol) Reagents->Alcohol Waste Aqueous/Organic Waste (pH Neutralized) Salt->Waste Alcohol->Waste

Figure 2: Base-catalyzed saponification pathway for neutralizing the active ester before disposal.

References

  • Title: Learn the Basics of Hazardous Waste Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Propan-2-yl 4-(methylamino)benzoate

This guide provides essential safety and handling protocols for Propan-2-yl 4-(methylamino)benzoate, a compound requiring meticulous handling due to its potential hazards. As there is no single comprehensive Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Propan-2-yl 4-(methylamino)benzoate, a compound requiring meticulous handling due to its potential hazards. As there is no single comprehensive Safety Data Sheet (SDS) publicly available for this specific molecule, this document synthesizes data from structurally analogous compounds—primarily other aminobenzoate esters—to establish a robust and conservative safety framework. The principles outlined here are grounded in established laboratory safety practices and are designed to empower researchers to work safely and effectively.

Understanding the Risk: The "Why" Behind the Precautions

The core structure of Propan-2-yl 4-(methylamino)benzoate belongs to the aminobenzoate ester family. Analogous compounds consistently demonstrate a clear hazard profile that must be respected.

Primary Hazards Profile (based on analogues):

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][3][4]

  • Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful, as seen in similar chemical structures.[2]

The causality is clear: the amino and ester functional groups, common in this chemical class, can interact with biological tissues, leading to these irritant effects. Therefore, our primary safety objective is to prevent any direct contact with the skin, eyes, or respiratory system.

Foundational Protection: Engineering Controls and Basic Hygiene

Before any personal protective equipment is even selected, the work environment must be engineered for safety. This is your most critical line of defense.

  • Chemical Fume Hood: All manipulations of Propan-2-yl 4-(methylamino)benzoate, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[5] This minimizes the risk of inhaling dust or vapors.

  • Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the workstation.[3][6] All personnel must be trained on their use.

  • Good Laboratory Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[2][3][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is task-dependent. The following sections detail the minimum requirements.

Eye and Face Protection

Due to the high risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required for all procedures.[2] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Enhanced Requirement: When handling larger quantities (>5 g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[2]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Given the ester linkage, nitrile or neoprene gloves are recommended as a starting point.[7]

    • Protocol: Always inspect gloves for tears or holes before use.[2] To avoid cross-contamination, use a proper glove removal technique where the outer surface of the glove is not touched with bare hands. Dispose of contaminated gloves immediately as chemical waste.[2]

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned, is required.

  • Additional Protection: For large-scale operations or when handling a significant spill, a chemically resistant apron or a full protective suit may be necessary.[2]

Respiratory Protection

When working within a certified chemical fume hood, respiratory protection is typically not required. However, it becomes critical in specific scenarios:

  • Emergency Situations: In the event of a large spill or a failure of the fume hood's ventilation.

  • Powder Handling: If weighing the solid compound outside of a containment device like a powder-specific enclosure or fume hood (which is strongly discouraged).

  • Aerosol Generation: Any procedure with a high potential to generate aerosols.

In these situations, a NIOSH-approved respirator is necessary. For dusts, a particulate respirator (e.g., N95/P100) is appropriate.[2][3] If organic vapors are also a concern, an air-purifying respirator with organic vapor cartridges and P100 particulate filters should be used.

Task-Based PPE Summary

For quick reference, the table below summarizes the required PPE for common laboratory tasks involving Propan-2-yl 4-(methylamino)benzoate.

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Fume HoodChemical Splash GogglesNitrile/Neoprene GlovesLab Coat (buttoned)Not required in hood
Preparing Solutions Chemical Fume HoodChemical Splash GogglesNitrile/Neoprene GlovesLab Coat (buttoned)Not required in hood
Reaction Workup Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat (buttoned)Not required in hood
Small Spill (<1g) Chemical Fume HoodChemical Splash Goggles & Face ShieldNitrile/Neoprene Gloves (double-glove)Lab Coat (buttoned)Recommended (N95 minimum)
Large Spill (>1g) Evacuate & VentilateFull-face RespiratorHeavy-duty Nitrile/Butyl GlovesChemical Resistant Suit/ApronRequired (APR with OV/P100 cartridges)

PPE Selection Workflow

The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling Propan-2-yl 4-(methylamino)benzoate in_hood Is the task performed in a certified fume hood? start->in_hood spill Is there a spill or ventilation failure? in_hood->spill Yes no_hood STOP WORK Consult EHS. Respirator Required. in_hood->no_hood No splash_risk Is there a significant splash risk? spill->splash_risk No spill_ppe Full Spill Response PPE: - Respirator (OV/P100) - Chemical Suit/Apron - Double Gloves spill->spill_ppe Yes base_ppe Minimum PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat splash_risk->base_ppe No face_shield Add Face Shield splash_risk->face_shield Yes face_shield->base_ppe

Caption: PPE selection logic for handling Propan-2-yl 4-(methylamino)benzoate.

Operational and Disposal Plans

Standard Handling Protocol
  • Preparation: Cordon off the work area. Ensure the fume hood is operational and the sash is at the appropriate height. Confirm the locations of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as determined by the task (see table above).

  • Execution: Perform all chemical manipulations deep within the fume hood, at least 6 inches from the sash opening.

  • Decontamination: After use, decontaminate any reusable equipment. Wipe down the work surface in the fume hood.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water.

Spill Cleanup Protocol
  • Alert & Secure: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Wear appropriate PPE for the scale of the spill, including respiratory protection and double gloves.

  • Containment: For a liquid spill, cover with an inert absorbent material like sand or vermiculite.[5] For a solid spill, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Waste Disposal Plan

All waste streams containing Propan-2-yl 4-(methylamino)benzoate must be treated as hazardous waste. Never dispose of this chemical down the drain.[2]

  • Solid Waste: Contaminated gloves, paper towels, weigh boats, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.

  • Empty Containers: "Empty" containers that held the raw material should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be managed for disposal according to institutional guidelines.

All waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][5]

References

  • Propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470 . PubChem, National Center for Biotechnology Information. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . CPAchem. [Link]

  • SAFETY DATA SHEET . The Perfumers Apprentice. [Link]

  • Safety data sheet according to 1907/2006/EC, Article 31 . Meesenburg. [Link]

  • 2-butoxyethyl benzoate - Registration Dossier . ECHA (European Chemicals Agency). [Link]

  • propan-2-yl 4-(2-chloropropanamido)benzoate — Chemical Substance Information . Substance Database. [Link]

  • SAFETY DATA SHEET PROPAN-2-OL AR . Chem-Supply. [Link]

  • propan-2-ol 70% - SAFETY DATA SHEET . RCI Labscan. [Link]

Sources

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